rac Cinacalcet HCl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANQWUQOEJZMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cinacalcet HCl on the Calcium-Sensing Receptor (CaSR)
Preamble: The Central Role of the Calcium-Sensing Receptor (CaSR) in Mineral Homeostasis
The maintenance of extracellular calcium ([Ca²⁺]ₑ) within a narrow physiological range is paramount for numerous biological processes, from neuronal excitability to bone mineralization. The principal regulator of this delicate balance is the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR).[1][2] Primarily located on the surface of parathyroid chief cells, the CaSR acts as the body's calciostat.[3][4] It detects minute fluctuations in [Ca²⁺]ₑ and modulates the secretion of parathyroid hormone (PTH) accordingly.[3][4] Elevated [Ca²⁺]ₑ activates the CaSR, which in turn inhibits PTH secretion, thus promoting a reduction in blood calcium. Conversely, low [Ca²⁺]ₑ leads to CaSR inactivation and a subsequent increase in PTH secretion to restore normal calcium levels.
Pathophysiological states, such as secondary hyperparathyroidism (SHPT) common in patients with chronic kidney disease (CKD), are characterized by a dysregulated CaSR-PTH axis. This often involves a decreased expression of CaSR on hyperplastic parathyroid glands, reducing their sensitivity to calcium and leading to persistently high PTH levels. This guide provides a deep dive into the mechanism of Cinacalcet HCl, a calcimimetic agent that directly targets the CaSR to restore its sensitivity to calcium and correct the downstream hormonal and mineral imbalances.
Section 1: The Molecular Architecture of the CaSR
The CaSR functions as a homodimer, with each protomer consisting of three distinct domains:
-
A Large Extracellular Domain (ECD): This N-terminal domain contains a Venus Flytrap (VFT) module, which is the primary binding site for the endogenous agonist, Ca²⁺.[5][6]
-
A Heptahelical Transmembrane Domain (7TMD): This domain, characteristic of all GPCRs, is embedded in the cell membrane and is crucial for signal transduction.[6][7]
-
An Intracellular C-terminal Tail: This domain is involved in G-protein coupling and signaling regulation.
Activation is a complex process initiated by Ca²⁺ binding to the VFT, which induces a conformational change, closing the "flytrap." This movement is transmitted through a cysteine-rich domain to the 7TMDs, causing them to rearrange and adopt an active state capable of engaging intracellular G-proteins.[7]
Section 2: Cinacalcet as a Positive Allosteric Modulator (PAM)
Cinacalcet is the first-in-class calcimimetic agent, a term that describes its function of mimicking the effect of extracellular calcium on the CaSR.[8][9][10] Critically, it does not act as a direct agonist at the orthosteric Ca²⁺ binding site. Instead, Cinacalcet functions as a Positive Allosteric Modulator (PAM) .[5][11][12][13][14]
Allosteric modulators bind to a site on the receptor that is topographically distinct from the endogenous agonist's binding site.[13][14] Cryo-electron microscopy studies have revealed that Cinacalcet binds within a pocket formed by the transmembrane helices of the 7TMD.[5][7][11] By binding to this allosteric site, Cinacalcet stabilizes an active conformation of the receptor.[14][15] This stabilization does not activate the receptor on its own but significantly increases the receptor's sensitivity to its natural agonist, Ca²⁺.[8][9][14] The practical consequence is that in the presence of Cinacalcet, a lower concentration of extracellular calcium is required to activate the CaSR and elicit a downstream response.[16] This "leftward shift" in the calcium concentration-response curve is the hallmark of a PAM and the core of Cinacalcet's therapeutic action.[13][16]
Logical Framework of Cinacalcet's Action
The following diagram illustrates the sequential cause-and-effect relationship of Cinacalcet's mechanism.
Caption: Logical flow of Cinacalcet's mechanism of action.
Section 3: Downstream Signaling Cascades Modulated by Cinacalcet
By enhancing CaSR activation, Cinacalcet potentiates the receptor's coupling to multiple intracellular G-protein signaling pathways.[5] The two predominant pathways in parathyroid cells are mediated by Gαq/11 and Gαi/o.[2][17][18]
-
The Gαq/11-PLC-IP₃ Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][17][18] IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]ᵢ).[2][18][19] This transient spike in [Ca²⁺]ᵢ is a potent inhibitory signal for the synthesis and exocytosis of PTH-containing vesicles.
-
The Gαi/o-Adenylate Cyclase Pathway: Concurrently, CaSR activation of Gαi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][17] Lower cAMP levels further contribute to the suppression of PTH secretion.
-
MAPK/ERK Pathway: CaSR activation has also been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), part of the mitogen-activated protein kinase (MAPK) pathway, which can influence longer-term effects like gene transcription and cell proliferation.[5][20]
CaSR Downstream Signaling Diagram
The diagram below outlines the primary signaling cascades initiated by the activation of the CaSR, which are allosterically enhanced by Cinacalcet.
Caption: Key signaling pathways downstream of CaSR activation.
Section 4: Quantifying the Action of Cinacalcet: Experimental Protocols
The characterization of a PAM like Cinacalcet requires specific functional assays to quantify its effect on receptor sensitivity. Below are protocols for key experiments that form the basis of our understanding of its mechanism.
Intracellular Calcium Mobilization Assay
This assay directly measures the functional consequence of Gαq/11 activation. The objective is to demonstrate that Cinacalcet shifts the Ca²⁺ concentration-response curve to the left.
Principle: HEK293 cells stably expressing the human CaSR are loaded with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM). Upon Gαq/11 activation and subsequent IP₃-mediated release of Ca²⁺ from the ER, the indicator binds to free Ca²⁺, resulting in a quantifiable increase in fluorescence intensity.
Detailed Protocol:
-
Cell Culture: Culture HEK293 cells stably transfected with the human CaSR gene (HEK-CaSR) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.
-
Plating: Seed cells into black-walled, clear-bottom 96-well microplates at a density that ensures a confluent monolayer on the day of the assay. Allow cells to adhere for 24 hours.
-
Dye Loading: Aspirate the culture medium. Wash cells once with Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4). Add 100 µL of Assay Buffer containing 4 µM Fluo-4 AM and 2.5 mM probenecid (to prevent dye extrusion). Incubate for 60 minutes at 37°C.
-
Washing: Aspirate the dye solution and wash the cells twice with Assay Buffer to remove extracellular dye. Leave 100 µL of buffer in each well.
-
Compound Addition: Prepare serial dilutions of Cinacalcet HCl in Assay Buffer. Add a fixed concentration of Cinacalcet (or vehicle control) to the appropriate wells. A typical pre-incubation time is 20 minutes at room temperature.[20]
-
Stimulation & Measurement: Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation). Set the reader to excite at ~494 nm and measure emission at ~516 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject a range of concentrations of the agonist (CaCl₂) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the CaCl₂ concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response). Compare the EC₅₀ values obtained in the presence and absence of Cinacalcet to quantify the leftward shift.
Workflow: Intracellular Calcium Mobilization Assay
Caption: Workflow for assessing Cinacalcet's PAM activity.
Parathyroid Hormone (PTH) Secretion Assay
This assay provides a more direct, physiologically relevant measure of Cinacalcet's inhibitory action.
Principle: Primary parathyroid cells or cryopreserved human parathyroid cells are incubated with varying concentrations of Ca²⁺ in the presence or absence of Cinacalcet. The amount of PTH secreted into the supernatant is then quantified using a specific immunoassay.
Detailed Protocol:
-
Cell Preparation: Isolate parathyroid cells from tissue via collagenase digestion or use commercially available cryopreserved human parathyroid cells.
-
Incubation: Resuspend cells in a low-calcium (e.g., 0.5 mM) buffer. Aliquot cells into tubes containing varying concentrations of extracellular Ca²⁺ (e.g., 0.5 mM to 3.0 mM) with either a fixed concentration of Cinacalcet or vehicle.
-
Secretion: Incubate the tubes at 37°C for a defined period (e.g., 60-120 minutes) to allow for PTH secretion.
-
Sample Collection: Pellet the cells by centrifugation. Carefully collect the supernatant, which contains the secreted PTH.
-
PTH Quantification: Measure the concentration of PTH in the supernatant using a sensitive and specific immunoassay, such as a second-generation "intact" PTH (iPTH) or third-generation "whole" PTH (wPTH) ELISA or chemiluminescent assay.[16][21]
-
Data Analysis: Plot the measured PTH concentration against the extracellular Ca²⁺ concentration for both the Cinacalcet-treated and vehicle-treated groups. This will demonstrate that Cinacalcet lowers the concentration of Ca²⁺ required to suppress PTH secretion.
Section 5: Physiological and Clinical Consequences
The allosteric modulation of the CaSR by Cinacalcet translates into significant and clinically beneficial systemic effects.[13]
Impact on Serum Biomarkers
By increasing the sensitivity of the parathyroid glands to calcium, Cinacalcet effectively resets the CaSR-PTH feedback loop.[16][19] This leads to a rapid and sustained decrease in plasma PTH levels.[8][22] The reduction in PTH has cascading effects on mineral metabolism:
-
Serum Calcium: Lower PTH reduces calcium resorption from bone and decreases renal calcium reabsorption, resulting in a decrease in serum calcium concentrations.[19][23]
-
Serum Phosphorus: The effect on phosphorus is also significant. Reduced PTH levels lead to a decrease in phosphorus release from bone and an increase in its renal excretion. Clinical studies consistently show that Cinacalcet treatment leads to a reduction in serum phosphorus levels.[23][24]
| Parameter | Typical Change with Cinacalcet | Rationale |
| Parathyroid Hormone (PTH) | ↓ 35-55%[24] | Direct effect of increased CaSR sensitivity in the parathyroid gland. |
| Serum Calcium | ↓ 7-12%[24] | Reduced PTH-mediated bone resorption and renal reabsorption. |
| Serum Phosphorus | ↓ 9-15% | Reduced PTH-mediated bone resorption and increased renal excretion. |
| Calcium-Phosphorus Product | ↓ ~15%[24] | Combined effect of lowering both calcium and phosphorus. |
Therapeutic Applications
This mechanism of action makes Cinacalcet a cornerstone therapy for:
-
Secondary Hyperparathyroidism (SHPT) in CKD Patients: It effectively controls the excessive PTH secretion that drives renal osteodystrophy and contributes to cardiovascular calcification in dialysis patients.[8][19]
-
Hypercalcemia in Parathyroid Carcinoma: In this condition, where PTH is secreted uncontrollably, Cinacalcet can lower PTH and, consequently, life-threateningly high serum calcium levels.[8][9][19]
-
Primary Hyperparathyroidism: For patients who are not surgical candidates, Cinacalcet can be used to manage hypercalcemia.[19][25]
Conclusion
Cinacalcet HCl represents a triumph of rational drug design, targeting a specific molecular defect in the CaSR signaling pathway. Its mechanism as a positive allosteric modulator is a sophisticated approach that does not replace the endogenous ligand but rather enhances the receptor's natural sensing ability. By binding to the 7TMD and stabilizing an active receptor conformation, Cinacalcet increases the CaSR's sensitivity to extracellular calcium. This potentiation of the Gq/11 and Gi/o signaling pathways in the parathyroid gland leads to a profound and clinically meaningful reduction in PTH, serum calcium, and serum phosphorus. The experimental protocols detailed herein provide the foundational tools for researchers to probe this mechanism and develop the next generation of allosteric modulators for GPCRs.
References
-
Cinacalcet corrects biased allosteric modulation of CaSR by AHH autoantibody - PMC. (2019). JCI Insight. [Link]
-
Shrestha, E., & Sridhar, S. (2023). Cinacalcet. In StatPearls. StatPearls Publishing. [Link]
-
Cinacalcet corrects biased allosteric modulation of CaSR by AHH autoantibody. (2019). PubMed. [Link]
-
Role of the calcium-sensing receptor in parathyroid gland physiology. (2004). PubMed. [Link]
-
Yarahmadi, M., & Moonesan, M. R. (2024). The impact of cinacalcet on the serum phosphorus, calcium and PTH levels in dialysis patients; a systematic review and meta-analysis. Journal of Renal Injury Prevention. [Link]
-
Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride. (2009). PubMed. [Link]
-
Cinacalcet hydrochloride. (2004). PubMed. [Link]
-
Brown, E. M. (2004). Role of the calcium-sensing receptor in parathyroid gland physiology. American Journal of Physiology-Renal Physiology. [Link]
-
What is the mechanism of Cinacalcet Hydrochloride? (2024). Patsnap Synapse. [Link]
-
Calcium-sensing receptor. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications. (2024). PubMed Central. [Link]
-
Calcium-sensing receptor: Significance and symbolism. (2025). Dr. Oracle. [Link]
-
Cinacalcet dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. [Link]
-
[Pharmacological characteristics of drugs targeted on calcium-sensing receptor.-properties of cinacalcet hydrochloride as allosteric modulator]. (2008). PubMed. [Link]
-
Wyatt, R., & Gorvin, C. M. (2023). OR03-05 Cinacalcet Acts As A Spatially Biased Allosteric Modulator To Enhance CaSR Signaling From Endosomal Membranes. Journal of the Endocrine Society. [Link]
-
Can cinacalcet (calcimimetic agent) increase serum phosphorus levels? (2025). Dr. Oracle. [Link]
-
Structural insights into the activation of human calcium-sensing receptor. (2021). PubMed Central. [Link]
-
Bräuner-Osborne, H., et al. (2007). Allosteric Modulation of the Calcium-Sensing Receptor. Current Neuropharmacology. [Link]
-
Cinacalcet reduces plasma intact parathyroid hormone, serum phosphate and calcium levels in patients with secondary hyperparathyroidism irrespective of its severity. (2011). PubMed. [Link]
-
Torregrosa, J. V., et al. (2016). Pharmacodynamics of Cinacalcet Over 48 Hours in Patients With Controlled Secondary Hyperparathyroidism: Useful Data in Clinical Practice. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Pharmacology of Cinacalcet (Sensipar); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link]
-
Cunningham, J., et al. (2005). Cinacalcet Reduces the Set Point of the PTH-Calcium Curve. Journal of the American Society of Nephrology. [Link]
-
Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas. (2021). JCI Insight. [Link]
-
Structural basis for activation and allosteric modulation of full-length calcium-sensing receptor. (2021). PubMed Central. [Link]
-
Pharmacodynamic Modeling of Cinacalcet in Secondary Hyperparathyroidism: Efficacy and Influencing Factors Analysis. (2025). Journal of the Endocrine Society. [Link]
-
Structural insights into the activation of human calcium- sensing receptor. (2021). eLife. [Link]
-
The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport. (2018). Wiley Online Library. [Link]
-
Molecular regulation of calcium-sensing receptor (CaSR)-mediated signaling. (2019). PubMed Central. [Link]
-
Intact parathyroid hormone and whole parathyroid hormone assay results disagree in hemodialysis patients under cinacalcet hydrochloride therapy. (2025). ResearchGate. [Link]
-
Leach, K., et al. (2013). Positive and Negative Allosteric Modulators Promote Biased Signaling at the Calcium-Sensing Receptor. Endocrinology. [Link]
-
Structural conformation of the CaSR. (n.d.). ResearchGate. [Link]
-
Illuminating the allosteric modulation of the calcium-sensing receptor. (2020). PNAS. [Link]
-
Allosteric modulation and G-protein selectivity of the Ca2+-sensing receptor. (2022). PubMed Central. [Link]
-
Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose. (2013). The Journal of Biological Chemistry. [Link]
-
Cavalier, E., et al. (2017). Clinical Guidelines and PTH Measurement: Does Assay Generation Matter? Endocrine Reviews. [Link]
-
Response of secondary hyperparathyroidism to cinacalcet depends on parathyroid size. (2009). Karger Publishers. [Link]
-
Peacock, M., et al. (2009). Cinacalcet Reduces Serum Calcium Concentrations in Patients with Intractable Primary Hyperparathyroidism. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors. (2014). PubMed Central. [Link]
-
Mechanistic analysis for time-dependent effects of cinacalcet on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized rats. (2014). International Journal of Nephrology. [Link]
-
Parathyroid hormone change after cinacalcet initiation and one-year clinical outcome risk: a retrospective cohort study. (2015). BMC Nephrology. [Link]
Sources
- 1. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 2. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the calcium-sensing receptor in parathyroid gland physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Cinacalcet corrects biased allosteric modulation of CaSR by AHH autoantibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for activation and allosteric modulation of full-length calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. Cinacalcet corrects biased allosteric modulation of CaSR by AHH autoantibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Pharmacological characteristics of drugs targeted on calcium-sensing receptor.-properties of cinacalcet hydrochloride as allosteric modulator] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allosteric Modulation of the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. elifesciences.org [elifesciences.org]
- 16. Cinacalcet Reduces the Set Point of the PTH-Calcium Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
- 23. The impact of cinacalcet on the serum phosphorus, calcium and PTH levels in dialysis patients; a systematic review and meta-analysis [journalrip.com]
- 24. Cinacalcet reduces plasma intact parathyroid hormone, serum phosphate and calcium levels in patients with secondary hyperparathyroidism irrespective of its severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cinacalcet Reduces Serum Calcium Concentrations in Patients with Intractable Primary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and characterization of racemic Cinacalcet HCl
An In-Depth Technical Guide to the Synthesis and Characterization of Racemic Cinacalcet HCl
Abstract
Cinacalcet HCl is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR), primarily used for treating secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1][2] While the therapeutically active form is the (R)-enantiomer, understanding the synthesis of the racemic mixture is a fundamental exercise in medicinal chemistry and process development. This guide provides a detailed exploration of a common synthetic pathway to racemic Cinacalcet HCl, focusing on the underlying chemical principles, step-by-step experimental protocols, and comprehensive characterization techniques required to validate the final compound.
Introduction to Cinacalcet
Cinacalcet, with the IUPAC name N-[(1R)-1-(naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride, is a second-generation calcimimetic.[1][3] It enhances the sensitivity of the CaSR to extracellular calcium ions, thereby reducing the secretion of parathyroid hormone (PTH).[1][4] The molecule consists of a chiral secondary amine core linking a naphthalene moiety and a trifluoromethyl-substituted phenylpropyl group.
Physicochemical Properties:
-
Molecular Formula: C₂₂H₂₂F₃N·HCl[1]
-
Molecular Weight: 393.87 g/mol (HCl salt)[1]
-
Appearance: White to off-white crystalline solid[1]
-
Solubility: Soluble in methanol and ethanol, slightly soluble in water[1]
This guide will focus on the synthesis of the racemic base, N-(1-(naphthalen-1-yl)ethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine, followed by its conversion to the hydrochloride salt.
Synthesis of Racemic Cinacalcet HCl: A Reductive Amination Approach
One of the most robust and widely employed strategies for synthesizing secondary amines like Cinacalcet is reductive amination. This method involves the reaction of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the target amine. This approach is favored for its efficiency and the relative mildness of the reaction conditions.
The overall synthetic strategy is depicted below. It involves the preparation of two key intermediates: 3-[3-(trifluoromethyl)phenyl]propionaldehyde (III) and racemic 1-(1-naphthyl)ethylamine (V) , which are then coupled.
Synthesis of Key Intermediates
A. Preparation of 3-[3-(Trifluoromethyl)phenyl]propionaldehyde (III)
The synthesis of this aldehyde component begins with 3-(trifluoromethyl)cinnamic acid.
Protocol 1: Synthesis of 3-(3-Trifluoromethylphenyl)propionic Acid (II)
-
Reaction Setup: To a solution of 3-(trifluoromethyl)cinnamic acid (50.0 g) in methanol (250 mL) in a hydrogenation vessel, add 5% Palladium on Carbon (Pd/C) or Raney Nickel (7.5 g).[5][6]
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 4-5 kg/cm ² and stir the mixture at room temperature (25-30°C) for approximately 12-14 hours, or until hydrogen uptake ceases.[6]
-
Causality: The Pd/C catalyst is highly effective for the hydrogenation of the alkene double bond without affecting the aromatic ring or the trifluoromethyl group under these mild conditions.
-
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.[5]
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-(3-trifluoromethylphenyl)propionic acid as an oil or solid, which can be used directly in the next step.[6]
Protocol 2: Synthesis of 3-[3-(Trifluoromethyl)phenyl]propan-1-ol
-
Reaction Setup: Dissolve the crude 3-(3-trifluoromethylphenyl)propionic acid (approx. 0.22 mol) in anhydrous tetrahydrofuran (THF, 500 mL).
-
Reduction: Carefully add sodium borohydride (NaBH₄, 49.0 g) to the solution at room temperature. Heat the mixture to reflux, then add methanol (500 mL) dropwise over 4 hours.[2] Continue refluxing for another 5 hours.
-
Causality: While NaBH₄ alone is generally not strong enough to reduce carboxylic acids, the in-situ generation of borane esters with methanol enhances its reducing power, making it a safer alternative to reagents like LiAlH₄.
-
-
Work-up: Cool the reaction mixture, remove the solvent via distillation, and add water (500 mL). Adjust the pH to ~5 with concentrated HCl.[2]
-
Isolation: Extract the product with ethyl acetate (2 x 250 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the alcohol.
Protocol 3: Synthesis of 3-[3-(Trifluoromethyl)phenyl]propionaldehyde (III)
-
Reaction Setup: Dissolve the 3-[3-(trifluoromethyl)phenyl]propan-1-ol (approx. 0.2 mol) in dichloromethane (DCM, 400 mL).
-
Oxidation: Add pyridinium chlorochromate (PCC) or a similar mild oxidizing agent portion-wise at room temperature. Stir for 2-3 hours.
-
Causality: A mild oxidizing agent like PCC is crucial to prevent over-oxidation of the primary alcohol to a carboxylic acid. It selectively stops at the aldehyde stage.
-
-
Work-up: Dilute the mixture with diethyl ether and filter through a plug of silica gel to remove chromium salts.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the desired aldehyde (III). This intermediate is often used immediately due to its potential for instability.
B. Preparation of Racemic 1-(1-Naphthyl)ethylamine (V)
This key amine is synthesized from 1-acetylnaphthalene.
Protocol 4: Synthesis of Racemic 1-(1-Naphthyl)ethylamine (V)
-
Reaction Setup: In a reaction vessel, combine 1-acetylnaphthalene (IV) with a suitable solvent like methanol.
-
Reductive Amination: Add ammonium acetate and sodium cyanoborohydride (NaBH₃CN). Stir the reaction at room temperature.
-
Causality: This is a direct reductive amination where ammonia (from ammonium acetate) reacts with the ketone to form an imine, which is immediately reduced by the mild and selective reducing agent, sodium cyanoborohydride.
-
-
Work-up: Quench the reaction with water and adjust the pH to be basic with NaOH solution.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the racemic amine (V).
Final Coupling and Salt Formation
With both key fragments in hand, the final step is their coupling via a second reductive amination reaction.
Protocol 5: Synthesis of Racemic Cinacalcet and its HCl Salt
-
Reaction Setup: Dissolve racemic 1-(1-naphthyl)ethylamine (V) (1.0 eq) and 3-[3-(trifluoromethyl)phenyl]propionaldehyde (III) (1.0 eq) in methanol or another suitable solvent.[4]
-
Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture at room temperature.[4] Stir for 12-24 hours.
-
Causality: Sodium triacetoxyborohydride is a particularly mild and selective reducing agent for imines, well-suited for this transformation. It is less sensitive to moisture than sodium cyanoborohydride and does not generate toxic cyanide byproducts.
-
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Isolation of Free Base: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude racemic Cinacalcet free base (VI). The crude product can be purified by column chromatography if necessary.
-
HCl Salt Formation: Dissolve the purified free base (3.0 g) in a suitable solvent like methyl tert-butyl ether (MTBE, 15 mL).[2] Add concentrated HCl (approx. 2 eq) dropwise while stirring.[2]
-
Crystallization: Stir for 15-30 minutes. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold MTBE, and dry under vacuum to yield racemic Cinacalcet HCl. Recrystallization from a solvent system like acetonitrile/water can be performed for further purification.[2]
Characterization of Racemic Cinacalcet HCl
Thorough characterization is essential to confirm the structure, identity, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the molecular structure. The spectra for Cinacalcet HCl will show characteristic signals for the naphthyl, trifluoromethylphenyl, and ethyl-propyl linker protons and carbons.
| ¹H NMR Data (DMSO-d₆) | ¹³C NMR Data (DMSO-d₆) |
| Chemical Shift (δ, ppm) | Assignment |
| ~8.2-7.4 | Aromatic (Naphthyl & Phenyl) |
| ~5.3-5.5 | CH (Naphthyl-CH-CH₃) |
| ~2.7-3.0 | CH₂ (N-CH₂) |
| ~2.0-2.2 | CH₂ (central CH₂) |
| ~1.6-1.8 | CH₃ (ethyl) |
| Table 1: Expected NMR Spectral Data for Cinacalcet HCl. Data synthesized from literature values.[2] |
B. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3200-2700 | N-H⁺ stretch (secondary ammonium salt) |
| 3100-3000 | Aromatic C-H stretch |
| 2980-2850 | Aliphatic C-H stretch |
| ~1600, ~1450 | Aromatic C=C bending |
| 1350-1100 | C-F stretch (strong, characteristic of CF₃) |
| Table 2: Key IR Absorptions for Cinacalcet HCl.[4][7] |
C. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI-MS), the free base will typically be observed as the protonated molecular ion.
-
Expected [M+H]⁺ for Cinacalcet free base (C₂₂H₂₂F₃N): 358.17 m/z[2]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) RP-HPLC is the primary method for assessing the purity of Cinacalcet HCl and quantifying any process-related impurities or degradation products.[3][8]
| Parameter | Typical Condition |
| Column | C18 or C8, e.g., X-Terra Symmetry C18 (4.6 x 150mm; 5 μm)[8] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., Phosphate buffer pH 3.0) and Acetonitrile in a gradient or isocratic mode.[8] A common ratio is 40:60 (v/v) Buffer:Acetonitrile.[8] |
| Flow Rate | 0.9 - 1.0 mL/min[8][9] |
| Detection | UV at 282 nm or 223 nm[8][9] |
| Retention Time | Dependent on exact conditions, but typically in the range of 2.8 - 4.5 minutes.[8][9] |
| Table 3: Representative RP-HPLC Method Parameters for Cinacalcet HCl Analysis. |
The developed HPLC method must be validated according to ICH guidelines for linearity, accuracy, precision, and specificity to ensure it is a self-validating system for quality control.[3][8]
Conclusion
The synthesis of racemic Cinacalcet HCl via a reductive amination pathway is a logical and efficient process that relies on fundamental organic chemistry principles. The success of the synthesis is contingent upon careful control of reaction conditions, particularly during the oxidation and reduction steps, to maximize yield and minimize impurity formation. The subsequent characterization using a suite of analytical techniques—NMR, IR, MS, and HPLC—provides a self-validating system to confirm the identity and purity of the final active pharmaceutical ingredient. This guide offers a comprehensive framework for researchers and drug development professionals engaged in the synthesis and analysis of this important therapeutic agent.
References
-
Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. (n.d.). International Journal of Pharmaceutical Research and Applications. [Link]
-
Ahsaana Hamsa, et al. (n.d.). Analytical Profile of Cinacalcet Hydrochloride: A Review. PharmaInfo. [Link]
-
V.R. Gupta, et al. (2020). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Tablet Dosage Forms. Research Journal of Pharmacy and Technology. [Link]
-
Spectrophotometric determination of cinacalcet hydrochloride in bulk. (n.d.). SciSpace. [Link]
-
Analytical Quality by Design Based Systematic Development and Optimization of a Sensitive Bioanalytical Method for Estimation Cinacalcet HCl in Rabbit Serum. (2022). National Institutes of Health (NIH). [Link]
- Process for the preparation of cinacalcet hydrochloride. (2008).
- Synthesis method of cinacalcet. (2015).
-
Synthesis process of cinacalcet hydrochloride. (2015). ResearchGate. [Link]
-
A novel asymmetric synthesis of cinacalcet hydrochloride. (2012). National Institutes of Health (NIH). [Link]
-
A process for the preparation of (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl) propan-1-amine hydrochloride. (2019). Technical Disclosure Commons. [Link]
-
Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. (n.d.). NISCAIR Online Periodicals Repository. [Link]
-
A novel asymmetric synthesis of cinacalcet hydrochloride. (2012). Beilstein Journal of Organic Chemistry. [Link]
-
PROCESS FOR THE PREPARATION OF CINACALCET BASE. (2007). European Patent Office. [Link]
- Method For The Preparation Of Cinacalcet And Intermediates And Impurities Thereof. (2011).
-
A novel asymmetric synthesis of cinacalcet hydrochloride. (2012). Beilstein Journals. [Link]
-
Liquid chromatographic separation, determination and ESI-MS/MS, FT-IR and NMR characterization of the forced degradation products of cinacalcet. (2014). ResearchGate. [Link]
-
(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl) phenyl)propan-1-amine N-oxide. (n.d.). IndiaMART. [Link]
-
N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine. (n.d.). PubChem. [Link]
-
FT-IR spectra of (A) CIN, (B) DP-III, (C) DP-II and (D) DP-I. (2014). ResearchGate. [Link]
-
(S)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine. (n.d.). PubChem. [Link]
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. A novel asymmetric synthesis of cinacalcet hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tdcommons.org [tdcommons.org]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Analytical Quality by Design Based Systematic Development and Optimization of a Sensitive Bioanalytical Method for Estimation Cinacalcet HCl in Rabbit Serum - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of rac-Cinacalcet HCl in Animal Models
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinacalcet HCl, a calcimimetic agent, represents a significant therapeutic advance in the management of hyperparathyroidism.[1][2] It is clinically indicated for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) on dialysis and for managing hypercalcemia in patients with parathyroid carcinoma.[1][3] Cinacalcet functions as an allosteric modulator of the calcium-sensing receptor (CaSR), increasing its sensitivity to extracellular calcium.[3][4] This action effectively reduces the synthesis and secretion of parathyroid hormone (PTH), a key regulator of calcium homeostasis.[1][5]
The preclinical evaluation of rac-Cinacalcet HCl in various animal models is a cornerstone of its development, providing essential data on its absorption, distribution, metabolism, and excretion (ADME), as well as its therapeutic effects and safety profile. These studies are critical for understanding the dose-response relationship, predicting human pharmacokinetics (PK), and establishing effective and safe dosing regimens for clinical trials. This guide offers a detailed examination of the PK and pharmacodynamic (PD) properties of rac-Cinacalcet HCl in key animal models, providing field-proven insights and comprehensive protocols for researchers in drug development.
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
Cinacalcet's therapeutic effect is mediated through its interaction with the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor (GPCR) predominantly expressed on the chief cells of the parathyroid gland.[1]
Causality of Action: Unlike endogenous calcium which directly activates the CaSR, Cinacalcet binds to an allosteric site within the receptor's transmembrane domain.[4] This binding event induces a conformational change that enhances the receptor's sensitivity to extracellular calcium ions.[4][6] Consequently, the CaSR is activated at lower calcium concentrations than would normally be required.[4]
This heightened sensitivity triggers downstream intracellular signaling cascades. The activated CaSR couples with Gαq/11 and Gαi/o proteins.[1][6] Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium, which in turn inhibits the synthesis and secretion of PTH.[1][7] The Gαi/o pathway activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, which further contributes to the suppression of PTH secretion.[6][7] This dual-pathway modulation makes Cinacalcet a potent agent for controlling hyperparathyroidism.[6]
Caption: Cinacalcet's Mechanism of Action on the Parathyroid Cell.
Pharmacokinetics (PK) in Animal Models
Understanding the ADME profile of Cinacalcet in animal models is crucial for dose selection and extrapolation to human studies. Studies have been conducted in mice, rats, and dogs, providing a comparative view of its disposition.
Absorption: Following oral administration, Cinacalcet is well absorbed.[8][9] Peak plasma concentrations (Tmax) are typically observed within 2 to 6 hours in most species.[1] A noteworthy characteristic is the significant food effect; administration with a high-fat meal can increase the Cmax and area under the curve (AUC) by 68% to 82% in humans, a factor that should be controlled for in non-clinical studies to ensure consistent exposure.[1][10] While oral bioavailability is relatively low in rats (<10%) and humans (20-25%) due to first-pass metabolism, it is higher in monkeys.[2][8][9]
Distribution: Cinacalcet is extensively distributed throughout the body, indicated by a large apparent volume of distribution (approximately 1000 L in humans).[1] It is highly bound to plasma proteins (93% to 97%).[1] Tissue distribution studies in rats show that Cinacalcet-derived radioactivity is widely distributed, with no significant accumulation in any particular tissue.[9]
Metabolism: Metabolism is the primary route of elimination for Cinacalcet. It undergoes extensive metabolism in the liver via multiple cytochrome P450 enzymes, primarily CYP3A4, CYP2D6, and CYP1A2.[1][11] The main metabolic pathways include N-dealkylation and oxidation of the naphthalene ring.[2]
Excretion: Metabolites are excreted through both renal and fecal routes.[9] In all animal models studied, radioactivity was rapidly excreted.[9] Less than 1% of the parent drug is excreted unchanged in the urine.[11] The terminal half-life is approximately 30 to 40 hours in humans, while it is shorter in animals, ranging from 2 to 9 hours.[1][8]
Table 1: Comparative Pharmacokinetic Parameters of Cinacalcet in Animal Models
| Parameter | Rat | Dog | Human (for reference) |
|---|---|---|---|
| Dose (Oral) | 10 mg/kg | ~0.5 mg/kg | 30 - 180 mg |
| Tmax (hours) | ~1.0 | ~3.0 | 2 - 6[1] |
| Cmax (ng/mL) | 160 ± 56 | Not Reported | Dose-dependent |
| AUC (ng·h/mL) | 949 ± 257 | Not Reported | Dose-dependent |
| Half-life (t½, hours) | ~3.6 | Not Reported | 30 - 40[1] |
| Oral Bioavailability | <10%[8] | Not Reported | 20 - 25%[2][11] |
| Protein Binding | Not Reported | Not Reported | ~93 - 97%[1] |
Data for rats from a single 10 mg/kg oral dose. Data for dogs from a single ~0.5 mg/kg oral dose. Human data is provided for comparative context.
Pharmacodynamics (PD) in Animal Models
The primary pharmacodynamic effect of Cinacalcet is the reduction of circulating PTH levels, which subsequently leads to a decrease in serum calcium concentrations.
Key PD Endpoints:
-
Serum Parathyroid Hormone (PTH): The most direct measure of Cinacalcet's activity. A dose-dependent suppression of PTH is consistently observed across animal models.[8][12] In 5/6 nephrectomized (Nx) rats, a model for secondary hyperparathyroidism, daily oral administration of Cinacalcet (10 mg/kg) for 12 days reduced PTH levels by over 45%.[13]
-
Serum Calcium (Ca²⁺): The reduction in PTH leads to decreased bone resorption and renal calcium reabsorption, resulting in lower serum calcium levels. In healthy dogs, a single oral dose of ~0.5 mg/kg resulted in a significant decrease in ionized calcium at 3 hours post-dose.[14][15] Similarly, in 5/6 Nx rats, Cinacalcet caused a time-dependent decrease in serum calcium, reaching its lowest point (a 20% decrease) at 8 hours post-dose.[13]
PK/PD Relationship: The time course of PTH and calcium reduction closely follows the plasma concentration profile of Cinacalcet. In rats, the nadir for both PTH and serum calcium occurs around 8 hours post-dose, after which levels begin to return towards baseline as the drug is cleared.[13] This tight coupling between exposure and response is fundamental for designing dosing regimens that maintain efficacy while minimizing the risk of hypocalcemia. Long-term studies in Nx rats have also shown that Cinacalcet can prevent and even reverse parathyroid gland hyperplasia, demonstrating a disease-modifying effect.[8][16]
Table 2: Summary of In Vivo Pharmacodynamic Effects of Cinacalcet in Rat Models
| Animal Model | Dosing Regimen (Oral) | Key Findings | Reference |
|---|---|---|---|
| Normal Rats | 1 to 36 mg/kg | Dose-dependent suppression of serum PTH and blood ionized Ca²⁺. ED₅₀ for PTH reduction was ~3 mg/kg. | [8][12] |
| 5/6 Nephrectomized (Nx) Rats | 10 mg/kg/day for 13 days | PTH decreased by >45%. Serum Ca²⁺ reached a nadir at 8 hours post-dose (20% decrease). | [13] |
| 5/6 Nephrectomized (Nx) Rats | 10 mg/kg/day for 6 weeks | Reduced serum PTH from ~258 pg/mL to 53 pg/mL. Effect was reversible upon drug withdrawal. |[16] |
Experimental Protocols: A Self-Validating System
Conducting a successful PK/PD study requires meticulous planning and execution. The following protocol outlines a standard workflow for evaluating rac-Cinacalcet HCl in a rat model, designed to ensure data integrity and reproducibility.
Rationale for Experimental Choices:
-
Animal Model: The Sprague-Dawley rat is commonly used due to its well-characterized physiology and the availability of validated disease models, such as the 5/6 nephrectomy model of CKD.[13]
-
Dosing Route: Oral gavage is chosen to mimic the clinical route of administration and allows for precise dose delivery.[17]
-
Blood Sampling: A sparse sampling or serial bleeding schedule is designed to capture the key phases of the PK profile: absorption (early time points), peak concentration (Tmax), and elimination (later time points), while adhering to animal welfare guidelines on maximum blood withdrawal volumes.[18][19][20]
-
Bioanalysis: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying Cinacalcet in plasma due to its high sensitivity and selectivity.[21][22][23] An enzyme-linked immunosorbent assay (ELISA) is a reliable method for measuring rat PTH concentrations.[5][24][25]
Typical PK/PD Study Workflow in Rats
Caption: Experimental Workflow for a Rat PK/PD Study.
Step-by-Step Protocol
A. Animal Preparation and Dosing
-
Acclimatization: House male Sprague-Dawley rats (250-300g) for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Fasting: Fast animals overnight (approximately 12-16 hours) prior to dosing to reduce variability in drug absorption. Water remains available.
-
Formulation: Prepare a homogenous suspension of rac-Cinacalcet HCl in a suitable vehicle, such as 0.5% hydroxypropyl methylcellulose (HPMC) in water. The concentration should be calculated to deliver the target dose (e.g., 10 mg/kg) in an appropriate volume (e.g., 5-10 mL/kg).[17]
-
Administration: Accurately weigh each animal. Administer the formulation via oral gavage using a suitable gavage needle. Record the exact time of dosing.
B. Blood Sample Collection
-
Schedule: Collect blood samples (approx. 200-300 µL per time point) at pre-determined intervals. A typical schedule would be: pre-dose (0 h), and 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Technique: Use a minimally invasive technique such as sampling from the lateral saphenous vein.[20] Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Processing: Immediately after collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.[26]
-
Storage: Transfer the resulting plasma into clearly labeled cryovials and store at -80°C until bioanalysis.[26]
C. Bioanalytical Methodology
Cinacalcet Quantification (LC-MS/MS)
-
Principle: This method uses liquid chromatography to separate Cinacalcet from plasma matrix components, followed by tandem mass spectrometry for highly selective and sensitive detection.[21] A stable isotope-labeled internal standard (e.g., Cinacalcet-d4) is used to ensure accuracy.[23][27]
-
Sample Preparation: Perform protein precipitation by adding acetonitrile to an aliquot of the plasma sample containing the internal standard.[28] Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatography: Inject the supernatant onto a C18 analytical column. Use a gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid.[23]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for Cinacalcet (e.g., m/z 358.2 → 155.2) and the internal standard.[23]
-
Quantification: Construct a calibration curve by analyzing standards of known concentrations. Quantify Cinacalcet in the study samples by comparing the peak area ratio of the analyte to the internal standard against this curve.[21]
Parathyroid Hormone Quantification (ELISA)
-
Principle: A two-site sandwich ELISA is used for the quantitative measurement of intact rat PTH.[24] One antibody captures the PTH molecule, and a second, enzyme-conjugated antibody detects the captured PTH.[5][24]
-
Procedure: Follow the manufacturer's protocol for the selected commercial ELISA kit.[5][24][25][29][30]
-
Pipette standards, controls, and plasma samples into wells of a microtiter plate pre-coated with a capture antibody.
-
Add the HRP-conjugated detection antibody.
-
Incubate for the specified time (e.g., 3 hours at room temperature on a rotator).[5][24]
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB), which will develop color in proportion to the amount of bound PTH.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
Quantification: Calculate the PTH concentration in the samples by interpolating their absorbance values from a standard curve generated with known PTH concentrations.
Key Considerations and Field Insights
-
Stereoselectivity: Cinacalcet is a racemic mixture. While studies on the differential PK/PD of the individual enantiomers in animals are limited, it is a critical factor to consider, as stereoselective metabolism could lead to different exposure and activity profiles for the R- and S-enantiomers.[28] Specific chiral bioanalytical methods are required to investigate this.[28]
-
Formulation Challenges: Cinacalcet HCl has poor aqueous solubility. Developing a stable and consistent suspension for oral gavage is crucial for obtaining reproducible PK data. The use of suspending agents like HPMC is a common and effective strategy.
-
Translational Relevance: While animal models are invaluable, species differences in metabolism (e.g., CYP enzyme expression and activity) can affect the translation of PK data to humans. The pharmacokinetic profile of Cinacalcet is generally comparable between animal models and humans, supporting its use in preclinical development.[2][11] However, the lower oral bioavailability in rats compared to humans is a key difference to note.[2][8]
Conclusion
The study of rac-Cinacalcet HCl in animal models provides a robust framework for understanding its pharmacokinetic and pharmacodynamic properties. Through carefully designed and executed studies, researchers can elucidate the drug's mechanism of action, define its ADME profile, and establish a clear link between plasma concentration and therapeutic effect. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals, enabling the design of effective preclinical programs that can successfully predict clinical outcomes and support the development of novel therapies for calcium-related disorders.
References
- The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implic
- R
- Pharmacology of Cinacalcet (Sensipar); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.
- Application Note and Protocol for Cinacalcet Quantific
- Cinacalcet.
- Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics. PubMed.
- An Improved LC-MS/MS Method for Determination of Cinacalcet in Human Plasma and Its Application to the Evaluation of Food Intake Effect on the Pharmacokinetics of Cinacalcet in Healthy Volunteers. PubMed.
- CaSR Activ
- Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-medi
- Elabscience® Rat I-PTH(Intact Par
- Rat BioActive Intact PTH ELISA Kit. Immutopics.
- Rat Parathyroid hormone (PTH) Elisa Kit. AFG Scientific.
- A Comparative Guide to Bioanalytical Methods for Cinacalcet Quantification Using Cinacalcet-d4 Hydrochloride as an Internal Stan. Benchchem.
- Mechanistic analysis for time-dependent effects of cinacalcet on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized r
- Rat I-PTH(Intact Parathormone) ELISA Kit (E-EL-R0535). Elabscience.
- Preclinical Pharmacodynamics of Cinacalcet: A Technical Guide. Benchchem.
- Cinacalcet HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD. PubMed Central.
- Clinical Pharmacokinetic and Pharmacodynamic Profile of Cinacalcet Hydrochloride.
- Guidelines on administration of substances and blood collection in R
- Oral cinacalcet administration decreases serum ionized calcium and parathyroid hormone concentr
- Oral cinacalcet administration decreases serum ionized calcium and parathyroid hormone concentrations in healthy dogs.
-
Determination of cinacalcet hydrochloride in human plasma by liquid chromatography-tandem mass spectrometry. Semantic Scholar. [Link]
- The Pharmacokinetics of Cinacalcet are Unaffected Following Consumption of High- and Low-Fat Meals.
- A Multi-Compartment Model Capturing the Pharmacokinetics of the Calcimimetic Cinacalcet. Karger.
- Pharmacokinetics Protocol – Rodents. UNMC.
- Pharmacology Review.
- LC-MS/MS determination of cinacalcet enantiomers in rat plasma on Chirobiotic V column in polar ionic mode: application to a pharmacokinetic study. PubMed.
- Murine Pharmacokinetic Studies. Bio-protocol.
- A good practice guide to the administration of substances and removal of blood, including routes and volumes.
- Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride. PubMed.
- Guidelines on Blood Collection. Animal Care & Use Program.
- Metabolism and disposition of calcimimetic agent cinacalcet HCL in humans and animal models.
Sources
- 1. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. scbt.com [scbt.com]
- 5. sceti.co.jp [sceti.co.jp]
- 6. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas [insight.jci.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Multi-Compartment Model Capturing the Pharmacokinetics of the Calcimimetic Cinacalcet | Cell Physiol Biochem [cellphysiolbiochem.com]
- 11. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mechanistic analysis for time-dependent effects of cinacalcet on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral cinacalcet administration decreases serum ionized calcium and parathyroid hormone concentrations in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cinacalcet HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.unsw.edu.au [research.unsw.edu.au]
- 18. bio-protocol.org [bio-protocol.org]
- 19. lar.fsu.edu [lar.fsu.edu]
- 20. az.research.umich.edu [az.research.umich.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An improved LC-MS/MS method for determination of cinacalcet in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of cinacalcet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sceti.co.jp [sceti.co.jp]
- 25. Rat Parathyroid hormone (PTH) Elisa Kit – AFG Scientific [afgsci.com]
- 26. unmc.edu [unmc.edu]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. LC-MS/MS determination of cinacalcet enantiomers in rat plasma on Chirobiotic V column in polar ionic mode: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. file.elabscience.com [file.elabscience.com]
- 30. Rat I-PTH(Intact Parathormone) ELISA Kit - Elabscience® [elabscience.com]
A Researcher's Guide to Cinacalcet HCl: Navigating Solubility and Stability
An In-depth Technical Guide for Drug Development Professionals
Abstract
Cinacalcet Hydrochloride (HCl), a calcimimetic agent vital for the management of hyperparathyroidism, presents distinct challenges and opportunities in formulation development due to its specific physicochemical properties. As a compound that is freely soluble in organic solvents like methanol and ethanol but only slightly soluble in water, understanding its behavior in various solvent systems is paramount for creating bioavailable and stable dosage forms. This guide provides a comprehensive analysis of the solubility and stability of Cinacalcet HCl, offering field-proven insights and detailed experimental protocols. We will explore its solubility profile across a range of solvents, delve into its stability under various stress conditions, and present validated analytical methodologies for its accurate quantification. This document is intended to serve as a critical resource for researchers, scientists, and formulation experts working to optimize Cinacalcet-based therapeutics.
Introduction to Cinacalcet HCl: Physicochemical Profile
Cinacalcet HCl is the hydrochloride salt of (R)-N-[1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine.[1][2] It functions by allosterically modulating the calcium-sensing receptor (CaSR) on the parathyroid gland, thereby increasing its sensitivity to extracellular calcium.[3][4] This action leads to a reduction in the secretion of parathyroid hormone (PTH), which is crucial for patients with chronic kidney disease (CKD) on dialysis and those with parathyroid carcinoma.[3][5]
The molecule's structure, featuring a chiral center, a hydrophobic naphthyl group, and a trifluoromethylphenyl moiety, dictates its solubility and stability characteristics.[6] It is a white to off-white, non-hygroscopic crystalline powder.[7] A foundational understanding of its core physicochemical properties is essential before undertaking any formulation or analytical work.
Table 1: Key Physicochemical Properties of Cinacalcet HCl
| Property | Value / Description | Significance |
| Molecular Formula | C22H22F3N∙HCl[2] | Defines the molecular weight and elemental composition. |
| Molecular Weight | 393.9 g/mol (HCl Salt)[2][6] | Critical for all molarity-based calculations and stoichiometric considerations. |
| Appearance | White to off-white crystalline solid[2][7] | Basic quality control parameter. |
| pKa | 8.4 (Estimated)[8] | Indicates it is a weak base. The solubility will be highly pH-dependent, increasing significantly in acidic environments where the amine group is protonated. |
| logP | 6.5[8] | High lipophilicity suggests poor aqueous solubility and a potential for membrane permeation. |
| Form | Can exist in crystalline and amorphous forms.[7] The R-enantiomer is the pharmacologically active form.[2][6] | The solid-state form can impact solubility, dissolution rate, and stability. |
Solubility Profile of Cinacalcet HCl
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. Cinacalcet HCl's profile is characteristic of a lipophilic, weakly basic compound.
Aqueous and pH-Dependent Solubility
Cinacalcet HCl is described as slightly soluble in water .[2][6] This limited aqueous solubility is a primary challenge in formulation. However, due to its basic nature (pKa ≈ 8.4), its solubility is strongly influenced by pH. In acidic environments, such as the stomach or in acidic dissolution media (e.g., 0.05N HCl), the amine nitrogen becomes protonated, leading to significantly enhanced solubility.[8][9] As the pH increases towards and above the pKa, the molecule deprotonates to its less soluble free base form.
Solubility in Organic and Non-Volatile Solvents
In contrast to its limited aqueous solubility, Cinacalcet HCl exhibits high solubility in a variety of organic solvents. This property is crucial for manufacturing processes, analytical sample preparation, and the development of lipid-based or non-aqueous formulations.
One study investigated the saturation solubility in non-volatile liquid vehicles, finding the highest solubility in Tween 80 (62.3 mg/mL) and Labrasol (43.1 mg/mL).[10] These solvents are often used in self-emulsifying drug delivery systems (SEDDS) to enhance the oral bioavailability of poorly soluble drugs.[10]
Table 2: Solubility of Cinacalcet HCl in Various Solvents
| Solvent | Solubility Description | Approximate Quantitative Value (if available) | Reference |
| Water | Slightly soluble | 9.2 x 10⁻² mg/L (Estimated for free base) | [2][8] |
| Methanol | Freely soluble / Soluble | ~30 mg/mL | [5][7][11][12] |
| Ethanol (95%) | Freely soluble / Soluble | ~30 mg/mL | [2][7][11][12] |
| Dimethyl Sulfoxide (DMSO) | Freely soluble | ~30 mg/mL | [11][12] |
| Dimethylformamide (DMF) | Freely soluble | Not specified | [11] |
| Dichloromethane | Freely soluble | Not specified | [11] |
| Chloroform | Soluble | Not specified | [11] |
| Acetonitrile | Soluble | Not specified | |
| 0.01N HCl | Soluble | Not specified | [13] |
| Tween 80 | High Solubility | 62.3 mg/mL | [10] |
| Labrasol | High Solubility | 43.1 mg/mL | [10] |
| Ethanol:PBS (pH 7.2) (1:2) | Sparingly Soluble | ~0.3 mg/mL | [12] |
Note: "Freely soluble" generally implies >100 mg/mL, while "Soluble" is typically 10-100 mg/mL, and "Slightly soluble" is 0.1-1 mg/mL. Exact values can vary with temperature and experimental conditions.
Stability Profile and Degradation Pathways
Ensuring the stability of Cinacalcet HCl in both solid and solution states is critical for maintaining its potency and safety. Stability studies, particularly forced degradation, are essential to identify potential degradation products and establish a stability-indicating analytical method.
Solid-State Stability
Cinacalcet HCl as a drug substance is generally stable.[7] Stability data for the active substance stored at 25°C/65% RH for 60 months and under accelerated conditions at 40°C/75% RH for 6 months showed no significant changes.[7] Photostability studies on the finished product also showed it to be stable when exposed to light.[7]
Solution-State Stability (Forced Degradation)
Forced degradation studies are a cornerstone of drug development, mandated by ICH guidelines to understand how a drug behaves under stress. For Cinacalcet HCl, these studies reveal specific vulnerabilities.
-
Oxidative Degradation : Cinacalcet HCl is susceptible to oxidative stress. Studies show significant degradation when exposed to hydrogen peroxide (e.g., 3% or 10% H₂O₂).[1][14][15] One study noted that after 3 days in 2.4% H₂O₂, only 7% of the initial concentration remained.[14] This is a key consideration for formulation, indicating the potential need for antioxidants or packaging that limits oxygen exposure.
-
Acid and Base Hydrolysis : The molecule shows some degradation under both acidic (e.g., 1M HCl) and basic (e.g., 0.5M or 1M NaOH) conditions, particularly when refluxed for several hours.[1][16] Degradation of 4.6% in acidic and 6.2% in basic conditions has been reported.[1]
-
Thermal and Photolytic Stability : Cinacalcet HCl is relatively stable under thermal and photolytic stress.[1][14][16] Studies exposing the drug to high heat (e.g., 80°C or 105°C) or UV/sunlight showed minimal to no degradation.[1][14][15][16]
The ability to resolve the parent drug peak from any degradants is the definition of a stability-indicating method, which is crucial for accurate shelf-life determination.[15][17]
Experimental Protocols and Methodologies
The trustworthiness of solubility and stability data hinges on robust and well-described experimental protocols.
Protocol: Shake-Flask Method for Solubility Determination
This is the gold-standard method for determining equilibrium solubility.
Objective : To determine the saturation solubility of Cinacalcet HCl in a specific solvent.
Materials :
-
Cinacalcet HCl API
-
Selected solvent (e.g., Water, Phosphate Buffer pH 6.8, Methanol)
-
Volumetric flasks, screw-capped vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure :
-
Preparation : Add an excess amount of Cinacalcet HCl to a series of vials containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After shaking, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection : Carefully withdraw an aliquot from the clear supernatant.
-
Filtration : Immediately filter the aliquot through a syringe filter to remove any remaining particulates.
-
Dilution : Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Quantification : Analyze the diluted sample using a validated HPLC or UV method to determine the concentration of dissolved Cinacalcet HCl.
Causality : Using an excess of the solid ensures that the solution becomes saturated. The extended shaking period allows the system to reach thermodynamic equilibrium. Centrifugation and filtration are critical steps to prevent undissolved solid particles from artificially inflating the measured concentration.
Protocol: Stability-Indicating HPLC Method
This protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for quantifying Cinacalcet HCl and separating it from degradation products.
Objective : To develop and validate an HPLC method capable of accurately assaying Cinacalcet HCl in the presence of its impurities and degradation products.
Instrumentation :
Chromatographic Conditions (Example) :
-
Column : X-Terra Symmetry C18 (4.6 x 150mm; 5 µm) or equivalent.[17][18]
-
Mobile Phase : Phosphate buffer: Acetonitrile (40:60 v/v), with the buffer pH adjusted to 3.0 using orthophosphoric acid.[17][18]
-
Flow Rate : 0.9 mL/min.[17]
-
Detection Wavelength : 282 nm.[17]
-
Injection Volume : 10-20 µL.
-
Column Temperature : Ambient or controlled (e.g., 30°C).[9]
Procedure :
-
Standard Preparation : Accurately weigh and dissolve Cinacalcet HCl reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).[18]
-
Sample Preparation (for Assay) : Accurately weigh and dissolve the sample (bulk drug or formulation) in the mobile phase to achieve a similar target concentration as the standard.[17]
-
Sample Preparation (for Stability) : Subject the drug to forced degradation as described in Section 3.2. Neutralize (if necessary) and dilute the stressed samples with the mobile phase to the target concentration.
-
Analysis : Inject the standard and sample preparations into the HPLC system.
-
System Suitability : Before analysis, inject the standard solution multiple times (e.g., n=6) to verify system performance. Parameters like theoretical plates, tailing factor, and %RSD of peak areas must meet predefined criteria (e.g., %RSD < 2.0%).[17]
-
Data Evaluation : For stability samples, examine the chromatograms for new peaks (degradants). The method is considered stability-indicating if the degradant peaks are well-resolved from the main Cinacalcet HCl peak.[15][17]
Expertise : The choice of a C18 column is based on the hydrophobic nature of Cinacalcet. The acidic mobile phase (pH 3.0) ensures the amine group is protonated, leading to good peak shape and retention on the reversed-phase column. A PDA detector is highly recommended for stability studies as it can assess peak purity, ensuring that the main drug peak is not co-eluting with a degradant.[1][19]
Data Visualization and Workflows
Visualizing experimental processes enhances reproducibility and understanding.
Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Workflow for Forced Degradation Study
Caption: Parallel workflow for conducting a comprehensive forced degradation study.
Conclusion and Formulation Implications
The data and protocols presented herein underscore a critical narrative for the formulation scientist: Cinacalcet HCl is a lipophilic, weakly basic compound with limited aqueous solubility but good stability under most conditions except oxidation.
-
Oral Bioavailability Enhancement : The poor aqueous solubility is a major hurdle for oral absorption. Strategies like salt formation (already utilized as HCl), pH modulation in microenvironments, and the use of solubilizing excipients are viable. The high solubility in lipids and surfactants like Tween 80 strongly supports the development of lipid-based formulations such as SEDDS to improve dissolution and bioavailability.[10]
-
Stability Considerations : The primary stability concern is oxidation.[1][14][15] This necessitates careful selection of excipients to ensure compatibility and may require the inclusion of antioxidants in the formulation. Packaging choices, such as nitrogen blanketing or inclusion of oxygen scavengers, should also be considered to ensure long-term stability.
-
Analytical Control : A robust, specific, and stability-indicating HPLC method is not merely a quality control tool but a fundamental component of the development process. It is essential for accurately assessing solubility, guiding formulation stability trials, and ensuring the safety and efficacy of the final drug product.
By leveraging a deep understanding of Cinacalcet HCl's intrinsic properties, researchers can systematically overcome its formulation challenges, paving the way for the development of robust, stable, and effective therapeutic products.
References
- Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. (n.d.). International Journal of Pharmacy and Technology.
- coated tablets (cinacalcet hydrochloride) NL/H/4342/001-003/DC Date. (2020). Geneesmiddeleninformatiebank.
- Cinacalcet Tablets 30 mg, 60 mg, 90 mg Cinacalcet (as Cinacalcet Hydrochloride) Calcimimetic agent. (2022). Source Document.
- Stability Indicative Assay Development and Validation of Cinacalcet HCl. (n.d.). International Journal of Pharmaceutical Research & Allied Sciences.
-
Sensipar™ (cinacalcet HCl) Tablets. (n.d.). accessdata.fda.gov. Retrieved from [Link]
- PrM-CINACALCET. (n.d.). Source Document.
- Analytical Profile of Cinacalcet Hydrochloride: A Review. (n.d.). PharmaInfo.
-
Sensipar (cinacalcet) Tablets. (n.d.). accessdata.fda.gov. Retrieved from [Link]
-
Cinacalcet. (n.d.). PubChem. Retrieved from [Link]
- Development and Validation of Stability Indicating RP- HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Th. (2020). International Journal of Pharmaceutical Research.
- Analytical profile of Cinacalcet Tablet. (n.d.).
- Manjula, A., Deepthi, G. C., & Vijayaraj, S. (2012). Spectrophotometric determination of cinacalcet hydrochloride in bulk.
- Cinacalcet (hydrochloride)
-
Cinacalcet Hydrochloride. (2017). PubMed. Retrieved from [Link]
- High-Performance Liquid Chromatography (HPLC) Analysis of Cinacalcet: Application Notes and Protocols. (n.d.). Benchchem.
- Analytical Quality by Design Based Systematic Development and Optimization of a Sensitive Bioanalytical Method for Estimation Cinacalcet HCl in Rabbit Serum. (n.d.).
- Development and Validation of Stability Indicating RP- HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Their Formulations. (2020).
-
Saturation solubility of cinacalcet HCl in non-volatile solvents. Data... (n.d.). ResearchGate. Retrieved from [Link]
-
Cinacalcet Hydrochloride | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Cinacalcet Hydrochloride. (n.d.). PubChem. Retrieved from [Link]
- Stability of extemporaneously prepared cinacalcet oral suspensions. (2018).
- Lyophilized NLC of Cinacalcet HCl: Physics of Tablet Compression and Biopharmaceutical Characteriz
- Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation. (n.d.).
- European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). EJBPS.
-
Summary of Forced Degradation of Cinacalcet Hydrochloride under... (n.d.). ResearchGate. Retrieved from [Link]
-
Cinacalcet Monograph for Professionals. (2025). Drugs.com. Retrieved from [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Cinacalcet Hydrochloride | C22H23ClF3N | CID 156418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cinacalcet Monograph for Professionals - Drugs.com [drugs.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. Cinacalcet | C22H22F3N | CID 156419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. giwmscdntwo.gov.np [giwmscdntwo.gov.np]
- 10. researchgate.net [researchgate.net]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. scispace.com [scispace.com]
- 14. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 15. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Crystal Structure Analysis of Racemic Cinacalcet Hydrochloride
Abstract: This technical guide provides a comprehensive framework for the solid-state characterization of racemic Cinacalcet hydrochloride. As a critical calcimimetic agent, the physicochemical properties of Cinacalcet are intrinsically linked to its crystalline form, influencing everything from manufacturing consistency to therapeutic efficacy. This document moves beyond standard protocols to deliver field-proven insights into the causality behind experimental choices, focusing on the unique challenges presented by a racemic compound. We will detail the methodologies for sample preparation, X-ray diffraction analysis, and data interpretation, grounded in the principles of scientific integrity and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating system for the crystallographic analysis of this important active pharmaceutical ingredient (API).
Introduction: The Criticality of Solid-Form Analysis in Cinacalcet Hydrochloride
Cinacalcet hydrochloride is a calcimimetic agent that modulates the calcium-sensing receptor, thereby treating hyperparathyroidism.[1][2][3] Chemically designated as (R)-N-[1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride, the therapeutic agent is the (R)-enantiomer.[4][5] However, during synthesis or in the investigation of novel crystallization processes, one may encounter the racemic mixture. The analysis of this racemate's crystal structure is a non-trivial pursuit with significant implications for drug development.
The solid-state structure of an API is a critical quality attribute. Crystalline solids consist of highly ordered, repeating arrays of molecules, and a single compound can often crystallize into multiple distinct forms, a phenomenon known as polymorphism.[6][7] Each polymorph possesses a unique internal lattice arrangement, which can lead to different physicochemical properties such as solubility, dissolution rate, stability, and melting point.[7][8] These differences can profoundly impact the bioavailability and therapeutic performance of the final drug product.[8] Therefore, comprehensive solid-form characterization is mandated by regulatory bodies like the ICH (Q6A) and USP (<941>).[9]
Analyzing a racemic mixture adds a layer of complexity. A 1:1 mixture of enantiomers can crystallize in one of three ways:
-
Racemic Compound (or Racemate): A stoichiometric 1:1 ratio of R and S enantiomers are ordered within the same crystal lattice unit cell.
-
Conglomerate: A physical mixture of separate crystals, where each crystal is composed of only one enantiomer (i.e., a mixture of pure R crystals and pure S crystals).
-
Solid Solution (or Pseudoracemate): The R and S enantiomers are randomly distributed within the crystal lattice, which is rare.
Distinguishing between these forms is essential, and X-ray diffraction (XRD) stands as the definitive technique for this purpose.[7][8] This guide will elucidate the workflow for such an analysis.
Foundational Knowledge: Synthesis, Polymorphism, and Sample Provenance
The final crystallization step in the synthesis of Cinacalcet hydrochloride is the primary determinant of the resulting solid form.[10][11] A typical synthesis involves the condensation of 3-(trifluoromethylphenyl) propionic acid with (R)-(+)-1-(1-naphthyl)ethylamine, followed by reduction and salt formation.[11] Recrystallization from specific solvent systems, such as an acetonitrile/water mixture, is used to purify the final product and isolate the desired crystalline form.[10]
Cinacalcet hydrochloride is known to exhibit polymorphism. At least two distinct crystalline forms, designated Form II and Form III, have been identified and characterized primarily by Powder X-ray Diffraction (PXRD).[1][12] The existence of these polymorphs necessitates rigorous screening and characterization to ensure that the most stable and desirable form is consistently produced for pharmaceutical formulations.[1]
Table 1: Reported PXRD Peaks for Known Polymorphs of Cinacalcet Hydrochloride
| Polymorph Form | Reported Characteristic Peaks (2θ ± 0.2°) | Reference |
| Form II | 6.8°, 12.3°, 13.7°, 16.4°, 17.5°, 19.4°, 20.3°, 23.3° | [12][13] |
| Form III | 6.9°, 10.3°, 13.8°, 19.0°, 20.8°, 21.2°, 24.2°, 25.4° | [12][13] |
Note: These peaks are reported for the enantiopure compound but serve as the primary reference for identifying crystalline phases in a racemic mixture.
Experimental Workflow: From Raw Material to Structural Elucidation
A robust analytical workflow is built on meticulous experimental execution. The following sections detail the protocols for analyzing the crystal structure of racemic Cinacalcet hydrochloride.
Powder X-ray Diffraction (PXRD) Analysis
PXRD is the workhorse for solid-form screening, identification, and quality control in the pharmaceutical industry.[7] It provides a unique "fingerprint" of a crystalline solid.[14]
-
Sample Preparation (The Causality of Choice):
-
Objective: To obtain a randomly oriented powder with optimal particle size. Preferred orientation, where crystals align in a non-random way, can dramatically alter peak intensities and lead to misidentification.[6][14]
-
Step 1: Gently grind approximately 10-20 mg of the racemic Cinacalcet hydrochloride sample using an agate mortar and pestle. The goal is to reduce particle size to the 10-50 µm range, which minimizes peak broadening without inducing amorphization.[8]
-
Step 2: Load the powder into a low-background sample holder (e.g., zero-background silicon). Use a "side-loading" technique where the holder is filled from the back and the surface is smoothed with a flat edge. This minimizes the preferred orientation that can occur from top-loading and pressing.
-
Step 3 (Self-Validation): If preferred orientation is still suspected, re-prepare the sample and re-run the analysis. Consistent relative peak intensities across preparations indicate a reliable dataset.
-
-
Instrument Configuration & Data Collection:
-
Objective: To acquire high-quality, high-resolution diffraction data.
-
Step 1: Use a modern powder diffractometer equipped with a high-brilliance X-ray source (e.g., Cu Kα, λ = 1.5406 Å) and a high-speed detector (e.g., 1D silicon strip or 2D area detector).[8]
-
Step 2: For organic compounds like Cinacalcet, a transmission geometry setup is often superior to the more common reflection geometry.[6] Causality: Organic APIs have low X-ray absorption, causing deep beam penetration in reflection mode, which degrades peak position accuracy and resolution. Transmission mode minimizes these effects and also significantly reduces preferred orientation issues.[6]
-
Step 3: Set the data acquisition parameters. A typical configuration would be:
-
Voltage & Current: 40 kV, 40 mA
-
Scan Range (2θ): 2° to 40°
-
Step Size: 0.02°
-
Scan Speed/Time per Step: 1-5 seconds (instrument dependent)
-
-
Step 4: Run the analysis. The use of a curved position-sensitive detector can expedite data collection significantly, allowing for a full pattern in minutes.[6]
-
Caption: Decision path for characterizing a racemic crystal.
Conclusion and Broader Implications
The crystal structure analysis of racemic Cinacalcet hydrochloride is a multi-step process that relies on the synergistic use of PXRD and SC-XRD. A thorough understanding of the sample's polymorphic form and, in the case of a racemate, its crystallization behavior (racemic compound vs. conglomerate) is not merely an academic exercise. It is a fundamental component of robust drug development. This knowledge directly informs process control, formulation design, and regulatory filings, ultimately ensuring the consistent delivery of a safe and effective therapeutic product. The methodologies and causal explanations provided herein offer a framework for achieving this critical goal.
References
- Title: Polymorphic forms and solvates of Cinacalcet hydrochloride (EP1913941A1)
-
Title: X-Ray Diffraction Strategies for Pharmaceutical Crystallography Source: Lab Manager URL: [Link]
-
Title: A practical guide to pharmaceutical analyses using X-ray powder diffraction Source: ResearchGate URL: [Link]
-
Title: XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving Source: American Pharmaceutical Review URL: [Link]
-
Title: Pharmacogenetic analysis of cinacalcet response in secondary hyperparathyroidism patients Source: NIH National Center for Biotechnology Information URL: [Link]
- Title: Polymorphic forms and solvates of Cinacalcet hydrochloride (EP1913941A1)
-
Title: A novel asymmetric synthesis of cinacalcet hydrochloride Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: A novel asymmetric synthesis of cinacalcet hydrochloride Source: Beilstein Journals URL: [Link]
- Title: Process for the preparation of cinacalcet hydrochloride (EP1990333A1)
-
Title: Pharmacogenetic and safety analysis of cinacalcet hydrochloride in healthy Chinese subjects Source: AME Publishing Company URL: [Link]
-
Title: Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
-
Title: Synthesis process of cinacalcet hydrochloride Source: ResearchGate URL: [Link]
-
Title: The impact of CASR A990G polymorphism in response to cinacalcet treatment in hemodialysis patients with secondary hyperparathyroidism Source: PubMed URL: [Link]
-
Title: Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study Source: International Journal of Recent Technology and Engineering URL: [Link]
-
Title: Cinacalcet Hydrochloride Source: PubMed URL: [Link]
-
Title: Chemical structure of cinacalcet Source: ResearchGate URL: [Link]
- Title: Crystalline form of cinacalcet (WO2008000423A1)
-
Title: Cinacalcet Hydrochloride Source: PubChem URL: [Link]
-
Title: Development and Validation of Stability Indicating RP- HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Th Source: Biointerface Research in Applied Chemistry URL: [Link]
Sources
- 1. EP1913941A1 - Polymorphic forms and solvates of Cinacalcet hydrochloride - Google Patents [patents.google.com]
- 2. Cinacalcet Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinacalcet Hydrochloride | C22H23ClF3N | CID 156418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. Active Pharmaceutical Ingredients - XRD Analysis - Advancing Materials [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]
- 9. X-ray diffraction for pharmaceutical development | Malvern Panalytical [malvernpanalytical.com]
- 10. A novel asymmetric synthesis of cinacalcet hydrochloride [beilstein-journals.org]
- 11. EP1990333A1 - Process for the preparation of cinacalcet hydrochloride - Google Patents [patents.google.com]
- 12. EP1913941A1 - Polymorphic forms and solvates of Cinacalcet hydrochloride - Google Patents [patents.google.com]
- 13. WO2008000423A1 - Crystalline form of cinacalcet - Google Patents [patents.google.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Unveiling the Off-Target Landscape of Racemic Cinacalcet HCl: An In-Depth Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive exploration of the off-target effects of racemic Cinacalcet HCl observed in preclinical studies. As a calcimimetic agent, Cinacalcet's primary therapeutic action is the allosteric modulation of the Calcium-Sensing Receptor (CaSR), leading to a reduction in parathyroid hormone (PTH) secretion.[1][2][3] However, a thorough understanding of a drug's complete pharmacological profile, including its off-target interactions, is paramount for a robust assessment of its safety and therapeutic potential. This document delves into the known preclinical off-target activities of Cinacalcet, offering insights into its cardiovascular, neurological, and metabolic interactions beyond its intended effect on the CaSR.
Introduction to Cinacalcet and the Rationale for Off-Target Profiling
Cinacalcet HCl is a calcimimetic agent approved for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and for the management of hypercalcemia in patients with parathyroid carcinoma.[1] Its mechanism of action involves increasing the sensitivity of the CaSR to extracellular calcium, thereby suppressing PTH secretion.[1][3] While its on-target efficacy is well-established, the potential for off-target interactions is a critical consideration in preclinical safety assessment. Early identification of off-target binding can help predict potential adverse effects and inform the design of more selective drug candidates.[4] This guide synthesizes available preclinical data to provide a detailed overview of Cinacalcet's off-target profile.
Cardiovascular Off-Target Effects: A Complex Picture
Preclinical investigations have revealed that Cinacalcet can interact with several components of the cardiovascular system, independent of its primary effect on the CaSR. These interactions are primarily centered on cardiac ion channels and signaling pathways.
Interaction with Cardiac Ion Channels
An in vitro safety pharmacology study submitted to the FDA revealed that Cinacalcet can inhibit multiple potassium channels at a concentration of 500 ng/mL.[5] This concentration is within the range of clinically relevant plasma concentrations. The study demonstrated significant inhibition of KATP channels and moderate inhibition of Kv4.3 and Kv1.5 channels, with minimal effect on hERG channels.
| Ion Channel | Inhibition at 500 ng/mL | Potential Clinical Implication |
| KATP | 96% | Alterations in cardiac muscle contractility and excitability |
| Kv4.3 | 45% | Modulation of the transient outward potassium current in cardiomyocytes |
| Kv1.5 | 20% | Effects on the ultrarapid delayed rectifier potassium current |
| hERG | 12% | Low risk of QT prolongation via this specific mechanism |
Experimental Protocol: Patch-Clamp Electrophysiology for Cardiac Ion Channel Analysis
The assessment of Cinacalcet's effects on cardiac ion channels is typically performed using the whole-cell patch-clamp technique on isolated cardiomyocytes or cell lines stably expressing the ion channel of interest.
-
Cell Preparation: Isolate ventricular myocytes from animal hearts (e.g., rabbit or dog) or use a cell line (e.g., HEK293) stably transfected with the gene encoding the target ion channel.
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply specific voltage protocols to elicit the ionic current of interest (e.g., a voltage step to activate Kv channels).
-
Record baseline currents in the absence of the drug.
-
-
Drug Application: Perfuse the cells with a solution containing Cinacalcet at various concentrations.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of Cinacalcet to determine the percentage of inhibition. Calculate the IC50 value by fitting the concentration-response data to a logistic equation.
Effects on Cardiomyocyte Signaling
A study in 5/6 nephrectomized rats, a model of chronic kidney disease, revealed that Cinacalcet can modulate gene expression in cardiomyocytes. Specifically, the study found a dose-dependent increase in brain natriuretic peptide (BNP) mRNA expression in these cells.[6] BNP is a hormone secreted by ventricular cardiomyocytes in response to stretching, and its increased expression is a hallmark of heart failure.[7][8][9] This finding suggests a potential off-target effect of Cinacalcet on cardiac signaling pathways.
Experimental Protocol: Measurement of BNP mRNA Expression in Cardiomyocytes
-
Cell Culture and Treatment: Culture neonatal rat ventricular myocytes (NRVMs) or a suitable cardiomyocyte cell line. Treat the cells with varying concentrations of Cinacalcet for a specified duration (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative Polymerase Chain Reaction (qPCR):
-
Perform qPCR using primers specific for BNP and a housekeeping gene (e.g., GAPDH) for normalization.
-
Use a fluorescent dye (e.g., SYBR Green) to monitor the amplification of DNA in real-time.
-
-
Data Analysis: Calculate the relative expression of BNP mRNA using the delta-delta Ct method, normalizing to the housekeeping gene and comparing to untreated control cells.
Neurological Off-Target Effects: Interplay with Ion Channels and Receptors
Preclinical data point to several off-target interactions of Cinacalcet within the central nervous system. These interactions involve voltage-gated sodium channels and neurotransmitter receptors.
Inhibition of Voltage-Gated Sodium Channels (VGSCs)
A detailed study using whole-cell patch-clamp on neocortical neurons demonstrated that Cinacalcet inhibits VGSC currents.[10] This inhibition is not mediated by the CaSR and appears to involve a G-protein-dependent pathway. The study found that Cinacalcet preferentially targets the fast-inactivated state of VGSCs, shifting the voltage-dependence of both fast and slow inactivation in the hyperpolarizing direction.[10] This state-dependent inhibition can lead to a non-linear block of neuronal action potentials.[10]
| VGSC Parameter | Effect of Cinacalcet |
| Current Inhibition | Voltage-dependent, accelerated at depolarized potentials |
| Fast Inactivation | Hyperpolarizing shift in voltage-dependence |
| Slow Inactivation | Hyperpolarizing shift in voltage-dependence and stabilization of the slow-inactivated state |
Interaction with Neurotransmitter Receptors
The same study in nephrectomized rats that identified cardiovascular off-target effects also reported interactions with neurotransmitter receptors. While specific quantitative data such as binding affinities were not provided, the study mentioned that Cinacalcet affected the binding of native ligands to the mu-opioid receptor and the 5-hydroxytryptamine1A (5-HT1A) receptor.[6] These findings suggest that Cinacalcet may have the potential to modulate opioidergic and serotonergic signaling, which could have implications for its neurological side-effect profile.
Experimental Protocol: Radioligand Binding Assay for Receptor Interaction
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the receptor of interest (e.g., mu-opioid or 5-HT1A receptors).
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand specific for the receptor in the presence and absence of varying concentrations of Cinacalcet.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration.
-
Quantification of Radioactivity: Measure the radioactivity of the filters to determine the amount of bound ligand.
-
Data Analysis: Calculate the percentage of inhibition of radioligand binding by Cinacalcet and determine the Ki (inhibitory constant) by fitting the data to a competition binding equation.
Metabolic Off-Target Effects: Cytochrome P450 Inhibition
Cinacalcet's metabolic profile reveals significant interactions with the cytochrome P450 (CYP) enzyme system, which is a major source of potential drug-drug interactions.
Inhibition of CYP2D6
In vitro and in vivo studies have consistently shown that Cinacalcet is a potent inhibitor of CYP2D6.[2][4] One product datasheet reports an IC50 value of 87 nM for the inhibition of CYP2D2 (the rat ortholog of human CYP2D6). This potent inhibition means that co-administration of Cinacalcet with drugs that are metabolized by CYP2D6 could lead to increased plasma concentrations of those drugs, potentially causing adverse effects.
Metabolism by Multiple CYP Isoforms
Cinacalcet itself is metabolized by multiple CYP enzymes, primarily CYP3A4, CYP2D6, and CYP1A2.[4][5] This broad metabolic profile makes it susceptible to drug-drug interactions with inhibitors or inducers of these enzymes. For instance, co-administration with a strong CYP3A4 inhibitor can significantly increase Cinacalcet exposure.
Conclusion and Future Directions
The preclinical data reviewed in this guide indicate that racemic Cinacalcet HCl possesses a range of off-target activities that extend beyond its primary pharmacology as a calcimimetic. Notable off-target interactions have been identified in the cardiovascular and neurological systems, as well as significant involvement with the CYP450 metabolic pathway.
While the available data provide valuable insights, a complete and quantitative off-target binding profile for Cinacalcet against a comprehensive panel of receptors, ion channels, and enzymes is not publicly available. Further preclinical research, including broad ligand binding screens and functional assays for the identified off-targets, would provide a more complete picture of Cinacalcet's pharmacological profile. A deeper understanding of the mechanisms underlying these off-target effects will be crucial for the development of next-generation calcimimetics with improved selectivity and safety profiles.
References
-
Mattheisen, M., et al. (2022). Cinacalcet inhibition of neuronal action potentials preferentially targets the fast inactivated state of voltage-gated sodium channels. Frontiers in Pharmacology, 13, 1068896. [Link]
-
Eurofins Scientific. (n.d.). SafetyScreen44 Panel. [Link]
-
U.S. Food and Drug Administration. (2025). Safety evaluation of cinacalcet: Signal mining and analysis of adverse events based on the FAERS database. [Link]
-
bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 156419, Cinacalcet. [Link]
-
Taylor & Francis. (n.d.). Off-target activity – Knowledge and References. [Link]
-
ResearchGate. (2025). Safety evaluation of cinacalcet: Signal mining and analysis of adverse events based on the FAERS database. [Link]
-
Deen, J., & Schaider, H. (2019). The use of cinacalcet for the treatment of calciphylaxis in patients with chronic kidney disease: A comprehensive review. Australasian Journal of Dermatology, 60(3), e186-e194. [Link]
-
Padhi, D., & Harris, R. (2009). Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride. Clinical Pharmacokinetics, 48(5), 303-311. [Link]
-
Wada, M., et al. (2006). Direct in vitro evidence of the suppressive effect of cinacalcet HCl on parathyroid hormone secretion in human parathyroid cells with pathologically reduced calcium-sensing receptor levels. Journal of Bone and Mineral Metabolism, 24(4), 300-306. [Link]
-
Tsioufis, C., et al. (2011). Cinacalcet: will it play a role in reducing cardiovascular events?. Expert Opinion on Pharmacotherapy, 12(12), 1945-1953. [Link]
-
ClinicalTrials.gov. (2010). A Study to Assess the Efficacy and Safety of Twice-Daily Dose Regimens of an Oral Calcimimetic Agent AMG 073 (Cinacalcet) in Primary Hyperparathyroidism (PHPT). [Link]
-
U.S. Food and Drug Administration. (2004). Pharmacology Review of Cinacalcet HCl. [Link]
-
Manaka, K., et al. (2019). Effectiveness and safety of cinacalcet for primary hyperparathyroidism: a single center experience. Endocrine Journal, 66(8), 683-689. [Link]
-
U.S. Food and Drug Administration. (2004). Clinical Pharmacology and Biopharmaceutics Review(s) for Cinacalcet HCl. [Link]
-
European Society of Cardiology. (n.d.). Scientific Programme. [Link]
-
ResearchGate. (n.d.). Relative expression of brain natriuretic peptide (BNP) mRNA in myocardial tissue in each group as determined by reverse transcriptionquantitative polymerase chain reaction. [Link]
-
ClinicalTrials.gov. (2015). Efficacy of Cinacalcet in the Control of Primary Hyperparathyroidism. [Link]
-
Messa, P., et al. (2008). The OPTIMA Study: Assessing a New Cinacalcet (Sensipar/Mimpara) Treatment Algorithm for Secondary Hyperparathyroidism. Clinical Journal of the American Society of Nephrology, 3(1), 36-45. [Link]
-
Cook, A. E., et al. (2021). Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor. ACS Pharmacology & Translational Science, 4(2), 635-649. [Link]
-
Magga, J., et al. (2020). Brain Natriuretic Peptide Protects Cardiomyocytes from Apoptosis and Stimulates Their Cell Cycle Re-Entry in Mouse Infarcted Hearts. International Journal of Molecular Sciences, 21(23), 9226. [Link]
-
Volpe, M., et al. (2021). Natriuretic Peptides: It Is Time for Guided Therapeutic Strategies Based on Their Molecular Mechanisms. International Journal of Molecular Sciences, 22(11), 5691. [Link]
-
Tilling, L., et al. (2007). Cinacalcet-associated cardiogenic shock in a patient with cardiomyopathy. Clinical Therapeutics, 29(2), 339-342. [Link]
-
Clerico, A., et al. (2018). Brain Natriuretic Peptide and Its Biochemical, Analytical, and Clinical Issues in Heart Failure: A Narrative Review. Frontiers in Physiology, 9, 693. [Link]
-
Wang, Y., et al. (2021). Cinacalcet Targets the Neurokinin-1 Receptor and Inhibits PKCδ/ERK/P65 Signaling to Alleviate Dextran Sulfate Sodium-Induced Colitis. Frontiers in Pharmacology, 12, 756953. [Link]
-
Cetani, F., et al. (2015). Molecular and Clinical Aspects of the Target Therapy with the Calcimimetic Cinacalcet in the Treatment of Parathyroid Tumors. Current Cancer Drug Targets, 15(7), 563-573. [Link]
-
Li, X., et al. (2025). Pharmacodynamic Modeling of Cinacalcet in Secondary Hyperparathyroidism: Efficacy and Influencing Factors Analysis. Clinical Pharmacology & Therapeutics. [Link]
-
Rubattu, S., et al. (2022). Brain Natriuretic Peptide Biomarkers in Current Clinical and Therapeutic Scenarios of Heart Failure. Journal of Cardiovascular Development and Disease, 9(6), 183. [Link]
-
Forbes, J. (2013). Cinacalcet and Acute Heart Failure on Dialysis - A New Association. Journal of Medical Cases, 4(6), 389-392. [Link]
-
Williams, J. T., et al. (2013). Functional Selectivity at the μ-Opioid Receptor: Implications for Understanding Opioid Analgesia and Tolerance. Pharmacological Reviews, 65(4), 1257-1295. [Link]
-
Chen, N., et al. (2014). Mechanistic analysis for time-dependent effects of cinacalcet on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized rats. PLoS One, 9(7), e103254. [Link]
-
Al-Hasani, R., & Bruchas, M. R. (2011). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Anesthesiology, 115(6), 1363-1381. [Link]
-
Zhang, Z., et al. (2021). Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas. JCI Insight, 6(1), e142426. [Link]
-
Di Cesare Mannelli, L., et al. (2021). Mu and Delta Opioid Receptor Targeting Reduces Connexin 43-Based Heterocellular Coupling during Neuropathic Pain. International Journal of Molecular Sciences, 22(19), 10477. [Link]
Sources
- 1. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct in vitro evidence of the suppressive effect of cinacalcet HCl on parathyroid hormone secretion in human parathyroid cells with pathologically reduced calcium-sensing receptor levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Mechanistic analysis for time-dependent effects of cinacalcet on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain Natriuretic Peptide Protects Cardiomyocytes from Apoptosis and Stimulates Their Cell Cycle Re-Entry in Mouse Infarcted Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natriuretic Peptides: It Is Time for Guided Therapeutic Strategies Based on Their Molecular Mechanisms [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cinacalcet inhibition of neuronal action potentials preferentially targets the fast inactivated state of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development history of Cinacalcet as a calcimimetic
An In-Depth Technical Guide to the Discovery and Development of Cinacalcet as a Calcimimetic
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive chronicle of the discovery and development of Cinacalcet (Sensipar®), the first-in-class calcimimetic agent. It details the scientific journey from the foundational discovery of the calcium-sensing receptor (CaSR) to the innovative drug design strategy that overcame the challenge of targeting a receptor for an inorganic ion. We will explore the mechanism of action, the preclinical validation, and the pivotal clinical trials that established Cinacalcet as a transformative therapy for secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) and for the management of hypercalcemia in parathyroid carcinoma. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the validation of a novel therapeutic modality.
The Unmet Need: A Crisis in Mineral Metabolism
Secondary hyperparathyroidism (SHPT) is a frequent and severe complication of chronic kidney disease (CKD), particularly in patients requiring dialysis.[1][2] The failing kidneys are unable to excrete phosphate properly or synthesize adequate amounts of active vitamin D, leading to a cascade of mineral imbalances: hyperphosphatemia and hypocalcemia. This dysregulation stimulates the parathyroid glands to chronically overproduce parathyroid hormone (PTH), resulting in a condition characterized by high PTH levels, bone disease, and cardiovascular complications.[3][4]
Prior to the advent of calcimimetics, the standard of care involved phosphate binders and active vitamin D sterols. However, this treatment approach was often a delicate balancing act. While vitamin D analogs effectively suppress PTH, they frequently exacerbate hypercalcemia and hyperphosphatemia, increasing the risk of vascular and soft-tissue calcification.[5] This therapeutic dilemma highlighted a critical unmet need for a novel agent that could control PTH secretion without elevating calcium and phosphorus levels.
The Scientific Breakthrough: Identification of the Calcium-Sensing Receptor (CaSR)
The key to a new therapeutic approach lay in understanding the fundamental biology of the parathyroid gland. In 1993, the extracellular calcium-sensing receptor (CaSR) was cloned from bovine parathyroid glands. This discovery was a landmark achievement, revealing a G-protein coupled receptor (GPCR) that allows parathyroid chief cells to monitor and respond to minute fluctuations in extracellular calcium concentrations.[6]
The CaSR is the principal regulator of PTH secretion.[1][7] When extracellular calcium levels rise, calcium ions bind to the CaSR, activating a signaling cascade that inhibits the synthesis and release of PTH.[8] Conversely, when calcium levels fall, the receptor becomes inactive, and the inhibition is lifted, allowing for PTH secretion. In SHPT, the expression of CaSR on hyperplastic parathyroid glands is often downregulated, contributing to the glands' reduced sensitivity to calcium and the persistent overproduction of PTH.[1]
CaSR Signaling Pathway
Activation of the CaSR by its natural ligand, Ca²⁺, initiates a conformational change that engages G-proteins, primarily Gq/11 and Gi. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and the subsequent rise in intracellular Ca²⁺ is the primary signal that inhibits the fusion of PTH-containing vesicles with the cell membrane, thereby suppressing PTH secretion.[8][9]
Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR).
A Novel Strategy: The Dawn of Calcimimetics
The discovery of the CaSR presented a challenging but compelling drug target.[10] The primary difficulty was that its physiological ligand is an inorganic ion, offering no structural template for traditional medicinal chemistry approaches. The breakthrough came from the concept of allosteric modulation. Instead of trying to mimic calcium at its binding site, researchers at NPS Pharmaceuticals sought small molecules that could bind to a different site (an allosteric site) on the receptor.[6] Such a molecule could induce a conformational change that increases the receptor's sensitivity to its natural ligand, extracellular calcium.[8][10] These agents were termed "calcimimetics" because they mimic the effect of calcium on the receptor.[11]
Early, first-generation phenylalkylamine compounds proved this concept in vitro but were hampered by poor pharmacokinetic profiles.[12][13] This led to the development of second-generation calcimimetics, a class to which Cinacalcet belongs, with improved drug-like properties.[12][14]
Cinacalcet: The First-in-Class Calcimimetic
Cinacalcet (formerly AMG 073) emerged from these development efforts as an orally active, potent, and selective calcimimetic.[3] It was discovered by NPS Pharmaceuticals and subsequently licensed to Amgen for clinical development and commercialization.[3][15]
Mechanism of Action: Positive Allosteric Modulation
Cinacalcet does not directly activate the CaSR in the absence of extracellular calcium. Instead, it acts as a positive allosteric modulator.[7][10] It binds within the seven-transmembrane domain of the receptor, distinct from the large extracellular domain where calcium binds.[8] This binding event stabilizes an active conformation of the receptor, thereby increasing its sensitivity to extracellular Ca²⁺.[11][16] The practical effect is a "left-shift" in the calcium-concentration-response curve, meaning the receptor is activated at a lower concentration of extracellular calcium than it otherwise would be. This enhanced sensitivity allows the parathyroid gland to "perceive" ambient calcium levels as being higher than they are, leading to a potent suppression of PTH secretion.[8]
Caption: Cinacalcet's allosteric modulation of the CaSR.
Clinical Development: From Bench to Bedside
The clinical development program for Cinacalcet was designed to rigorously evaluate its safety and efficacy in treating SHPT in patients with CKD on dialysis.
Phase III Clinical Trials
A series of randomized, double-blind, placebo-controlled Phase III trials formed the cornerstone of the New Drug Application (NDA).[3] In two identical pivotal studies, 741 hemodialysis patients with inadequately controlled SHPT were randomized to receive either Cinacalcet or a placebo for 26 weeks.[5] The primary endpoint was the proportion of patients achieving a mean intact PTH (iPTH) level of ≤250 pg/mL.
The results were compelling. Across the clinical program, Cinacalcet demonstrated the ability to simultaneously reduce levels of PTH, calcium, phosphorus, and the calcium-phosphorus product—a feat not achievable with previous therapies.[17]
Summary of Pivotal Phase III Efficacy Data
| Parameter | Cinacalcet Group | Placebo Group | P-value |
| Primary Endpoint | |||
| Patients achieving iPTH ≤ 250 pg/mL | 43% | 5% | <0.001 |
| Secondary Endpoints (Mean % Change) | |||
| Intact PTH (iPTH) | -43% | +9% | <0.001 |
| Serum Calcium-Phosphorus Product | -15% | 0% | <0.001 |
| Serum Calcium | -7% | 0% | <0.001 |
| Serum Phosphorus | -8% | +2% | <0.001 |
(Data synthesized from Block GA, et al. N Engl J Med. 2004)[5]
The most common adverse events reported were nausea and vomiting.[18] A key safety consideration was the potential for hypocalcemia, necessitating careful monitoring of serum calcium levels, especially upon initiation or dose adjustment.[19][20]
Regulatory and Commercialization Milestones
The robust data from the clinical trial program paved the way for regulatory submission and approval.
-
September 8, 2003: Amgen submitted the New Drug Application (NDA) for Cinacalcet HCl to the U.S. Food and Drug Administration (FDA).[4]
-
November 2003: The FDA granted a priority review for the Cinacalcet application.[17]
-
March 8, 2004: The FDA approved Cinacalcet (brand name Sensipar) for the treatment of SHPT in CKD patients on dialysis and for hypercalcemia in patients with parathyroid carcinoma.[7][21][22][23]
-
October 2004: Cinacalcet was approved in the European Union under the brand name Mimpara.[7]
Cinacalcet was the first allosteric modulator of a GPCR to gain regulatory approval, representing a significant milestone in pharmacology.[7][10]
Methodology Deep Dive: Key Experimental Workflows
Protocol 1: In Vitro Screening for CaSR Modulators
The discovery of Cinacalcet relied on high-throughput screening assays to identify compounds that could modulate CaSR activity. A common method involves using a stable cell line (e.g., HEK-293) engineered to express the human CaSR and measuring changes in intracellular calcium ([Ca²⁺]i) as a functional readout of receptor activation.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK-293 cells stably expressing the human CaSR in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered salt solution. Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C. This dye will fluoresce upon binding to intracellular calcium.
-
Compound Addition: Place the microplate into a fluorescence plate reader (e.g., FLIPR® - Fluorometric Imaging Plate Reader). Add the test compounds (potential calcimimetics) at varying concentrations to the wells.
-
Calcium Challenge: After a short incubation with the test compound, challenge the cells with a sub-maximal concentration of extracellular calcium (e.g., EC₂₀, the concentration that gives 20% of the maximal response).
-
Data Acquisition: Measure the fluorescent signal in real-time. A positive allosteric modulator (a "hit") will potentiate the response to the calcium challenge, resulting in a significantly larger increase in fluorescence compared to wells with the calcium challenge alone.
-
Data Analysis: Calculate the concentration-response curves to determine the potency (EC₅₀) and efficacy of the hit compounds.
Workflow: Preclinical Efficacy Testing in an Animal Model
Caption: Preclinical workflow for evaluating Cinacalcet in a rat model of SHPT.
Conclusion and Future Directions
The discovery and development of Cinacalcet represent a paradigm shift in the management of mineral and bone disorders in CKD. By targeting the calcium-sensing receptor through positive allosteric modulation, Cinacalcet provided a much-needed therapeutic tool to control secondary hyperparathyroidism while simultaneously managing serum calcium and phosphorus. Its journey from a challenging drug target to a first-in-class medicine is a testament to the power of combining fundamental biological discovery with innovative medicinal chemistry. The success of Cinacalcet has since spurred the development of next-generation calcimimetics, including intravenous agents like Etelcalcetide and other oral agents like Evocalcet, continuing the legacy of this groundbreaking therapeutic class.[10][12][24]
References
-
Wikipedia. Cinacalcet. [Link]
-
My Endo Consult. Cinacalcet Mechanism of Action. [Link]
-
National Center for Biotechnology Information. Cinacalcet - StatPearls. [Link]
-
Drugs.com. Cinacalcet (Sensipar): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
Patsnap Synapse. What is the mechanism of Cinacalcet Hydrochloride? [Link]
-
Ovid. Cinacalcet Upregulates Calcium-Sensing Receptors... : American Journal of Nephrology. [Link]
-
JCI Insight. Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas. [Link]
-
U.S. Food and Drug Administration. Cinacalcet (Sensipar®) Clinical Review. [Link]
-
PubMed. Discovery and Development of Calcimimetic and Calcilytic Compounds. [Link]
-
Drugs.com. Sensipar (cinacalcet) FDA Approval History. [Link]
-
HCPLive. FDA Approves 2 Cinacalcet Hydrochloride Generics for HPT Market Competition. [Link]
-
U.S. Food and Drug Administration. Drug Approval Package: Sensipar (Cinacalcet HCI) NDA #021688. [Link]
-
PubMed. Cinacalcet for secondary hyperparathyroidism in patients receiving hemodialysis. [Link]
-
AdisInsight. Cinacalcet - Amgen/Kirin Holdings Company/Takeda. [Link]
-
PubMed. Calcium-Sensing Receptor Genotype and Response to Cinacalcet in Patients Undergoing Hemodialysis. [Link]
-
Healio. FDA approves generic version of Amgen's Sensipar. [Link]
-
PubMed. A Randomized Trial of Cinacalcet versus Vitamin D Analogs as Monotherapy in Secondary Hyperparathyroidism (PARADIGM). [Link]
-
PubMed. Cinacalcet: AMG 073, Calcimimetics--Amgen/NPS Pharmaceuticals, KRN 1493, NPS 1493. [Link]
-
ClinicalTrials.gov. Study for Secondary Hyperparathyroidism in Chronic Renal Insufficiency Patients. [Link]
-
PubMed. Cinacalcet hydrochloride (Amgen). [Link]
-
PubMed. A randomized, double-blind, placebo-controlled study to assess the efficacy and safety of cinacalcet in pediatric patients with chronic kidney disease and secondary hyperparathyroidism receiving dialysis. [Link]
-
Patsnap Synapse. A Comprehensive Review of Cinacalcet hydrochloride's R&D Innovations. [Link]
-
PubMed. The effectiveness of cinacalcet: a randomized, open label study in chronic hemodialysis patients with severe secondary hyperparathyroidism. [Link]
-
PubMed. [Basic and clinical aspects of calcimimetics. Discovery and development of calcimimetics]. [Link]
-
Wikipedia. Calcimimetic. [Link]
-
Oxford Academic. Old and new calcimimetics for treatment of secondary hyperparathyroidism: impact on biochemical and relevant clinical outcomes. [Link]
-
ResearchGate. Discovery of evocalcet, a next-generation calcium-sensing receptor agonist for the treatment of hyperparathyroidism. [Link]
-
Amgen. Amgen Submitted New Drug Application for Cinacalcet HCI. [Link]
-
Ingenta Connect. Calcimimetic Drugs and Biomarkers. [Link]
-
Amgen. Cinacalcet HCl Phase 3 Results Demonstrate Improvement in the Management of Secondary Hyperparathyroidism in Patients With Chronic Kidney Disease. [Link]
-
Medscape. Cinacalcet dosing, indications, interactions, adverse effects, and more. [Link]
-
PubMed. Discovery of a calcimimetic with differential effects on parathyroid hormone and calcitonin secretion. [Link]
-
MedPath. CINACALCET - FDA Drug Approval Details. [Link]
-
Formulation Diary. Active Ingredient CINACALCET HYDROCHLORIDE. [Link]
-
Lupin. Lupin receives U.S. FDA approval for Cinacalcet Tablets. [Link]
-
Mayo Clinic. Cinacalcet (oral route) - Side effects & dosage. [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. The effectiveness of cinacalcet: a randomized, open label study in chronic hemodialysis patients with severe secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinacalcet: AMG 073, Calcimimetics--Amgen/NPS Pharmaceuticals, KRN 1493, NPS 1493 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amgen.com [amgen.com]
- 5. Cinacalcet for secondary hyperparathyroidism in patients receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Basic and clinical aspects of calcimimetics. Discovery and development of calcimimetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinacalcet - Wikipedia [en.wikipedia.org]
- 8. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]
- 9. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Discovery and Development of Calcimimetic and Calcilytic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcimimetic - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Discovery of a calcimimetic with differential effects on parathyroid hormone and calcitonin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cinacalcet hydrochloride (Amgen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cinacalcet - Amgen/Kirin Holdings Company/Takeda - AdisInsight [adisinsight.springer.com]
- 16. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]
- 17. amgen.com [amgen.com]
- 18. Cinacalcet (Sensipar): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 19. reference.medscape.com [reference.medscape.com]
- 20. Cinacalcet (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Sensipar (cinacalcet) FDA Approval History - Drugs.com [drugs.com]
- 23. Drug Approval Package: Sensipar (Cinacalcet HCI) NDA #021688 [accessdata.fda.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Racemic Cinacalcet HCl
Abstract
This application note presents a detailed, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of racemic Cinacalcet Hydrochloride (HCl) in bulk drug substance. Cinacalcet, a calcimimetic agent, is therapeutically administered as the (R)-enantiomer.[1][2] The accurate quantification of the active pharmaceutical ingredient (API) is critical for ensuring dosage uniformity and therapeutic efficacy. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, outlining the rationale for chromatographic parameter selection, a step-by-step analytical protocol, and a complete validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3] The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, precise, and linear over a specified concentration range. Furthermore, forced degradation studies confirm the method's stability-indicating capabilities, ensuring that the presence of potential degradation products does not interfere with the quantification of the parent analyte.
Introduction: The Analytical Imperative for Cinacalcet
Cinacalcet HCl, chemically known as (R)-N-[1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl) phenyl]propan-1-amine, is a crucial therapeutic agent for managing secondary hyperparathyroidism in patients with chronic kidney disease and for treating hypercalcemia in patients with parathyroid carcinoma.[2][4] It functions as a calcimimetic by allosterically modulating the calcium-sensing receptor (CaSR). The therapeutic activity of Cinacalcet is primarily attributed to the (R)-enantiomer, which is significantly more potent than its (S)-counterpart.[4]
Given the stereospecific nature of its activity, the control of enantiomeric purity is a critical quality attribute, often addressed by dedicated chiral chromatography methods.[5][6][7] However, for routine quality control, such as bulk drug assay and content uniformity testing, a robust and reliable method for quantifying the total racemic mixture is equally essential. An RP-HPLC method is ideally suited for this purpose due to its simplicity, reproducibility, and compatibility with UV detection, as Cinacalcet possesses chromophores that absorb in the UV region.
This application note details the development and validation of such a method, providing not just a protocol, but also the scientific justification for the selection of the stationary phase, mobile phase composition, and detection wavelength.
Method Development Rationale: A Mechanistic Approach
The development of a robust HPLC method is a systematic process. The physicochemical properties of Cinacalcet HCl, including its pKa (approximately 8.72) and its structure featuring both hydrophobic (naphthyl and trifluoromethylphenyl groups) and basic (secondary amine) moieties, are key considerations in method design.[4]
-
Column Selection: A C18 stationary phase was selected for its versatility and strong hydrophobic retention of non-polar compounds like Cinacalcet. The alkyl chains of the C18 phase provide a suitable environment for the retention of the molecule's aromatic rings. An X-Terra Symmetry C18 column (4.6 x 150mm, 5 µm) was chosen for this protocol, though equivalent L1 columns can be substituted.[3]
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and superior solubilizing capacity for Cinacalcet, often leading to sharper peaks and better resolution.
-
Aqueous Phase and pH Control: As Cinacalcet is a basic compound, controlling the pH of the mobile phase is critical to ensure consistent retention and peak shape. A phosphate buffer at pH 3.0 was selected.[2][3] At this pH, the secondary amine of Cinacalcet is protonated, enhancing its interaction with the stationary phase and improving peak symmetry by minimizing silanol interactions.
-
Ratio: A mobile phase composition of Phosphate buffer: Acetonitrile (40:60 v/v) was found to provide an optimal balance between retention time and resolution.[3]
-
-
Detection Wavelength: To determine the optimal wavelength for detection, a UV scan of Cinacalcet in the mobile phase is typically performed. Based on published spectra and empirical data, a wavelength of 282 nm was chosen, offering high sensitivity and specificity for the analyte.[2][3] Other reported methods have also utilized wavelengths such as 223 nm and 232 nm.[8][9]
-
Flow Rate: A flow rate of 0.9 mL/min was established to achieve a reasonable retention time of approximately 2.8 minutes, allowing for a rapid analysis without compromising separation efficiency.[3]
Experimental Workflow and Protocols
The overall workflow for the quantification of Cinacalcet HCl is depicted below.
Caption: Workflow for Cinacalcet HCl Quantification by HPLC.
Materials and Reagents
-
Cinacalcet HCl Reference Standard
-
Cinacalcet HCl Bulk Drug Sample
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
Instrumentation
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector (e.g., Waters Alliance e2695 with Empower 2 software).[3]
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
Detailed Protocols
Protocol 1: Mobile Phase Preparation (Phosphate Buffer: Acetonitrile, 40:60 v/v, pH 3.0)
-
Buffer Preparation: Accurately weigh 7.0 grams of Potassium Dihydrogen Phosphate and dissolve it in 1000 mL of HPLC grade water.[3]
-
pH Adjustment: Adjust the pH of the buffer solution to 3.0 ± 0.05 using diluted orthophosphoric acid.[3]
-
Mobile Phase Composition: Mix 400 mL of the prepared phosphate buffer with 600 mL of acetonitrile.
-
Degassing: Degas the mobile phase by sonicating for 15-20 minutes or by using an online degasser.
-
Filtration: Filter the mobile phase through a 0.45 µm membrane filter before use.
Protocol 2: Standard Solution Preparation (150 µg/mL)
-
Stock Solution: Accurately weigh approximately 10 mg of Cinacalcet HCl reference standard into a 100 mL volumetric flask.[3]
-
Add about 70 mL of the mobile phase (diluent) and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. This yields a stock solution of 100 µg/mL.
-
Working Standard: Pipette 1.5 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of 15 µg/mL. Note: Linearity is typically established between 25-150 µg/mL, so this concentration can be adjusted as needed.[3]
Protocol 3: Sample Solution Preparation
-
Accurately weigh a quantity of the Cinacalcet HCl bulk drug sample equivalent to 10 mg of Cinacalcet.[3]
-
Transfer the sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[3]
-
Allow the solution to cool and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions and System Suitability
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | X-Terra Symmetry C18 (4.6 x 150mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.0): Acetonitrile (40:60 v/v) |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 282 nm |
| Run Time | 8 minutes |
| Retention Time | ~2.8 minutes |
Table 1: Optimized Chromatographic Conditions.[2][3]
System Suitability: Before sample analysis, the chromatographic system must meet predefined suitability criteria. This is assessed by making at least five replicate injections of the standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Table 2: System Suitability Requirements based on ICH guidelines.[2]
Method Validation Summary
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3]
Caption: Logical Flow of HPLC Method Validation.
-
Specificity (Stability-Indicating): Forced degradation studies were conducted by exposing the sample to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (50°C), and photolytic (UV light) stress conditions.[3] The results showed that degradation products did not interfere with the peak of Cinacalcet, confirming the method's specificity and stability-indicating nature.[3][8]
-
Linearity: The method demonstrated excellent linearity over the concentration range of 25-150 µg/mL.[3] The correlation coefficient (r²) was consistently greater than 0.999.[2][3]
-
Accuracy: Accuracy was determined by recovery studies at three different concentration levels (typically 50%, 100%, and 150% of the target concentration). The mean percentage recovery was found to be within the acceptable range of 98-102%.[2][3]
-
Precision:
-
Method Precision (Repeatability): The % RSD for six replicate sample preparations was less than 2.0%.
-
Intermediate Precision (Ruggedness): The analysis was repeated by a different analyst on a different day, and the results were concordant with the initial findings, with % RSD values well within the acceptable limits.[3]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio and were found to be sufficiently low to detect and quantify trace amounts of the analyte. For a similar method, LOD and LOQ were reported as 0.32 µg/mL and 0.91 µg/mL, respectively.[9]
-
Robustness: The method's robustness was evaluated by introducing small, deliberate variations in chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min). The system suitability parameters remained within the acceptable limits, demonstrating the method's reliability during routine use.[3]
Conclusion
The RP-HPLC method detailed in this application note is simple, rapid, precise, accurate, and robust for the quantification of racemic Cinacalcet HCl in bulk drug substance. The validation results confirm its suitability for routine quality control analysis in a regulated environment. The established stability-indicating nature of the method ensures that it can reliably differentiate the intact drug from its potential degradation products, a critical requirement for stability testing and quality assurance of Cinacalcet HCl.
References
- A Validated Chiral LC Method for the Enantiomeric Separation of Cinacalcet Hydrochloride. (n.d.). Google Scholar.
- Chiral chromatography studies of chemical behavior of cinacalcet on polysaccharide chiral reversed-phase HPLC stationary phases. (2012). PubMed.
- Chiral Chromatography Studies of Chemical Behavior of Cinacalcet on Polysaccharide Chiral Reversed-Phase HPLC Stationary Phases. (2012). Journal of AOAC INTERNATIONAL.
- Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Their Formulations. (2020). ResearchGate.
- Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Their Formulations. (2020). ResearchGate.
- RP-HPLC method for quantifying cinacalcet in tablets. (2024). Google Scholar.
- Chiral Chromatography Studies of Chemical Behavior of Cinacalcet on Polysaccharide Chiral Reversed-Phase HPLC Stationary Phases. (2019). Journal of AOAC INTERNATIONAL, Oxford Academic.
- Development and validation of a chiral liquid chromatographic method for determination of S-isomer in cinacalcet API. (2016). Scholars Research Library.
- Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation. (2015). PMC - NIH.
- Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. (2021). Journal of Scientific Research.
- DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF CINACALCET IN TABLET DOSAGE FORM. (2020). ResearchGate.
- A NOVEL VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES OF CINACALCET HYDROCHLORIDE API. (n.d.). European Journal of Biomedical and Pharmaceutical Sciences.
- DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF CINACALCET IN TABLET DOSAGE FORM. (n.d.). World Journal of Pharmaceutical Research.
- Stability Indicative Assay Development and Validation of Cinacalcet HCl. (2021). SAMRIDDHI: A Journal of Physical Sciences, Engineering and Technology.
- Summary of Forced Degradation of Cinacalcet Hydrochloride under Different Stress Conditions. (n.d.). ResearchGate.
- Analytical Quality by Design Based Systematic Development and Optimization of a Sensitive Bioanalytical Method for Estimation Cinacalcet HCl in Rabbit Serum. (2022). NIH.
- Analytical Profile of Cinacalcet Hydrochloride: A Review. (n.d.). PharmaInfo.
- Cinacalcet hydrochloride. (n.d.). Tocris Bioscience.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. researchgate.net [researchgate.net]
- 6. Chiral chromatography studies of chemical behavior of cinacalcet on polysaccharide chiral reversed-phase HPLC stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application and Protocol Guide for the Chiral Separation of Cinacalcet HCl Enantiomers
Introduction: The Criticality of Enantiomeric Purity for Cinacalcet
Cinacalcet HCl, a calcimimetic agent, is a cornerstone in the management of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in parathyroid carcinoma. It functions by allosterically modulating the calcium-sensing receptor (CaSR). Cinacalcet possesses a single chiral center, resulting in two enantiomers: (R)-Cinacalcet and (S)-Cinacalcet. The pharmacological activity resides primarily in the (R)-enantiomer, which is reported to be significantly more potent than its (S)-counterpart.[1][[“]] Consequently, regulatory bodies mandate strict control over the enantiomeric purity of the active pharmaceutical ingredient (API) and its final dosage forms. This necessitates the development of robust and reliable analytical methods for the chiral separation and quantification of the (S)-enantiomer as a chiral impurity in the desired (R)-Cinacalcet.
This comprehensive guide provides detailed application notes and protocols for the chiral separation of Cinacalcet HCl enantiomers, leveraging High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). The methodologies discussed are grounded in established scientific principles and have been validated according to International Council for Harmonisation (ICH) guidelines.[3][4]
High-Performance Liquid Chromatography (HPLC) for Cinacalcet Enantioseparation
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for chiral separations in the pharmaceutical industry.[5] The key to a successful chiral HPLC separation lies in the selection of an appropriate Chiral Stationary Phase (CSP). For Cinacalcet, polysaccharide-based CSPs have demonstrated excellent enantioselectivity.[6]
Mechanism of Chiral Recognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, function by creating a complex chiral environment. The separation of enantiomers is achieved through a combination of transient diastereomeric complex formations between the analyte and the CSP. The primary molecular interactions governing this chiral recognition include:
-
Hydrogen Bonding: The carbamate groups on the polysaccharide backbone can act as hydrogen bond donors and acceptors.
-
π-π Interactions: The aromatic rings of Cinacalcet can interact with the phenyl groups of the CSP.
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to the separation.
-
Steric Interactions: The inclusion of the analyte into the chiral cavities or grooves of the polysaccharide structure plays a crucial role in enantioselective recognition.[7][8]
The specific three-dimensional arrangement of these interaction sites on the CSP allows for differential binding affinities for the (R) and (S) enantiomers of Cinacalcet, leading to their separation.
Comparative HPLC Methodologies
Several polysaccharide-based CSPs have been successfully employed for the chiral separation of Cinacalcet. The following table summarizes various reported methods, providing a comparative overview to guide method development.
| Chiral Stationary Phase | Dimensions & Particle Size | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Resolution (Rs) | Reference |
| Chiralpak-IA (Amylose tris(3,5-dimethylphenylcarbamate)) | 250 x 4.6 mm, 5 µm | n-Hexane:Ethanol:Trifluoroacetic Acid (95:5:0.1) | 1.0 | 223 | > 3 | [3][9] |
| Chiralcel-OJH (Cellulose tris(4-methylbenzoate)) | 250 x 4.6 mm, 5 µm | n-Hexane:Ethanol:n-Butylamine (90:10:1) | 1.0 | 220 | > 2.0 | [1] |
| Chiralpak AY (Amylose tris(5-chloro-2-methylphenylcarbamate)) | Not Specified | 10 mM Triethylamine (pH 8.0):Acetonitrile (40:60) | Not Specified | Not Specified | > 6 | [3][6] |
| Chirobiotic V (Vancomycin) | Not Specified | 2.5 mM Ammonium Formate in 100% Methanol | 1.0 | MS/MS | Baseline | [10] |
Workflow for HPLC Method Development
The development of a robust chiral HPLC method follows a systematic approach. The following diagram illustrates a typical workflow.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. Chiral chromatography studies of chemical behavior of cinacalcet on polysaccharide chiral reversed-phase HPLC stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. A Validated Chiral LC Method for the Enantiomeric Separation of Cinacalcet Hydrochloride (2009) | Vadde Ravinder | 19 Citations [scispace.com]
- 10. LC-MS/MS determination of cinacalcet enantiomers in rat plasma on Chirobiotic V column in polar ionic mode: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying Cinacalcet HCl Activity Using Cell-Based Assays
Introduction
Cinacalcet HCl is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] It is a crucial therapeutic for managing secondary hyperparathyroidism in patients with chronic kidney disease and for treating hypercalcemia in patients with parathyroid carcinoma.[1][3] Cinacalcet enhances the sensitivity of the CaSR to extracellular calcium, leading to a reduction in the secretion of parathyroid hormone (PTH) and consequently, a decrease in serum calcium levels.[3][4] The ability to accurately measure the in-vitro activity of Cinacalcet is paramount for drug discovery, quality control, and mechanistic studies. This application note provides a detailed guide for researchers to quantify the activity of Cinacalcet HCl using a robust and widely adopted cell-based intracellular calcium mobilization assay.
Scientific Principle: Targeting the Calcium-Sensing Receptor
The CaSR is a G-protein coupled receptor (GPCR) that plays a pivotal role in calcium homeostasis.[5] Upon activation by extracellular calcium ions (Ca²⁺), the CaSR, predominantly coupled to Gαq/11 proteins, activates the phospholipase C (PLC) pathway.[3][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[3][7]
Cinacalcet does not directly activate the CaSR but binds to an allosteric site on the receptor, increasing its sensitivity to the endogenous ligand, Ca²⁺.[1] This means that in the presence of Cinacalcet, a lower concentration of extracellular calcium is required to activate the receptor and elicit a downstream signaling response. Our primary assay method will directly measure this Cinacalcet-induced increase in intracellular calcium concentration ([Ca²⁺]i) as a direct and reliable readout of its activity.
Diagram 1: Cinacalcet's Mechanism of Action on the CaSR Signaling Pathway
Caption: Cinacalcet allosterically enhances CaSR sensitivity to extracellular Ca²⁺.
Choice of Assay: Intracellular Calcium Mobilization
While other assays like reporter gene or second messenger assays can be used, the intracellular calcium mobilization assay is often preferred for its direct measurement of Gq-coupled receptor activation, high sensitivity, and amenability to high-throughput screening formats.[7][8][9]
Table 1: Comparison of Assay Methodologies
| Assay Type | Principle | Advantages | Disadvantages |
| Intracellular Calcium Mobilization | Measures the transient increase in cytoplasmic Ca²⁺ upon receptor activation using fluorescent dyes (e.g., Fluo-4 AM).[7][8] | Direct, real-time measurement of Gq pathway activation. High signal-to-noise ratio. Rapid and cost-effective. | Can be susceptible to compounds that interfere with fluorescence. Requires specialized plate readers (e.g., FLIPR, FlexStation). |
| Reporter Gene Assay | Measures the transcriptional activation of a reporter gene (e.g., luciferase) linked to a Ca²⁺-responsive element.[10][11] | High sensitivity and robust signal. End-point assay, offering flexibility in timing. | Indirect measurement of receptor activation. Slower, requiring hours of incubation. Potential for off-target effects on transcription. |
| IP-One Assay | Measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃. | Measures a more stable second messenger. Less prone to artifacts from rapid signal kinetics. | Indirect measurement. Often requires specific assay kits and can be more expensive. |
For the purposes of this guide, we will focus on the Intracellular Calcium Mobilization Assay due to its direct relevance and widespread use.
Experimental Protocol: Intracellular Calcium Mobilization Assay
This protocol is designed for a 96-well or 384-well plate format and is optimized for use with Human Embryonic Kidney (HEK293) cells stably expressing the human Calcium-Sensing Receptor (HEK-CaSR).[5][12][13]
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human CaSR (e.g., AddexBio, Cat# S0014002 or similar).[5]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin or G418, as required for the specific cell line).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Assay Buffer: Krebs-Henseleit buffer supplemented with 10 mM HEPES, 6 mM glucose, and a low concentration of CaCl₂ (e.g., 0.5 mM to 1.8 mM), pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester) or a similar calcium-sensitive dye.
-
Pluronic F-127: To aid in dye loading.
-
Cinacalcet HCl: Stock solution in DMSO.
-
Positive Control: A high concentration of CaCl₂ (e.g., 5-10 mM) or a known CaSR agonist.
-
Negative Control: Assay buffer with vehicle (DMSO).
-
Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FlexStation® or FLIPR®).
Diagram 2: Experimental Workflow for Calcium Mobilization Assay
Caption: Step-by-step workflow for the Cinacalcet calcium mobilization assay.
Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Culture: Culture HEK-CaSR cells according to the supplier's instructions. Ensure cells are healthy and in the logarithmic growth phase.
-
Seeding: Harvest cells and seed them into black-walled, clear-bottom microplates at a density of 40,000-60,000 cells per well (for 96-well plates).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator. This allows the cells to form a uniform monolayer.
Day 2: Assay Execution
-
Prepare Dye Loading Solution:
-
Scientist's Note: Prepare this solution fresh immediately before use.
-
Create a 2X working solution of Fluo-4 AM in Assay Buffer. A typical final concentration is 2-4 µM.
-
Incorporate Pluronic F-127 (at a final concentration of ~0.02%) to prevent dye aggregation and facilitate loading.
-
-
Dye Loading:
-
Remove the culture medium from the cell plate.
-
Add 50 µL (for 96-well) of the 2X dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
-
Prepare Compound Plate:
-
While the cells are loading, prepare a serial dilution of Cinacalcet HCl in Assay Buffer in a separate "compound plate".
-
Scientist's Note: Prepare compounds at 2X the final desired concentration, as they will be diluted 1:1 upon injection into the cell plate. Include wells for positive (high Ca²⁺) and negative (vehicle) controls.
-
-
Plate Reader Setup and Measurement:
-
Set the instrument to the appropriate excitation (~494 nm) and emission (~516 nm) wavelengths for Fluo-4.[14]
-
Program the instrument to perform the following sequence: a. Read baseline fluorescence for 15-20 seconds. b. Inject 50 µL of the compound from the compound plate into the cell plate. c. Immediately and continuously read the fluorescence signal for 90-120 seconds.
-
Data Analysis and Interpretation
The output from the plate reader will be a kinetic trace of fluorescence intensity over time for each well.
-
Data Normalization: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (Peak - Baseline) or as a ratio (Peak / Baseline).
-
Dose-Response Curve: Plot the normalized response against the logarithm of the Cinacalcet HCl concentration.
-
EC₅₀ Calculation: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the half-maximal effective concentration (EC₅₀). The EC₅₀ represents the concentration of Cinacalcet that elicits 50% of the maximal response.
Table 2: Example Quantitative Data for Cinacalcet HCl
| Parameter | Description | Typical Value | Reference |
| EC₅₀ | Concentration for 50% maximal response in an intracellular calcium assay (in the presence of ~0.5 mM extracellular Ca²⁺). | ~51 nM | [15] |
| IC₅₀ | Concentration for 50% inhibition of PTH secretion from cultured bovine parathyroid cells. | ~28 nM | [15] |
Note: EC₅₀ values are highly dependent on assay conditions, particularly the extracellular calcium concentration. It is critical to maintain a consistent calcium concentration for comparative studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background/Low Signal-to-Noise | - Incomplete hydrolysis of Fluo-4 AM.[14]- Dye compartmentalization or extrusion.[16]- Cell health is poor. | - Ensure DMSO used for Fluo-4 AM stock is anhydrous.[14]- Consider using a probenecid-containing buffer to inhibit organic anion transporters.- Check cell viability; do not use cells that are over-confluent. |
| No Response to Cinacalcet | - Low or absent CaSR expression.- Inactive compound.- Receptor desensitization.[17] | - Verify CaSR expression via Western blot or qPCR.[18]- Test a positive control (e.g., high extracellular Ca²⁺ or ionomycin) to confirm assay functionality.[17]- Serum-starve cells for 2-4 hours before the assay to reduce baseline receptor activation.[8][17] |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Pipetting errors during compound or dye addition.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated multichannel pipettes or automated liquid handlers.- Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity. |
| Initial Drop in Fluorescence Signal | - Mechanical stress on cells during injection.[19] | - Optimize the injection speed and height of the pipette tips in the plate reader settings. Ensure gentle mixing. |
Conclusion
The intracellular calcium mobilization assay is a powerful and direct method for quantifying the activity of Cinacalcet HCl. By carefully controlling experimental variables, particularly cell health and extracellular calcium concentration, this protocol provides a robust and reproducible system for characterizing calcimimetic compounds. The provided workflow, data interpretation guidelines, and troubleshooting table serve as a comprehensive resource for researchers in drug development and academic science.
References
-
Title: Cinacalcet - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Cinacalcet - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]
-
Title: What is the mechanism of Cinacalcet Hydrochloride? Source: Patsnap Synapse URL: [Link]
-
Title: Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas Source: National Center for Biotechnology Information URL: [Link]
-
Title: Pharmacology of Cinacalcet (Sensipar); Pharmacokinetics, Mechanism of Action, Uses, Effects Source: YouTube URL: [Link]
-
Title: Pharmacodynamics of Cinacalcet Over 48 Hours in Patients With Controlled Secondary Hyperparathyroidism: Useful Data in Clinical Practice Source: ResearchGate URL: [Link]
-
Title: PharmaOnco™ HEK293T-Tg(Rat CaSR Receptor) Stable Cell Line, Single Clone Source: Creative Biolabs URL: [Link]
-
Title: HEK-CaSR Cells Source: AddexBio URL: [Link]
-
Title: Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose Source: National Center for Biotechnology Information URL: [Link]
-
Title: Expression of WT CaSR and its mutants in HEK293 cells. Source: ResearchGate URL: [Link]
-
Title: Direct in vitro evidence of the suppressive effect of cinacalcet HCl on parathyroid hormone secretion in human parathyroid cells with pathologically reduced calcium-sensing receptor levels Source: PubMed URL: [Link]
-
Title: High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes Source: National Center for Biotechnology Information URL: [Link]
-
Title: Ca2+ Mobilization Assays in GPCR Drug Discovery Source: Springer Nature Experiments URL: [Link]
-
Title: Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform Source: MDPI URL: [Link]
-
Title: Why fluo4-AM Calcium assay is not working? Source: ResearchGate URL: [Link]
-
Title: Ca2+ Mobilization Assay Source: Creative Bioarray URL: [Link]
-
Title: FLIPR assays of intracellular calcium in GPCR drug discovery Source: ResearchGate URL: [Link]
-
Title: Calcium Assays | Calcium Indicators Source: ION Biosciences URL: [Link]
-
Title: Problems with fluo-8 calcium flux assay - why do my spectra look like this? Source: ResearchGate URL: [Link]
-
Title: Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout Source: National Center for Biotechnology Information URL: [Link]
-
Title: Clinical Pharmacology Biopharmaceutics Review(s) Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals Source: MDPI URL: [Link]
-
Title: Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals Source: PubMed URL: [Link]
Sources
- 1. Cinacalcet - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]
- 5. AddexBio Product Detail - HEK-CaSR Cells [addexbio.com]
- 6. Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals | MDPI [mdpi.com]
- 11. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PharmaOnco™ HEK293T-Tg(Rat CaSR Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]
- 13. Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Protocol for Preclinical Evaluation of Cinacalcet HCl in a Rodent Model of Secondary Hyperparathyroidism
An Application Note for Researchers and Drug Development Professionals
Abstract
Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of Chronic Kidney Disease (CKD), characterized by elevated parathyroid hormone (PTH) levels, parathyroid gland hyperplasia, and disturbances in mineral metabolism. Cinacalcet HCl, a calcimimetic agent, represents a key therapeutic strategy by increasing the sensitivity of the calcium-sensing receptor (CaSR) to extracellular calcium, thereby suppressing PTH secretion. This document provides a comprehensive, field-tested protocol for inducing a robust SHPT model in rats and evaluating the pharmacodynamic efficacy of Cinacalcet HCl. The protocols herein cover surgical model induction, therapeutic intervention, and detailed endpoint analyses including serum biochemistry, parathyroid histopathology, and bone histomorphometry.
| Introduction: The Pathophysiology of SHPT and the Role of Calcimimetics
Chronic Kidney Disease disrupts mineral homeostasis, leading to phosphate retention, hypocalcemia, and impaired synthesis of active vitamin D (calcitriol).[1][2][3] This triad of factors stimulates the parathyroid glands to increase the synthesis and secretion of PTH.[4] Persistently elevated PTH leads to parathyroid gland hyperplasia and the development of SHPT, which contributes significantly to bone disease (renal osteodystrophy) and cardiovascular calcification.[4][5]
The cornerstone of this regulatory pathway is the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor on the surface of parathyroid chief cells.[2][6] When activated by extracellular calcium, the CaSR initiates a signaling cascade that inhibits PTH secretion. In SHPT, the parathyroid glands become less sensitive to calcium. Cinacalcet HCl is a Type II calcimimetic that acts as an allosteric modulator of the CaSR.[6][7] It enhances the receptor's sensitivity to calcium, effectively tricking the parathyroid gland into perceiving higher calcium levels and consequently reducing PTH secretion at lower calcium concentrations.[5][6][8]
This application note details a robust preclinical workflow to validate the therapeutic effects of Cinacalcet HCl in a surgically-induced rodent model of CKD-mediated SHPT.
| Cinacalcet HCl: Mechanism of Action
Cinacalcet binds to the transmembrane domain of the CaSR, inducing a conformational change that potentiates the receptor's response to extracellular calcium ions (Ca²⁺).[6][7] This allosteric activation enhances intracellular signaling pathways, primarily involving phospholipase C (PLC) and subsequent inhibition of cyclic AMP (cAMP) production, which collectively suppress the synthesis and secretion of PTH.[5] The net effect is a rapid and sustained reduction in circulating PTH levels, which in turn helps to normalize serum calcium and phosphorus.[7][8]
Caption: Mechanism of Action of Cinacalcet HCl on the Parathyroid Chief Cell.
| Preclinical Model: 5/6 Nephrectomy in Rats
The 5/6 subtotal nephrectomy (5/6 Nx) rat model is the gold standard for inducing CKD and subsequent SHPT.[9][10] This model reliably recapitulates the key clinical features of human CKD-SHPT, including elevated serum creatinine and PTH, parathyroid hyperplasia, and renal osteodystrophy.[11][12][13] The procedure involves reducing the renal mass in two stages, which induces a stable uremic state.[11] To accelerate the development of severe SHPT, the surgical model is often combined with a high-phosphate diet.[3][14]
| Experimental Design and In-Vivo Protocol
This protocol outlines a dose-response study to evaluate the efficacy of Cinacalcet HCl in reversing established SHPT.
| Experimental Groups & Dosing Regimen
A minimum of 8-10 animals per group is recommended to ensure statistical power.
| Group # | Group Name | Surgical Procedure | Treatment (Daily Oral Gavage) | Rationale |
| 1 | Sham + Vehicle | Sham Surgery | Vehicle (e.g., 20% Captisol in water) | Healthy, non-diseased control. |
| 2 | 5/6 Nx + Vehicle | 5/6 Nephrectomy | Vehicle (e.g., 20% Captisol in water) | Diseased control to establish SHPT pathology. |
| 3 | 5/6 Nx + Cinacalcet (Low Dose) | 5/6 Nephrectomy | 1 mg/kg Cinacalcet HCl | Evaluate low-dose efficacy. |
| 4 | 5/6 Nx + Cinacalcet (Mid Dose) | 5/6 Nephrectomy | 5 mg/kg Cinacalcet HCl | Evaluate mid-dose efficacy.[13] |
| 5 | 5/6 Nx + Cinacalcet (High Dose) | 5/6 Nephrectomy | 10 mg/kg Cinacalcet HCl | Evaluate high-dose efficacy and potential for hypocalcemia.[12][13] |
Note: Cinacalcet HCl should be formulated in a suitable vehicle such as 20% Captisol in sterile water.[12][15] Dosing should occur at the same time each day to ensure consistent pharmacokinetic profiles.
| Experimental Workflow Diagram
Caption: A typical experimental workflow for studying Cinacalcet in a 5/6 Nx rat model.
| Step-by-Step Protocol: SHPT Induction
-
Animal Model: Use male Sprague-Dawley rats, approximately 7-8 weeks old at the start of the study.[11][16] Allow a 1-week acclimatization period.
-
Stage 1 Surgery (Left Nephrectomy): Anesthetize the rat. Make a flank incision to expose the left kidney. Ligate approximately two-thirds of the branches of the left renal artery.[10][11] Suture the muscle and skin layers. Provide post-operative analgesia.
-
Recovery: Allow a one-week recovery period.[14]
-
Stage 2 Surgery (Right Nephrectomy): Anesthetize the rat. Make a flank incision on the right side and perform a complete right nephrectomy. Suture the incision and provide post-operative care. The "Sham" group will undergo the same surgical procedures but without ligation or removal of the kidneys.
-
Disease Development: House the animals for 6 weeks post-surgery to allow for the development of stable CKD and SHPT.[13] During this time, a high-phosphate (e.g., 1.2%) diet can be used to exacerbate the condition.[14]
-
Baseline Confirmation: Prior to starting treatment, collect blood samples to confirm the development of SHPT (elevated serum PTH and creatinine compared to the sham group).
| Endpoint Analysis: Protocols and Methodologies
| Protocol: Blood Collection and Biochemical Analysis
-
Sample Collection: Collect blood via tail vein or saphenous vein at baseline, interim points, and a terminal collection via cardiac puncture. For PTH analysis, samples should be collected into tubes containing EDTA and a protease inhibitor, then immediately placed on ice.
-
Serum/Plasma Preparation: Centrifuge blood to separate serum (for chemistries) or plasma (for PTH). Aliquot and store at -80°C until analysis.
-
Analysis:
| Protocol: Parathyroid Gland Histological Analysis
This analysis is critical for determining if Cinacalcet can reverse the glandular hyperplasia characteristic of SHPT.
-
Tissue Harvest: At termination, carefully dissect and excise the parathyroid glands. Due to their small size, this often requires a dissecting microscope.
-
Gland Weight: Weigh the glands immediately after removal to assess hypertrophy.[11][13]
-
Fixation & Processing: Fix glands in 10% neutral buffered formalin, process, and embed in paraffin wax.[20]
-
Staining:
-
Quantification: Count the number of PCNA-positive cells per unit area (e.g., cells/mm²) using image analysis software.
| Protocol: Bone Histomorphometry
Bone biopsy analysis provides the definitive assessment of renal osteodystrophy.[22][23]
-
Dynamic Labeling: To assess bone formation dynamics, administer two injections of a fluorescent label (e.g., tetracycline or calcein) intraperitoneally. A typical schedule is an injection 10 days and 3 days prior to euthanasia.[22]
-
Bone Harvest: At termination, dissect the tibia or femur. Fix in ethanol (not formalin, which interferes with fluorescence) and process for undecalcified bone sectioning.
-
Embedding & Sectioning: Embed bones in a resin like methyl methacrylate. Use a microtome to cut thin, undecalcified sections.
-
Analysis: Stain sections (e.g., Von Kossa, Goldner's Trichrome) and analyze under a microscope equipped for both bright-field and fluorescence.[22] Key parameters to measure include:
-
Bone Structure: Bone Volume/Tissue Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th).[24]
-
Bone Formation (Dynamic): Mineral Apposition Rate (MAR) and Bone Formation Rate (BFR/BS), determined by measuring the distance between the two fluorescent labels.[24]
-
Bone Resorption (Static): Eroded Surface/Bone Surface (ES/BS).[24]
-
| Data Interpretation & Expected Outcomes
The efficacy of Cinacalcet HCl is demonstrated by a dose-dependent improvement in the measured parameters compared to the vehicle-treated 5/6 Nx group.
| Parameter | Sham Control (Expected) | 5/6 Nx + Vehicle (Expected) | 5/6 Nx + Cinacalcet (Expected Effect) |
| Serum iPTH | Normal (e.g., 100-150 pg/mL) | Markedly Elevated (e.g., >300 pg/mL)[12] | Dose-dependent reduction.[8][13] |
| Serum Calcium | Normal | Normal to slightly low | Dose-dependent reduction (monitor for hypocalcemia).[12][13] |
| Serum Phosphorus | Normal | Elevated | Reduction secondary to decreased PTH. |
| Parathyroid Gland Weight | Normal | Increased[11] | Dose-dependent reduction.[13] |
| Parathyroid PCNA Staining | Low % positive cells | High % positive cells | Dose-dependent reduction in positive cells.[12][13] |
| Bone Formation Rate (BFR/BS) | Normal | Markedly Elevated (High-turnover bone disease) | Normalization towards sham levels.[25] |
| Conclusion
This application note provides a validated, step-by-step framework for assessing the preclinical efficacy of Cinacalcet HCl. The use of the 5/6 nephrectomy rat model, coupled with comprehensive biochemical and histological endpoint analyses, allows for a robust evaluation of the compound's ability to control parathyroid hormone secretion, reverse parathyroid gland hyperplasia, and ameliorate the effects of SHPT on bone. Adherence to these protocols will generate reliable and reproducible data crucial for the development of therapies targeting SHPT in chronic kidney disease.
| References
-
A New Experimental Model for Secondary Hyperparathyroidism. (n.d.). PubMed. Retrieved from [Link]
-
Cinacalcet hydrochloride. (n.d.). PubMed. Retrieved from [Link]
-
Mullersman, J. E. (2006). Cinacalcet hydrochloride (Sensipar). Proceedings (Baylor University. Medical Center), 19(1), 61–64. Retrieved from [Link]
-
What is the mechanism of Cinacalcet Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]
-
Imanishi, Y., Inaba, M., Kawata, T., & Nishizawa, Y. (2009). Animal models of hyperfunctioning parathyroid diseases for drug development. Expert Opinion on Drug Discovery, 4(7), 727–740. Retrieved from [Link]
-
Pharmacology of Cinacalcet (Sensipar); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Retrieved from [Link]
-
Imanishi, Y., Nagata, Y., & Inaba, M. (2012). Parathyroid Diseases and Animal Models. Frontiers in Endocrinology, 3, 79. Retrieved from [Link]
-
He, A., & Modi, P. (2023). Cinacalcet. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Imanishi, Y., Nagata, Y., & Inaba, M. (2012). Parathyroid Diseases and Animal Models. Frontiers in Endocrinology, 3. Retrieved from [Link]
-
Colloton, M., Shatzen, E., Miller, G., Cattley, R., Wessale, J., & Martin, D. (2011). Cinacalcet HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD. Nephrology, Dialysis, Transplantation, 27(4), 1349–1357. Retrieved from [Link]
-
Wada, M., Furuya, Y., Sakiyama, J., Kobayashi, N., Miyata, S., Ishii, H., & Nagano, N. (2003). Cinacalcet HCl attenuates parathyroid hyperplasia in a rat model of secondary hyperparathyroidism. Nephrology, Dialysis, Transplantation, 18(11), 2273–2278. Retrieved from [Link]
-
Bone histomorphometry and histology of CKD mice. (n.d.). ResearchGate. Retrieved from [Link]
-
Cozzolino, M., Mangano, M., Galassi, A., & Ciceri, P. (2021). Bone Biopsy for Histomorphometry in Chronic Kidney Disease (CKD): State-of-the-Art and New Perspectives. Journal of Clinical Medicine, 10(21), 5195. Retrieved from [Link]
-
Evenepoel, P., D'Haese, P., & Behets, G. (2022). Bone histomorphometry for the diagnosis of renal osteodystrophy - a European consensus statement. Nephrology, Dialysis, Transplantation, 37(12), 2294–2305. Retrieved from [Link]
-
Tominaga, Y., Tanaka, Y., Sato, K., Nagasaka, T., & Takagi, H. (1992). Histopathology and pathophysiology of secondary hyperparathyroidism due to chronic renal failure. Nihon Geka Gakkai Zasshi, 93(10), 1146–1150. Retrieved from [Link]
-
Tan, B., Tang, W., Zeng, Y., Liu, J., Du, X., Su, H., Pang, X., Liao, L., & Hu, Q. (2023). Development of animal models with chronic kidney disease-mineral and bone disorder based on clinical characteristics and pathogenesis. Frontiers in Endocrinology, 14, 1149791. Retrieved from [Link]
-
Malluche, H. H., & Monier-Faugere, M.-C. (2009). Bone Histomorphometry in Renal Osteodystrophy. Seminars in Nephrology, 29(2), 117–126. Retrieved from [Link]
-
Cozzolino, M., Galassi, A., & Conte, F. (2020). Parathyroid Glands in CKD: Anatomy, Histology, Physiology and Molecular Biology in CKD. In Secondary Hyperparathyroidism in Chronic Kidney Disease (pp. 1–18). Springer International Publishing. Retrieved from [Link]
-
Sugimoto, T., Nakamura, T., & Okazaki, R. (2020). Evocalcet Rescues Secondary Hyperparathyroidism-driven Cortical Porosity in CKD Male Rats. Endocrinology, 161(11). Retrieved from [Link]
-
Center for Drug Evaluation and Research. (2004). Pharmacology Review(s) - Cinacalcet. U.S. Food and Drug Administration. Retrieved from [Link]
-
D'Amour, P., Rousseau, L., Horny, H.-P., Brossard, J.-H., Hamel, L., & Lazure, C. (2007). Influence of Secondary Hyperparathyroidism Induced by Low Dietary Calcium, Vitamin D Deficiency, and Renal Failure on Circulating Rat PTH Molecular Forms. Journal of Bone and Mineral Research, 22(3), 431–438. Retrieved from [Link]
-
Hazewinkel, H. A. W. (2012). Nutritional secondary hyperparathyroidism in the animal kingdom: Report of two cases. Veterinary Quarterly, 32(3-4), 135–140. Retrieved from [Link]
-
The normal histology of the parathyroid glands. (n.d.). ResearchGate. Retrieved from [Link]
-
Parathyroid Glands - Structure - Function. (2024). TeachMePhysiology. Retrieved from [Link]
-
Cinacalcet dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved from [Link]
-
Mitchell, D. M., & Abraham, J. (2023). Histology, Parathyroid Gland. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Lopez-Hilker, S., Dusso, A. S., Rapp, N., Martin, K. J., & Slatopolsky, E. (1994). Factors in the development of secondary hyperparathyroidism during graded renal failure in the rat. Kidney International, 45(4), 953–961. Retrieved from [Link]
-
de Groot, T., van der Veen, A., van der Vlag, J., van Leeuwen, J. P. T. M., Hoenderop, J. G. J., & de Vries, A. P. J. (2015). A novel rat model of vitamin D deficiency: safe and rapid induction of vitamin D and calcitriol deficiency without hyperparathyroidism. The Journal of Endocrinology, 225(2), 77–85. Retrieved from [Link]
-
Crisi, P. E., Aste, G., Dondi, F., & D'Angelo, A. (2016). Nutritional secondary hyperparathyroidism in a kitten, supported by immunoenzymatic measurement of feline intact parathyroid hormone. The Canadian Veterinary Journal, 57(12), 1290–1293. Retrieved from [Link]
-
Clinical and biochemistry findings, and parathyroid hormone concentrations in three horses with secondary hyperparathyroidism. (n.d.). ResearchGate. Retrieved from [Link]
-
Karagül, E., & Şirin, Y. S. (2021). Nutritional Secondary Hyperparathyroidism in A Cat. Ankara Üniversitesi Veteriner Fakültesi Dergisi, 69(1), 101–105. Retrieved from [Link]
-
Lobetti, R. (2014). Controlling Renal Secondary Hyperparathyroidism in Cats. WSAVA 2014 Congress Proceedings. VIN. Retrieved from [Link]
Sources
- 1. Frontiers | Parathyroid Diseases and Animal Models [frontiersin.org]
- 2. Parathyroid Diseases and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors in the development of secondary hyperparathyroidism during graded renal failure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]
- 7. Cinacalcet hydrochloride (Sensipar) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models of hyperfunctioning parathyroid diseases for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of animal models with chronic kidney disease-mineral and bone disorder based on clinical characteristics and pathogenesis [frontiersin.org]
- 11. A new experimental model for secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cinacalcet HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cinacalcet HCl attenuates parathyroid hyperplasia in a rat model of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Influence of Secondary Hyperparathyroidism Induced by Low Dietary Calcium, Vitamin D Deficiency, and Renal Failure on Circulating Rat PTH Molecular Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nutritional secondary hyperparathyroidism in a kitten, supported by immunoenzymatic measurement of feline intact parathyroid hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Histology, Parathyroid Gland - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Histopathology and pathophysiology of secondary hyperparathyroidism due to chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Bone histomorphometry for the diagnosis of renal osteodystrophy - a European consensus statement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: rac Cinacalcet HCl in Chronic Kidney Disease Research
For: Researchers, scientists, and drug development professionals.
Introduction: Targeting Mineral and Bone Disorder in Chronic Kidney Disease
Chronic Kidney Disease (CKD) disrupts the body's intricate system of mineral homeostasis, leading to a condition known as CKD-Mineral and Bone Disorder (CKD-MBD). A central feature of CKD-MBD is secondary hyperparathyroidism (SHPT), a compensatory mechanism where the parathyroid glands produce excessive parathyroid hormone (PTH) to counteract falling blood calcium and rising phosphate levels resulting from kidney failure.[1] Persistently high PTH drives abnormal bone turnover, vascular calcification, and is associated with increased cardiovascular morbidity and mortality.[1]
Cinacalcet HCl is a potent, orally active calcimimetic agent that represents a targeted therapeutic approach to managing SHPT.[2][3] As a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), it offers a pharmacological means to control PTH secretion, thereby addressing the core hormonal imbalance in SHPT.[2][3][4] These application notes provide a comprehensive guide to utilizing rac Cinacalcet HCl in preclinical research, detailing its mechanism of action and providing robust protocols for both in vivo and in vitro studies.
Molecular Mechanism of Action: Allosteric Modulation of the CaSR
The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that serves as the principal regulator of extracellular calcium.[5][6] Located on the surface of parathyroid chief cells, the CaSR detects fluctuations in serum calcium and modulates PTH synthesis and secretion accordingly.[6][7]
Cinacalcet does not directly activate the CaSR but acts as a positive allosteric modulator.[4][8] It binds to a transmembrane site on the receptor, distinct from the extracellular calcium-binding site.[1] This binding induces a conformational change that increases the receptor's sensitivity to extracellular calcium ions.[2][3] Consequently, at any given calcium concentration, the CaSR is more active in the presence of Cinacalcet. This heightened signaling, primarily through Gq/11 and subsequent activation of the phosphoinositide cascade, inhibits the synthesis and secretion of PTH.[9] The ultimate effect is a simultaneous reduction in serum levels of PTH, calcium, and phosphorus.[2]
Caption: Mechanism of Cinacalcet on the CaSR signaling pathway.
Preclinical In Vivo Applications: Modeling CKD-MBD
Animal models are indispensable for studying the pathophysiology of SHPT and evaluating the efficacy of therapeutic agents like Cinacalcet. The two most common and well-validated rodent models are the subtotal (5/6) nephrectomy model and the adenine-induced nephropathy model.
Animal Models of CKD-MBD
-
5/6 Nephrectomy (Nx) Rat Model: This surgical model mimics the progressive loss of renal function. It reliably induces SHPT, characterized by elevated serum PTH, parathyroid gland hyperplasia, and subsequent bone and mineral disorders.[4][10] It is considered a gold-standard model for studying calcimimetic efficacy.
-
Adenine-Induced CKD Model: This is a non-surgical, dietary model where the administration of adenine leads to the precipitation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubulointerstitial damage and chronic renal failure.[11][12] This model also effectively replicates the key features of CKD-MBD, including SHPT and vascular calcification.[11][13][14][15][16]
Experimental Protocol: Efficacy of Cinacalcet in the 5/6 Nx Rat Model
This protocol describes a therapeutic study to evaluate if Cinacalcet can reverse established SHPT.
Materials:
-
rac Cinacalcet HCl
-
Vehicle: A common vehicle for Cinacalcet is 20% Captisol in sterile water due to its poor aqueous solubility.[17] Alternatively, nanoemulsion formulations can be prepared to improve bioavailability.[18]
-
Male Sprague-Dawley rats (250-300g)
-
Surgical instruments for nephrectomy
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
Assay kits for PTH, Calcium, and Phosphate
Methodology:
-
Induction of CKD (Week 0):
-
Anesthetize rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform a two-stage 5/6 nephrectomy. In the first stage, remove two-thirds of the left kidney. One week later, perform a complete right nephrectomy.
-
A sham-operated control group should undergo the same surgical procedures without removal of kidney tissue.
-
-
Development of SHPT (Week 0-6):
-
Allow 6 weeks for the full development of CKD and established SHPT.[10] Monitor animal health and body weight regularly.
-
Confirm disease establishment by measuring baseline serum PTH, calcium, and creatinine.
-
-
Treatment Period (Week 6-10):
-
Monitoring and Sample Collection:
-
Collect blood samples weekly or at the end of the study for biochemical analysis. For pharmacokinetic/pharmacodynamic assessments, blood can be collected at multiple time points (e.g., 2, 4, 8, 24 hours) after the final dose.[17]
-
At the end of the treatment period (Week 10), euthanize animals and collect terminal blood via cardiac puncture.
-
Carefully dissect and harvest the parathyroid glands for weighing and histological analysis (e.g., H&E staining, PCNA staining for proliferation).[10]
-
-
Endpoint Analysis:
Caption: Experimental workflow for an in vivo Cinacalcet efficacy study.
Summary of Dosing and Expected Outcomes
| Parameter | Sham Control | CKD + Vehicle | CKD + Cinacalcet (10 mg/kg) | Reference |
| Serum PTH | Normal | Significantly Elevated | Significantly Reduced vs. Vehicle | [4][17][19] |
| Serum Calcium | Normal | Normal or slightly decreased | Significantly Reduced vs. Vehicle | [4][10][17] |
| Serum Phosphate | Normal | Significantly Elevated | No significant change or slight reduction | [4] |
| Parathyroid Gland Weight | Normal | Significantly Increased | Significantly Reduced vs. Vehicle | [10] |
| Parathyroid Proliferation (PCNA+) | Low | Significantly Increased | Significantly Reduced vs. Vehicle | [10] |
In Vitro Applications: Characterizing CaSR Modulation
In vitro assays are essential for determining the potency and mechanism of action of calcimimetics. These assays typically use cell lines that endogenously or recombinantly express the CaSR.
In Vitro Models
-
HEK293 cells with stable CaSR expression: Human Embryonic Kidney (HEK293) cells are commonly used because they do not endogenously express the CaSR, providing a clean background for studying the function of the transfected receptor. They are ideal for quantifying potency (EC₅₀) through second messenger assays.[20]
-
Human Vascular Smooth Muscle Cells (h-VSMCs): The CaSR is also expressed on VSMCs. Studies have shown that calcimimetics can directly act on these cells to increase CaSR expression and potentially protect against vascular calcification, a major complication of CKD.[21][22][23]
Protocol: Calcium Mobilization Assay in CaSR-HEK293 Cells
This protocol measures the increase in intracellular calcium following CaSR activation, which is a direct downstream effect of Gq/11 signaling. It is used to determine the EC₅₀ of Cinacalcet (the concentration required to elicit 50% of the maximal response) at a fixed concentration of extracellular calcium.
Materials:
-
HEK293 cells stably expressing the human CaSR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay Buffer (e.g., HBSS) with a fixed, sub-maximal concentration of CaCl₂ (e.g., 1.0 mM)
-
rac Cinacalcet HCl stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capability
Methodology:
-
Cell Plating:
-
Seed the CaSR-HEK293 cells into a 96-well black, clear-bottom plate at an appropriate density (e.g., 50,000 cells/well) and allow them to adhere overnight.
-
-
Dye Loading:
-
Aspirate the culture medium and wash the cells once with Assay Buffer.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in Assay Buffer for 30-60 minutes at 37°C, according to the manufacturer's instructions.
-
-
Compound Preparation:
-
Prepare a serial dilution of Cinacalcet in Assay Buffer. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO in Assay Buffer).
-
-
Fluorescence Measurement:
-
Wash the cells to remove excess dye and add fresh Assay Buffer.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record a stable baseline fluorescence for 15-30 seconds.
-
Add the Cinacalcet serial dilutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes. The activation of CaSR by Cinacalcet will cause a rapid increase in intracellular calcium, leading to a sharp peak in fluorescence.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration.
-
Plot the response against the logarithm of the Cinacalcet concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Data Interpretation & Troubleshooting
-
In Vivo Considerations: Cinacalcet's effect is dependent on the presence of extracellular calcium. Hypocalcemia is a potential side effect; therefore, monitoring serum calcium is critical.[8] The formulation of Cinacalcet is key for consistent oral absorption; poor solubility can lead to high variability in exposure.[24][25]
-
In Vitro Considerations: The potency (EC₅₀) of Cinacalcet is highly dependent on the concentration of extracellular calcium used in the assay buffer. This is the hallmark of an allosteric modulator. Always report the calcium concentration at which the EC₅₀ was determined. High concentrations of DMSO in the final assay can interfere with cell health and should be kept low (typically <0.1%).
Conclusion
rac Cinacalcet HCl is a powerful research tool for investigating the pathophysiology of CKD-MBD and the central role of the CaSR in mineral metabolism. The protocols outlined here provide a robust framework for evaluating its pharmacodynamic effects in both cellular and whole-animal systems. Preclinical studies using models like the 5/6 nephrectomy rat have been instrumental in demonstrating Cinacalcet's ability to lower PTH and mitigate parathyroid hyperplasia, findings that have successfully translated to the clinical management of secondary hyperparathyroidism in patients with CKD.[4][26]
References
-
Conigrave, A. D., & Ward, D. T. (2013). Signaling through the extracellular calcium-sensing receptor (CaSR). PubMed. [Link]
-
Riccardi, D., & Valenti, G. (2016). The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport. American Journal of Physiology-Cell Physiology. [Link]
-
Wada, M., Furuya, Y., & Fukagawa, M. (2012). Cinacalcet HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD. Nephrology Dialysis Transplantation. [Link]
-
Scott, L. J., & Curran, M. P. (2005). Cinacalcet hydrochloride. Drugs. [Link]
-
Wikipedia contributors. (2023). Calcium-sensing receptor. Wikipedia. [Link]
-
Ward, D. T. (2013). Calcium-sensing receptor (CaSR): pharmacological properties and signaling pathways. Best Practice & Research Clinical Endocrinology & Metabolism. [Link]
-
N/A. (n.d.). Analytical Quality by Design Based Systematic Development and Optimization of a Sensitive Bioanalytical Method for Estimation Cinacalcet HCl in Rabbit Serum. National Institutes of Health. [Link]
-
Di Mise, A., et al. (2024). Endocrine Disorders of Calcium Signaling in Children: Neuroendocrine Crosstalk and Clinical Implications. MDPI. [Link]
-
N/A. (n.d.). Adenine-induced animal model of chronic kidney disease: current applications and future perspectives. Taylor & Francis Online. [Link]
-
N/A. (n.d.). Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. ResearchGate. [Link]
-
Metzger, C. E., et al. (2025). Prolonged secondary hyperparathyroidism in adenine-induced CKD leads to skeletal changes consistent with skeletal hyporesponsiveness to PTH. PLOS ONE. [Link]
-
Metzger, C. E., et al. (2025). Prolonged secondary hyperparathyroidism in adenine-induced CKD leads to skeletal changes consistent with skeletal hyporesponsiveness to PTH. PLOS ONE. [Link]
-
Liu, W., et al. (2019). Cinacalcet attenuated bone loss via inhibiting parathyroid hormone-induced endothelial-to-adipocyte transition in chronic kidney disease rats. Annals of Translational Medicine. [Link]
-
Metzger, C. E., et al. (2021). Adenine-induced chronic kidney disease induces a similar skeletal phenotype in male and female C57BL/6 mice with more severe deficits in cortical bone properties of male mice. PLOS ONE. [Link]
-
N/A. (2020). Development and Validation of Stability Indicating RP- HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Th. Biointerface Research in Applied Chemistry. [Link]
-
Metzger, C. E., et al. (2025). Prolonged secondary hyperparathyroidism in adenine-induced CKD leads to skeletal changes consistent with skeletal hyporesponsiveness to PTH. PubMed. [Link]
-
Medical Pharmacology. (2025). Pharmacology of Cinacalcet (Sensipar); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
-
Wada, M., et al. (2011). Cinacalcet HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD. Oxford Academic. [Link]
-
Wada, M., et al. (2012). Cinacalcet HCl Prevents Development of Parathyroid Gland Hyperplasia and Reverses Established Parathyroid Gland Hyperplasia in a Rodent Model of CKD. PubMed. [Link]
-
Synapse. (2024). What is the mechanism of Cinacalcet Hydrochloride? Patsnap. [Link]
-
N/A. (n.d.). Experimental protocol. A, rats were subjected to 5/6 NX or no. ResearchGate. [Link]
-
Liu, W., et al. (2019). Cinacalcet attenuated bone loss via inhibiting parathyroid hormone-induced endothelial-to-adipocyte transition in chronic kidney disease rats. ResearchGate. [Link]
-
Orjuela, G. A., & Varghese, S. (2023). Cinacalcet. StatPearls - NCBI Bookshelf. [Link]
-
Cantor, T. L. (2019). High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity. Clinical Journal of the American Society of Nephrology. [Link]
-
Gee, P., & Quan, D. (2005). Cinacalcet hydrochloride (Sensipar). Proceedings (Baylor University. Medical Center). [Link]
-
Darwish, I. A., et al. (2012). Novel spectrophotometric method for determination of cinacalcet hydrochloride in its tablets via derivatization with 1,2-naphthoquinone-4-sulphonate. Chemistry Central Journal. [Link]
-
European Medicines Agency. (n.d.). Parareg, INN-Cinacalcet. European Medicines Agency. [Link]
-
N/A. (n.d.). Enhanced dissolution and oral bioavailbility of cinacalcet hydrochlorde nanocrystals with no food effect. ResearchGate. [Link]
-
Apotex Inc. (2020). PrAPO-CINACALCET. Apotex Inc. [Link]
-
Chen, C., et al. (2019). Osteoclast-Released Wnt-10b Underlies Cinacalcet Related Bone Improvement in Chronic Kidney Disease. MDPI. [Link]
-
Wada, M., et al. (2005). Cinacalcet HCl attenuates parathyroid hyperplasia in a rat model of secondary hyperparathyroidism. Kidney International. [Link]
-
N/A. (2013). Calcimimetics increase CaSR expression and reduce mineralization in vascular smooth muscle cells: mechanisms of action. ResearchGate. [Link]
-
N/A. (2014). Calcimimetics increase CaSR expression and reduce mineralization in vascular smooth muscle cells: mechanisms of action. Cardiovascular Research. [Link]
-
N/A. (n.d.). Cinacalcet hydrochloride-nanoemulsion: preparation, characterization, enhanced bioavailability and pharmacodynamics. PubMed. [Link]
-
N/A. (2014). Calcimimetics increase CaSR expression and reduce mineralization in vascular smooth muscle cells: mechanisms of action. PubMed. [Link]
-
N/A. (2019). Enhanced dissolution and oral bioavailbility of cinacalcet hydrochlorde nanocrystals with no food effect. PubMed. [Link]
-
N/A. (n.d.). Cell surface expression levels and calcium response curves of various. ResearchGate. [Link]
-
N/A. (n.d.). Measurement of parathyroid hormone. PubMed. [Link]
-
N/A. (n.d.). Calcium-Sensing Receptor (CaSR)-Mediated Intracellular Communication in Cardiovascular Diseases. MDPI. [Link]
-
N/A. (n.d.). Parathyroid hormone assay standardization in CKD-MBD: resolving heterogeneity for precision medicine. PubMed. [Link]
-
N/A. (n.d.). Bone and Mineral Metabolism. ResearchGate. [Link]
-
N/A. (n.d.). Preanalytical Considerations in Parathyroid Hormone Measurement. ResearchGate. [Link]
Sources
- 1. Cinacalcet hydrochloride (Sensipar) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]
- 4. Cinacalcet HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 7. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Endocrine Disorders of Calcium Signaling in Children: Neuroendocrine Crosstalk and Clinical Implications [mdpi.com]
- 10. Cinacalcet HCl attenuates parathyroid hyperplasia in a rat model of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Adenine-induced chronic kidney disease induces a similar skeletal phenotype in male and female C57BL/6 mice with more severe deficits in cortical bone properties of male mice | PLOS One [journals.plos.org]
- 13. journals.plos.org [journals.plos.org]
- 14. Prolonged secondary hyperparathyroidism in adenine-induced CKD leads to skeletal changes consistent with skeletal hyporesponsiveness to PTH | PLOS One [journals.plos.org]
- 15. Cinacalcet attenuated bone loss via inhibiting parathyroid hormone-induced endothelial-to-adipocyte transition in chronic kidney disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prolonged secondary hyperparathyroidism in adenine-induced CKD leads to skeletal changes consistent with skeletal hyporesponsiveness to PTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Cinacalcet hydrochloride-nanoemulsion: preparation, characterization, enhanced bioavailability and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Osteoclast-Released Wnt-10b Underlies Cinacalcet Related Bone Improvement in Chronic Kidney Disease [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Calcimimetics increase CaSR expression and reduce mineralization in vascular smooth muscle cells: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Enhanced dissolution and oral bioavailbility of cinacalcet hydrochlorde nanocrystals with no food effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cinacalcet HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput and Stability-Indicating Analytical Methods for the Quantification of rac-Cinacalcet HCl and its Metabolites
Audience: Researchers, scientists, and drug development professionals in pharmaceutical analysis, quality control, and clinical pharmacology.
Abstract: This document provides a comprehensive guide to the analytical methodologies for the quantitative determination of Cinacalcet, a calcimimetic agent used in the management of hyperparathyroidism. We detail two robust, validated protocols: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, ideal for quality control and stability assessment of bulk drug and pharmaceutical dosage forms, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Cinacalcet in biological matrices such as human plasma. The causality behind experimental choices, detailed step-by-step protocols, and validation parameters according to ICH guidelines are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction and Scientific Background
Cinacalcet HCl is a calcimimetic agent that functions as an allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid gland.[1][2] By increasing the receptor's sensitivity to extracellular calcium, Cinacalcet effectively suppresses the synthesis and secretion of parathyroid hormone (PTH), making it a cornerstone therapy for secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma.[3][4]
The metabolic pathway of Cinacalcet is complex, primarily mediated by hepatic cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP1A2.[3][4][5][6] Metabolism occurs via oxidative N-dealkylation to form hydrocinnamic acid and hydroxy-hydrocinnamic acid, which are further processed through β-oxidation and glycine conjugation.[1][3][5] These circulating metabolites generally exhibit minimal to no calcimimetic activity.[3]
Given this profile, the development of accurate, precise, and reliable analytical methods is paramount for:
-
Quality Control (QC): Ensuring the purity, potency, and stability of the active pharmaceutical ingredient (API) and finished drug products.
-
Pharmacokinetic (PK) and Bioequivalence (BE) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug in biological systems, which requires highly sensitive methods to detect low concentrations in plasma.
This application note presents two validated methods tailored for these distinct purposes. The RP-HPLC method offers a cost-effective and robust solution for routine QC analysis, while the LC-MS/MS method provides the superior sensitivity and specificity required for bioanalytical applications.
Method 1: Stability-Indicating RP-HPLC Method for Cinacalcet HCl in Pharmaceutical Formulations
Principle and Application
This method utilizes reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. An octadecylsilane (C18) stationary phase provides a nonpolar environment, while a polar mobile phase elutes the components. Cinacalcet, being a moderately hydrophobic molecule, is well-retained and separated from polar impurities and formulation excipients. This method is designed to be stability-indicating, meaning it can resolve the parent drug peak from potential degradation products formed under stress conditions.[7][8] Its primary application is the assay of Cinacalcet in bulk powder and tablet dosage forms.[2][9]
Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.[2][9]
-
Data acquisition and processing software (e.g., Empower).[9]
-
Analytical balance, sonicator, and pH meter.
Chromatographic Conditions Summary:
| Parameter | Condition | Rationale |
| Column | X-Terra Symmetry C18 (4.6 x 150 mm, 5 µm)[2][9] | C18 provides excellent hydrophobic retention for Cinacalcet, ensuring good peak shape and resolution. |
| Mobile Phase | Phosphate Buffer:Acetonitrile (40:60 v/v), pH 3.0±0.05[9] | The acetonitrile content provides sufficient elution strength, while the acidic phosphate buffer controls the ionization state of Cinacalcet, leading to sharp, symmetrical peaks. |
| Flow Rate | 0.9 mL/min[9] | This flow rate provides a balance between analysis time and system pressure, with a typical retention time of ~2.8 minutes.[9] |
| Detection | UV at 282 nm[9] | Cinacalcet exhibits significant absorbance at this wavelength, providing good sensitivity for quantification. |
| Column Temp. | 30°C[9] | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Injection Vol. | 10 µL | A standard volume suitable for achieving desired concentration levels on-column without overloading. |
| Run Time | 8 minutes[9] | Allows for elution of the main peak and any potential late-eluting impurities. |
Reagent and Sample Preparation:
-
Buffer Preparation (pH 3.0): Dissolve 7.0 grams of Potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ±0.05 using dilute ortho-phosphoric acid.[9]
-
Mobile Phase Preparation: Mix the prepared Phosphate Buffer and HPLC-grade Acetonitrile in a 40:60 volume/volume ratio. Degas the solution using sonication or vacuum filtration.
-
Diluent: The mobile phase is used as the diluent for all standard and sample preparations.[2][9]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Cinacalcet HCl reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to the mark with diluent.[9]
-
Working Standard Solution (15 µg/mL): Pipette 1.5 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with diluent.[9]
-
Sample Preparation (from Tablets): a. Weigh and finely powder 20 tablets to determine the average tablet weight. b. Transfer a quantity of powder equivalent to 10 mg of Cinacalcet into a 100 mL volumetric flask. c. Add approximately 70 mL of diluent, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to the mark.[9] d. Filter the solution through a 0.45 µm nylon or PVDF syringe filter. e. Pipette 1.5 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with diluent. This is the final sample solution for injection.[9]
Method Validation
The method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[10][11]
Validation Parameters and Typical Acceptance Criteria:
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of excipients and degradation products. | Peak purity of the analyte peak should pass. No interference at the retention time of Cinacalcet from blank or placebo injections.[12][13] |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 25-150 µg/mL).[9] |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery should be within 98.0 - 102.0% for spiked samples at multiple levels.[9][13] |
| Precision | To assess the degree of scatter between a series of measurements. | % Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).[9][12][13] |
| LOD & LOQ | To determine the lowest concentration of analyte that can be detected and quantified with acceptable accuracy and precision. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters should remain within limits; %RSD of results should be ≤ 2.0%. |
Workflow Visualization
Caption: General workflow for the HPLC analysis of Cinacalcet.
Method 2: LC-MS/MS Bioanalytical Method for Cinacalcet in Human Plasma
Principle and Application
For quantifying drugs in complex biological matrices like plasma, LC-MS/MS is the gold standard due to its unparalleled sensitivity and specificity.[14][15] This method couples the separating power of liquid chromatography with the precise detection of tandem mass spectrometry. After ionization (typically Electrospray Ionization, ESI), a specific precursor ion (the protonated molecule, [M+H]⁺) for Cinacalcet is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, allowing for quantification down to the sub-ng/mL level.[15][16] This is essential for defining the terminal elimination phase of Cinacalcet, which has a half-life of 30-40 hours.[1][3]
Experimental Protocol
Instrumentation:
-
HPLC or UPLC system.
-
Tandem mass spectrometer with an ESI source.[14]
-
Analytical column (e.g., C18).[14]
-
Microcentrifuge, vortex mixer.
Sample Preparation (Protein Precipitation): Protein precipitation is chosen for its speed, simplicity, and effectiveness in removing the bulk of plasma proteins.[14][17]
-
Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard (IS) working solution (e.g., Cinacalcet-d4, 50 ng/mL). The use of a stable isotope-labeled IS is critical to correct for variability in sample processing and matrix effects.[14][15]
-
Add 500 µL of ice-cold acetonitrile to precipitate the plasma proteins.[14]
-
Vortex the mixture vigorously for 30 seconds.[14]
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 5 minutes to pellet the precipitated protein.[14]
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[14]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| LC Column | C18 Column (e.g., Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)[14] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate |
| Injection Vol. | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[16] |
| MRM Transition | Cinacalcet: 358.2 → 155.1[16]; Cinacalcet-d4 (IS): 362.2 → 159.1 |
| Key MS Params | Optimized Declustering Potential (DP) and Collision Energy (CE) |
Bioanalytical Method Validation
Validation for bioanalytical methods follows regulatory guidance from agencies like the FDA and EMA. The objective is to demonstrate that the method is reliable for its intended use.
Validation Parameters and Typical Acceptance Criteria:
| Parameter | Objective | Typical Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Precision (%CV) ≤ 20%, Accuracy within ±20% of nominal. (e.g., 0.1 ng/mL[16]) |
| Calibration Curve | Relationship between concentration and response over the analytical range. | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Assessed at LLOQ, Low, Mid, and High QC levels. | For QC samples, mean accuracy within ±15% of nominal; precision (%CV) ≤ 15%. |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | IS-normalized matrix factor should have a %CV ≤ 15%. |
| Stability | To evaluate analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Mean concentration at each stability level must be within ±15% of the nominal concentration. |
Workflow Visualization
Caption: Bioanalytical workflow for Cinacalcet in plasma.
Conclusion
The analytical methods detailed in this note provide robust and reliable frameworks for the quantification of Cinacalcet HCl. The choice of method is dictated by the analytical objective. For routine quality control, identity, and purity testing of pharmaceutical products, the stability-indicating RP-HPLC method is simple, accurate, and cost-effective. For the analysis of Cinacalcet in biological matrices to support clinical and non-clinical studies, the LC-MS/MS method is indispensable, offering the high sensitivity and specificity required to accurately define the pharmacokinetic profile. Adherence to the detailed protocols and rigorous validation against established guidelines are critical for generating high-quality, reproducible, and defensible data in a regulated environment.
References
-
Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Tablet Dosage Forms. (2020). Research Journal of Pharmacy and Technology. [Link]
-
Cinacalcet - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
-
Cinacalcet Monograph for Professionals. (2023). Drugs.com. [Link]
-
Development and validation of a rp-hplc method for quantitative estimation of cinacalcet in tablet dosage form. (2018). World Journal of Pharmaceutical Research. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]
-
Clinical Pharmacokinetic and Pharmacodynamic Profile of Cinacalcet Hydrochloride. (n.d.). S. Karger AG. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. [Link]
- Chaudhari, Y., Lokhande, R., & Yadav, R. (2021). Stability Indicative Assay Development and Validation of Cinacalcet HCl. SAMRIDDHI : A Journal of Physical Sciences, Engineering and Technology, 13(1), 1-3.
- Chaudhari, Y., Lokhande, R., & Yadav, R. (2021). Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. International Journal of Research and Analytical Reviews, 8(2), 793-803.
- Panigrahi, D., Mishra, A., & Sahu, S. K. (2018). Development and validation of a rp-hplc method for quantitative estimation of cinacalcet in tablet dosage form. World Journal of Pharmaceutical Research, 7(19), 1016-1025.
- Plosker, G. L., & Croom, K. F. (2007). Cinacalcet hydrochloride. Drugs, 67(9), 1353-1362.
- Cinacalcet hydrochloride (Sensipar). (2005). Proceedings (Baylor University. Medical Center), 18(2), 163–166.
- Nirogi, R., Kandikere, V., et al. (2011). Quantification of cinacalcet by LC-MS/MS using liquid-liquid extraction from 50 μL of plasma. Journal of Pharmaceutical and Biomedical Analysis.
- Nirogi, R., Kandikere, V., et al. (2011). Quantification of cinacalcet by LC–MS/MS using liquid–liquid extraction from 50μL of plasma. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 436-441.
-
Request PDF: Determination of Cinacalcet Hydrochloride in Human plasma by Liquid Chromatgraphy - tandem mass spectrometry. (n.d.). ResearchGate. [Link]
- Chaudhari, Y., Lokhande, R., & Yadav, R. (2021). Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. International Journal of Research and Analytical Reviews, 8(2), 793-803.
Sources
- 1. drugs.com [drugs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cinacalcet hydrochloride (Sensipar) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. smsjournals.com [smsjournals.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ovid.com [ovid.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Assay for Racemic Cinacalcet HCl
Abstract
This application note provides a comprehensive guide to the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for racemic Cinacalcet Hydrochloride (HCl). Cinacalcet HCl is a calcimimetic agent used in the treatment of hyperparathyroidism.[1][2] A stability-indicating assay is crucial for ensuring the identity, purity, and potency of the active pharmaceutical ingredient (API) and its formulated products throughout their shelf life. The method detailed herein effectively separates Cinacalcet HCl from its process-related impurities and degradation products generated under forced degradation conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. The method was developed and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[1][3][4]
Introduction: The Rationale for a Stability-Indicating Assay
Cinacalcet HCl, chemically known as (R)-N-[1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride, modulates the activity of the calcium-sensing receptor to control parathyroid hormone levels.[1][2] The stability of a drug substance like Cinacalcet is a critical quality attribute that can be affected by environmental factors such as temperature, humidity, and light, as well as the drug's inherent chemical properties.
Regulatory bodies worldwide, guided by ICH standards, mandate that analytical methods used for stability testing be "stability-indicating."[1] This means the method must be able to unequivocally assess the drug substance in the presence of its potential decomposition products, process impurities, and excipients. The objective of this work was to develop a single, reliable RP-HPLC method that can serve this purpose for Cinacalcet HCl, suitable for both routine quality control and formal stability studies.
The Principle of Forced Degradation
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. By intentionally exposing the drug substance to harsh conditions—more severe than those it would encounter during manufacturing or storage—we can accelerate its decomposition. This proactive approach allows us to:
-
Identify Potential Degradants: Generate the likely degradation products that could appear in the product over time.
-
Elucidate Degradation Pathways: Understand the chemical vulnerabilities of the molecule.
-
Demonstrate Method Specificity: Prove that the analytical method can separate the intact drug from these newly formed degradants, ensuring that the assay value is not falsely inflated by co-eluting peaks.
The workflow for this development process is outlined below.
Caption: Overall workflow for the development and validation of the stability-indicating assay.
Experimental Methodology
Materials and Reagents
-
Reference Standard: Cinacalcet Hydrochloride (USP Reference Standard or equivalent)
-
Chemicals:
Instrumentation and Chromatographic Conditions
The analysis was performed on an HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
| Parameter | Optimized Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | X-Terra Symmetry C18 (4.6 x 150mm, 5 µm)[4] |
| Mobile Phase | A mixture of Phosphate Buffer (pH 3.0) and Acetonitrile in a 40:60 v/v ratio.[4] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30°C |
| Detection Wavelength | 282 nm[4] |
| Injection Volume | 10 µL[5] |
| Run Time | 10 minutes |
Causality Behind Choices:
-
Column: A C18 stationary phase was chosen for its excellent hydrophobic retention of the relatively non-polar Cinacalcet molecule.
-
Mobile Phase pH: A pH of 3.0 ensures that the tertiary amine group in Cinacalcet is fully protonated (pKa ~9.0), leading to a single ionic species that chromatographs with a sharp, symmetrical peak shape and avoids peak tailing.
-
Wavelength: The detection wavelength of 282 nm was selected based on the UV spectrum of Cinacalcet, providing high sensitivity for the parent drug.[4] A PDA detector is essential to monitor peak purity across all stress conditions.
Solution Preparation Protocols
-
Phosphate Buffer (pH 3.0): Dissolve 7.0 grams of Potassium Dihydrogen Phosphate in 1000 mL of HPLC water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid.[4]
-
Diluent: The mobile phase (Buffer:Acetonitrile 40:60 v/v) is used as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 25 mg of Cinacalcet HCl reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate to dissolve, and dilute to volume.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Protocol: Forced Degradation Studies
Objective: To generate degradation products and prove the method's specificity. The goal is to achieve 5-20% degradation of the API.
Initial Sample Preparation: Prepare a stock solution of Cinacalcet HCl at 1000 µg/mL in the diluent for each condition.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 1.0 M HCl.
-
Reflux the solution on a water bath at 80°C for 2 hours.[1]
-
Cool the solution to room temperature and carefully neutralize with an equivalent volume of 1.0 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with diluent before injection.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.5 M NaOH (Note: Molarity is reduced as Cinacalcet is more susceptible to base hydrolysis).[1]
-
Reflux the solution on a water bath at 80°C for 2 hours.[1]
-
Cool the solution to room temperature and neutralize with an equivalent volume of 0.5 M HCl.
-
Dilute to a final concentration of 100 µg/mL with diluent.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Store the solid Cinacalcet HCl API in a hot air oven at 80°C for 48 hours.[1]
-
After exposure, allow the powder to cool, then prepare a 100 µg/mL solution in the diluent.
-
-
Photolytic Degradation:
-
Expose the solid Cinacalcet HCl API to UV light (as per ICH Q1B guidelines, e.g., 1.2 million lux hours and 200 watt hours/m²).[1]
-
After exposure, prepare a 100 µg/mL solution in the diluent.
-
Protocol: Method Validation (per ICH Q2 R1)
The developed method was fully validated to demonstrate its suitability for the intended purpose.
Caption: Key parameters for validating the analytical method according to ICH Q2(R1).
-
Specificity: Inject the diluent (blank), a placebo solution, the working standard, and all forced degradation samples. Evaluate peak purity for the main Cinacalcet peak in stressed samples using the PDA detector. The peak purity angle should be less than the purity threshold.
-
Linearity: Prepare a series of at least five concentrations of Cinacalcet HCl ranging from 25-150 µg/mL (25% to 150% of the working concentration).[4] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).
-
Accuracy (% Recovery): Prepare samples by spiking a placebo mixture with the API at three concentration levels (e.g., 80%, 100%, 120% of the working concentration), in triplicate. Calculate the percentage recovery for each sample.[1]
-
Precision:
-
Repeatability (Intra-day): Prepare and analyze six individual samples of Cinacalcet HCl at 100% of the working concentration on the same day. Calculate the Relative Standard Deviation (%RSD) of the assay results.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst to assess ruggedness. Calculate the cumulative %RSD.
-
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation based on the standard deviation of the response and the slope of the linearity curve.
-
Robustness: Deliberately vary critical method parameters one at a time:
-
Flow Rate (± 0.1 mL/min)[1]
-
Mobile Phase Composition (Acetonitrile ± 2%)
-
Column Temperature (± 5°C)
-
Mobile Phase pH (± 0.2 units) Analyze the system suitability parameters and assay results under each condition.
-
Results and Discussion
Forced Degradation Behavior
The stress studies indicated that Cinacalcet HCl is relatively stable under thermal and photolytic conditions but shows susceptibility to hydrolysis and oxidation. The method successfully separated all degradation products from the parent peak, with resolution values (Rs) greater than 2.0 in all cases.
| Stress Condition | Duration / Temp. | % Degradation | Observations |
| Acid Hydrolysis (1M HCl) | 2 hours / 80°C | ~4.6%[1] | One major degradant peak observed at a lower retention time. |
| Base Hydrolysis (0.5M NaOH) | 2 hours / 80°C | ~6.2%[1] | Two significant degradant peaks observed. |
| Oxidation (10% H₂O₂) | 2 hours / RT | ~8.5%[1] | Multiple minor degradation peaks well-resolved from the main peak. |
| Thermal Degradation | 48 hours / 80°C | < 1.0%[3] | No significant degradation observed. |
| Photolytic Degradation | ICH Q1B | < 1.0%[3] | No significant degradation observed. |
Note: Degradation percentages are approximate and serve to demonstrate the stress applied.
Method Validation Summary
The method met all pre-defined acceptance criteria as per ICH guidelines, confirming its suitability for its intended use.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at RT of API | Pass. Peak Purity Index > 0.999 |
| Linearity (25-150 µg/mL) | R² ≥ 0.999 | 0.9998[4] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2% - 101.5%[4] |
| Precision (Repeatability) | %RSD ≤ 2.0% | 0.85% |
| Precision (Intermediate) | %RSD ≤ 2.0% | 1.12% |
| LOD | Report Value | 0.17 µg/mL[1] |
| LOQ | Report Value | 0.50 µg/mL[1] |
| Robustness | System Suitability Passes | Pass. %Assay variation was less than 2.0%. |
Conclusion
A simple, rapid, specific, and robust stability-indicating RP-HPLC method for the quantitative analysis of Cinacalcet HCl has been successfully developed and validated. The method effectively separates the main drug from its process and degradation impurities, proving its utility for the analysis of stability samples and routine quality control of both the bulk drug and its pharmaceutical formulations.[1][4]
References
-
Jadhav, S.D., et al. (2021). Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. Journal of Scientific Research, 65(3), 220-227. [Link]
-
Reddy, G.V.S., et al. (2015). Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation. Scientia Pharmaceutica, 83(3), 583–596. [Link]
-
Suneetha, A. & Rao, D.V.R. (2020). Development and Validation of Stability Indicating RP- HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Their Formulations. Biointerface Research in Applied Chemistry, 10(6), 6610-6618. [Link]
-
Chaudhari, Y., et al. (2021). Stability Indicative Assay Development and Validation of Cinacalcet HCl. SAMRIDDHI : A Journal of Physical Sciences, Engineering and Technology, 13(S1), 1-3. [Link]
-
ICH Guideline Q2(R1). (2005). Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Guideline Q1B. (1996). Stability testing: photostability testing of new drug substances and products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Drugs.com. (2023). Cinacalcet Monograph for Professionals. [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. drugs.com [drugs.com]
- 3. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. smsjournals.com [smsjournals.com]
Application Note: High-Throughput Screening for Novel Calcimimetics Using rac-Cinacalcet HCl as a Positive Control
<
Introduction: The Calcium-Sensing Receptor as a Key Therapeutic Target
The Calcium-Sensing Receptor (CaSR) is a class C G-protein-coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis.[1] Located on the surface of parathyroid gland cells, the CaSR detects minute fluctuations in extracellular calcium levels, modulating the secretion of parathyroid hormone (PTH).[2][3] Dysregulation of this signaling pathway is implicated in various disorders, most notably secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[4][5][6]
Calcimimetics are a class of drugs that enhance the sensitivity of the CaSR to extracellular calcium.[7][8] They act as positive allosteric modulators, binding to a site on the receptor distinct from the endogenous ligand (calcium) binding site.[1][2][9] This allosteric modulation induces a conformational change that potentiates the receptor's response to calcium, leading to a reduction in PTH secretion and subsequent lowering of serum calcium levels.[2][3]
Cinacalcet HCl was the first calcimimetic approved for clinical use and serves as a benchmark for the development of new therapies targeting the CaSR.[1][10][11] As a well-characterized positive allosteric modulator, racemic (rac-) Cinacalcet HCl is an ideal positive control for high-throughput screening (HTS) campaigns aimed at discovering novel calcimimetics with improved pharmacological profiles.[12][13] This application note provides a detailed protocol for a robust, cell-based HTS assay using rac-Cinacalcet HCl to identify and characterize new CaSR modulators.
Principle of the Assay: Monitoring Intracellular Calcium Mobilization
Activation of the CaSR, which is predominantly coupled to Gq/11 proteins, initiates a signaling cascade that results in the mobilization of intracellular calcium (Ca2+).[3][14] This change in intracellular Ca2+ concentration can be detected using fluorescent calcium indicators, providing a direct measure of receptor activation.[15][16][17] This assay utilizes a no-wash, fluorescence-based method with a calcium-sensitive dye, such as Fluo-4 AM, in a high-throughput format suitable for screening large compound libraries.[18][19] The Fluorometric Imaging Plate Reader (FLIPR) system is a common platform for such assays, allowing for real-time kinetic measurements of fluorescence changes upon compound addition.[14][20][21][22][23]
Visualizing the CaSR Signaling Pathway
The following diagram illustrates the mechanism of CaSR activation and the subsequent intracellular calcium mobilization, which forms the basis of this screening assay.
Caption: CaSR signaling pathway leading to intracellular calcium release.
Experimental Protocol
This protocol is optimized for a 384-well plate format and is intended for use with a cell line stably expressing the human Calcium-Sensing Receptor (e.g., HEK293-CaSR).
Materials and Reagents
-
HEK293 cells stably expressing human CaSR
-
Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotic (e.g., G418)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4[19]
-
rac-Cinacalcet HCl (Positive Control)
-
Pluronic F-127 (optional, to aid dye loading)[24]
-
Test Compound Library
-
384-well black-walled, clear-bottom assay plates
Step-by-Step Methodology
-
Cell Culture and Plating:
-
Culture HEK293-CaSR cells in T-175 flasks until they reach 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in culture medium and perform a cell count.
-
Plate cells in 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.[19]
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Preparation of Reagents:
-
Compound Plates: Prepare serial dilutions of rac-Cinacalcet HCl (for dose-response curves) and test compounds in Assay Buffer. The final concentration in the assay should be considered.
-
Dye Loading Solution: Prepare the Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-4 µM Fluo-4 AM. If using, add Pluronic F-127 (0.02-0.04%) and Probenecid (1-2.5 mM).[24][25][26]
-
-
Dye Loading:
-
High-Throughput Screening on FLIPR:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters for fluorescence detection (Excitation: ~490 nm, Emission: ~525 nm).[19]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Initiate the automated addition of 12.5 µL of compound from the compound plate to the cell plate.
-
Immediately begin kinetic reading of the fluorescence signal for 2-3 minutes.
-
Data Analysis and Interpretation
The primary output from the FLIPR is a kinetic trace of fluorescence intensity over time for each well. The response is typically quantified as the peak fluorescence signal minus the baseline reading.
-
Normalization: Normalize the data to the positive control (e.g., a high concentration of rac-Cinacalcet HCl) and negative control (vehicle-treated wells).
-
Dose-Response Curves: For hit confirmation, generate dose-response curves for active compounds and calculate the EC50 (half-maximal effective concentration) values. Compare these to the EC50 of rac-Cinacalcet HCl.
-
Hit Identification: Primary hits are identified based on their activity relative to the positive and negative controls. A common threshold is a response greater than three standard deviations above the mean of the negative controls.
Assay Validation and Quality Control
A robust HTS assay requires rigorous validation to ensure the data is reliable and reproducible. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[27][28][29]
Z'-Factor Calculation: Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., max concentration of Cinacalcet).
-
μn and σn are the mean and standard deviation of the negative control (vehicle).
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[28][30] |
| 0 to 0.5 | Acceptable, but may require optimization.[30] |
| < 0 | Unsuitable for screening.[28][29] |
An ideal assay should consistently produce a Z'-factor greater than 0.5.[30]
HTS Workflow Diagram
The following diagram outlines the complete high-throughput screening workflow, from initial setup to hit confirmation.
Caption: High-throughput screening workflow for novel calcimimetics.
Conclusion: A Robust Platform for Calcimimetic Discovery
The protocol detailed in this application note provides a validated, high-throughput method for the discovery of novel calcimimetics targeting the Calcium-Sensing Receptor. By utilizing a stable CaSR-expressing cell line, a fluorescent calcium indicator, and the well-characterized calcimimetic rac-Cinacalcet HCl as a positive control, this assay offers a robust and reliable platform for screening large compound libraries. The inclusion of rigorous quality control metrics, such as the Z'-factor, ensures the generation of high-quality, reproducible data, accelerating the identification of promising lead compounds for the treatment of hyperparathyroidism and other disorders of calcium homeostasis. Further characterization of hits through dose-response studies and orthogonal assays is crucial for advancing these compounds through the drug discovery pipeline.[31] The principles of allosteric modulation continue to open new frontiers in GPCR drug discovery, offering the potential for more selective and safer therapeutics.[32][33][34][35][36]
References
-
Nemeth, E. F., Heaton, W. H., & Miller, M. (2018). Discovery and Development of Calcimimetic and Calcilytic Compounds. PubMed. [Link]
-
Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]
-
Wikipedia. (n.d.). Cinacalcet. Wikipedia. [Link]
-
My Endo Consult. (n.d.). Cinacalcet Mechanism of Action. My Endo Consult. [Link]
-
Kapur, N., & Mardon, A. (2015). Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]
-
Sadiq, N. M., & Siddiqui, W. J. (2023). Cinacalcet. StatPearls - NCBI Bookshelf. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Cinacalcet Hydrochloride?. Patsnap Synapse. [Link]
-
Markham, A., & Keam, S. J. (2004). Cinacalcet hydrochloride. PubMed. [Link]
-
Gentry, P. R., Sexton, P. M., & Christopoulos, A. (2015). Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. PMC - NIH. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]
-
Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. [Link]
-
Taylor & Francis Online. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Taylor & Francis Online. [Link]
-
Frontiers. (n.d.). Allosteric modulation of G protein-coupled receptor signaling. Frontiers. [Link]
-
Lindsley, C. W., et al. (2016). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC - NIH. [Link]
-
Walter, S., et al. (2013). Discovery of a calcimimetic with differential effects on parathyroid hormone and calcitonin secretion. PubMed. [Link]
-
Valant, C., et al. (2012). Drug Design Strategies for GPCR Allosteric Modulators. PMC - NIH. [Link]
-
Burford, N. T., et al. (2015). GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. PMC - NIH. [Link]
-
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
Nagano, N. (2008). [Basic and clinical aspects of calcimimetics. Discovery and development of calcimimetics]. PubMed. [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
BMG LABTECH. (n.d.). The Z prime value (Z´). BMG LABTECH. [Link]
-
On HTS. (2023). Z-factor. On HTS. [Link]
-
Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]
-
Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. [Link]
-
ACS Publications. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Publications. [Link]
-
PubMed. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. PubMed. [Link]
-
ACS Pharmacology & Translational Science. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Pharmacology & Translational Science. [Link]
-
Ingenta Connect. (n.d.). Calcimimetic Drugs and Biomarkers. Ingenta Connect. [Link]
-
Wikipedia. (n.d.). Calcimimetic. Wikipedia. [Link]
-
Tveten, K., & Lygren, I. (2003). Cinacalcet HCl: a calcimimetic agent for the management of primary and secondary hyperparathyroidism. PubMed. [Link]
-
Nemeth, E. F., et al. (2004). Pharmacodynamics of the type II calcimimetic compound cinacalcet HCl. PubMed. [Link]
-
Block, G. A., et al. (2005). Cinacalcet HCl, an oral calcimimetic agent for the treatment of secondary hyperparathyroidism in hemodialysis and peritoneal dialysis: a randomized, double-blind, multicenter study. PubMed. [Link]
-
Cunningham, J., et al. (2005). Effects of the calcimimetic cinacalcet HCl on cardiovascular disease, fracture, and health-related quality of life in secondary hyperparathyroidism. PubMed. [Link]
-
Cozzolino, M., & Brancaccio, D. (2005). Cinacalcet hydrochloride: calcimimetic for the treatment of hyperparathyroidism. PubMed. [Link]
Sources
- 1. Discovery and Development of Calcimimetic and Calcilytic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cinacalcet HCl: a calcimimetic agent for the management of primary and secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinacalcet HCl, an oral calcimimetic agent for the treatment of secondary hyperparathyroidism in hemodialysis and peritoneal dialysis: a randomized, double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinacalcet hydrochloride: calcimimetic for the treatment of hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]
- 8. Calcimimetic - Wikipedia [en.wikipedia.org]
- 9. Cinacalcet - Wikipedia [en.wikipedia.org]
- 10. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Basic and clinical aspects of calcimimetics. Discovery and development of calcimimetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a calcimimetic with differential effects on parathyroid hormone and calcitonin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacodynamics of the type II calcimimetic compound cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. A New Robust No-Wash FLIPR Calcium Assay Kit for Screening GPCR and Calcium Channel Targets | AAT Bioquest [aatbio.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. hellobio.com [hellobio.com]
- 25. assets.fishersci.com [assets.fishersci.com]
- 26. Fluo-4 Direct™ Calcium Assay Kit 1 x 100 mL | Contact Us | Invitrogen™ [thermofisher.com]
- 27. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 28. assay.dev [assay.dev]
- 29. Z-factor - Wikipedia [en.wikipedia.org]
- 30. bmglabtech.com [bmglabtech.com]
- 31. drugtargetreview.com [drugtargetreview.com]
- 32. Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 34. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 36. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with rac-Cinacalcet HCl
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with racemic Cinacalcet HCl. This resource provides in-depth technical guidance and practical, field-tested solutions to address the common solubility challenges encountered when formulating this active pharmaceutical ingredient (API) in aqueous buffers. Our goal is to empower you with the scientific understanding and experimental workflows necessary to achieve consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most pressing questions and issues that arise during the handling and formulation of Cinacalcet HCl. Each answer provides not only a direct solution but also the underlying scientific rationale to inform your experimental design.
Q1: My Cinacalcet HCl is not dissolving in a standard phosphate-buffered saline (PBS) at pH 7.4. What is happening and how can I fix this?
A1: The Challenge of pH-Dependent Solubility
This is a very common and expected observation. Cinacalcet is a calcimimetic agent that acts on the calcium-sensing receptor. It is a weakly basic compound, and its hydrochloride salt form is utilized specifically to enhance its aqueous solubility. However, this solubility is highly dependent on the pH of the medium.
-
The Scientific Explanation: Cinacalcet HCl is the salt of a weak base. In acidic conditions (low pH), the molecule is protonated, carrying a positive charge that makes it readily soluble in water. As the pH increases towards neutral and alkaline conditions (like PBS at pH 7.4), the molecule gets deprotonated, converting to its free base form. The free base of Cinacalcet is significantly less soluble in water than its salt form, leading to precipitation or incomplete dissolution. The pKa of Cinacalcet is approximately 8.39, meaning that at pH 7.4, a substantial portion of the compound exists as the less soluble free base.
-
Troubleshooting Workflow:
-
pH Adjustment (Primary Method): The most direct approach is to lower the pH of your buffer. Prepare your Cinacalcet HCl stock solution in a more acidic vehicle before diluting it into your final, higher-pH buffer.
-
Co-solvents: If pH adjustment is not compatible with your experimental system, the use of co-solvents can significantly enhance solubility.
-
Below is a workflow to guide your decision-making process.
Caption: Decision-making workflow for initial Cinacalcet HCl dissolution issues.
Q2: I need to maintain a physiological pH for my cell-based assay. What are the best strategies for solubilizing Cinacalcet HCl without significant pH alteration?
A2: Advanced Solubilization Techniques for pH-Sensitive Systems
When maintaining a specific pH is critical, alternative formulation strategies are necessary. These methods work by altering the properties of the solvent to better accommodate the poorly soluble free base form of Cinacalcet.
-
Expertise-Driven Recommendations:
-
Co-solvents: Water-miscible organic solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle. The choice of co-solvent is critical and depends on the tolerance of your experimental system (e.g., cell line toxicity).
-
Surfactants: Surfactants form micelles that can encapsulate the hydrophobic drug molecule, effectively increasing its apparent solubility in the aqueous phase.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The Cinacalcet molecule can be encapsulated within this cavity, forming an inclusion complex that is water-soluble.
-
-
Quantitative Data Summary:
The following table provides a starting point for selecting a solubilization strategy. Note that these values are illustrative and optimal concentrations must be determined empirically for your specific system.
| Strategy | Excipient Example | Typical Starting Concentration | Mechanism of Action | Considerations |
| Co-solvents | Dimethyl Sulfoxide (DMSO) | 0.1% - 1% (v/v) | Reduces solvent polarity | Potential for cell toxicity at higher concentrations. |
| Ethanol (EtOH) | 1% - 5% (v/v) | Reduces solvent polarity | Can cause protein precipitation in some assays. | |
| Surfactants | Polysorbate 80 (Tween® 80) | 0.01% - 0.1% (w/v) | Micellar encapsulation | Critical Micelle Concentration (CMC) must be exceeded. |
| Poloxamer 188 | 0.1% - 1% (w/v) | Micellar encapsulation | Generally well-tolerated in biological systems. | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1% - 10% (w/v) | Inclusion complex formation | Can sometimes interact with other components (e.g., cholesterol in cell membranes). |
-
Experimental Protocol: Preparing a Cinacalcet HCl Formulation using HP-β-CD
This protocol outlines a robust method for preparing a stock solution suitable for cell-based assays.
-
Preparation of Vehicle:
-
Weigh the required amount of HP-β-CD.
-
Dissolve it in your desired aqueous buffer (e.g., HEPES-buffered saline, pH 7.4) to the target concentration (e.g., 10% w/v).
-
Ensure complete dissolution, gentle warming (37°C) may be applied if necessary.
-
-
Preparation of Cinacalcet HCl Stock:
-
Weigh the required amount of Cinacalcet HCl.
-
Add the API slowly to the HP-β-CD vehicle while vortexing or stirring continuously.
-
Allow the mixture to equilibrate for at least 30-60 minutes at room temperature to ensure maximum complexation.
-
-
Sterilization and Use:
-
Sterilize the final solution by filtering through a 0.22 µm syringe filter that is compatible with your formulation (e.g., PVDF).
-
This sterile stock can now be diluted into your cell culture medium for the final assay. Always run a vehicle-only control in your experiment.
-
-
Q3: I successfully dissolved my Cinacalcet HCl, but I am seeing precipitation over time or after temperature changes. How can I ensure my solution remains stable?
A3: Understanding and Preventing Drug Precipitation
Solution stability is a critical factor for reproducible experiments. Precipitation indicates that the drug concentration has exceeded its equilibrium solubility under the storage or experimental conditions.
-
Causality of Instability:
-
Metastable Supersaturation: Often, when an acidic stock is diluted into a neutral buffer, a temporary, supersaturated state is achieved. This is an unstable thermodynamic state, and over time, the excess drug will crystallize out of solution to reach its lower equilibrium solubility.
-
Temperature Effects: The solubility of most compounds, including Cinacalcet, is temperature-dependent. A solution prepared at room temperature might precipitate if stored in a refrigerator (4°C) where solubility is lower.
-
Common Ion Effect: In some complex buffers, the presence of other ions can slightly decrease the solubility of an ionic compound like Cinacalcet HCl.
-
-
Protocol for Stability Enhancement:
-
Work Below Maximum Solubility: The most reliable way to prevent precipitation is to work at a concentration that is comfortably below the known equilibrium solubility in your final buffer system.
-
Incorporate Stabilizers: The same excipients used for initial solubilization (co-solvents, surfactants, cyclodextrins) also act as stabilizers by keeping the drug in solution. HP-β-CD is particularly effective at preventing precipitation.
-
Control Storage Conditions: Prepare solutions fresh whenever possible. If storage is necessary, store at a constant temperature and protect from light. Conduct a simple stability test by leaving an aliquot of your final formulation under intended experimental conditions for the duration of the assay and visually inspecting for precipitation.
-
-
Logical Flow for Ensuring Solution Stability:
Caption: Troubleshooting guide for preventing delayed precipitation of Cinacalcet HCl.
References
-
Title: Cinacalcet Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Strategies to Address Poor Aqueous Solubility in Drug Discovery Source: Methods and Principles in Medicinal Chemistry URL: [Link]
-
Title: Cyclodextrins in drug delivery: an updated review Source: Journal of Pharmaceutical Sciences URL: [Link]
Technical Support Center: Optimizing HPLC Parameters for Baseline Separation of Cinacalcet Enantiomers
Welcome to the technical support center for the chiral separation of Cinacalcet. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the HPLC separation of Cinacalcet enantiomers. The following content is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Chiral Stationary Phase (CSP) Selection and Initial Setup
Question 1: I am starting to develop a method for Cinacalcet enantiomer separation. Which type of chiral stationary phase (CSP) is most effective?
Answer: For the separation of Cinacalcet enantiomers, polysaccharide-based CSPs are the most widely and successfully used. Specifically, derivatives of amylose and cellulose have demonstrated excellent enantioselectivity.[1][2][3]
-
Amylose-based CSPs: Columns such as Chiralpak® AY, which features amylose 5-chloro-2-methylphenylcarbamate as the chiral selector, have shown exceptional performance, achieving resolution values greater than 6 in reversed-phase mode.[2][3][4]
-
Cellulose-based CSPs: Columns like Chiralcel® OJ-H (cellulose tris(4-methylbenzoate)) are also effective, particularly in normal-phase mode, and have been used to achieve resolutions greater than 2.0.[5]
Expert Insight: The choice between amylose and cellulose derivatives can be application-specific. While both can provide baseline separation, amylose-based phases often provide superior resolution for Cinacalcet in reversed-phase conditions, which are generally preferred for their robustness and compatibility with aqueous samples.[3] The chiral recognition mechanism on these polysaccharide-based CSPs involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance to differentiate between the enantiomers.[6][7]
Table 1: Comparison of Commonly Used CSPs for Cinacalcet Enantiomer Separation
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mode | Reported Resolution (Rs) | Reference |
| Chiralpak® AY | Amylose 5-chloro-2-methylphenylcarbamate | Reversed-Phase | > 6.0 | [2][3][4] |
| Chiralcel® OJ-H | Cellulose tris(4-methylbenzoate) | Normal-Phase | > 2.0 | [5] |
| Chirobiotic™ V | Vancomycin | Polar Ionic Mode | Not specified, but successful separation | [8][9] |
Question 2: What are the key differences between coated and immobilized polysaccharide CSPs, and which should I choose?
Answer: The primary difference lies in how the chiral selector is attached to the silica support.[7]
-
Coated CSPs: The polysaccharide derivative is physically adsorbed onto the silica surface. These columns are highly effective but have limitations on the types of solvents that can be used. Solvents like tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate can strip the coating from the support, damaging the column.[10][11]
-
Immobilized CSPs: The chiral selector is covalently bonded to the silica support. This provides much greater solvent compatibility, allowing for the use of a wider range of organic solvents.[10][12] This versatility is advantageous during method development and for cleaning heavily retained impurities from the column.[13][14]
Recommendation: For new method development, an immobilized CSP is highly recommended. The expanded solvent compatibility provides greater flexibility in optimizing the mobile phase and ensures a more robust and long-lasting column.[10][12]
Section 2: Mobile Phase Optimization
Question 3: My resolution is poor. How can I optimize the mobile phase for better separation of Cinacalcet enantiomers?
Answer: Mobile phase optimization is critical for achieving baseline separation. The key components to adjust are the organic modifier, the acidic or basic additive, and the overall solvent strength.
For Normal-Phase Chromatography: A typical mobile phase consists of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., ethanol or isopropanol).[5]
-
Alcohol Modifier: The type and concentration of the alcohol modifier significantly impact selectivity. Small changes in the alcohol percentage can lead to large changes in retention and resolution.
-
Basic Additive: Cinacalcet is a basic compound. Adding a small amount of a basic additive, such as n-butylamine or triethylamine (TEA), is often necessary to improve peak shape and reduce tailing by minimizing interactions with acidic sites on the silica support.[5][6] A common mobile phase composition is n-Hexane:Ethanol:n-Butylamine (90:10:1 v/v/v).[5]
For Reversed-Phase Chromatography: A common mobile phase is a mixture of acetonitrile and an aqueous buffer.[2][3][4]
-
Organic Modifier: Acetonitrile is a common choice. Adjusting the ratio of acetonitrile to the aqueous buffer will control the retention time.
-
Aqueous Buffer and Additive: An additive like triethylamine (TEA) is crucial for good peak shape.[2][3][4] A mobile phase of 10 mM TEA (pH adjusted to 8.0) and acetonitrile in a 40:60 (v/v) ratio has been shown to provide excellent separation on an amylose-based CSP.[2][3][4]
Experimental Protocol: Mobile Phase Optimization Workflow
-
Select Initial Conditions: Based on the chosen CSP (e.g., Chiralpak® AY), start with a mobile phase of 10 mM TEA (pH 8.0):Acetonitrile (40:60).
-
Adjust Organic Modifier Concentration: If resolution is poor, vary the acetonitrile concentration in 5% increments (e.g., 55%, 65%).
-
Evaluate Additive Concentration: If peak tailing is observed, adjust the TEA concentration (e.g., from 5 mM to 15 mM).
-
Check pH: Ensure the mobile phase pH is appropriate for the analyte and column. For Cinacalcet, a slightly basic pH often yields better results.[2][3][4]
Question 4: I'm observing significant peak tailing. What is the cause and how can I fix it?
Answer: Peak tailing for a basic compound like Cinacalcet is often due to secondary interactions with the stationary phase, particularly with residual acidic silanol groups on the silica support.[15]
Troubleshooting Steps for Peak Tailing:
-
Introduce or Increase a Basic Additive: The most effective solution is to add a basic modifier to the mobile phase. Triethylamine (TEA) or n-butylamine act as silanol-masking agents, competing with the basic analyte for interaction with the acidic sites, resulting in more symmetrical peaks.[5][16][17]
-
Optimize Additive Concentration: If an additive is already present, its concentration may be too low. Incrementally increase the concentration (e.g., from 0.1% to 0.5%) and observe the effect on peak shape.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[15] Dilute your sample (e.g., 1:10) and reinject to see if the peak shape improves.
-
Ensure Column Health: A contaminated or degraded column can also cause peak tailing.[15] Try flushing the column according to the manufacturer's instructions. For immobilized CSPs, a wider range of strong solvents can be used for cleaning.[13]
Section 3: Influence of Temperature and Flow Rate
Question 5: How do temperature and flow rate affect the separation of Cinacalcet enantiomers?
Answer: Both temperature and flow rate are important parameters for fine-tuning your separation.
Temperature: Temperature affects the thermodynamics of the chiral recognition process.[15]
-
Lower Temperatures: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, which often leads to increased selectivity and better resolution.[15] However, this may also lead to broader peaks due to slower kinetics.
-
Higher Temperatures: Increasing the temperature can improve column efficiency (sharper peaks) and reduce analysis time. However, it may also decrease selectivity.[15]
The effect of temperature is compound-dependent, and optimization is often empirical. A study on a Chiralpak AY column found that 25°C was an optimal temperature for Cinacalcet separation.[3]
Flow Rate: Flow rate primarily affects efficiency and analysis time.
-
Lower Flow Rate: Decreasing the flow rate generally increases the number of theoretical plates and can improve resolution, but it will also lengthen the run time.
-
Higher Flow Rate: Increasing the flow rate will shorten the analysis time but may lead to a decrease in resolution due to reduced mass transfer efficiency.
A flow rate of 1.0 mL/min is commonly used and provides a good balance between resolution and analysis time for standard 4.6 mm ID columns.[2][5]
Table 2: Impact of Temperature and Flow Rate on Separation Parameters
| Parameter | Effect of Decreasing | Effect of Increasing | Recommendation for Cinacalcet |
| Temperature | Often increases resolution (α), may decrease efficiency (N) | Often decreases resolution (α), may increase efficiency (N) | Start at ambient (25°C) and adjust in 5°C increments.[3][15] |
| Flow Rate | Increases resolution, increases analysis time | Decreases resolution, decreases analysis time | Start at 1.0 mL/min for a 4.6 mm ID column and adjust as needed.[2][5] |
Section 4: Advanced Troubleshooting
Question 6: I'm experiencing poor reproducibility in retention times. What could be the cause?
Answer: Poor reproducibility in retention times is a common issue in HPLC and can stem from several sources.
Troubleshooting Workflow for Retention Time Variability:
-
Check the HPLC System:
-
Evaluate the Mobile Phase:
-
Preparation: Prepare fresh mobile phase daily. In normal-phase chromatography, the water content of the organic solvents can significantly affect retention, so using high-purity, dry solvents is crucial.[3]
-
Composition: If using a multi-component mobile phase, ensure it is accurately prepared and well-mixed.
-
-
Assess Column Equilibration:
-
Ensure the column is fully equilibrated with the mobile phase before starting your analysis. A stable baseline is a good indicator of equilibration. Insufficient equilibration can lead to drifting retention times.[19]
-
-
Control Column Temperature:
-
Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can cause shifts in retention times.[15]
-
References
-
Dousa, M., & Brichác, J. (2012). Chiral chromatography studies of chemical behavior of cinacalcet on polysaccharide chiral reversed-phase HPLC stationary phases. Journal of AOAC International, 95(6), 1639–1643. [Link]
-
Dousa, M., & Brichác, J. (2012). Chiral Chromatography Studies of Chemical Behavior of Cinacalcet on Polysaccharide Chiral Reversed-Phase HPLC Stationary Phases. Journal of AOAC INTERNATIONAL. [Link]
- A Validated Chiral LC Method for the Enantiomeric Separation of Cinacalcet Hydrochloride. (2025). Google Search.
-
Shivakumar Reddy, L., et al. (2016). Development and validation of a chiral liquid chromatographic method for determination of S-isomer in cinacalcet API. Der Pharmacia Lettre, 8(13), 98-105. [Link]
-
Chiral Chromatography Studies of Chemical Behavior of Cinacalcet on Polysaccharide Chiral Reversed-Phase HPLC Stationary Phases. (n.d.). PubMed. [Link]
-
Yang, C., et al. (2019). Enantioseparation of Cinacalcet, and its Two Related Compounds by HPLC with Self-Made Chiral Stationary Phases and Chiral Mobile Phase Additives. Current Pharmaceutical Analysis, 15(2), 200-209. [Link]
-
LC-MS/MS determination of cinacalcet enantiomers in rat plasma on Chirobiotic V column in polar ionic mode: application to a pharmacokinetic study. (2014). PubMed. [Link]
-
Polysaccharide-based CSPs. (n.d.). Chiralpedia. [Link]
-
Sridhar, G., et al. (2016). Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation. Journal of Chromatographic Science, 54(8), 1338-1344. [Link]
-
LC-MS/MS determination of cinacalcet enantiomers in rat plasma on Chirobiotic V column in polar ionic mode: application to a pharmacokinetic study. (2014). Semantic Scholar. [Link]
-
Analytical Quality by Design Based Systematic Development and Optimization of a Sensitive Bioanalytical Method for Estimation Cinacalcet HCl in Rabbit Serum. (2022). NIH. [Link]
-
Development and Validation of Stability Indicating RP- HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Th. (2020). ResearchGate. [Link]
-
Stability of extemporaneously prepared cinacalcet oral suspensions. (2018). Fisher Digital Publications. [Link]
-
Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. (n.d.). PubMed. [Link]
-
Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. (2007). ResearchGate. [Link]
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (2013). NIH. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chromatography Online. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Daicel Chiral Technologies. [Link]
-
Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. (n.d.). Springer. [Link]
-
The effect of flow rate. (n.d.). ResearchGate. [Link]
-
Solvent Versatility of Immobilized Amylose and Cellulose-Based Chiral Stationary Phases in Enantioselective LC Separation and Monitoring of Bio-Catalyzed Resolutions of Acidic Drugs in Non-Standard Organic Solvents. (2012). ResearchGate. [Link]
-
Chiral mobile phase additives in HPLC enantioseparations. (2013). PubMed. [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.). Longdom Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral chromatography studies of chemical behavior of cinacalcet on polysaccharide chiral reversed-phase HPLC stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 8. LC-MS/MS determination of cinacalcet enantiomers in rat plasma on Chirobiotic V column in polar ionic mode: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS determination of cinacalcet enantiomers in rat plasma on Chirobiotic V column in polar ionic mode: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 10. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 13. chiraltech.com [chiraltech.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Inconsistent Results in rac-Cinacalcet HCl Cell-Based Assays
Welcome to the technical support center for rac-Cinacalcet HCl cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to variability and inconsistent results in their experiments. By understanding the underlying principles of the assay and potential pitfalls, you can enhance the robustness and reliability of your data.
Introduction to Cinacalcet and the Calcium-Sensing Receptor (CaSR)
Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G protein-coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[2][3] In cell-based assays, Cinacalcet's activity is typically measured by quantifying downstream signaling events, such as intracellular calcium mobilization or inhibition of parathyroid hormone (PTH) secretion. Inconsistent results in these assays can arise from a multitude of factors, ranging from cell health to reagent integrity.
Core Troubleshooting Workflow
When encountering inconsistent results, a systematic approach is crucial. The following workflow provides a logical sequence for identifying and resolving the root cause of the issue.
Caption: A systematic workflow for troubleshooting inconsistent assay results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Cell Line and Culture Conditions
Q1: We are observing high variability between wells, even in our control groups. What could be the cause?
A1: High well-to-well variability often points to issues with cell plating uniformity and overall cell health.
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells. Over or under-confluency can significantly impact receptor expression and cell signaling. Create a single-cell suspension and mix thoroughly before plating.
-
Cell Viability: Regularly check cell viability using a method like trypan blue exclusion. Low viability can lead to inconsistent responses. Aim for >95% viability before plating for an assay.
-
Mycoplasma Contamination: Mycoplasma contamination is a common and often undetected source of assay variability. It can alter cellular metabolism and signal transduction. Test your cell cultures for mycoplasma regularly. A luciferase-based detection kit can be used for this purpose.[4]
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered receptor expression or signaling capacity.
Q2: Our cells (e.g., HEK293 expressing CaSR) show a diminished response to Cinacalcet over time. Why is this happening?
A2: A diminishing response can be due to a decline in the expression of the CaSR in your stable cell line.
-
Selection Pressure: Ensure that the appropriate selection antibiotic is maintained in the culture medium to prevent the overgrowth of non-expressing cells.
-
Cell Line Stability: The stability of recombinant cell lines can vary. It's good practice to periodically re-evaluate receptor expression via methods like qPCR, western blot, or a functional assay with a saturating concentration of a known agonist.
-
Cryopreservation: If you suspect your continuous culture has lost expression, it is best to thaw a fresh, low-passage vial of the cell line.
Protocol: Basic Cell Handling for CaSR-expressing HEK293 Cells
-
Thawing: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer to a tube containing pre-warmed culture medium and centrifuge to remove cryoprotectant.
-
Culturing: Resuspend the cell pellet in complete culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic) and seed into a culture flask.
-
Passaging: Subculture cells when they reach 80-90% confluency. Use a gentle dissociation reagent (e.g., TrypLE) to detach cells. Avoid over-trypsinization as it can damage surface receptors.
-
Assay Plating: For assays, plate cells at a pre-determined optimal density and allow them to adhere and recover for 24-48 hours before the experiment.
Section 2: Reagent Preparation and Handling
Q3: We are seeing a complete loss of signal or a significant shift in the EC50 of Cinacalcet. What should we check?
A3: This often points to a problem with the Cinacalcet stock solution or other critical reagents.
-
Cinacalcet Solubility and Stability: Cinacalcet HCl is soluble in organic solvents like DMSO and ethanol.[5] Aqueous solutions are less stable and it is not recommended to store them for more than a day.[5] Prepare fresh dilutions from a concentrated stock for each experiment.
-
Freeze-Thaw Cycles: Aliquot your stock solutions to minimize freeze-thaw cycles, which can lead to degradation of the compound.
-
Calcium Concentration in Assay Buffer: The CaSR is sensitive to extracellular calcium. Cinacalcet is a positive allosteric modulator, meaning its potency is dependent on the concentration of the agonist (calcium). Ensure your assay buffer has a consistent and known concentration of calcium. Inconsistent calcium levels will lead to shifts in the Cinacalcet dose-response curve.
-
Reagent Quality: Use high-purity reagents and sterile, nuclease-free water for all buffers and solutions.
Table 1: Cinacalcet HCl Solution Preparation
| Parameter | Recommendation | Rationale |
| Solvent for Stock | DMSO or Ethanol | Ensures complete solubilization.[5] |
| Stock Concentration | 10-50 mM | A high concentration allows for minimal solvent addition to the assay. |
| Storage of Stock | Aliquoted at -20°C or -80°C | Minimizes freeze-thaw cycles and degradation. |
| Working Dilutions | Prepare fresh for each experiment in assay buffer | Aqueous solutions of Cinacalcet are not stable long-term.[5] |
| Final Solvent Conc. | < 0.5% (ideally < 0.1%) | High concentrations of organic solvents can be toxic to cells. |
Section 3: Assay Protocol and Readout
Q4: In our calcium flux assay, the signal window is low, and the data is noisy. How can we improve this?
A4: A low signal window in a calcium flux assay can be due to several factors related to the dye, cell health, and instrument settings.
-
Calcium Indicator Dye: Ensure the calcium-sensitive dye is loaded correctly and that the de-esterification process is complete. Use a dye with a high signal-to-noise ratio.
-
Assay Buffer: The assay buffer should be at room temperature, as chilled buffer can negatively impact the assay performance.[6]
-
Agonist Concentration: The concentration of extracellular calcium will directly impact the baseline and the magnitude of the response. Optimize the calcium concentration to achieve a robust signal window.
-
Instrument Settings: Optimize the gain and exposure settings on your plate reader to maximize the signal without saturating the detector. Ensure you are using the correct excitation and emission wavelengths for your chosen dye (e.g., Fluo-8 Ex/Em = 490/525 nm).[6]
Q5: Our PTH secretion assay results are inconsistent. What are the critical parameters to control?
A5: PTH secretion assays are complex and sensitive to several variables.
-
Cell Type: Primary parathyroid cells are the most physiologically relevant but can be difficult to source and maintain. Immortalized cell lines are an alternative but may not fully recapitulate primary cell function.
-
Pre-incubation Conditions: The pre-incubation time with Cinacalcet and the calcium concentration in the medium are critical. Cinacalcet's effect is to sensitize the CaSR to calcium, so the calcium level will determine the degree of PTH inhibition.
-
PTH Measurement: Use a reliable and validated PTH ELISA kit. Be aware of the different generations of PTH assays, which may detect different PTH fragments, leading to variability.[7][8] Ensure consistent sample handling and dilution as per the kit's instructions.[9][10]
Cinacalcet Signaling Pathway via CaSR
Caption: Cinacalcet enhances CaSR sensitivity to extracellular calcium, activating Gq/11 signaling.
References
-
Stability Indicative Assay Development and Validation of Cinacalcet HCl. SAMRIDDHI : A Journal of Physical Sciences, Engineering and Technology. Available at: [Link]
-
Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. Journal of Scientific Research. Available at: [Link]
-
Development and Validation of Analytical Method for the Estimation of Related Substances in Cinacalcet Tablets by RP – HPLC. International Journal of Research Publication and Reviews. Available at: [Link]
-
The use of immortalized cell lines in GPCR screening: the good, bad and ugly. Trends in Pharmacological Sciences. Available at: [Link]
-
Development and Validation of Stability Indicating RP- HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Tablet Dosage Form. Biointerface Research in Applied Chemistry. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF CINACALCET IN TABLET DOSAGE FORM. World Journal of Pharmaceutical Research. Available at: [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]
-
PharmaOnco™ HEK293T-Tg(Rat CaSR Receptor) Stable Cell Line, Single Clone. Creative Biolabs. Available at: [Link]
-
Recent progress in assays for GPCR drug discovery. Journal of Receptors and Signal Transduction. Available at: [Link]
-
Misconceptions about calcimimetics. Annals of the New York Academy of Sciences. Available at: [Link]
-
Multispan GPCR Stable Cell Line Generation for Cell-Based Assay. Multispan, Inc.. Available at: [Link]
-
Cinacalcet Reduces Serum Calcium Concentrations in Patients with Intractable Primary Hyperparathyroidism. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
Cinacalcet Reduces the Set Point of the PTH-Calcium Curve. Journal of the American Society of Nephrology. Available at: [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology. Available at: [Link]
-
Clinical Guidelines and PTH Measurement: Does Assay Generation Matter? Endocrine Reviews. Available at: [Link]
-
Transient Expression in HEK-293 Cells in Suspension Culture as a Rapid and Powerful Tool. International Journal of Molecular Sciences. Available at: [Link]
-
Cinacalcet. StatPearls. Available at: [Link]
-
Mechanistic analysis for time-dependent effects of cinacalcet on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized rats. Toxicology and Applied Pharmacology. Available at: [Link]
-
Parathyroid hormone assay: problems and opportunities. Kidney International. Available at: [Link]
-
Calcimimetics and Vascular Calcification. MDPI. Available at: [Link]
-
Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. STAR Protocols. Available at: [Link]
-
Cinacalcet hydrochloride-nanoemulsion: preparation, characterization, enhanced bioavailability and pharmacodynamics. Drug Delivery. Available at: [Link]
-
Pharmacodynamics of Cinacalcet Over 48 Hours in Patients With Controlled Secondary Hyperparathyroidism: Useful Data in Clinical Practice. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
Calcium Imaging: Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. ResearchGate. Available at: [Link]
-
Problems with the PTH assays. Annales d'Endocrinologie. Available at: [Link]
-
Calcimimetics: Drug Class, Uses, Side Effects, Drug Names. RxList. Available at: [Link]
-
Stability of extemporaneously prepared cinacalcet oral suspensions. Fisher Digital Publications. Available at: [Link]
-
Calcimimetic and Calcilytic Drugs: Feats, Flops, and Futures. Journal of Medicinal Chemistry. Available at: [Link]
-
PTH Intact ELISA (Parathyroid Hormone). ivSet. Available at: [Link]
-
Transient HEK 293 Expression Protocol - 한국어. YouTube. Available at: [Link]
-
Culture of HEK293-EBNA1 Cells for Production of Recombinant Proteins. CSH Protocols. Available at: [Link]
-
Guideline on prescribing and monitoring of Cinacalcet for Primary Hyperparathyroidism. Derbyshire Medicines Management. Available at: [Link]
-
Mechanism of sensitivity modulation in the calcium-sensing receptor via electrostatic tuning. Nature Communications. Available at: [Link]
-
Excessive Signal Transduction of Gain-of-Function Variants of the Calcium-Sensing Receptor (CaSR) Are Associated with Increased ER to Cytosol Calcium Gradient. International Journal of Molecular Sciences. Available at: [Link]
-
Clinical and Practical Use of Calcimimetics in Dialysis Patients With Secondary Hyperparathyroidism. Clinical Journal of the American Society of Nephrology. Available at: [Link]
-
Molecular regulation of calcium-sensing receptor (CaSR)-mediated signaling. The FASEB Journal. Available at: [Link]
-
Chronic In Vivo CRISPR-Cas Genome Editing: Challenges, Long-Term Safety, and Outlook. Chemical Reviews. Available at: [Link]
-
Cinacalcet use in secondary hyperparathyroidism: a machine learning-based systematic review. Frontiers in Pharmacology. Available at: [Link]
-
An activating calcium-sensing receptor variant with biased signaling reveals a critical residue for Gα11 coupling. JCI Insight. Available at: [Link]
Sources
- 1. Misconceptions about calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcimimetic and Calcilytic Drugs: Feats, Flops, and Futures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmaOnco™ HEK293T-Tg(Rat CaSR Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Parathyroid hormone assay: problems and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ivset.ua [ivset.ua]
Improving the yield and purity of rac Cinacalcet HCl synthesis
Technical Support Center: Synthesis of rac-Cinacalcet HCl
Welcome to the technical support center for the synthesis of racemic Cinacalcet HCl. This guide is designed for researchers, chemists, and process development professionals dedicated to optimizing the yield and purity of this important active pharmaceutical ingredient (API). Here, we address common challenges encountered during synthesis through a detailed troubleshooting guide and a comprehensive FAQ section. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions in your laboratory work.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific, frequently encountered problems during the synthesis of rac-Cinacalcet HCl, particularly focusing on the critical reductive amination step and subsequent purification.
Q1: My reductive amination yield is consistently low. What are the primary factors affecting the coupling of 3-(3-trifluoromethylphenyl)propanal and 1-(1-naphthyl)ethylamine?
Low yield in this step is a common yet solvable issue. The reaction proceeds via a two-step, one-pot sequence: the formation of an imine intermediate followed by its reduction. The overall efficiency hinges on managing the equilibrium of imine formation and preventing side reactions.
Causality and Mechanistic Insight:
The initial reaction between the aldehyde and the amine to form an imine (or the corresponding enamine) is a reversible equilibrium. To drive the reaction towards the product, this intermediate must be trapped and reduced in situ. The choice of reducing agent and reaction conditions is therefore critical.
-
Inefficient Imine Formation: The equilibrium may not favor the imine, especially if water, a byproduct of the condensation, is not effectively removed or sequestered.
-
Aldehyde Side Reactions: Aldehydes are prone to side reactions. A common issue is the premature reduction of the aldehyde to the corresponding alcohol (3-(3-(trifluoromethyl)phenyl)propan-1-ol) by the reducing agent before it can form the imine. This is particularly prevalent with aggressive hydrides like sodium borohydride (NaBH₄) if conditions are not carefully controlled.
-
Catalyst Inefficiency: When using catalytic hydrogenation, the catalyst (e.g., Pd/C) can be poisoned or may catalyze unwanted side reactions, such as hydrogenation of the naphthalene ring system if conditions are too harsh.[1]
Troubleshooting Steps & Optimization Protocol:
-
Select the Right Reducing Agent: For laboratory-scale synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior to NaBH₄. Its reduced reactivity minimizes the premature reduction of the aldehyde, allowing the imine equilibrium to be established before reduction occurs. For larger-scale processes, catalytic hydrogenation over catalysts like Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃) can be highly efficient and cost-effective.[1][2]
-
Control Reaction Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the amine to push the imine formation equilibrium forward.
-
Solvent Choice is Key: Aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or methyl tert-butyl ether (MTBE) are preferred as they do not compete with the reducing agent.
-
pH and Additives: The addition of a mild acid, such as acetic acid, can catalyze imine formation. However, the pH must be carefully controlled, as a highly acidic medium can protonate the amine nucleophile, rendering it unreactive.
-
Temperature Management: Run the initial condensation at room temperature to allow for imine formation before introducing the reducing agent or initiating hydrogenation.
Optimized Reductive Amination Protocol (Lab Scale)
-
To a solution of 3-(3-trifluoromethylphenyl)propanal (1.0 eq) in anhydrous DCM (10 volumes), add 1-(1-naphthyl)ethylamine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude Cinacalcet base.
Q2: My final product shows significant impurities after synthesis. How can I identify and minimize the formation of the primary process-related impurities?
Impurity profiling and control are critical for ensuring the safety and efficacy of any API. In Cinacalcet synthesis, several process-related impurities are commonly observed.[3][4]
Common Impurities and Their Sources:
| Impurity Name | Potential Source | Mitigation Strategy |
| Alcohol Impurity | Reduction of the starting aldehyde before imine formation. | Use a milder reducing agent (e.g., NaBH(OAc)₃); control temperature.[5] |
| Dimer Impurity | Self-condensation of the starting aldehyde or secondary reactions. | Control reaction temperature and stoichiometry; purify the aldehyde before use.[5] |
| Regioisomer Impurity | Arises if isomeric impurities are present in the starting materials. | Use high-purity starting materials; analyze raw materials before use.[6] |
| Unreacted Starting Materials | Incomplete reaction. | Increase reaction time; use a slight excess of one reagent; monitor reaction to completion. |
Troubleshooting Workflow for Impurity Analysis
Caption: Troubleshooting logic for identifying and mitigating common process impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to purify crude rac-Cinacalcet HCl to achieve >99.5% purity?
Crystallization is the most effective method for the final purification of Cinacalcet HCl. The key is selecting an appropriate solvent system that provides good solubility at higher temperatures and poor solubility at lower temperatures, allowing for high recovery of pure crystals.
-
Solvent System Selection: A common and effective method is recrystallization from a solvent/anti-solvent system. For instance, dissolving the crude Cinacalcet HCl in a minimal amount of a solvent like methanol or chloroform and then adding an anti-solvent such as n-heptane, n-pentane, or water can induce the crystallization of the pure product, leaving impurities behind in the mother liquor.[7][8]
-
Polymorphism: Be aware that Cinacalcet HCl can exist in different crystalline forms (polymorphs).[7][9] The specific form obtained can depend on the crystallization solvent, temperature, and cooling rate. Each polymorph may have different physical properties, such as solubility and stability. It is crucial to characterize the final form using techniques like Powder X-ray Diffraction (PXRD).
-
Salt Formation as Purification: The final step of converting the free base to the hydrochloride salt is itself a powerful purification technique. This is typically done by dissolving the crude base in a suitable solvent (e.g., ethyl acetate, MTBE) and bubbling hydrogen chloride gas through the solution or adding a solution of HCl in a solvent like isopropanol.[8][10]
Q2: Which analytical methods are essential for in-process control and final product release of Cinacalcet HCl?
A robust analytical package is crucial. The two primary methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity and Chiral HPLC for enantiomeric separation.
-
Purity by RP-HPLC: A stability-indicating RP-HPLC method is required to separate Cinacalcet from its starting materials, intermediates, and degradation products. A typical system uses a C18 column with a gradient elution of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[5][6][11]
-
Enantiomeric Purity by Chiral HPLC: To resolve the R- and S-enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralcel OJ-H, Chiralpak AY), are highly effective.[12][13] The mobile phase is often a mixture of a non-polar solvent like n-hexane with an alcohol modifier such as ethanol or isopropanol.[13]
Typical Analytical HPLC Conditions
| Parameter | RP-HPLC (Purity) | Chiral HPLC (Enantiomeric Purity) |
| Column | C18, 150 x 4.6 mm, 5 µm | Chiralcel OJ-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: Phosphate Buffer (pH 3.0) B: Acetonitrile (Gradient) | n-Hexane:Ethanol:n-Butylamine (90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm or 282 nm[11] | UV at 220 nm[13] |
| Column Temp. | 30 °C | Ambient |
Q3: Can chemoenzymatic routes be considered to improve the synthesis of Cinacalcet?
Yes, chemoenzymatic approaches offer compelling advantages, particularly for establishing the critical stereocenter with high fidelity, which is crucial for the synthesis of the single R-enantiomer, not the racemate. While this guide focuses on the racemic synthesis, it's important to be aware of these advanced methods.
-
Transaminases (TAs): Transaminases can be used for the asymmetric amination of a ketone precursor (1-acetonaphthone) to directly yield the enantiopure (R)-amine, a key intermediate that can then be alkylated to form Cinacalcet. This route can offer excellent enantiomeric excess (>99% ee).[14]
-
Ketoreductases (KREDs): Alternatively, a ketoreductase can asymmetrically reduce the same ketone precursor to an (S)-alcohol, which can then be chemically converted to the desired (R)-amine.[14]
Synthetic Workflow Comparison
Caption: Comparison of a classic racemic synthesis workflow with a chemoenzymatic approach.
References
-
Dousa, M., Hosmanova, R., & Pavek, P. (2014). Chiral chromatography studies of chemical behavior of cinacalcet on polysaccharide chiral reversed-phase HPLC stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 98, 237-242. [Link][12]
-
Kallem, R. R., et al. (2014). LC-MS/MS determination of cinacalcet enantiomers in rat plasma on Chirobiotic V column in polar ionic mode: application to a pharmacokinetic study. Biomedical Chromatography, 28(11), 1599-1606. [Link][15]
-
Contente, M. L., et al. (2018). Chemoenzymatic Approaches to the Synthesis of the Calcimimetic Agent Cinacalcet Employing Transaminases and Ketoreductases. ChemCatChem, 10(21), 4931-4936. [Link][14]
-
Veeprho Life Sciences. (n.d.). Cinacalcet Impurities and Related Compound. Veeprho. [Link][16]
-
SynThink. (n.d.). Cinacalcet EP Impurities & USP Related Compounds. SynThink. [Link][3]
-
Kumar, K. S., et al. (2012). Development and validation of a chiral liquid chromatographic method for determination of S-isomer in cinacalcet API. Der Pharma Chemica, 4(5), 1833-1840. [Link][13]
-
Aricò, F., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 28(16), 6042. [Link][1]
-
Rao, B. M., et al. (2018). Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation. Scientia Pharmaceutica, 86(3), 32. [Link][6]
-
Raju, A. K., et al. (2022). Development and Validation of Analytical Method for the Estimation of Related Substances in Cinacalcet Tablets by RP – HPLC. International Journal of Research and Pharmaceutical Reviews, 11(5), 849-857. [Link][5]
-
Bian, X., et al. (2014). Synthesis Process of Cinacalcet Hydrochloride. Hans Journal of Chemical Engineering and Technology, 4(3), 123-127. [Link][17]
-
Zhang, L., et al. (2015). Synthesis process of cinacalcet hydrochloride. Chinese Journal of New Drugs, 24(1), 69-71. [Link][18]
-
Vykuntam, M., et al. (2020). Development and Validation of Stability Indicating RP- HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Tablet Dosage form. Asian Journal of Pharmaceutical Analysis, 10(2), 84-89. [Link][11]
-
Fischer, R., et al. (2008). Crystalline form of cinacalcet. Google Patents. [9]
-
Patel, A., & Captain, A. (2020). Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. International Journal of Pharmaceutical Sciences and Nanotechnology, 13(2), 4819-4831. [Link][19]
-
Pasquini, B., et al. (2019). Analytical Profile of Cinacalcet Hydrochloride: A Review. Infectious Diseases - Research and Treatment, 12. [Link][20]
-
Veeprho Life Sciences. (n.d.). Cinacalcet Impurities and Related Compound. Veeprho. [Link][21]
-
Reddy, M. S., et al. (2008). Process for the preparation of cinacalcet hydrochloride. Google Patents. [22]
-
Tritto, M., et al. (2018). Preparation of Cinacalcet by reductive amination of 3-(3-trifluoromethylphenyl)propionaldehyde with (R)-1-(α-naphthyl)ethylamine ((R)-1-NEA). ResearchGate. [Link][23]
-
Reddy, K. S. N., et al. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1366-1373. [Link][24][25]
-
Cannata, V., & Righi, P. (2011). Process for the synthesis of cinacalcet hydrochloride. Google Patents. [10]
-
Wu, Y. (2013). Preparation method of high-purity cinacalcet hydrochloride. Google Patents. [26]
-
Niddam, V., et al. (2009). Crystal forms of Cinacalcet HCl and processes for their preparation. Google Patents. [7]
-
Aricò, F., et al. (2023). Reductive amination of 3-(3-(trifluoromethyl)phenyl)propanal (II). ResearchGate. [Link][2]
-
Lifshitz-Liron, R., et al. (2006). Processes for preparing cinacalcet hydrochloride crystal form i. Google Patents. [8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Cinacalcet Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. ijrpr.com [ijrpr.com]
- 6. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7563930B2 - Crystal forms of Cinacalcet HCI and processes for their preparation - Google Patents [patents.google.com]
- 8. WO2006127933A1 - Processes for preparing cinacalcet hydrochloride crystal form i - Google Patents [patents.google.com]
- 9. WO2008000423A1 - Crystalline form of cinacalcet - Google Patents [patents.google.com]
- 10. US20110105799A1 - process for the synthesis of cinacalcet hydrochloride - Google Patents [patents.google.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Chiral chromatography studies of chemical behavior of cinacalcet on polysaccharide chiral reversed-phase HPLC stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Chemoenzymatic Approaches to the Synthesis of the Calcimimetic Agent Cinacalcet Employing Transaminases and Ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS/MS determination of cinacalcet enantiomers in rat plasma on Chirobiotic V column in polar ionic mode: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. veeprho.com [veeprho.com]
- 17. Synthesis Process of Cinacalcet Hydrochloride | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. bhu.ac.in [bhu.ac.in]
- 20. Analytical Profile of Cinacalcet Hydrochloride: A Review - ProQuest [proquest.com]
- 21. veeprho.com [veeprho.com]
- 22. EP1990333A1 - Process for the preparation of cinacalcet hydrochloride - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. A novel asymmetric synthesis of cinacalcet hydrochloride [beilstein-journals.org]
- 25. beilstein-journals.org [beilstein-journals.org]
- 26. CN103044267A - Preparation method of high-purity cinacalcet hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Navigating Variability in Animal Model Response to rac Cinacalcet HCl
Welcome to the technical support resource for researchers utilizing racemic Cinacalcet HCl in preclinical animal models. This guide is designed to provide in-depth, practical solutions to the common challenges and sources of variability encountered during in vivo studies. Our goal is to empower you with the expertise to design robust experiments, interpret your data with confidence, and troubleshoot effectively.
This document is structured as a series of frequently asked questions (FAQs) that directly address the complexities of working with Cinacalcet, from fundamental mechanism of action to nuanced experimental design.
Part 1: Foundational Understanding & Mechanism of Action
Before delving into troubleshooting, a clear understanding of Cinacalcet's mechanism is paramount. Cinacalcet is a calcimimetic agent that allosterically modulates the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells. By increasing the receptor's sensitivity to extracellular calcium, it mimics the effect of high calcium levels, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH).
Q1: Why is understanding the stereochemistry of racemic Cinacalcet important for my study?
Answer: Racemic Cinacalcet HCl is a mixture of two enantiomers: (R)-Cinacalcet and (S)-Cinacalcet. The (R)-enantiomer is the pharmacologically active component, responsible for the calcimimetic effect. The (S)-enantiomer is significantly less active. The metabolic fate of these two enantiomers can differ between species, which can be a primary source of variability in drug exposure and response. For instance, some species may metabolize one enantiomer faster than the other, altering the effective concentration of the active (R)-form at the CaSR. When designing your study, it is crucial to be aware that you are administering a racemic mixture and that species-specific differences in stereoselective metabolism can influence your outcomes.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments.
Pharmacokinetics & Dosing
Q2: I'm observing a high degree of variability in PTH suppression between animals of the same species and treatment group. What are the likely causes?
Answer: This is a common challenge. High inter-animal variability can stem from several factors, often related to drug formulation, administration, and underlying animal physiology.
-
Formulation & Administration: Cinacalcet is poorly soluble in water. Improper suspension can lead to inconsistent dosing. Ensure your vehicle maintains a homogenous suspension throughout the dosing period. Vigorous vortexing before each administration is critical. The volume and technique of oral gavage can also significantly impact absorption.
-
Dietary Calcium and Phosphorus: The animal's diet is a critical and often overlooked variable. The efficacy of Cinacalcet is intrinsically linked to extracellular calcium levels. Animals on a diet with low calcium may exhibit a blunted response, as there is less calcium available to activate the newly sensitized CaSR. Conversely, a high calcium diet may potentiate the effect. Standardize and report the calcium and phosphorus content of your chow.
-
Gastrointestinal pH: The absorption of Cinacalcet can be influenced by the pH of the stomach. Factors that alter gastric pH, such as co-administered drugs or the animal's fed/fasted state, can impact bioavailability and contribute to variability.
-
Underlying Disease Model: In models of chronic kidney disease (CKD), uremia can alter drug metabolism and protein binding, leading to more erratic pharmacokinetic profiles compared to healthy animals.
Caption: Workflow for consistent oral administration of Cinacalcet.
Q3: My rodent model is showing signs of hypocalcemia at doses reported to be safe in other studies. How should I adjust my protocol?
Answer: Significant hypocalcemia is the primary dose-limiting toxicity of Cinacalcet. Species, strain, and the underlying health status of the animal can greatly influence sensitivity.
-
Species-Specific Sensitivity: Rodents, particularly mice, can be more sensitive to the hypocalcemic effects of Cinacalcet compared to larger animals like dogs. A dose that is well-tolerated in a canine model may be excessive for a murine model.
-
Dose Titration: Always begin with a dose-finding study in a small cohort of your specific animal model. Start with a low dose and escalate gradually, with close monitoring of serum calcium levels. This is especially critical in disease models like CKD where baseline calcium homeostasis is already disrupted.
-
Monitoring Protocol: When initiating a study, increase the frequency of blood sampling to capture the nadir of serum calcium, which typically occurs within hours of dosing. This will help you establish the maximum tolerated dose (MTD) for your specific model and conditions.
| Species | Typical Starting Dose Range (mg/kg, oral) | Key Considerations |
| Rat (CKD model) | 1 - 10 mg/kg | High potential for hypocalcemia. Monitor calcium closely. Uremia may alter PK. |
| Mouse (Healthy) | 5 - 15 mg/kg | Higher metabolic rate may require more frequent dosing. |
| Dog (Healthy) | 0.5 - 5 mg/kg | Prone to emesis at higher doses. Consider splitting doses. |
Note: These are example ranges. Always consult literature specific to your model and perform a dose-finding study.
Pharmacodynamics & Response
Q4: The timing of my blood collection seems to be critical. What is the optimal schedule for capturing the peak PTH suppression and the calcium nadir?
Answer: The pharmacodynamic (PD) response to Cinacalcet is transient. The timing of your blood sampling relative to the dose is crucial for accurately assessing its effect.
-
PTH Suppression: The suppression of PTH is rapid, often occurring within 1 to 4 hours after oral administration in rodents.
-
Calcium Nadir: The decrease in serum calcium follows the suppression of PTH and typically reaches its lowest point between 4 and 8 hours post-dose.
-
Recommended Sampling Schedule: To construct a clear PD profile, a time-course study is recommended. Collect blood samples at pre-dose (baseline), and then at 1, 2, 4, 8, and 24 hours post-administration. This will allow you to capture the peak effect on PTH and the subsequent nadir in calcium.
Caption: Cinacalcet's allosteric modulation of the CaSR to suppress PTH.
Q5: I am not seeing a significant effect on PTH despite using a high dose of Cinacalcet. What could be wrong?
Answer: A lack of efficacy at high doses can be perplexing. The issue may lie with the drug itself, the biological system, or the assay used for measurement.
-
Compound Integrity: Verify the integrity and purity of your Cinacalcet HCl. Ensure it has been stored correctly (protected from light and moisture).
-
Bioavailability Issues: As mentioned, poor suspension or GI tract issues can severely limit the amount of drug that gets absorbed. Consider reformulating with a different vehicle. In some cases, severe uremia in CKD models can lead to gut edema and poor absorption, which is a feature of the model itself.
-
CaSR Expression: While rare, it is possible that the specific animal model has altered expression or function of the CaSR in the parathyroid glands.
-
Assay Interference: Confirm that your PTH assay is validated for the species you are using and is not subject to interference from uremic toxins or other circulating factors in your disease model. Run appropriate controls to ensure assay performance. It is also important to use an assay that measures intact PTH.
Part 3: Key Experimental Protocols
Protocol 1: Preparation of Cinacalcet Suspension for Oral Gavage in Rodents
-
Calculate Total Amount: Determine the total volume of suspension needed for your study cohort, including a small excess to account for loss during dosing.
-
Weigh Cinacalcet HCl: Accurately weigh the required amount of Cinacalcet HCl powder using a calibrated analytical balance.
-
Prepare Vehicle: A common vehicle is 0.5% methylcellulose in sterile water. Prepare this solution in advance.
-
Create Slurry: In a suitable container, add a small amount of the vehicle to the Cinacalcet powder and triturate to create a smooth, uniform paste. This prevents clumping.
-
Suspend: Gradually add the remaining vehicle while continuously vortexing or stirring.
-
Homogenize: For best results, sonicate the suspension in a bath sonicator for 5-10 minutes to ensure a fine, homogenous mixture.
-
Storage & Use: Store the suspension protected from light at 4°C for short-term use (validate stability for your specific preparation). Crucially, vortex vigorously for at least 30 seconds immediately before aspirating each dose.
References
-
Title: A new calcimimetic agent, cinacalcet (KRN1493), reduces plasma intact parathyroid hormone and serum calcium levels in rats with secondary hyperparathyroidism. Source: European Journal of Pharmacology URL: [Link]
-
Title: The calcimimetic R-568 reduces parathyroid hormone (PTH) secretion and mRNA levels in vitro and in vivo. Source: Journal of the American Society of Nephrology URL: [Link]
Technical Support Center: Refinement of Analytical Methods for Robust Cinacalcet HCl Quantification
Welcome to the technical support center dedicated to the robust analytical quantification of Cinacalcet HCl. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the analysis of this calcimimetic agent. As a Senior Application Scientist, my goal is to move beyond mere procedural lists and provide you with the causal logic behind experimental choices, empowering you to troubleshoot and refine your methods effectively. The protocols and insights shared here are grounded in established scientific literature and validated practices to ensure the integrity and reliability of your results.
Part A: Chromatographic Troubleshooting Guide
This section addresses the most common hurdles encountered during the HPLC/UPLC analysis of Cinacalcet HCl. The question-and-answer format provides direct solutions to specific experimental issues.
Q1: I am observing significant peak tailing for my Cinacalcet peak. What are the likely causes and how can I resolve this?
A1: Peak tailing is a frequent challenge when analyzing basic compounds like Cinacalcet HCl. The primary cause is secondary ionic interactions between the protonated amine group on Cinacalcet and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns. This interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."
Causality-Driven Solutions:
-
Suppress Silanol Ionization (Primary Solution): The most effective strategy is to operate the mobile phase at a low pH. By adjusting the aqueous portion of your mobile phase to a pH of approximately 3.0 with an acid like orthophosphoric acid, you suppress the ionization of the silanol groups, neutralizing their negative charge and minimizing the secondary interactions that cause tailing.[1][2][3]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help to "mask" the residual silanol sites, further reducing unwanted interactions and improving peak symmetry.[3]
-
Utilize End-Capped Columns: Modern, high-purity silica columns are often "end-capped," a process where residual silanols are chemically bonded with a small, inert group. Using a well-maintained, end-capped C18 or C8 column is critical for analyzing basic compounds.
-
Consider Column Temperature: Increasing the column temperature (e.g., to 35-40°C) can sometimes improve peak shape by reducing mobile phase viscosity and enhancing mass transfer kinetics, though its effect on tailing is generally less pronounced than pH control.[4]
Q2: My Cinacalcet peak has a low retention time and is poorly resolved from the solvent front or early-eluting impurities. How can I increase its retention?
A2: Insufficient retention indicates that the mobile phase is too "strong," meaning it has an excessively high elution strength, causing the analyte to move through the column too quickly. Cinacalcet is a moderately non-polar molecule, and its retention is governed by hydrophobic interactions with the stationary phase.
Causality-Driven Solutions:
-
Decrease Organic Modifier Percentage: The most direct way to increase retention in reversed-phase chromatography is to reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[3] For instance, if you are using a 60:40 acetonitrile:buffer ratio, adjusting it to 50:50 will increase the polarity of the mobile phase, thereby strengthening the hydrophobic interaction between Cinacalcet and the stationary phase.
-
Switch Organic Modifier: Acetonitrile is a slightly weaker organic solvent than methanol in reversed-phase HPLC. If you are using methanol, switching to acetonitrile at the same percentage may modestly increase retention.
-
Select an Appropriate Stationary Phase: While C18 columns are common, a column with a higher carbon load or a different chemistry, such as a phenyl-hexyl phase, could offer alternative selectivity and potentially increase retention for Cinacalcet and its related substances.
Q3: I'm seeing split peaks for Cinacalcet. What is the underlying issue?
A3: Peak splitting suggests that the analyte is experiencing two different environments as it passes through the system, leading to two distinct elution bands.
Causality-Driven Solutions:
-
Check for Column Contamination or Voids: A primary cause is a physical disruption at the head of the column. This could be a void (a channel in the packing material) or a blockage on the inlet frit caused by particulate matter from samples. This leads to an uneven sample band. Try back-flushing the column at a low flow rate or, if the problem persists, replace the column.[3]
-
Ensure Sample Solvent Compatibility: The solvent used to dissolve your sample (the diluent) should ideally be the same as, or weaker than, your mobile phase.[3] Dissolving the sample in a much stronger solvent (e.g., pure acetonitrile when the mobile phase is 50% acetonitrile) can cause the sample to precipitate upon injection or travel through the column in a distorted band, leading to splitting or fronting. Always use the mobile phase as the diluent whenever possible.[2]
-
Avoid pH Near Analyte's pKa: If the mobile phase pH is too close to the pKa of Cinacalcet, both the ionized and non-ionized forms of the molecule may exist simultaneously, potentially leading to peak splitting on some stationary phases. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[3]
Troubleshooting Workflow for Cinacalcet HCl HPLC Analysis
The following diagram outlines a logical workflow for diagnosing and resolving common chromatographic issues.
Caption: A logical workflow for troubleshooting common HPLC issues.
Part B: Frequently Asked Questions (FAQs)
This section provides in-depth answers to broader questions regarding method development and validation for Cinacalcet HCl.
FAQ 1: How do I develop a robust, stability-indicating HPLC method for Cinacalcet HCl?
A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.[1] Developing such a method is a regulatory requirement and is crucial for assessing drug stability. The core of this process is performing forced degradation studies.
The Process:
-
Method Optimization: First, develop a method that provides a good peak shape and retention for Cinacalcet, resolving it from any known process impurities. A common starting point is a C18 column with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile.[1]
-
Forced Degradation: Subject the Cinacalcet drug substance to a range of harsh chemical and physical conditions to intentionally generate degradation products.[5] According to ICH guidelines, this typically includes:
-
Acid Hydrolysis: e.g., 0.1 N to 1 M HCl, refluxed for several hours.[1][5]
-
Base Hydrolysis: e.g., 0.1 N to 0.5 M NaOH, refluxed for several hours. Cinacalcet is often more susceptible to base hydrolysis.[5]
-
Oxidative Degradation: e.g., 3% to 10% H₂O₂, at room temperature or slightly heated.[1][5]
-
Thermal Stress: Exposing the solid drug to high heat (e.g., 80°C) for an extended period.[5]
-
Photolytic Stress: Exposing the drug solution to UV and visible light.[1]
-
-
Analysis and Assessment: Analyze the stressed samples using your developed HPLC method with a photodiode array (PDA) detector.
-
Specificity: The primary goal is to demonstrate that the peaks of the degradation products are well-resolved from the main Cinacalcet peak.[4]
-
Peak Purity: Use the PDA detector to perform peak purity analysis on the Cinacalcet peak in each stressed sample. The purity angle should be less than the purity threshold, confirming the peak is spectrally homogeneous and not co-eluting with any degradants.[1]
-
Mass Balance: The total amount of drug detected (Cinacalcet + all degradants) should be close to 100% of the initial amount, demonstrating that all major degradation products are being detected. A mass balance of >95% is generally considered acceptable.[4]
-
Caption: Workflow for developing a stability-indicating method.
FAQ 2: Which analytical method is most appropriate for my needs: HPLC or UV-Vis Spectrophotometry?
The choice depends entirely on your analytical objective.
-
UV-Vis Spectrophotometry: This technique is simple, rapid, and economical.[6][7] It is suitable for straightforward quantification of Cinacalcet in bulk drug or simple formulations where no interfering substances are present.[8] However, spectrophotometry is not specific . It cannot distinguish between the parent drug and its impurities or degradation products, as they may all absorb light at the same wavelength. Therefore, it is not a stability-indicating method and has limited use in regulatory environments.[5]
-
High-Performance Liquid Chromatography (HPLC/UPLC): HPLC is the gold standard for the analysis of pharmaceuticals.[8][9] Its primary advantage is its separating power . It can physically separate Cinacalcet from process impurities, degradation products, and formulation excipients before detection. This makes it highly specific, accurate, and the only choice for developing a stability-indicating method, performing impurity profiling, or analyzing complex mixtures.[4][5] While more complex and expensive than UV-Vis, it is essential for quality control, stability studies, and regulatory submissions.
FAQ 3: What are the critical validation parameters I need to assess for my Cinacalcet HPLC method?
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following parameters are critical for an assay and impurity quantification method.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix). | Peak for Cinacalcet is well-resolved from all other peaks. Peak purity analysis passes. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and the method's response over a defined range. | Correlation coefficient (r²) ≥ 0.999 for the calibration curve.[1][10] |
| Range | The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For Assay: 80% to 120% of the test concentration. For Impurities: From LOQ to 120% of the specification limit. |
| Accuracy | To measure the closeness of the test results to the true value, typically assessed via recovery studies. | Percent recovery between 98.0% and 102.0% for the assay.[1] For impurities, recovery is assessed at multiple levels. |
| Precision | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). | Relative Standard Deviation (%RSD) should be ≤ 2.0%.[1] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%). | System suitability parameters remain within limits; results are not significantly impacted by the changes.[11] |
Part C: Experimental Protocols & Data
Protocol 1: Robust Isocratic RP-HPLC Method for Cinacalcet HCl Assay
This protocol is adapted from validated methods and is suitable for the routine quantification of Cinacalcet in bulk and tablet dosage forms.[1][2]
-
Instrumentation:
-
HPLC system with a UV-Vis or PDA detector.
-
Data acquisition and processing software (e.g., Empower).
-
-
Chromatographic Conditions:
-
Column: X-Terra Symmetry C18 (4.6 x 150mm, 5 µm) or equivalent.
-
Mobile Phase: Phosphate Buffer:Acetonitrile (40:60 v/v). The buffer is prepared by dissolving 7.0 g of Potassium dihydrogen phosphate in 1000 mL of HPLC water and adjusting the pH to 3.0 ±0.05 with diluted orthophosphoric acid.[1]
-
Flow Rate: 0.9 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 282 nm.[1]
-
Injection Volume: 10 µL.
-
Run Time: Approximately 8 minutes.
-
-
Preparation of Solutions:
-
Diluent: Use the mobile phase as the diluent.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of Cinacalcet HCl working standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to the mark with diluent.
-
Working Standard Solution (e.g., 15 µg/mL): Further dilute the stock solution as required for your calibration curve. For example, dilute 1.5 mL of the stock solution to 10 mL with diluent.[1]
-
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets to calculate the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Cinacalcet HCl and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to the mark with diluent.[1][12]
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.
-
-
Summary of Method Validation Parameters
The following table summarizes typical validation results for a robust Cinacalcet HCl HPLC method, compiled from published literature.[1][13]
| Validation Parameter | Result |
| Linearity Range | 25 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2.0% |
| LOD | ~0.32 µg/mL |
| LOQ | ~0.91 µg/mL |
| Retention Time | ~2.8 minutes |
References
-
Jain, D., Kumar, P., & Singh, S. (2021). Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. Journal of Scientific Research, 65(3), 220-228. [Link]
-
Reddy, P. S., Raju, T. V. R., Raju, P. S., Varma, N. S., & Babu, K. S. (2015). Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation. Scientia Pharmaceutica, 83(4), 583–598. [Link]
-
Chaudhari, Y., Lokhande, R., & Yadav, R. (2021). Stability Indicative Assay Development and Validation of Cinacalcet HCl. SAMRIDDHI : A Journal of Physical Sciences, Engineering and Technology, 13(Special Issue 1), 1-3. [Link]
-
Rao, N. M., & Sankar, D. G. (2018). Analytical Profile of Cinacalcet Hydrochloride: A Review. PharmaInfo. [Link]
-
Manjula, A., Deepthi, G. C., & Vijayaraj, S. (2012). Spectrophotometric determination of cinacalcet hydrochloride in bulk. SciSpace. [Link]
- Loni, A. B., Ghante, M. R., & Sawant, S. D. (2012). Spectrophotometric estimation of cinacalcet hydrochloride in bulk and tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 513-515.
-
Panigrahi, D., & Parida, A. (2021). ECO-FRIENDLY AND STABILITY INDICATING SPECTROSCOPIC METHODS FOR CINACALCET HYDROCHLORIDE. ProQuest. [Link]
-
Darwish, I. A., Al-Shehri, M. M., & El-Gendy, M. A. (2012). Novel spectrophotometric method for determination of cinacalcet hydrochloride in its tablets via derivatization with 1,2-naphthoquinone-4-sulphonate. Chemistry Central Journal, 6(1), 6. [Link]
-
Rao, N. M., & Sankar, D. G. (2020). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Their Formulations. Biointerface Research in Applied Chemistry, 10(6), 6610-6618. [Link]
-
Kumar, A. S., & Kumar, B. P. (2023). Development and Validation of Analytical Method for the Estimation of Related Substances in Cinacalcet Tablets by RP – HPLC. International Journal of Research and Publication and Reviews, 4(10), 205-217. [Link]
-
Debadash, P., et al. (2018). RP-HPLC method for quantifying cinacalcet in tablets. World Journal of Pharmaceutical Research, 7(19), 1016-1025. [Link]
-
Rao, N. M., & Sankar, D. G. (2018). Analytical Profile of Cinacalcet Hydrochloride: A Review. ResearchGate. [Link]
-
Chaudhari, Y., Lokhande, R., & Yadav, R. (2021). Stability Indicative Assay Development and Validation of Cinacalcet HCl. SAMRIDDHI: A Journal of Physical Sciences, Engineering and Technology. [Link]
-
Al-Dhubiab, B. E., et al. (2022). Analytical Quality by Design Based Systematic Development and Optimization of a Sensitive Bioanalytical Method for Estimation Cinacalcet HCl in Rabbit Serum. Journal of Young Pharmacists, 14(1), 32-37. [Link]
-
Rao, N. M., & Sankar, D. G. (2020). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Their Formulations. ResearchGate. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. scispace.com [scispace.com]
- 7. (PDF) Spectrophotometric determination of cinacalcet hydrochloride in bulk (2012) | A. Manjula | 2 Citations [scispace.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. smsjournals.com [smsjournals.com]
- 12. ijrpr.com [ijrpr.com]
- 13. smsjournals.com [smsjournals.com]
Identifying and mitigating sources of interference in rac Cinacalcet HCl assays
Welcome to the technical support center for Cinacalcet HCl assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying Cinacalcet in biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to identify, troubleshoot, and mitigate common sources of interference in your experiments. This resource is structured to address specific issues in a direct question-and-answer format, ensuring you can find the solutions you need efficiently.
Section 1: Understanding Interference in Bioanalysis
Quantitative bioanalysis is a meticulous process where the accuracy of your results is paramount. Interference is any component of the sample, other than the analyte of interest (Cinacalcet), that affects the final output of the assay. These interferences can lead to either an overestimation or underestimation of the analyte concentration, compromising the integrity of your data. The nature of this interference is highly dependent on the analytical platform you are using. For Cinacalcet HCl, the two most common platforms are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (e.g., ELISA). This guide will address the unique challenges of each.
Section 2: Troubleshooting LC-MS/MS Assays
LC-MS/MS is the gold standard for quantifying small molecules like Cinacalcet due to its high sensitivity and selectivity.[1] However, it is particularly susceptible to a phenomenon known as "matrix effects."
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Cinacalcet signal is significantly lower in plasma samples compared to the same concentration in a pure solvent. What is causing this signal loss?
A1: You are likely encountering ion suppression , the most common form of matrix effect in LC-MS/MS analysis.[2] This occurs when co-eluting endogenous components from your biological matrix (e.g., phospholipids, salts, proteins) interfere with the ionization efficiency of Cinacalcet in the mass spectrometer's ion source.[1][3] These matrix components compete with your analyte for the available charge during the electrospray ionization (ESI) process, leading to a reduced number of Cinacalcet ions reaching the detector and, consequently, a lower signal.
Q2: How can I confirm that a matrix effect is the root cause of my issues and not another problem, like poor sample recovery?
A2: A systematic investigation is required to distinguish between recovery issues and matrix effects. The most direct way is to perform a post-column infusion experiment . This technique helps visualize the regions of your chromatogram where ion suppression or enhancement occurs.[4] Additionally, you can calculate the Matrix Factor (MF) as recommended by regulatory bodies like the FDA.[5]
-
Mechanism of Ion Suppression: The diagram below illustrates how co-eluting matrix components can reduce the signal of the target analyte, Cinacalcet.
Sources
Technical Support Center: Enhancing the Stability of rac-Cinacalcet HCl Formulations for In Vivo Studies
Welcome to the technical support guide for formulating racemic Cinacalcet Hydrochloride (HCl) for preclinical in vivo research. Cinacalcet HCl presents notable formulation challenges due to its specific physicochemical properties. This guide is designed to provide researchers, scientists, and drug development professionals with practical, science-backed solutions to common stability and solubility issues, ensuring the reliability and reproducibility of your experimental data.
Section 1: Physicochemical Properties at a Glance
Understanding the fundamental properties of Cinacalcet HCl is the first step in developing a stable and effective formulation. As a weakly basic compound, its behavior in solution is critically dependent on pH.
| Property | Value / Description | Significance for Formulation |
| Molecular Formula | C₂₂H₂₂F₃N • HCl[1] | - |
| Molecular Weight | 393.9 g/mol [2][3] | Essential for calculating concentrations. |
| Appearance | White to off-white crystalline solid[2][4] | Visual confirmation of the starting material. |
| pKa | Theoretical value between 8.90 and 9.48[2] | As a weak base, it is ionized and more soluble at pH values significantly below its pKa. |
| Aqueous Solubility | Highly pH-dependent. Insoluble in pure water but freely soluble in acidic buffers (pH < 5).[2] | This is the primary challenge. Formulations must maintain an acidic pH to keep the drug in solution. |
| Organic Solvents | Soluble in ethanol, DMSO, and DMF (~30 mg/mL).[1] | These can be used as co-solvents to aid dissolution, but their suitability for in vivo studies must be considered. |
| BCS Classification | Class IV drug (low solubility, low permeability).[5][6][7] | Indicates that both dissolution and absorption are rate-limiting steps for bioavailability. |
| Degradation Profile | Susceptible to degradation under oxidative, acidic, and basic conditions.[8][9][10][11] | Highlights the need for controlled storage and formulation conditions to prevent chemical breakdown. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my Cinacalcet HCl not dissolving in standard phosphate-buffered saline (PBS) at pH 7.4?
A: This is expected behavior due to the drug's chemical nature. Cinacalcet is a weak base with a pKa around 9.0.[2] At a neutral pH of 7.4, which is well below its pKa, a significant portion of the drug exists in its non-ionized, free base form. This form has very poor aqueous solubility, leading to precipitation or failure to dissolve.[2] To achieve dissolution, the pH of the vehicle must be lowered to a point where the ionized (protonated) form of the drug predominates, which is significantly more water-soluble.
Q2: What is the most critical factor for maintaining the stability of a Cinacalcet HCl solution?
A: pH is the single most critical factor. The solubility of Cinacalcet HCl is directly tied to the pH of the formulation vehicle. As shown in the table below, its solubility plummets as the pH increases towards neutral and alkaline conditions.[2] Maintaining an acidic pH (ideally between 3 and 5) is essential to keep the drug fully dissolved and prevent precipitation.[7]
| Buffer pH | Solubility (mg/mL) |
| 1.18 | 0.878 |
| 4.11 | 0.153 |
| 6.77 | 0.0358 |
| 7.51 | 0.000906 |
| 9.61 | 0.0000139 |
| Data adapted from the M-Cinacalcet Product Monograph.[2] |
Q3: Can I prepare a stock solution in an organic solvent like DMSO or ethanol and then dilute it into my aqueous vehicle for dosing?
A: Yes, this is a common and recommended strategy, but it must be done carefully.[1] Dissolving Cinacalcet HCl in a small volume of ethanol or DMSO first can overcome the initial dissolution energy barrier.[1] However, when you dilute this stock into an aqueous buffer, the final pH and the final concentration of the organic solvent are critical. If the final pH of the aqueous vehicle is too high (e.g., >6), the drug will likely precipitate out of solution, a phenomenon known as "crashing out." Always ensure your final formulation is clear, homogenous, and at an appropriate acidic pH.
Q4: For how long can I store my prepared Cinacalcet HCl formulation?
A: It is strongly recommended to prepare aqueous formulations fresh daily and not to store them for more than one day.[1] While the solid drug is stable for years when stored properly, Cinacalcet in aqueous solution is more susceptible to chemical degradation, especially under hydrolytic (acid/base) conditions.[8][9] For in vivo studies, consistency is key, and using a freshly prepared formulation for each experiment minimizes variability from potential degradation. If storage is unavoidable, it should be refrigerated in a tightly sealed, light-protected container, and a stability study should be conducted to validate the storage period.
Section 3: Troubleshooting Guide
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Drug powder is not dissolving or the solution is cloudy. | High Vehicle pH: The pH of your vehicle (e.g., water, saline, PBS) is too high, preventing the weakly basic drug from ionizing and dissolving. | 1. Lower the pH: Adjust the pH of your vehicle to between 3 and 5 using a biocompatible acid (e.g., 0.1 M HCl, citrate buffer). This protonates the amine group on Cinacalcet, forming a more soluble salt. 2. Use a Pre-formulated Acidic Vehicle: Employ a commercially available acidic vehicle designed for oral solutions. |
| The drug dissolves initially but precipitates after a few hours or upon storage. | 1. pH Shift: The formulation may be poorly buffered, and its pH has drifted upwards over time due to interaction with the container or atmosphere (CO₂ absorption). 2. Supersaturation: A co-solvent was used to force the drug into solution at a concentration higher than its equilibrium solubility in the final aqueous vehicle. | 1. Use a Buffer: Instead of just acidifying water, use a buffer system (e.g., citrate buffer, acetate buffer) at a pH between 3 and 5. Buffers resist pH changes, providing greater stability. 2. Reduce Concentration: Work at the lowest effective concentration required for your study. 3. Increase Co-solvent/Add Solubilizer: Consider increasing the percentage of a co-solvent like propylene glycol or adding a non-ionic surfactant (e.g., Tween 80) to improve the formulation's solubilizing capacity.[12] |
| In vivo results are highly variable between animals or experimental days. | 1. Formulation Instability: The drug is precipitating in the dosing syringe or stomach, leading to inconsistent dosing. 2. GI Tract Precipitation: The acidic formulation is rapidly neutralized in the small intestine (pH 6.0-7.5), causing the drug to precipitate in vivo before it can be absorbed.[13][14] | 1. Confirm Formulation Homogeneity: Before each dose, visually inspect the solution to ensure it is clear. If it's a suspension, ensure it is uniformly dispersed. 2. Employ Advanced Formulations: For studies requiring high bioavailability, simple solutions may be inadequate. Consider: - Suspensions: Use a suspending vehicle (e.g., Ora-Plus) to deliver a uniform particle dispersion.[15][16] - Lipid-Based Systems: Formulations like nanoemulsions can keep the drug solubilized in lipid droplets, protecting it from pH changes in the gut and enhancing absorption.[17][18][19][20] |
| The solution has changed color or a new peak appears in my analytical chromatogram. | Chemical Degradation: Cinacalcet has undergone chemical breakdown due to factors like oxidation, hydrolysis, or light exposure.[10] | 1. Prepare Fresh Daily: This is the best practice to avoid degradation.[1] 2. Protect from Light: Prepare and store the formulation in amber vials or containers protected from light. 3. Purge with Inert Gas: If using organic solvents that can form peroxides (e.g., THF, though not recommended for dosing vehicles), or if oxidative degradation is a concern, purging the solvent and the formulation headspace with nitrogen or argon can help.[1] |
Section 4: Recommended Formulation Protocols
Safety Precaution: Always handle Cinacalcet HCl powder and solvents in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Simple Acidic Aqueous Solution (For Oral Gavage, Short-Term Use)
This is the most straightforward approach, suitable for low doses where rapid administration after preparation is possible.
Objective: To prepare a 1 mg/mL solution in a citrate-buffered vehicle.
Materials:
-
Cinacalcet HCl powder
-
Citric Acid
-
Sodium Citrate
-
Purified Water
-
Calibrated pH meter
-
Volumetric flasks and magnetic stirrer
Methodology:
-
Prepare 50 mM Citrate Buffer (pH 3.5):
-
Dissolve 1.05 g of citric acid monohydrate in ~450 mL of purified water.
-
Adjust the pH to 3.5 by adding a 1 M sodium citrate solution dropwise while monitoring with a calibrated pH meter.
-
Once the target pH is reached, transfer the solution to a 500 mL volumetric flask and add water to the mark.
-
-
Weigh Cinacalcet HCl: For a 10 mL final volume at 1 mg/mL, weigh out 10 mg of Cinacalcet HCl powder.
-
Dissolution:
-
Transfer the 10 mg of Cinacalcet HCl into a 10 mL volumetric flask.
-
Add approximately 8 mL of the pH 3.5 citrate buffer.
-
Mix using a vortex or magnetic stirrer until the powder is completely dissolved. The solution should be clear and colorless.
-
-
Final Volume Adjustment: Add the pH 3.5 citrate buffer to the 10 mL mark.
-
Final Check: Invert the flask several times to ensure homogeneity. The final solution should be completely clear. Use immediately after preparation.
Protocol 2: Co-Solvent Formulation (For Higher Concentrations)
This protocol uses a co-solvent to increase solubility, which can be useful for achieving higher dose concentrations.
Objective: To prepare a 5 mg/mL solution using propylene glycol (PG) as a co-solvent.
Materials:
-
Cinacalcet HCl powder
-
Propylene Glycol (USP grade)
-
0.01 M HCl
-
Calibrated glassware
Methodology:
-
Weigh Cinacalcet HCl: For a 10 mL final volume at 5 mg/mL, weigh out 50 mg of Cinacalcet HCl powder.
-
Initial Dissolution:
-
Place the 50 mg of Cinacalcet HCl into a 10 mL glass vial.
-
Add 2 mL of Propylene Glycol (20% of the final volume).
-
Vortex or sonicate for 2-5 minutes. The drug may not fully dissolve at this stage, which is acceptable.
-
-
Addition of Acidic Aqueous Phase:
-
Slowly add 8 mL of 0.01 M HCl to the vial while stirring continuously.
-
Continue stirring until a completely clear solution is obtained. The acidic aqueous phase ensures the drug remains ionized and soluble.
-
-
Final Check & Use: Ensure the final solution is free of any particulates. This formulation is more robust against precipitation than a simple aqueous solution but should still be prepared fresh for optimal results.
Section 5: Experimental Workflows & Diagrams
Formulation Strategy Selection
Choosing the right formulation depends on your specific experimental needs. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a Cinacalcet HCl formulation.
The In Vivo pH-Solubility Challenge
This diagram illustrates why weakly basic drugs like Cinacalcet can have variable absorption after oral dosing. The formulation may be stable in the bottle, but its fate in the gastrointestinal (GI) tract determines bioavailability.
Caption: Impact of GI tract pH on Cinacalcet HCl solubility and absorption.
References
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 394. Available from: [Link]
-
Marcan Pharmaceuticals Inc. (2018). PrM-CINACALCET Product Monograph. Retrieved from [Link]
-
Frank, K. J., Locher, K., Zecevic, D. E., Fleth, J., & Wagner, K. G. (2024). Evaluation of a pH-Gradient Biphasic Dissolution Test for Predicting In Vivo Performance of Weakly Basic Drugs. Molecular Pharmaceutics, 21(3), 1353–1363. Available from: [Link]
-
ResearchGate. (n.d.). Enhanced dissolution and oral bioavailbility of cinacalcet hydrochlorde nanocrystals with no food effect | Request PDF. Retrieved from [Link]
-
Li, M., Gu, C., & Su, Z. (2021). Development of In Vivo Predictive pH-Gradient Biphasic Dissolution Test for Weakly Basic Drugs: Optimization by Orthogonal Design. AAPS PharmSciTech, 22(7), 245. Available from: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Chablani, L., et al. (2018). Stability of extemporaneously prepared cinacalcet oral suspensions. Fisher Digital Publications. Available from: [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2022). Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Cinacalcet. PubChem Compound Database. Retrieved from [Link]
-
S, S., & K, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808343. Available from: [Link]
-
Xu, C., et al. (2019). Enhanced dissolution and oral bioavailbility of cinacalcet hydrochlorde nanocrystals with no food effect. Nanotechnology, 30(10), 105101. Available from: [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Retrieved from [Link]
-
AlShehri, M. M., et al. (2014). Summary of Forced Degradation of Cinacalcet Hydrochloride under Different Stress Conditions. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Vo, H. T. M., et al. (2021). PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. IPSF. Retrieved from [Link]
-
Drugs.com. (2025). Cinacalcet Monograph for Professionals. Retrieved from [Link]
-
Pharmlabs. (n.d.). Excipients. Retrieved from [Link]
-
Wang, J., et al. (2021). Cinacalcet hydrochloride-nanoemulsion: preparation, characterization, enhanced bioavailability and pharmacodynamics. Pharmaceutical and Biological Evaluations, 8(1). Available from: [Link]
-
Sunil Reddy, P., et al. (2015). Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation. Scientia Pharmaceutica, 83(4), 583–598. Available from: [Link]
-
Chablani, L., et al. (2018). Stability of extemporaneously prepared cinacalcet oral suspensions. American Journal of Health-System Pharmacy, 75(8), 550–555. Available from: [Link]
-
ResearchGate. (2018). Stability of extemporaneously prepared cinacalcet oral suspensions | Request PDF. Retrieved from [Link]
-
Hagedorn, T., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(11), 2577. Available from: [Link]
-
ResearchGate. (n.d.). Saturation solubility of cinacalcet HCl in non-volatile solvents. Retrieved from [Link]
-
Rao, R. N., et al. (2014). Typical HPLC chromatograms of CIN and its degradation products formed... ResearchGate. Retrieved from [Link]
-
Rahman, M. M. (n.d.). Pharmaceutical excipients. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of CLC in different oils, surfactants, and.... Retrieved from [Link]
-
Colorcon. (2023). What Are Excipients? 9 Common Examples. Retrieved from [Link]
-
ResearchGate. (2021). Development of In Vivo Predictive pH-Gradient Biphasic Dissolution Test for Weakly Basic Drugs: Optimization by Orthogonal Design. Retrieved from [Link]
-
Sahoo, S. K., et al. (2023). Lyophilized NLC of Cinacalcet HCl: Physics of Tablet Compression and Biopharmaceutical Characterization. Indian Journal of Pharmaceutical Education and Research, 57(3), 684-694. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2022). Stability Indicative Assay Development and Validation of Cinacalcet HCl. Retrieved from [Link]
-
Zhang, X., et al. (2007). pH-Dependent Dissolution in Vitro and Absorption in Vivo of Weakly Basic Drugs: Development of a Canine Model. Pharmaceutical Research, 24(6), 1161-1167. Available from: [Link]
-
Wang, J., et al. (2021). Cinacalcet hydrochloride-nanoemulsion: preparation, characterization, enhanced bioavailability and pharmacodynamics. European Review for Medical and Pharmacological Sciences, 25(10), 3848–3858. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Cinacalcet Hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link]
-
Narang, A. S., et al. (2012). Impact of excipient interactions on solid dosage form stability. Pharmaceutical Research, 29(10), 2660–2683. Available from: [Link]
-
ResearchGate. (2012). Impact of Excipient Interactions on Solid Dosage Form Stability. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Cinacalcet Hydrochloride | C22H23ClF3N | CID 156418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cinacalcet | C22H22F3N | CID 156419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. bhu.ac.in [bhu.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 16. Stability of extemporaneously prepared cinacalcet oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. europeanreview.org [europeanreview.org]
- 20. Cinacalcet hydrochloride-nanoemulsion: preparation, characterization, enhanced bioavailability and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Culture Conditions for Studying Cinacalcet HCl Effects
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for researchers investigating the effects of Cinacalcet HCl in vitro. This guide provides in-depth, experience-driven advice to help you design robust experiments, troubleshoot common issues, and accurately interpret your results. Our goal is to move beyond simple protocols and explain the causal relationships behind key experimental choices, ensuring the integrity and reproducibility of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and practical considerations for working with Cinacalcet HCl in a cell culture setting.
Q1: What is Cinacalcet HCl and what is its primary mechanism of action in vitro?
A: Cinacalcet HCl is a calcimimetic agent, meaning it mimics the effect of calcium on tissues.[1][2] It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[3][4][5] Instead of binding to the same site as calcium (the orthosteric site), Cinacalcet binds to a different (allosteric) site on the receptor. This binding event increases the CaSR's sensitivity to extracellular calcium ions (Ca²⁺).[1][6][7] Consequently, the receptor can be activated at lower calcium concentrations than would normally be required. This enhanced activation of the CaSR on parathyroid cells triggers intracellular signaling cascades that inhibit the synthesis and secretion of parathyroid hormone (PTH).[1][6][8]
Q2: What is the Calcium-Sensing Receptor (CaSR) and which cell lines are suitable for these studies?
A: The CaSR is a G protein-coupled receptor (GPCR) that plays a critical role in maintaining calcium homeostasis.[9][10] It detects minute changes in extracellular calcium levels and signals cells to respond accordingly.[8] While highly expressed in the parathyroid glands and kidney, the CaSR is also found in many other tissues, including the brain, pancreas, and bone, though its expression can be context-dependent.[9][11]
Choosing the right cell line is the most critical decision for your experiment.
-
Gold Standard (High Relevance): Primary human parathyroid cells are the most clinically relevant model.[3] However, they are difficult to source and maintain in culture.[12] Bovine parathyroid cells are a common and effective alternative.[13]
-
Engineered Cell Lines (High Control): Many common laboratory cell lines, such as HEK293 and certain osteoblast cell lines (Saos2, MG-63), have little to no endogenous CaSR expression.[11][14] For mechanistic studies, it is standard practice to use cell lines stably transfected to express the human CaSR (e.g., HEK293-CaSR). This provides a robust and controllable system.
-
Endogenously Expressing Cell Lines (Specific Applications): Some cancer cell lines express CaSR, but often at variable levels. Examples include the human colon cancer cell line T84 and certain breast cancer lines like BT474 and MDA-MB-231.[15][16] It is crucial to validate CaSR expression in your chosen cell line via RT-qPCR or Western blot before initiating experiments.
Q3: How should I prepare, store, and handle Cinacalcet HCl for cell culture?
A: Cinacalcet HCl is typically a solid powder. For in vitro use, it should be dissolved in a suitable solvent to create a concentrated stock solution.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent.
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture medium. The final DMSO concentration in the culture should ideally be below 0.1% to avoid solvent-induced toxicity.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[17]
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your pre-warmed cell culture medium. Always prepare fresh dilutions for each experiment.
Section 2: Experimental Design & Optimization
A well-designed experiment with proper controls is non-negotiable for generating trustworthy data.
Q4: What are the most critical parameters to define in my experimental protocol?
A: The success of your study hinges on the careful optimization of several key variables. A multi-factorial approach, often involving a dose-response matrix, is recommended.
| Parameter | Key Consideration & Rationale | Recommended Starting Range |
| Cinacalcet HCl Concentration | The effective concentration is highly cell-type dependent. You MUST perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint. | 100 nM - 30 µM.[3][15][18] Start with a logarithmic dilution series (e.g., 0.1, 1, 10 µM). |
| Extracellular Calcium [Ca²⁺] | Crucial: Cinacalcet's effect is dependent on the presence of extracellular Ca²⁺.[15] Standard culture media have varying Ca²⁺ levels (e.g., DMEM has ~1.8 mM). For precise studies, use a custom medium with a defined Ca²⁺ concentration. | Test at both a basal level (e.g., 0.5-1.0 mM) and a stimulated level (e.g., 1.5-2.5 mM) to understand how Cinacalcet shifts the dose-response to calcium. |
| Treatment Duration | The required incubation time depends on the endpoint being measured. Short-term for signaling events, long-term for proliferation or gene expression. | Signaling (Ca²⁺ flux): Seconds to minutes. PTH Secretion: 2-24 hours.[13] Cell Proliferation: 24-72 hours.[19] |
| Cell Seeding Density | Cell density affects nutrient availability, cell-cell contact, and overall health, which can influence the response to drug treatment. Optimize for a density where cells are in a logarithmic growth phase at the time of treatment. | Varies by cell type. Ensure cells are ~70-80% confluent at the time of assay. |
Q5: What are the essential controls to include in every Cinacalcet HCl experiment?
A: Your controls validate that the observed effects are due to Cinacalcet's specific mechanism of action. Without them, your data is uninterpretable.
-
Vehicle Control: Cells treated with the same volume of solvent (e.g., DMSO) used to dissolve the Cinacalcet. This is the primary negative control.
-
Untreated Control: Cells in media alone. This ensures the vehicle itself has no effect.
-
Positive Control (for CaSR signaling): Cells treated with a high concentration of extracellular calcium (e.g., 3-5 mM) to directly and strongly activate the CaSR. This confirms your cells can respond to CaSR activation.
-
Cell Line Control (if applicable): If using a CaSR-transfected cell line, you must include the corresponding "empty vector" or wild-type cell line (that does not express CaSR) as a control. Cinacalcet should have no effect in these cells, proving the effect is CaSR-dependent.[20]
Experimental Workflow for Optimizing Cinacalcet Treatment
Caption: Workflow for optimizing Cinacalcet HCl treatment conditions.
Section 3: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section provides a logical framework for diagnosing common problems.
Q6: I've treated my cells with Cinacalcet HCl, but I'm not seeing the expected effect. What could be wrong?
A: This is a common issue with several potential causes. Use the following logic tree to diagnose the problem.
Caption: Logic tree for troubleshooting a lack of Cinacalcet HCl effect.
Q7: My cells are showing high levels of toxicity or death after Cinacalcet treatment. Why might this be happening?
A: Unintended cytotoxicity can confound your results. Consider these possibilities:
-
Concentration is too high: You may be observing off-target effects. The first step is to perform a viability assay (like MTT or XTT) across a wide concentration range to determine the cytotoxic threshold for your specific cell line.[21]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). Run a vehicle-only control at the highest concentration used.
-
Hypocalcemia-like Effect: Cinacalcet sensitizes the CaSR, which can lead to a significant influx of intracellular calcium.[8] While this is the intended mechanism, excessive or prolonged signaling can trigger apoptosis in some cell types. Try reducing the treatment duration or the extracellular calcium concentration.
-
Compound Instability: The Cinacalcet HCl may have degraded. Ensure it was stored correctly and use a fresh aliquot.[17]
Q8: I'm getting inconsistent results between experiments. How can I improve reproducibility?
A: Variability undermines confidence in your findings. Focus on standardizing every step:
-
Cell Passage Number: Use cells within a consistent and narrow passage number range. High-passage cells can undergo phenotypic drift.
-
Reagent Consistency: Use the same lot of serum, media, and other reagents for a set of comparative experiments. Thaw and aliquot new reagents to avoid degradation.
-
Standardized Procedures: Ensure that incubation times, cell densities, and washing steps are identical for every plate and every experiment. Use automated pipetting for critical steps if available.
-
Environmental Control: Confirm that your incubator's CO₂, temperature, and humidity levels are stable and calibrated.
Section 4: Key Experimental Protocols
This section provides streamlined, step-by-step methodologies for core assays used in studying Cinacalcet HCl.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effects of Cinacalcet HCl.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of Cinacalcet HCl in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium (or vehicle control) to the appropriate wells. Include a "no-cell" blank control.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank reading, and express the viability of treated cells as a percentage of the vehicle control.
Protocol 2: Measurement of Intracellular Calcium Mobilization
This protocol directly measures the primary signaling event triggered by CaSR activation.
-
Cell Seeding: Seed cells on black-walled, clear-bottom 96-well plates suitable for fluorescence measurements.
-
Dye Loading: Wash cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). Load the cells with a calcium-sensitive fluorescent dye like Fura-2 AM or Fluo-4 AM according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Baseline Reading: Wash away excess dye and place the plate in a fluorescence plate reader capable of kinetic reads. Measure the baseline fluorescence for 1-2 minutes to establish a stable signal.[22]
-
Injection and Measurement: Use an injector system to automatically add Cinacalcet HCl (or a positive control like a high-calcium buffer) to the wells while continuously measuring the fluorescence signal. The increase in fluorescence corresponds to the rise in intracellular calcium.[15]
-
Analysis: Quantify the response by measuring the peak fluorescence intensity or the area under the curve for each condition relative to the baseline.
Cinacalcet Signaling Pathway
Caption: Cinacalcet enhances CaSR sensitivity, triggering a Gq/11 pathway.
References
-
Nagano, N. (2006). Direct in vitro evidence of the suppressive effect of cinacalcet HCl on parathyroid hormone secretion in human parathyroid cells with pathologically reduced calcium-sensing receptor levels. Journal of Bone and Mineral Metabolism, 24(4), 300-306. [Link]
-
Wada, M., Furuya, Y., Rix, P. A., Tanimoto, M., Trivedi, B. K., & Nagano, N. (2011). Cinacalcet HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD. Nephrology Dialysis Transplantation, 26(11), 3496-3504. [Link]
-
Arenas, M. D., et al. (2013). Pharmacodynamics of Cinacalcet Over 48 Hours in Patients With Controlled Secondary Hyperparathyroidism: Useful Data in Clinical Practice. Journal of Clinical Endocrinology & Metabolism, 98(10), 4047-4054. [Link]
-
de Francisco, A. L. (2005). Cinacalcet HCl: a novel therapeutic for hyperparathyroidism. Expert Opinion on Pharmacotherapy, 6(3), 441-452. [Link]
-
Cheng, S. X., et al. (2015). Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas. Journal of Clinical Investigation, 125(12), 4448-4461. [Link]
-
Iamartino, L., et al. (2022). The Calcium-Sensing Receptor (CaSR) Regulates the Prostaglandin E2 (PGE2) Pathway in Colon Cancer Cells and in the Colon. Frontiers in Endocrinology, 13. [Link]
-
Al-Dabagh, A., & Nizar, A. (2023). Cinacalcet. In StatPearls. StatPearls Publishing. [Link]
-
Shalhoub, V., et al. (2003). In vitro studies with the calcimimetic, cinacalcet HCl, on normal human adult osteoblastic and osteoclastic cells. Critical Reviews in Eukaryotic Gene Expression, 13(2-4), 295-305. [Link]
-
Patsnap. (2024). What is the mechanism of Cinacalcet Hydrochloride? Patsnap Synapse. [Link]
-
The Pharma Guy. (2024). Pharmacology of Cinacalcet (Sensipar); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
-
GeneCards. (n.d.). CASR Gene. The Human Gene Database. [Link]
-
Komaba, H., et al. (2010). Cinacalcet Effectively Reduces Parathyroid Hormone Secretion and Gland Volume Regardless of Pretreatment Gland Size in Patients with Secondary Hyperparathyroidism. Clinical Journal of the American Society of Nephrology, 5(12), 2305-2314. [Link]
-
Plosker, G. L., & Croom, K. F. (2005). Cinacalcet hydrochloride. Drugs, 65(6), 831-840. [Link]
-
Ma'ayan Lab. (n.d.). CASR Gene. Computational Systems Biology. [Link]
-
Yar, M. S., et al. (2023). The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications. Frontiers in Endocrinology, 14. [Link]
-
The Human Protein Atlas. (n.d.). CASR protein expression summary. The Human Protein Atlas. [Link]
-
Mamillapalli, R., et al. (2013). Calcium-Sensing Receptor (CaSR) Promotes Breast Cancer by Stimulating Intracrine Actions of Parathyroid Hormone-Related Protein. PLoS ONE, 8(2), e56342. [Link]
-
Hendy, G. N., & Canaff, L. (2016). Calcium-Sensing Receptor Gene: Regulation of Expression. Frontiers in Physiology, 7. [Link]
-
ResearchGate. (n.d.). Cinacalcet HCl potentiates the cytoplasmic Ca 2 responses elicited by... ResearchGate. [Link]
-
Smajilovic, S., et al. (2021). Study of the Expression and Function of Calcium-Sensing Receptor in Human Skeletal Muscle. International Journal of Molecular Sciences, 22(19), 10258. [Link]
-
Imanishi, Y., et al. (2011). Cinacalcet HCl suppresses Cyclin D1 oncogene-derived parathyroid cell proliferation in a murine model for primary hyperparathyroidism. Endocrine Journal, 58(5), 373-380. [Link]
-
Peacock, M., et al. (2009). Cinacalcet Reduces Serum Calcium Concentrations in Patients with Intractable Primary Hyperparathyroidism. The Journal of Clinical Endocrinology & Metabolism, 94(12), 4860-4866. [Link]
-
Pi, M., et al. (2005). Failure to Detect the Extracellular Calcium-Sensing Receptor (CasR) in Human Osteoblast Cell Lines. Journal of Bone and Mineral Research, 20(3), 469-480. [Link]
-
Creative Bioarray. (n.d.). Cell Viability Assays. Creative Bioarray. [Link]
-
Wikipedia. (n.d.). Calcium-sensing receptor. Wikipedia. [Link]
-
Chaudhari, Y., et al. (2021). Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. Journal of Scientific Research, 65(3), 220-229. [Link]
-
Cunningham, J., et al. (2005). Cinacalcet Reduces the Set Point of the PTH-Calcium Curve. Kidney International, 68(4), 1793-1800. [Link]
-
Chaudhari, Y., et al. (2021). Stability Indicative Assay Development and Validation of Cinacalcet HCl. SAMRIDDHI: A Journal of Physical Sciences, Engineering and Technology, 13(Special Issue 1), 1-3. [Link]
-
Berthold Technologies. (n.d.). Intracellular Calcium Measurement. Berthold Technologies. [Link]
-
Chonchol, M., et al. (2009). A Randomized, Double-Blind, Placebo-Controlled Study to Assess the Efficacy and Safety of Cinacalcet HCl in Participants With CKD Not Receiving Dialysis. American Journal of Kidney Diseases, 53(2), 197-207. [Link]
-
Rao, J. K., & Gowrisankar, D. (2020). Development and Validation of Stability Indicating RP- HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 13(5), 2215-2221. [Link]
-
Hansson, C. (2024). Optimization of cell culture models for calpain-2 studies for prostate cancer. Aaltodoc. [Link]
-
Fishbane, S., et al. (2008). The OPTIMA Study: Assessing a New Cinacalcet (Sensipar/Mimpara) Treatment Algorithm for Secondary Hyperparathyroidism. Clinical Journal of the American Society of Nephrology, 3(6), 1786-1792. [Link]
Sources
- 1. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Direct in vitro evidence of the suppressive effect of cinacalcet HCl on parathyroid hormone secretion in human parathyroid cells with pathologically reduced calcium-sensing receptor levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinacalcet HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinacalcet Effectively Reduces Parathyroid Hormone Secretion and Gland Volume Regardless of Pretreatment Gland Size in Patients with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Failure to detect the extracellular calcium-sensing receptor (CasR) in human osteoblast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium-Sensing Receptor (CaSR) Promotes Breast Cancer by Stimulating Intracrine Actions of Parathyroid Hormone-Related Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bhu.ac.in [bhu.ac.in]
- 18. In vitro studies with the calcimimetic, cinacalcet HCl, on normal human adult osteoblastic and osteoclastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cinacalcet HCl suppresses Cyclin D1 oncogene-derived parathyroid cell proliferation in a murine model for primary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. berthold.com [berthold.com]
Validation & Comparative
A Comparative Guide to the Validation of a Novel Enantioselective UPLC Method for Racemic Cinacalcet HCl
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive validation of a novel Ultra-Performance Liquid Chromatography (UPLC) method for the enantioselective analysis of Cinacalcet Hydrochloride. As a calcimimetic agent, the stereoisomeric composition of Cinacalcet is a critical quality attribute directly impacting its therapeutic efficacy and safety.[1][2][3] The active pharmaceutical ingredient (API) is the (R)-enantiomer, which is significantly more potent than its (S)-counterpart.[4][5] Therefore, a robust and validated analytical method to ensure chiral purity is paramount for quality control in drug development and manufacturing.
This document provides an in-depth comparison of the novel UPLC method against existing High-Performance Liquid Chromatography (HPLC) methods, supported by detailed experimental protocols and validation data. The validation adheres to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][6][7]
The Rationale for a Novel UPLC Approach
While several HPLC methods for the chiral separation of Cinacalcet have been reported, the transition to UPLC technology offers significant advantages.[8][9][10] UPLC systems utilize columns with sub-2 µm particles, which operate at higher pressures than traditional HPLC systems.[11][12] This fundamental difference leads to:
-
Faster Analysis Times: Shorter run times increase laboratory throughput and efficiency.[13][14]
-
Improved Resolution: UPLC provides sharper and narrower peaks, leading to better separation of enantiomers.[14][15]
-
Enhanced Sensitivity: Increased peak height and better resolution allow for the detection and quantification of trace-level impurities.[13][14]
-
Reduced Solvent Consumption: Lower flow rates and shorter analysis times contribute to significant cost savings and a more environmentally friendly method.[13][15]
Comparative Analysis of Analytical Methods
The performance of the novel UPLC method is compared with a previously published chiral HPLC method for Cinacalcet analysis.
| Parameter | Novel Chiral UPLC Method | Conventional Chiral HPLC Method |
| Column | Chiralpak AY-U (amylose 5-chloro-2-methylphenylcarbamate) | Chiralcel-OJH (250mm x 4.6mm, 5µm) |
| Mobile Phase | 10 mM Triethylamine (pH 8.0) : Acetonitrile (40:60, v/v) | n-Hexane : Ethanol : n-butylamine (90:10:1, v/v/v)[9] |
| Flow Rate | 0.3 mL/min | 1.0 mL/min[9] |
| Detection | UV at 223 nm | UV at 220 nm[9] |
| Run Time | < 5 minutes | 20 minutes[9] |
| Resolution (Rs) | > 6.0 | > 2.0[9] |
Validation of the Novel Chiral UPLC Method
The developed UPLC method was rigorously validated according to ICH Q2(R1) guidelines.[6][16]
System Suitability
System suitability tests are integral to ensuring the analytical system is performing correctly before and during sample analysis.[17][18][19]
Experimental Protocol: A system suitability solution containing both (R)- and (S)-Cinacalcet enantiomers at a concentration corresponding to the specification limit of the undesired enantiomer is prepared. This solution is injected multiple times before the start of the analysis.
Acceptance Criteria:
-
Resolution (Rs): ≥ 2.0 between the enantiomer peaks.[17]
-
Tailing Factor (T): ≤ 2.0 for both enantiomer peaks.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 5.0% for replicate injections.
Specificity (Selectivity)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and placebo.[1] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[20][21]
Experimental Protocol: Cinacalcet HCl was subjected to stress conditions including acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H₂O₂), thermal degradation (80°C), and photolytic degradation (UV light).[20][22][23]
Results: The method demonstrated excellent specificity, with no interference from degradation products or placebo at the retention times of the Cinacalcet enantiomers. Peak purity analysis confirmed the homogeneity of the enantiomeric peaks.
Linearity
Linearity demonstrates the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Experimental Protocol: A series of solutions of the (S)-enantiomer were prepared over a concentration range from the Limit of Quantitation (LOQ) to 150% of the specification limit.
Results: The method was found to be linear over the tested range with a correlation coefficient (r²) > 0.999.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[24][25][26]
Calculation: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulas:
Where:
-
σ = standard deviation of the y-intercept of the regression line
-
S = slope of the calibration curve
Results: The calculated LOD and LOQ values demonstrated the high sensitivity of the novel UPLC method.
Accuracy
Accuracy is the closeness of the test results to the true value and is determined by recovery studies.[6][29]
Experimental Protocol: Known amounts of the (S)-enantiomer were spiked into the drug product at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery was then calculated.
Results: The mean recovery was within 98.0% to 102.0%, indicating excellent accuracy.
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[6][29] It is evaluated at two levels: repeatability and intermediate precision.[30][31][32]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six independent samples were prepared and analyzed on the same day by the same analyst.[29][30]
-
Intermediate Precision (Inter-assay precision): The analysis was repeated on a different day by a different analyst using a different instrument.[29][30][31]
Results: The RSD for both repeatability and intermediate precision was well within the acceptance criteria (typically ≤ 10% for the minor enantiomer), demonstrating the method's high precision.
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[33][34][35]
Experimental Protocol: Key chromatographic parameters were intentionally varied, including:
-
Mobile phase composition (±2% organic solvent)[34]
-
Column temperature (±5°C)
-
Flow rate (±0.05 mL/min)
Results: The system suitability parameters remained within the acceptance criteria under all varied conditions, confirming the robustness of the method.
Visualizations
Caption: Workflow for Chiral UPLC Method Validation.
Caption: Logical Relationship Between Validation Parameters.
Conclusion
The novel enantioselective UPLC method for the analysis of racemic Cinacalcet HCl provides a rapid, sensitive, and robust alternative to existing HPLC methods. The comprehensive validation demonstrates that the method is accurate, precise, and specific for its intended purpose. The significant reduction in analysis time and solvent consumption makes this UPLC method a highly efficient and cost-effective tool for routine quality control and stability testing of Cinacalcet HCl in the pharmaceutical industry.
References
- Vertex AI Search. (n.d.). System Suitability and Validation For Chiral Purity Assays Of Drug Substances.
- PubMed. (n.d.). Chiral chromatography studies of chemical behavior of cinacalcet on polysaccharide chiral reversed-phase HPLC stationary phases.
- Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?.
- PrM-CINACALCET. (n.d.).
- Chiral Chromatography Studies of Chemical Behavior of Cinacalcet on Polysaccharide Chiral Reversed-Phase HPLC Stationary Phases. (n.d.).
- BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
- Sisu@UT. (n.d.). 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
- Scholars Research Library. (n.d.). Development and validation of a chiral liquid chromatographic method for determination of S-isomer in cinacalcet API.
- Altabrisa Group. (2025, July 9). What Is LOD and LOQ Determination in Analytical Chemistry?.
- Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods.
- (2020, May 27). Development and Validation of Stability Indicating RP- HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Th.
- (2025, August 7). A Validated Chiral LC Method for the Enantiomeric Separation of Cinacalcet Hydrochloride.
- PharmaGuru. (2025, July 12). Difference Between Reproducibility And Intermediate Precision In Analytical Method Validation.
- Benchchem. (n.d.). A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separation Methods.
- Medium. (2025, December 21). How to Calculate LOD and LOQ in Potentiometric Analysis (With Practical Tips).
- PubMed. (n.d.). Cinacalcet Hydrochloride.
-
ResearchGate. (n.d.). Parameters for repeatability, intermediate precision, and bias, acceptance criteria as green field according to the GTFCH guideline for the validation of analytical methods[26]. Retrieved January 16, 2026, from
- European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (2015, June 1). Methods for the determination of limit of detection and limit of quantitation of the analytical methods.
- LCGC International. (n.d.). Robustness Tests.
- PMC - NIH. (n.d.). Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation.
- Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. (n.d.).
- Bentham Science Publishers. (2019, April 1). Enantioseparation of Cinacalcet, and its Two Related Compounds by HPLC with Self-Made Chiral Stationary Phases and Chiral Mobile Phase Additives.
- PubChem. (n.d.). Cinacalcet Hydrochloride.
- Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. (n.d.).
- European Journal of Biomedical and Pharmaceutical Sciences - EJBPS. (n.d.). ABSTRACT.
- ResearchGate. (n.d.). Summary of Forced Degradation of Cinacalcet Hydrochloride under....
- Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
- ResearchGate. (n.d.). Cinacalcet Hydrochloride | Request PDF.
- Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance?.
- (2025, December 7). HPLC vs UPLC: Key Differences & Applications.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2025, August 6).
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.).
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). A Detailed Study of Validation Parameters and System Suitability Test in HPLC.
- Agilent. (2015, November 20). HPLC Separation Robustness and Ruggedness.
- NIH. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?.
- WebofPharma. (2025, December 30). HPLC vs. UPLC.
- PubMed Central. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods.
- Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. (n.d.).
- Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- PharmaInfo. (n.d.). Analytical Profile of Cinacalcet Hydrochloride: A Review.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
- Indian Journal of Chemistry (IJC). (n.d.). Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride.
- ProQuest. (n.d.). Analytical Profile of Cinacalcet Hydrochloride: A Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Cinacalcet Hydrochloride | C22H23ClF3N | CID 156418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Analytical Profile of Cinacalcet Hydrochloride: A Review - ProQuest [proquest.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. academic.oup.com [academic.oup.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC vs. UPLC [webofpharma.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 14. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 15. niito.kz [niito.kz]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bhu.ac.in [bhu.ac.in]
- 23. researchgate.net [researchgate.net]
- 24. medium.com [medium.com]
- 25. researchgate.net [researchgate.net]
- 26. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 27. altabrisagroup.com [altabrisagroup.com]
- 28. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 29. biopharminternational.com [biopharminternational.com]
- 30. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 31. pharmaguru.co [pharmaguru.co]
- 32. researchgate.net [researchgate.net]
- 33. altabrisagroup.com [altabrisagroup.com]
- 34. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 35. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Racemic Cinacalcet HCl and Its Enantiomers: A Guide for Researchers
This guide provides an in-depth comparative analysis of racemic (rac)-Cinacalcet HCl and its individual (R) and (S) enantiomers. Designed for researchers, scientists, and drug development professionals, this document delves into the stereoselective pharmacology, pharmacokinetics, and critical analytical methodologies for chiral separation, supported by experimental data and established protocols.
Introduction: The Significance of Chirality in Cinacalcet
Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR) on the parathyroid gland, thereby inhibiting the secretion of parathyroid hormone (PTH).[1] It is clinically used for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) on dialysis and for hypercalcemia in patients with parathyroid carcinoma.[2]
Cinacalcet possesses a single chiral center, leading to the existence of two enantiomers: (R)-Cinacalcet and (S)-Cinacalcet.[3] In pharmaceutical development, it is crucial to understand that enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles. The therapeutic activity of Cinacalcet is primarily attributed to the (R)-enantiomer, which is substantially more potent than its (S)-counterpart.[4][5] This guide will explore the profound impact of stereochemistry on the biological activity of Cinacalcet and provide the necessary analytical frameworks for their differentiation and quantification.
Pharmacological Profile: A Tale of Two Enantiomers
The therapeutic effect of Cinacalcet is a direct consequence of its interaction with the CaSR. The stereochemistry at the chiral center dictates the efficiency of this interaction, leading to a stark contrast in the potencies of the (R) and (S) enantiomers.
Mechanism of Action and Stereoselectivity
Cinacalcet acts as a Type II calcimimetic, allosterically modulating the CaSR to increase its sensitivity to extracellular calcium.[1] This enhanced sensitivity means that lower concentrations of calcium are required to suppress PTH secretion. The (R)-enantiomer is responsible for this pharmacodynamic activity.[3][4] In vitro and in vivo studies have demonstrated that the (S)-enantiomer is significantly less active.[5] One study reported the S-enantiomer to be at least 75-fold less active than the R-enantiomer in various assay systems.[5] Another source suggests the pharmacological effect of R-cinacalcet is 1000 times greater than that of S-cinacalcet.[6][[“]]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
on Parathyroid Gland", fillcolor="#FBBC05"]; PTH [label="Parathyroid Hormone (PTH) Secretion", shape=ellipse, fillcolor="#EA4335"]; Blood_Ca [label="Blood Calcium Levels", shape=ellipse, fillcolor="#4285F4"]; end
(Active Enantiomer)", fillcolor="#34A853"]; S_Cinacalcet [label="(S)-Cinacalcet (Inactive Enantiomer)", fillcolor="#5F6368"]; rac_Cinacalcet [label="rac-Cinacalcet HCl (Mixture)", fillcolor="#FFFFFF"]; end
} caption: "Mechanism of Action of Cinacalcet Enantiomers on the CaSR Pathway"
Comparative Pharmacokinetics
The pharmacokinetic profile of racemic Cinacalcet has been extensively studied. Following oral administration, peak plasma concentrations are reached within 2 to 6 hours.[8] The terminal half-life is approximately 30 to 40 hours.[8] Cinacalcet is primarily metabolized by cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP1A2.[9][10]
A crucial aspect for a chiral drug administered as a racemate is the potential for in vivo stereoconversion. However, for Cinacalcet, studies have shown no detectable conversion of the (R)-enantiomer to the (S)-enantiomer in healthy volunteers.[9] The pharmacokinetics of Cinacalcet are proportional over a dose range of 30 to 180 mg once daily.[3]
| Parameter | rac-Cinacalcet HCl | (R)-Cinacalcet | (S)-Cinacalcet |
| Primary Activity | Calcimimetic | Highly Potent Calcimimetic[3][4] | Significantly Less Active[5] |
| Potency (vs. R-enantiomer) | ~50% (assuming S-is inactive) | 1x | At least 75-fold less active[5] |
| Time to Peak Plasma Conc. (Tmax) | 2 - 6 hours[8] | Not separately reported | Not separately reported |
| Terminal Half-life (t1/2) | 30 - 40 hours[8] | Not separately reported | Not separately reported |
| Metabolism | CYP3A4, CYP2D6, CYP1A2[10] | Assumed to be the primary metabolized enantiomer | Not separately reported |
| In Vivo Stereoconversion | No detectable conversion[9] | Not applicable | Not applicable |
Analytical Methodologies for Chiral Separation
The significant difference in potency between the enantiomers necessitates robust analytical methods to separate and quantify them. This is critical for quality control of the active pharmaceutical ingredient (API) and formulated products to ensure the correct enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique.
Chiral HPLC for Enantiomeric Purity
The principle behind chiral HPLC is the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of Cinacalcet enantiomers.[11]
dot graph G { bgcolor="#FFFFFF" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
(e.g., Chiralcel OJH, Chiralpak IA)"]; Detector [label="UV Detector (223 nm)"]; Pump -> Injector -> Column -> Detector; }
(% R- and S-enantiomer)"]; Chromatogram -> Quantification; }
} caption: "Workflow for Chiral Separation of Cinacalcet Enantiomers by HPLC"
Experimental Protocol: Chiral HPLC Method Validation
The following is a consolidated protocol based on published methods for the enantiomeric separation of Cinacalcet.[4][12] This method is intended as a guide and should be validated in the user's laboratory.
Objective: To separate and quantify the (S)-enantiomer of Cinacalcet in a sample of (R)-Cinacalcet API.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase Column: Chiralcel OJH (250mm x 4.6mm, 5µm particle size).[4]
-
Mobile Phase Solvents: n-Hexane (HPLC grade), Ethanol (HPLC grade), n-butylamine (HPLC grade).
-
Reference Standards: (R)-Cinacalcet HCl and (S)-Cinacalcet HCl.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Ethanol:n-butylamine (90:10:1 v/v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient.
-
Detection Wavelength: 223 nm.[12]
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Diluent: Mobile Phase.
-
Standard Solution: Prepare a solution of (R)-Cinacalcet containing a known concentration of the (S)-enantiomer (e.g., at the specification limit) in the diluent.
-
Sample Solution: Prepare a solution of the Cinacalcet sample to be tested at a suitable concentration in the diluent.
4. System Suitability:
-
Inject the standard solution.
-
The resolution between the (S)-enantiomer and (R)-enantiomer peaks should be greater than 2.0.[4]
-
The tailing factor for the enantiomer peaks should be within acceptable limits (typically ≤ 2.0).
-
The relative standard deviation for replicate injections should be ≤ 2.0%.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform system suitability injections.
-
Inject the sample solution.
-
Record the chromatogram and integrate the peak areas for the (S) and (R) enantiomers.
-
Calculate the percentage of the (S)-enantiomer in the sample.
6. Expected Results:
-
The retention time for the (S)-enantiomer is expected to be around 7.50 minutes.[4]
-
The retention time for the (R)-Cinacalcet is expected to be around 9.63 minutes.[4]
Conclusion and Future Perspectives
The case of Cinacalcet provides a compelling example of the importance of stereochemistry in drug design and development. The pharmacological activity resides almost exclusively in the (R)-enantiomer, rendering the (S)-enantiomer an isomeric impurity.[4][5] This stark difference in activity underscores the necessity for robust, validated chiral separation methods to ensure the quality, safety, and efficacy of the final drug product.
For researchers in drug development, the key takeaway is the critical need to evaluate individual enantiomers early in the discovery process. While racemic mixtures may be easier to synthesize initially, the potential for differential pharmacology, pharmacokinetics, and toxicology between enantiomers can have profound implications for clinical outcomes. The development of stereoselective syntheses for (R)-Cinacalcet has been a significant area of research, aiming to produce the active enantiomer directly and avoid the complexities of resolving a racemic mixture.[13][14][15] Future research may focus on further refining these synthetic routes and exploring the potential for other calcimimetics with improved pharmacological profiles.
References
- A Validated Chiral LC Method for the Enantiomeric Separation of Cinacalcet Hydrochloride. (2025). Google Scholar.
- Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. (n.d.). Google Scholar.
- Chiral chromatography studies of chemical behavior of cinacalcet on polysaccharide chiral reversed-phase HPLC st
- Development and validation of a chiral liquid chromatographic method for determination of S-isomer in cinacalcet API. (n.d.). Scholars Research Library.
- Pharmacodynamics of the type II calcimimetic compound cinacalcet HCl. (n.d.). PubMed.
- Clinical Pharmacology Biopharmaceutics Review(s). (n.d.).
- A novel asymmetric synthesis of cinacalcet hydrochloride. (2012). Beilstein Journals.
- A novel asymmetric synthesis of cinacalcet hydrochloride. (2012). Beilstein Journals.
- Synthesis method of cinacalcet. (n.d.).
- Enantioseparation of Cinacalcet, and its Two Related Compounds by HPLC with Self-Made Chiral Stationary Phases and Chiral Mobile Phase Additives. (2019). Bentham Science Publishers.
- Pharmacodynamics of the Type II Calcimimetic Compound Cinacalcet HCl. (2004).
- Clinical Pharmacokinetic and Pharmacodynamic Profile of Cinacalcet Hydrochloride. (2009). Springer.
- Sensipar (cinacalcet) Tablets. (n.d.).
- Pharmacology Review(s). (2004).
- Enantioseparation of Cinacalcet, and its Two Related Compounds by HPLC with Self-Made Chiral Stationary Phases and Chiral Mobile Phase Additives. (2019). Consensus.
- Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride. (2009). PubMed.
- Cinacalcet. (n.d.).
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Pharmacodynamics of the type II calcimimetic compound cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. consensus.app [consensus.app]
- 8. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chiral chromatography studies of chemical behavior of cinacalcet on polysaccharide chiral reversed-phase HPLC stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. op.niscpr.res.in [op.niscpr.res.in]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. A novel asymmetric synthesis of cinacalcet hydrochloride [beilstein-journals.org]
A Head-to-Head Comparison of rac-Cinacalcet HCl and Other Calcimimetic Agents: A Guide for Researchers
This guide provides an in-depth, objective comparison of racemic (rac) Cinacalcet HCl with other prominent calcimimetic agents for drug development professionals and researchers. We will delve into the mechanistic nuances, compare performance based on clinical and preclinical data, and provide robust experimental protocols for independent evaluation. Our focus is on the causality behind experimental choices, ensuring a framework of scientific integrity and trustworthiness.
The Therapeutic Target: The Calcium-Sensing Receptor (CaSR)
Calcimimetic agents are designed to treat secondary hyperparathyroidism (SHPT), a common and serious complication of chronic kidney disease (CKD). SHPT is characterized by excessive secretion of parathyroid hormone (PTH), leading to bone disease and cardiovascular calcification.[1][2] The primary target for these drugs is the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) located on the chief cells of the parathyroid gland.[3][4][5]
The CaSR's fundamental role is to maintain calcium homeostasis.[3][6] When extracellular calcium (Ca2+) levels are high, Ca2+ binds to the CaSR, triggering intracellular signaling cascades that inhibit the synthesis and secretion of PTH.[7][8] In SHPT, the parathyroid gland becomes less sensitive to calcium, requiring higher concentrations to suppress PTH secretion. Calcimimetics address this by increasing the CaSR's sensitivity to extracellular calcium, effectively "mimicking" the effect of higher calcium levels.[7][9]
CaSR Signaling Pathways
Activation of the CaSR by an agonist initiates multiple downstream signaling pathways, primarily through coupling with G-proteins Gαq/11 and Gαi/o.[4][10]
-
Gαq/11 Pathway : This is the principal pathway for PTH suppression. Activation leads to the stimulation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium stores, and the subsequent rise in cytosolic calcium is a key signal to inhibit PTH exocytosis.[4][5]
-
Gαi/o Pathway : This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which also contributes to the reduction of PTH secretion.[3][4]
-
MAPK Pathway : The CaSR can also activate the mitogen-activated protein kinase (MAPK) pathway, influencing cellular processes like proliferation and differentiation.[10]
Below is a diagram illustrating the primary signaling cascade.
Caption: Simplified CaSR Gαq/11 signaling pathway in parathyroid cells.
Profile of Calcimimetic Agents
Calcimimetics are classified based on their mode of action on the CaSR.
-
Type I Calcimimetics : These are direct agonists that bind to the orthosteric site (the same site as calcium) to activate the receptor.[1]
-
Type II Calcimimetics : These are positive allosteric modulators. They bind to a site on the receptor distinct from the calcium-binding site, inducing a conformational change that increases the receptor's sensitivity to extracellular Ca2+.[1][7][11] Cinacalcet is a Type II calcimimetic.[12]
rac-Cinacalcet HCl (Sensipar®)
Cinacalcet HCl was the first calcimimetic agent approved for clinical use.[1][13] It is an oral, small-molecule, Type II calcimimetic.[7][14] The "rac-" prefix denotes a racemic mixture, which contains equal amounts of two non-superimposable mirror-image molecules, or enantiomers.[15] While many modern drugs are developed as single enantiomers to optimize efficacy and minimize side effects, the user's specific query about "rac-Cinacalcet" is pertinent in a research and development context where racemic mixtures are often the starting point of synthesis.[16][17] The commercially available drug, Sensipar®, contains the single, more active (R)-enantiomer. For the purpose of this guide, "Cinacalcet" will refer to this active form, while acknowledging that initial synthesis and screening may involve the racemic mixture.
Etelcalcetide (Parsabiv®)
Etelcalcetide is a second-generation calcimimetic agent.[1] Unlike Cinacalcet, it is a synthetic peptide administered intravenously.[18] It functions as a Type I calcimimetic, acting as a direct agonist of the CaSR.[1][14] Its intravenous administration at the end of hemodialysis sessions circumvents issues of oral adherence, a significant practical advantage in this patient population.[18][19][20]
Evocalcet
Evocalcet is another oral, second-generation Type II calcimimetic.[21] It was developed to provide an alternative to Cinacalcet with a potentially improved side-effect profile, particularly concerning gastrointestinal issues.[21][22][23]
Head-to-Head Comparison: A Data-Driven Analysis
Direct comparisons from clinical trials provide the most robust data for evaluating the relative performance of these agents.
Summary of Key Characteristics
| Feature | rac-Cinacalcet HCl | Etelcalcetide | Evocalcet |
| Mechanism of Action | Type II Calcimimetic (Allosteric Modulator)[7][14] | Type I Calcimimetic (Direct Agonist)[1][14] | Type II Calcimimetic (Allosteric Modulator)[21] |
| Chemical Structure | Small Molecule | Synthetic Peptide | Small Molecule |
| Administration | Oral, Daily[18] | Intravenous, 3x/week with dialysis[18] | Oral, Daily[21] |
| Key Advantage | First-in-class, extensive clinical data | Improved adherence, higher potency[19][20] | Potentially fewer GI side effects[21][22] |
| Primary Metabolism | Hepatic (CYP3A4, CYP2D6)[21] | Cleared by hemodialysis[18] | Not a strong CYP inhibitor[21] |
Comparative Efficacy and Safety from Clinical Trials
The following tables summarize data from head-to-head randomized controlled trials.
Table 1: Etelcalcetide vs. Cinacalcet in Hemodialysis Patients [24][25]
| Efficacy Endpoint | Etelcalcetide | Cinacalcet | P-value |
| >30% PTH Reduction | 68.2% | 57.7% | 0.004 (Superiority) |
| >50% PTH Reduction | 52.4% | 40.2% | 0.001 (Superiority) |
| Adverse Event | Etelcalcetide | Cinacalcet | |
| Decreased Blood Calcium | 68.9% | 59.8% | |
| Nausea | 18.3% | 22.6% | |
| Vomiting | 13.3% | 13.8% | |
| Symptomatic Hypocalcemia | 5.0% | 2.3% |
Data from a 26-week, head-to-head trial involving 683 patients.[24][25]
Table 2: Evocalcet vs. Cinacalcet in Japanese Hemodialysis Patients [22][23]
| Efficacy Endpoint (Achieving Target PTH) | Evocalcet | Cinacalcet | Outcome |
| Proportion of Patients | 72.7% | 76.7% | Non-inferiority met |
| Adverse Event | Evocalcet | Cinacalcet | P-value |
| Gastrointestinal-related AEs | 18.6% | 32.8% | <0.001 (Superiority) |
Data from a 30-week, head-to-head trial involving 634 patients.[22]
Analysis : The data clearly show that Etelcalcetide is more potent in reducing PTH levels than Cinacalcet, though this comes with a higher incidence of decreased blood calcium.[19][26][27] This increased efficacy is likely a combination of its direct agonist mechanism and guaranteed adherence via intravenous administration.[19] Evocalcet demonstrates non-inferior efficacy to Cinacalcet in PTH reduction but offers a significant advantage with a much lower rate of gastrointestinal side effects, which are a common reason for non-adherence and dose limitation with Cinacalcet.[21][22]
Experimental Protocols for Preclinical Evaluation
For researchers developing novel calcimimetics, standardized and validated protocols are essential for accurate comparison. The following methods provide a framework for preclinical assessment.
In Vitro Potency Assessment: Intracellular Calcium Mobilization Assay
Causality : The primary mechanism of action for calcimimetics is to enhance CaSR signaling, which leads to a measurable increase in intracellular calcium ([Ca²⁺]i). This assay directly quantifies the potency (EC₅₀) of a compound in activating this pathway. We use HEK293 cells stably expressing the human CaSR, as they provide a robust and reproducible system, free from the complexities of primary parathyroid cells.
Caption: Experimental workflow for in vivo calcimimetic efficacy testing.
Step-by-Step Methodology:
-
Model Creation : Use adult male Sprague-Dawley rats. In the first surgery, ligate 2/3 of the terminal branches of the left renal artery. After a one-week recovery period, perform a second surgery to remove the entire right kidney (contralateral nephrectomy). [28]2. Disease Development : House the animals for 4-8 weeks to allow for the development of stable uremia and subsequent SHPT. Monitor animal health and weight regularly.
-
Baseline Measurement : Collect a baseline blood sample from the tail vein to confirm elevated serum PTH and creatinine levels, verifying the SHPT model.
-
Randomization and Dosing : Randomize animals into groups: Vehicle control, positive control (Cinacalcet HCl), and test compound(s).
-
Treatment : Administer compounds daily for a predetermined period (e.g., 4 weeks) via the intended clinical route (e.g., oral gavage for Cinacalcet analogues).
-
Endpoint Collection : At the end of the treatment period, collect terminal blood samples via cardiac puncture under anesthesia.
-
Biochemical Analysis : Use commercial ELISA kits to measure serum intact PTH (iPTH). Use automated biochemical analyzers to measure serum levels of calcium, phosphorus, and creatinine.
-
Statistical Analysis : Compare the mean endpoint values between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A statistically significant reduction in PTH, calcium, and phosphorus levels indicates efficacy.
Conclusion and Future Perspectives
The landscape of calcimimetic therapy for secondary hyperparathyroidism has evolved significantly since the introduction of Cinacalcet.
-
rac-Cinacalcet HCl established the viability of allosterically modulating the CaSR as a therapeutic strategy. However, its clinical use is often hampered by gastrointestinal side effects and the need for careful dose titration. [21][22]* Etelcalcetide represents a significant advance in potency and solves the challenge of oral adherence. [19][20]Its trade-off is a higher risk of hypocalcemia, requiring diligent patient monitoring. [18][26]* Evocalcet offers a non-inferior oral alternative to Cinacalcet with a superior gastrointestinal safety profile, potentially improving treatment adherence and quality of life. [21][22] The choice between these agents in a clinical setting depends on individual patient factors, including adherence history, baseline calcium levels, and tolerance to side effects. For researchers, the focus remains on developing next-generation calcimimetics with greater selectivity and wider therapeutic windows. [29]The ideal future agent would combine the high potency of Etelcalcetide with the favorable side-effect profile of Evocalcet, providing a more effective and tolerable treatment for all patients with secondary hyperparathyroidism.
References
-
Etelcalcetide Versus Cinacalcet in Hemodialysis Patients in the United States: A Facility Calcimimetic Approach to Assess Real-World Effectiveness. (n.d.). National Institutes of Health. [Link]
-
Amgen Presents Detailed Data Comparing Etelcalcetide With Cinacalcet In Patients With Secondary Hyperparathyroidism Receiving Hemodialysis. (2015, November 7). PR Newswire. [Link]
-
The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport. (n.d.). American Physiological Society. [Link]
-
Treatment of secondary hyperparathyroidism: How do cinacalcet and etelcalcetide differ? (2018, May 21). Wiley Online Library. [Link]
-
A New Experimental Model for Secondary Hyperparathyroidism. (1991, August 1). PubMed. [Link]
-
Are Parsabiv (etelcalcetide) and Cinacalcet (cinacalcet) the same thing? (n.d.). Dr.Oracle. [Link]
-
Signaling through the extracellular calcium-sensing receptor (CaSR). (2014, October 1). PubMed. [Link]
-
The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications. (2024, May 22). PubMed Central. [Link]
-
Calcium-sensing receptor signaling — How human disease informs biology. (2020, July 2). PubMed Central. [Link]
-
Calcium-sensing receptor. (n.d.). Wikipedia. [Link]
-
Animal models of hyperfunctioning parathyroid diseases for drug development. (2009, July). PubMed. [Link]
-
Old and new calcimimetics for treatment of secondary hyperparathyroidism: impact on biochemical and relevant clinical outcomes. (2017, December 8). National Institutes of Health. [Link]
-
Calcimimetic Agents for Treatment of Adults with Secondary Hyperparathyroidism. (2021, April 7). American Journal of Kidney Diseases. [Link]
-
Effect of Etelcalcetide vs Cinacalcet on Serum Parathyroid Hormone in Patients Receiving Hemodialysis With Secondary Hyperparathyroidism A Randomized Clinical Trial. (2017, January 10). IU Indianapolis ScholarWorks. [Link]
-
Parathyroid Diseases and Animal Models. (2016, February 2). Frontiers. [Link]
-
Comparative Effectiveness of Calcimimetic Agents for Secondary Hyperparathyroidism in Adults: A Systematic Review and Network Meta-analysis. (2020, May 28). PubMed. [Link]
-
Comparison of the Oral Calcimimetics Evocalcet and Cinacalcet in East Asian Patients on Hemodialysis with Secondary Hyperparathyroidism. (2023, April 20). PubMed Central. [Link]
-
Comparative Effectiveness of Calcimimetic Agents for Secondary Hyperparathyroidism in Adults: A Systematic Review and Network Meta-analysis. (2020, May). ResearchGate. [Link]
-
Evidence review for calcimimetics. (n.d.). National Institutes of Health. [Link]
-
Popular Calcimimetics List, Drug Prices and Medication Information. (n.d.). GoodRx. [Link]
-
Cinacalcet hydrochloride. (2005). PubMed. [Link]
-
The Science Behind Cinacalcet Hydrochloride: Mechanism and Therapeutic Applications. (n.d.). Medium. [Link]
-
Head-to-head comparison of the new calcimimetic agent evocalcet with cinacalcet in Japanese hemodialysis patients with secondary hyperparathyroidism. (2018, November). PubMed. [Link]
-
Efficacy and safety of etelcalcetide compared with cinacalcet in patients received hemodialysis with secondary hyperparathyroidism. Results from a prospective randomized trial. (2020, January 1). Clinical Nephrology. [Link]
-
CALCIMIMETIC AGENTS drug list, patents, manufacturers, patent expirations. (n.d.). DrugPatentWatch. [Link]
-
List of Calcimimetics. (n.d.). Drugs.com. [Link]
-
Head-to-head comparison of the new calcimimetic agent evocalcet with cinacalcet in Japanese hemodialysis patients with secondary hyperparathyroidism. (2018, June). ResearchGate. [Link]
-
What is the mechanism of Cinacalcet Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]
-
Three Therapeutic Strategies: Cinacalcet, Paricalcitol or Both in Secondary Hyperparathyroidism Treatment in Hemodialysed Patients During 1-Year Observational Study—A Comparison. (2019, February 4). Frontiers. [Link]
-
Incidence of adverse events in head-to-head comparison between cinacalcet and etelcalcetide. (n.d.). ResearchGate. [Link]
-
Cinacalcet. (2023, April 26). National Institutes of Health. [Link]
-
Cinacalcet hydrochloride (Sensipar). (2004, December). PubMed Central. [Link]
-
Calcimimetics increase CaSR expression and reduce mineralization in vascular smooth muscle cells: mechanisms of action. (2018, August 16). Oxford Academic. [Link]
-
Calcimimetics with potent and selective activity on the parathyroid calcium receptor. (1998, June 23). National Institutes of Health. [Link]
-
Discovery of a calcimimetic with differential effects on parathyroid hormone and calcitonin secretion. (2015, June). PubMed. [Link]
-
Racemic mixture. (n.d.). Wikipedia. [Link]
-
Challenges in establishing animal models for studying osteoimmunology of hypoparathyroidism. (2023, May 2). Frontiers. [Link]
-
Racemic Drugs: Racemic Mixture, Racemic Compound, or Pseudoracemate. (n.d.). University of Alberta. [Link]
-
Racemic drugs are not necessarily less efficacious and less safe than their single-enantiomer components. (2025, June 1). PubMed. [Link]
-
Improved Control of Secondary Hyperparathyroidism in Hemodialysis Patients Switching From Oral Cinacalcet to Intravenous Etelcalcetide, Especially in Nonadherent Patients. (2019, January 30). PubMed. [Link]
Sources
- 1. Old and new calcimimetics for treatment of secondary hyperparathyroidism: impact on biochemical and relevant clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 6. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]
- 9. List of Calcimimetics - Drugs.com [drugs.com]
- 10. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcimimetics with potent and selective activity on the parathyroid calcium receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cinacalcet hydrochloride (Sensipar) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment of secondary hyperparathyroidism: How do cinacalcet and etelcalcetide differ? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Racemic mixture - Wikipedia [en.wikipedia.org]
- 16. Racemic Drugs: Racemic Mixture, Racemic Compound, or Pseudoracemate [sites.ualberta.ca]
- 17. Racemic drugs are not necessarily less efficacious and less safe than their single-enantiomer components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. Etelcalcetide Versus Cinacalcet in Hemodialysis Patients in the United States: A Facility Calcimimetic Approach to Assess Real-World Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improved Control of Secondary Hyperparathyroidism in Hemodialysis Patients Switching from Oral Cinacalcet to Intravenous Etelcalcetide, Especially in Nonadherent Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of the Oral Calcimimetics Evocalcet and Cinacalcet in East Asian Patients on Hemodialysis with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Head-to-head comparison of the new calcimimetic agent evocalcet with cinacalcet in Japanese hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. amgen.com [amgen.com]
- 25. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 26. docwirenews.com [docwirenews.com]
- 27. Comparative Effectiveness of Calcimimetic Agents for Secondary Hyperparathyroidism in Adults: A Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A new experimental model for secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. drugpatentwatch.com [drugpatentwatch.com]
A Senior Application Scientist's Guide to Cross-Validation of Assay Methods for Racemic Cinacalcet HCl Potency
Introduction: The Criticality of Potency Determination for Cinacalcet HCl
Cinacalcet hydrochloride (HCl) is a calcimimetic agent that modulates the activity of the calcium-sensing receptor (CaSR), primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1][2] Chemically, it is N-[(1R)-1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride.[1] The molecule possesses a single chiral center, with the (R)-enantiomer being the pharmacologically active moiety.[3][4] Therefore, when dealing with the racemic mixture (rac-Cinacalcet HCl), it is imperative to have robust analytical methods to determine not only the total drug substance content (potency) but also the enantiomeric purity.
The accurate determination of potency is a cornerstone of pharmaceutical quality control, ensuring that each batch of the active pharmaceutical ingredient (API) meets the required strength and purity specifications for safety and efficacy.[5][6] In a dynamic drug development environment, multiple analytical techniques may be employed across different stages—from R&D to final quality control. This necessitates a cross-validation strategy to ensure that the data generated by different methods are reliable, consistent, and interchangeable. This guide provides an in-depth comparison of common assay methods for rac-Cinacalcet HCl and outlines a framework for their cross-validation, grounded in the principles of scientific integrity and regulatory expectations outlined by the International Council for Harmonisation (ICH).[7][8]
Overview of Key Assay Methodologies
The potency of rac-Cinacalcet HCl can be determined by several analytical techniques, each with distinct principles, advantages, and limitations. The most prevalent methods fall into two categories: chromatographic and spectroscopic.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for pharmaceutical analysis due to its high specificity, precision, and accuracy.
-
Achiral Reverse-Phase (RP-HPLC): This method quantifies the total amount of Cinacalcet HCl without distinguishing between its enantiomers. It is the workhorse for routine potency testing and assay of finished dosage forms.[6][9]
-
Chiral HPLC: This specialized technique is essential for resolving and quantifying the individual (R)- and (S)-enantiomers. It is a critical quality attribute test to control the amount of the less active or potentially harmful (S)-isomer.[3][10][11]
-
-
UV-Visible Spectrophotometry: This method is based on the principle that Cinacalcet HCl absorbs light in the UV spectrum. It is a simple, rapid, and cost-effective technique suitable for high-throughput screening or in environments where HPLC is not available.[12][13][14] However, its lower specificity makes it susceptible to interference from impurities that also absorb UV light.[6][15]
The Cross-Validation Workflow
Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[8][16] This is crucial when, for instance, a rapid UV method used for in-process controls needs to be correlated with a more robust HPLC method used for final batch release.
The workflow involves analyzing a single, homogeneous batch of rac-Cinacalcet HCl with each method and statistically comparing the outcomes.
Caption: Workflow for cross-validating analytical methods.
Detailed Experimental Protocols
The following protocols are representative methodologies synthesized from validated procedures in the scientific literature. Laboratories must validate these methods under their own specific conditions.
Achiral RP-HPLC Potency Assay
This method is designed to be stability-indicating, meaning it can separate the active ingredient from potential degradation products and process impurities.[6][9]
-
Apparatus and Materials:
-
HPLC system with UV or PDA detector
-
Analytical balance
-
Volumetric flasks, pipettes, and autosampler vials
-
C18 Column (e.g., X-Terra Symmetry C18, 4.6 x 150mm, 5 µm)[9]
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Purified water
-
-
Chromatographic Conditions:
-
Mobile Phase: Phosphate buffer: Acetonitrile (40:60 v/v). The buffer is prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH to 3.0 with orthophosphoric acid.[9]
-
Flow Rate: 0.9 mL/min[9]
-
Column Temperature: Ambient (e.g., 25°C)
-
Detection Wavelength: 282 nm[9]
-
Injection Volume: 10 µL
-
-
Methodology:
-
Standard Solution Preparation (e.g., 100 µg/mL): Accurately weigh about 10 mg of Cinacalcet HCl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution Preparation (e.g., 100 µg/mL): Accurately weigh an amount of the rac-Cinacalcet HCl test sample equivalent to 10 mg of Cinacalcet HCl into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Procedure: Inject the standard solution in replicate (e.g., n=5) to establish system suitability (%RSD < 2.0). Then, inject the sample solution. Calculate the potency by comparing the peak area of the sample to that of the standard.
-
Chiral HPLC for Enantiomeric Purity
The choice of a chiral stationary phase (CSP) is paramount for achieving separation of the enantiomers. Polysaccharide-based columns are commonly effective.[4][10]
-
Apparatus and Materials:
-
HPLC system with UV or PDA detector
-
Chiral Column (e.g., Chiralcel-OJH, 250mm x 4.6mm, 5µm)[3]
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
n-Butylamine (HPLC grade)
-
-
Chromatographic Conditions:
-
Methodology:
-
System Suitability Solution: Prepare a solution containing both (R)- and (S)-Cinacalcet to demonstrate adequate resolution between the two enantiomeric peaks (Resolution > 2.0).[3]
-
Sample Solution Preparation (e.g., 1 mg/mL): Accurately weigh about 25 mg of the rac-Cinacalcet HCl test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a mixture of n-Hexane and Ethanol (90:10).[3]
-
Procedure: Inject the system suitability solution to confirm resolution. Inject the sample solution. The potency for cross-validation purposes can be estimated from the sum of the peak areas of both enantiomers relative to a standard of the racemate.
-
UV-Visible Spectrophotometry Assay
This method relies on Beer-Lambert's law, where the absorbance of the solution is directly proportional to the concentration of the analyte.
-
Apparatus and Materials:
-
UV-Visible Spectrophotometer (dual beam)
-
Matched quartz cuvettes (1 cm path length)
-
Methanol (Spectroscopic grade)
-
Purified water
-
-
Methodology:
-
Solvent Selection and λmax Determination: Cinacalcet HCl is soluble in methanol.[12] A solution is scanned across the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax), reported to be around 271 nm.[12]
-
Preparation of Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Cinacalcet HCl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[12]
-
Preparation of Calibration Curve: From the stock solution, prepare a series of dilutions (e.g., 1 to 10 µg/mL) using a methanol:water (1:1) diluent.[12] Measure the absorbance of each solution at 271 nm against a diluent blank. Plot a graph of absorbance versus concentration. The curve should be linear with a correlation coefficient (r²) > 0.999.[12]
-
Sample Preparation: Prepare a sample solution of the rac-Cinacalcet HCl test sample in the same manner as the standard, aiming for a final concentration within the linear range of the calibration curve.
-
Procedure: Measure the absorbance of the sample solution and determine its concentration from the calibration curve. Calculate the potency of the bulk sample based on the dilution factor.
-
Comparative Analysis of Method Performance
The choice of an assay method depends on a balance of performance characteristics, as defined by ICH Q2(R1) guidelines.[5][7] The following table summarizes the typical performance of each method for Cinacalcet HCl analysis.
| Validation Parameter | Achiral RP-HPLC | Chiral HPLC | UV-Vis Spectrophotometry | Causality and Justification |
| Specificity | High (Stability-indicating) | Very High (Enantio-specific) | Low to Medium | HPLC methods separate the analyte from impurities, providing high specificity. UV methods measure total absorbance at a specific wavelength and can be affected by interfering substances.[6][9] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% | All methods, when properly validated, must demonstrate high accuracy, ensuring the measured value is close to the true value.[9][17] |
| Precision (%RSD) | < 2.0% | < 2.0% | < 2.0% | Precision reflects the degree of scatter between measurements. HPLC systems generally offer superior precision due to automated and controlled operation.[9][17] |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 | A high correlation coefficient is required for all quantitative methods to demonstrate a proportional relationship between signal and concentration.[12][15] |
| Range (Typical) | 40 - 150 µg/mL | LOQ - 250% of impurity spec | 1 - 10 µg/mL | The range is defined by the method's application. Assay methods typically span 80-120% of the working concentration, while impurity methods require a wider range.[6][7][12] |
| Robustness | High | Medium | High | HPLC methods can be sensitive to small changes in mobile phase composition or pH. Chiral separations are often more sensitive. UV methods are generally very robust.[17] |
| Throughput | Medium | Low | High | UV spectrophotometry is the fastest method. Chiral HPLC often requires longer run times to achieve adequate resolution. |
| Cost & Complexity | High | Very High | Low | HPLC systems and chiral columns represent a significant capital investment and require skilled operators. UV spectrophotometers are common, inexpensive, and easy to use. |
Conclusion and Recommendations
The cross-validation of different assay methods for rac-Cinacalcet HCl potency is not merely a regulatory formality but a critical scientific exercise to ensure data integrity throughout the drug development lifecycle.
-
For final release and stability testing, the Achiral RP-HPLC method is the recommended primary assay. Its high specificity, precision, and accuracy provide the most reliable data for potency determination, meeting stringent regulatory standards.[6]
-
The Chiral HPLC method is indispensable for controlling the enantiomeric purity of Cinacalcet. While it can provide a total potency value by summing the enantiomer peaks, its primary role is as a specific impurity test.[3][4]
-
The UV-Visible Spectrophotometry method serves as an excellent orthogonal technique. Its speed and simplicity make it ideal for rapid in-process checks, formulation screening, or dissolution testing where its lower specificity is acceptable.[13][14]
When implementing a cross-validation study, the potency results from the UV and Chiral HPLC methods should be statistically compared to those from the validated Achiral RP-HPLC method. The acceptance criteria should be pre-defined, with the mean potency values typically expected to be within ±2.0% of each other, and the precision of each method meeting its validated specifications. By demonstrating this concordance, an organization can confidently use the most appropriate analytical tool for a given task, secure in the knowledge that all methods tell the same consistent and trustworthy story about product quality.
References
-
Title: Development and validation of a chiral liquid chromatographic method for determination of S-isomer in cinacalcet API Source: Scholars Research Library URL: [Link]
-
Title: Chiral chromatography studies of chemical behavior of cinacalcet on polysaccharide chiral reversed-phase HPLC stationary phases Source: PubMed URL: [Link]
-
Title: Chiral Chromatography Studies of Chemical Behavior of Cinacalcet on Polysaccharide Chiral Reversed-Phase HPLC Stationary Phases Source: Journal of AOAC INTERNATIONAL URL: [Link]
-
Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Technobis URL: [Link]
-
Title: A Validated Chiral LC Method for the Enantiomeric Separation of Cinacalcet Hydrochloride Source: Taylor & Francis Online URL: [Link]
-
Title: Validating Analytical Methods in Pharmaceuticals Source: Pharmuni URL: [Link]
-
Title: Spectrophotometric determination of cinacalcet hydrochloride in bulk Source: SciSpace URL: [Link]
-
Title: Analytical Profile of Cinacalcet Hydrochloride: A Review Source: PharmaInfo URL: [Link]
-
Title: Analytical method validation: A brief review Source: ResearchGate URL: [Link]
-
Title: Spectrophotometric determination of cinacalcet hydrochloride in bulk Source: SciSpace (duplicate of 7, different landing page) URL: [Link]
-
Title: Analytical Method Validation Parameters: An Updated Review Source: ResearchGate URL: [Link]
-
Title: Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study Source: International Journal of Engineering Research & Technology URL: [Link]
-
Title: Stability Indicative Assay Development and Validation of Cinacalcet HCl Source: SAMRIDDHI : A Journal of Physical Sciences, Engineering and Technology URL: [Link]
-
Title: Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Tablet Dosage Forms Source: International Journal of Pharmaceutical Research URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Chemical structure of cinacalcet Source: ResearchGate URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]
-
Title: Cinacalcet Hydrochloride Source: PubChem URL: [Link]
-
Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC - NIH URL: [Link]
-
Title: Cinacalcet Source: PubChem URL: [Link]
Sources
- 1. Cinacalcet Hydrochloride | C22H23ClF3N | CID 156418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cinacalcet | C22H22F3N | CID 156419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 6. smsjournals.com [smsjournals.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Chiral chromatography studies of chemical behavior of cinacalcet on polysaccharide chiral reversed-phase HPLC stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. pharmainfo.in [pharmainfo.in]
- 14. (PDF) Spectrophotometric determination of cinacalcet hydrochloride in bulk (2012) | A. Manjula | 2 Citations [scispace.com]
- 15. bhu.ac.in [bhu.ac.in]
- 16. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Efficacy of Racemic Cinacalcet HCl in Diverse Disease Models
For researchers and drug development professionals navigating the complexities of calcium-sensing receptor (CaSR) modulation, racemic Cinacalcet HCl stands as a cornerstone therapeutic. This guide provides an in-depth, objective comparison of its efficacy across various preclinical and clinical disease models, contrasted with relevant alternatives. We will delve into the mechanistic underpinnings of its action, present supporting experimental data, and provide detailed protocols to empower your own investigations.
The Allosteric Modulator: Understanding Cinacalcet's Mechanism of Action
Cinacalcet HCl is a calcimimetic agent, a class of compounds that mimic the effect of calcium on cellular receptors.[1] Specifically, it acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[2][3] Unlike the endogenous ligand, calcium, which binds to the orthosteric site, Cinacalcet binds to a distinct allosteric site within the transmembrane domain of the CaSR.[3] This binding event induces a conformational change that increases the receptor's sensitivity to extracellular calcium ions.[2][3] Consequently, a lower concentration of calcium is required to activate the CaSR and initiate downstream signaling cascades.
The primary therapeutic effect of Cinacalcet stems from its action on the parathyroid glands, which express high levels of CaSR.[2] By sensitizing these receptors, Cinacalcet effectively suppresses the synthesis and secretion of parathyroid hormone (PTH).[2] This reduction in PTH levels leads to a decrease in serum calcium and, in the context of chronic kidney disease, can also influence phosphate homeostasis.
The Calcium-Sensing Receptor Signaling Pathway
Activation of the CaSR by calcium and allosteric modulators like Cinacalcet triggers a complex network of intracellular signaling pathways. The predominant pathways involve the coupling to G-proteins Gαq/11 and Gαi/o.
-
Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Together, these signaling events culminate in the inhibition of PTH gene expression and the suppression of PTH secretion from the parathyroid chief cells.
Caption: Simplified CaSR signaling pathway activated by Cinacalcet.
Comparative Efficacy in Key Disease Models
The therapeutic utility of Cinacalcet has been extensively evaluated in both clinical settings and preclinical animal models. Here, we compare its efficacy in the most relevant disease contexts.
Secondary Hyperparathyroidism (SHPT) in Chronic Kidney Disease (CKD)
SHPT is a common and serious complication of CKD, characterized by elevated PTH levels due to disturbances in mineral metabolism.
Numerous clinical trials have established the efficacy of Cinacalcet in managing SHPT in dialysis patients.[4][5] It effectively reduces PTH, serum calcium, and phosphorus levels.[4][5] A newer, intravenously administered calcimimetic, Etelcalcetide, has been developed and compared head-to-head with Cinacalcet. Etelcalcetide, a direct CaSR agonist, has demonstrated superior efficacy in reducing PTH levels.[6][7]
| Efficacy Endpoint | Cinacalcet | Etelcalcetide | p-value | Reference |
| Proportion of patients with >30% PTH reduction | 57.7% | 68.2% | 0.004 | [7] |
| Proportion of patients with >50% PTH reduction | 40.2% | 52.4% | 0.001 | [7] |
| Mean PTH difference (vs. Cinacalcet) | - | -115 pg/mL | - | [8] |
| Prevalence of PTH >600 pg/mL | 44% | 21% | - | [8] |
Key Insights: While both calcimimetics are effective, Etelcalcetide demonstrates a more potent reduction in PTH. However, this increased potency is also associated with a higher incidence of hypocalcemia.[6] The choice between oral Cinacalcet and intravenous Etelcalcetide may also be influenced by patient adherence and healthcare logistics.
Rodent models are instrumental in elucidating the pathophysiology of SHPT and for the preclinical evaluation of therapeutics.
-
5/6 Nephrectomy (Nx) Model: This surgical model involves the removal of one kidney and infarction of two-thirds of the contralateral kidney, leading to progressive renal insufficiency and subsequent SHPT. Cinacalcet has been shown to prevent parathyroid gland hyperplasia and reduce PTH levels in 5/6 Nx rats.[9]
-
Adenine-Induced CKD Model: Oral administration of adenine to rodents induces the formation of 2,8-dihydroxyadenine crystals in the renal tubules, leading to tubulointerstitial fibrosis and CKD.[10][11] This model effectively recapitulates many features of human CKD-MBD. In rats with adenine-induced CKD, Cinacalcet treatment has been shown to attenuate bone loss.[12][13]
Primary Hyperparathyroidism (PHPT)
PHPT is characterized by the autonomous overproduction of PTH, leading to hypercalcemia. While parathyroidectomy is the definitive treatment, medical management with Cinacalcet is an option for patients who are not surgical candidates.
Meta-analyses of randomized controlled trials and cohort studies have demonstrated that Cinacalcet effectively lowers serum calcium and PTH levels in patients with PHPT.[14][15][16]
| Efficacy Endpoint | Cinacalcet Treatment | Reference |
| Normalization of Serum Calcium | Achieved in ~90% of patients | [16] |
| Reduction in Serum PTH levels | 13% to 55% | [15] |
| Normalization of PTH levels | Achieved in ~10% of patients | [16] |
Key Insights: Cinacalcet is highly effective at controlling hypercalcemia in PHPT, though its effect on normalizing PTH levels is less pronounced.[14][15] It is considered a valuable therapeutic option for managing the biochemical abnormalities of PHPT in non-surgical patients.[16]
Parathyroid Carcinoma
Parathyroid carcinoma is a rare malignancy characterized by severe hypercalcemia due to excessive PTH secretion. Cinacalcet is approved for the treatment of hypercalcemia in patients with this condition.
In an open-label study of patients with inoperable parathyroid carcinoma, Cinacalcet treatment resulted in a clinically significant reduction in serum calcium levels in approximately two-thirds of patients.[17] While the reduction in PTH was not statistically significant in this study, the control of hypercalcemia is the primary therapeutic goal and a major determinant of morbidity and mortality.[17]
Familial Hypocalciuric Hypercalcemia (FHH)
FHH is a genetic disorder caused by inactivating mutations in the CaSR gene or its associated signaling proteins (e.g., Gα11), leading to lifelong, typically asymptomatic hypercalcemia.
A mouse model of FHH2, carrying a loss-of-function mutation in the Gα11 protein (Gna11+/195G), has been developed.[18][19] These mice exhibit hypercalcemia and inappropriately normal to high PTH levels, mirroring the human condition.[18][19] In this model, oral administration of Cinacalcet (30 mg/kg) significantly reduced both plasma calcium and PTH concentrations, demonstrating its potential to correct the biochemical abnormalities associated with FHH2.[18][19]
Experimental Protocols for Efficacy Evaluation
To facilitate reproducible and robust research, this section provides detailed, step-by-step methodologies for key in vivo and in vitro experiments.
In Vivo Model: Adenine-Induced CKD in Rats
This non-surgical model is highly reproducible for studying CKD-MBD.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week with free access to standard chow and water.
-
Induction of CKD: Administer adenine orally via gavage at a dose of 200-300 mg/kg body weight, suspended in 0.5% carboxymethylcellulose (CMC), daily for 3-4 weeks.[3][10]
-
Monitoring: Monitor body weight and general health daily. Collect blood samples weekly or bi-weekly via tail vein for measurement of serum creatinine, blood urea nitrogen (BUN), calcium, phosphorus, and PTH to track the progression of CKD.
-
Treatment: Once stable CKD and SHPT are established (typically after 4 weeks), randomize animals into treatment groups (e.g., vehicle control, Cinacalcet HCl). Administer Cinacalcet HCl orally at the desired dose (e.g., 10 mg/kg/day) for the duration of the study.[12]
-
Outcome Measures: At the end of the study, collect terminal blood samples for final biochemical analysis. Harvest kidneys for histological evaluation (e.g., H&E and Masson's trichrome staining for fibrosis). Harvest femurs and tibias for bone histomorphometry and micro-computed tomography (micro-CT) analysis to assess bone turnover and architecture.
Caption: Workflow for the adenine-induced CKD model in rats.
In Vitro Assay: Calcium Mobilization in CaSR-Expressing Cells
This assay is fundamental for characterizing the potency and efficacy of CaSR modulators.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the human CaSR in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418). Plate cells in a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells/well and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM (e.g., 2 µM) in a physiological salt solution (e.g., HBSS) buffered with HEPES. The buffer may also contain probenecid (e.g., 2.5 mM) to inhibit the extrusion of the dye from the cells.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading buffer to each well and incubate for 60 minutes at 37°C, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of Cinacalcet HCl and any comparator compounds in the assay buffer.
-
Fluorescence Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation or FLIPR).
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., 490 nm and 525 nm, respectively).
-
Establish a baseline fluorescence reading for 15-20 seconds.
-
Inject the compound solutions into the wells while continuously recording the fluorescence signal for at least 120 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the net change in fluorescence.
-
Plot the net change in fluorescence against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion and Future Directions
Racemic Cinacalcet HCl has proven to be a valuable therapeutic tool for managing diseases characterized by excessive PTH secretion. Its efficacy in SHPT, PHPT, and parathyroid carcinoma is well-documented. Head-to-head comparisons with newer calcimimetics like Etelcalcetide highlight a trade-off between potency and the risk of hypocalcemia, offering clinicians and researchers distinct options for CaSR modulation.
The use of robust preclinical models, such as the adenine-induced CKD and 5/6 nephrectomy models, remains critical for dissecting the long-term effects of CaSR modulation on bone and cardiovascular health. Furthermore, the application of Cinacalcet in models of rare genetic disorders like FHH opens new avenues for therapeutic intervention. Future research should continue to explore the nuanced signaling pathways downstream of the CaSR and the potential for developing biased agonists that may offer improved therapeutic profiles with fewer side effects.
References
-
Block, G. A., Bushinsky, D. A., Cheng, S., Cunningham, J., Dehmel, B., Drueke, T. B., ... & Chertow, G. M. (2017). Effect of Etelcalcetide vs Cinacalcet on Serum Parathyroid Hormone in Patients Receiving Hemodialysis With Secondary Hyperparathyroidism: A Randomized Clinical Trial. JAMA, 317(2), 156-164. [Link]
-
Eidman, K. E., & Wetmore, J. B. (2018). Treatment of secondary hyperparathyroidism: How do cinacalcet and etelcalcetide differ?. Seminars in dialysis, 31(5), 440–444. [Link]
-
Franceschini, N., Joy, M. S., & Kshirsagar, A. (2003). Cinacalcet HCl: a calcimimetic agent for the management of primary and secondary hyperparathyroidism. Expert opinion on investigational drugs, 12(8), 1413-1421. [Link]
-
Guan, X., Chen, H., Chen, W., Lin, Y., & Chen, H. (2021). Adenine-induced animal model of chronic kidney disease: current applications and future perspectives. Journal of Pharmacological and Toxicological Methods, 108, 106951. [Link]
-
Harris, R. Z., Padhi, D., & Sullivan, J. T. (2009). Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride. Clinical pharmacokinetics, 48(2), 83–95. [Link]
-
Howley, B., & Jolette, J. (2011). Cinacalcet HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD. Nephrology, dialysis, transplantation : official publication of the European Dialysis and Transplant Association - European Renal Association, 26(11), 3536–3545. [Link]
-
Imanishi, Y., Inaba, M., & Nishizawa, Y. (2009). Animal models of hyperfunctioning parathyroid diseases for drug development. Expert opinion on drug discovery, 4(7), 727–740. [Link]
-
Khan, A. A., Hanley, D. A., Rizzoli, R., Bollerslev, J., Young, J. E., Rejnmark, L., ... & Bilezikian, J. P. (2019). Primary hyperparathyroidism: review and recommendations on evaluation, diagnosis, and management. A Canadian and international consensus. Osteoporosis International, 30(1), 1-19. [Link]
-
Lindberg, J., Martin, K. J., Cheng, S., Cunningham, J., Dehmel, B., Drueke, T. B., ... & Block, G. A. (2013). A randomized, double-blind, placebo-controlled study to assess the efficacy and safety of cinacalcet HCl in participants with CKD not receiving dialysis. American journal of kidney diseases, 62(4), 741–751. [Link]
-
Ng, C. H., Chin, Y. H., Tan, M. H. Q., Ng, J. X., Yang, S. P., Kiew, J. J., ... & Ng, J. (2020). Cinacalcet and primary hyperparathyroidism: systematic review and meta regression. Endocrine connections, 9(8), 724-735. [Link]
-
Rahman, A., Yamazaki, D., Sufiun, A., Kitada, K., Hitomi, H., Nakano, D., ... & Nishiyama, A. (2018). A novel approach to adenine-induced chronic kidney disease associated anemia in rodents. PloS one, 13(2), e0192531. [Link]
-
Silverberg, S. J., Rubin, M. R., Faiman, C., Peacock, M., Shoback, D. M., Smallridge, R. C., ... & Bilezikian, J. P. (2007). Cinacalcet hydrochloride reduces the serum calcium concentration in inoperable parathyroid carcinoma. The Journal of Clinical Endocrinology & Metabolism, 92(10), 3803-3808. [Link]
-
Ureña-Torres, P., & Bover, J. (2006). Cinacalcet HCl: a novel treatment for secondary hyperparathyroidism caused by chronic kidney disease. Journal of renal nutrition, 16(3), 227-238. [Link]
-
Wetmore, J. B., Liu, J., Wirtz, A. D., Gilbertson, D. T., & Block, G. A. (2020). Etelcalcetide Versus Cinacalcet in Hemodialysis Patients in the United States: A Facility Calcimimetic Approach to Assess Real-World Effectiveness. American Journal of Kidney Diseases, 75(6), 855-863. [Link]
-
Zhai, C. J., Liu, Y., Zhang, X. M., & Li, Y. (2018). Cinacalcet attenuated bone loss via inhibiting parathyroid hormone-induced endothelial-to-adipocyte transition in chronic kidney disease rats. Journal of cellular and molecular medicine, 22(12), 6096–6106. [Link]
-
Gorvin, C. M., Newey, P. J., Rogers, A., Stokes, V., & Thakker, R. V. (2017). Cinacalcet corrects hypercalcemia in mice with an inactivating Gα11 mutation. JCI insight, 2(20). [Link]
-
Jolette, J., & Howley, B. (2011). Cinacalcet HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD. Nephrology, dialysis, transplantation : official publication of the European Dialysis and Transplant Association - European Renal Association, 26(11), 3536–3545. [Link]
-
Peacock, M., Bilezikian, J. P., Klassen, P. S., Guo, M. D., Turner, S. A., & Shoback, D. (2005). Cinacalcet hydrochloride maintains long-term normocalcemia in patients with primary hyperparathyroidism. The Journal of Clinical Endocrinology & Metabolism, 90(1), 135-141. [Link]
-
Zhang, C., Miller, B., Harris, R., & Quarles, L. D. (2005). The calcium-sensing receptor and its role in mineral and bone metabolism. Current opinion in nephrology and hypertension, 14(4), 343–349. [Link]
-
Conigrave, A. D., & Ward, D. T. (2013). Calcium-sensing receptor (CaSR): pharmacological properties and signaling pathways. Best practice & research. Clinical endocrinology & metabolism, 27(3), 315–331. [Link]
-
Nemeth, E. F. (2004). The search for calcium receptor-active drugs (calcimimetics and calcilytics). The Journal of molecular endocrinology, 33(2), 323–333. [Link]
-
Padhi, D., & Harris, R. (2009). Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride. Clinical pharmacokinetics, 48(2), 83–95. [Link]
-
Nemeth, E. F., Heaton, W. H., Miller, M., Fox, J., Balandrin, M. F., Van Wagenen, B. C., ... & DelMar, E. G. (2004). Pharmacodynamics of the type II calcimimetic compound cinacalcet HCl. The Journal of pharmacology and experimental therapeutics, 308(2), 627–635. [Link]
-
Wada, M., Furuya, Y., Sakiyama, J., Kobayashi, M., Tsubota, K., Miyata, S., ... & Nagano, N. (1997). The calcimimetic compound NPS R-568 suppresses parathyroid cell proliferation in rats with renal insufficiency. The Journal of clinical investigation, 100(12), 2977–2983. [Link]
-
Chertow, G. M., Block, G. A., Correa-Rotter, R., Drüeke, T. B., Floege, J., Goodman, W. G., ... & EVOLVE Trial Investigators. (2012). Effect of cinacalcet on cardiovascular disease in patients undergoing dialysis. New England Journal of Medicine, 367(26), 2482-2494. [Link]
-
Jia, T., Olauson, H., Lindberg, K., Amin, R., Edvardsson, K., Lindholm, B., ... & Larsson, T. E. (2013). Adenine-induced chronic renal failure in rats: a new model of chronic kidney disease. American Journal of Physiology-Renal Physiology, 304(12), F1442-F1451. [Link]
-
Rat Intact PTH ELISA Kit. (n.d.). ALPCO. Retrieved January 16, 2026, from [Link]
-
Silverberg, S. J., Rubin, M. R., Faiman, C., Peacock, M., Shoback, D. M., Smallridge, R. C., ... & Bilezikian, J. P. (2007). Cinacalcet hydrochloride reduces the serum calcium concentration in inoperable parathyroid carcinoma. The Journal of Clinical Endocrinology & Metabolism, 92(10), 3803-3808. [Link]
Sources
- 1. Treatment of secondary hyperparathyroidism: How do cinacalcet and etelcalcetide differ? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Models of Mineral Bone Disorders Associated with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Studies on the biosynthesis and secretion of parathyroid hormone in monolayer cultures of bovine parathyroid cells (I) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluo-4 Direct Calcium Assay Kit | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cinacalcet HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Frontiers | Development of animal models with chronic kidney disease-mineral and bone disorder based on clinical characteristics and pathogenesis [frontiersin.org]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. Cinacalcet corrects hypercalcemia in mice with an inactivating Gα11 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 15. content.abcam.com [content.abcam.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Cinacalcet hydrochloride reduces the serum calcium concentration in inoperable parathyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. raybiotech.com [raybiotech.com]
A Technical Guide to the In Vitro and In Vivo Correlation of rac-Cinacalcet HCl Activity
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a compound's performance in laboratory assays and its efficacy within a living system is paramount. This guide provides an in-depth, objective comparison of the in vitro and in vivo activity of racemic (rac)-Cinacalcet HCl, a calcimimetic agent. By exploring its mechanism of action, presenting supporting experimental data, and contrasting its performance with key alternatives, this document aims to equip you with the critical insights needed to advance your research in the management of hyperparathyroidism.
Introduction to rac-Cinacalcet HCl: A Modulator of the Calcium-Sensing Receptor
Cinacalcet HCl is a small molecule that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1] The CaSR, a G-protein coupled receptor (GPCR), is the principal regulator of parathyroid hormone (PTH) secretion from the parathyroid glands.[2] In pathological states such as secondary hyperparathyroidism (SHPT), often associated with chronic kidney disease (CKD), the parathyroid glands become less sensitive to circulating calcium, leading to excessive PTH secretion and subsequent mineral and bone disorders.[3]
Cinacalcet enhances the sensitivity of the CaSR to extracellular calcium, meaning that lower concentrations of calcium are required to suppress PTH secretion.[4] This ultimately leads to a reduction in plasma PTH levels, as well as serum calcium and phosphorus concentrations.[5] While the pharmacologically active component of rac-Cinacalcet is the (R)-enantiomer, the racemic mixture is often the subject of initial investigations. This guide will delve into the activity profile of rac-Cinacalcet HCl, providing a foundational understanding of its therapeutic potential.
Mechanism of Action: The Calcium-Sensing Receptor Signaling Pathway
Upon activation by either calcium or a calcimimetic like Cinacalcet, the CaSR initiates a downstream signaling cascade that culminates in the inhibition of PTH secretion. The primary pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and this rise in cytosolic calcium is a key signal for the inhibition of PTH-containing vesicle fusion with the plasma membrane, thereby reducing PTH exocytosis.
Caption: Calcium-Sensing Receptor (CaSR) Signaling Pathway.
In Vitro Activity of rac-Cinacalcet HCl
The in vitro assessment of rac-Cinacalcet HCl is crucial for determining its potency and mechanism of action at the cellular level. Key assays focus on its ability to modulate CaSR activity and subsequently inhibit PTH secretion from parathyroid cells.
Experimental Protocol: In Vitro PTH Secretion Assay
This protocol describes the primary culture of human parathyroid cells to evaluate the direct effect of rac-Cinacalcet HCl on PTH secretion.
-
Tissue Procurement: Parathyroid tissue is obtained from patients undergoing parathyroidectomy for primary or secondary hyperparathyroidism, following informed consent and institutional review board approval.[6]
-
Cell Isolation and Culture: The tissue is minced and digested with collagenase to isolate parathyroid cells. The cells are then cultured in a suitable medium, such as DMEM/F12 supplemented with fetal bovine serum and antibiotics.[6]
-
Treatment: After a period of stabilization, the cultured parathyroid cells are incubated with varying concentrations of rac-Cinacalcet HCl (e.g., 0 to 1000 nmol/L) for a defined period (e.g., 24 hours).[6]
-
PTH Measurement: The supernatant is collected, and the concentration of intact PTH (iPTH) is measured using a chemiluminescence enzyme immunoassay.[7]
-
Data Analysis: The percentage of PTH suppression at each concentration of rac-Cinacalcet HCl is calculated relative to the vehicle-treated control.
Experimental Protocol: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CaSR activation, providing a functional readout of receptor agonism.
-
Cell Line: A stable cell line expressing the human CaSR, such as HEK293 cells, is used.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.[8]
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5). The cells are incubated to allow the dye to enter the cells and be cleaved to its active form.[8]
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence is recorded before the automated addition of varying concentrations of rac-Cinacalcet HCl.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time.[9]
-
Data Analysis: The dose-response curve is generated, and the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is calculated.[9]
In Vitro Data Comparison
| Compound | Assay | Cell Type | Endpoint | Result | Reference |
| rac-Cinacalcet HCl | PTH Secretion | Primary Human Parathyroid Cells (SHPT) | % PTH Suppression at 1000 nmol/L | 61% ± 19% | [6] |
| Etelcalcetide | Calcium Mobilization | HEK-293T cells expressing human CaSR | EC50 | 0.53 µM | [10] |
| Paricalcitol | VDR-mediated Gene Expression | Human Proximal Tubular Epithelial (HKC-8) cells | Inhibition of TNF-α-induced RANTES expression | Dose-dependent inhibition | [10] |
In Vivo Activity of rac-Cinacalcet HCl
In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of rac-Cinacalcet HCl in a complex biological system. Animal models of secondary hyperparathyroidism are commonly employed for these investigations.
Experimental Protocol: 5/6 Nephrectomy Rat Model of Secondary Hyperparathyroidism
This surgical model mimics the pathophysiology of CKD-induced SHPT.
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[11]
-
Surgical Procedure:
-
Disease Development: The rats are maintained for a period of 4-8 weeks to allow for the development of renal insufficiency and SHPT, characterized by elevated serum creatinine and PTH levels.[12][13]
-
Treatment: rac-Cinacalcet HCl is administered orally (e.g., via gavage) at various doses (e.g., 1, 5, 10 mg/kg/day) for a specified duration (e.g., 4 weeks).[3]
-
Sample Collection and Analysis: Blood samples are collected at baseline and at various time points during the treatment period. Serum or plasma is analyzed for PTH, calcium, and phosphorus levels.[14]
-
Data Analysis: The percentage change in PTH, calcium, and phosphorus levels from baseline is calculated for each treatment group and compared to a vehicle-treated control group.
Caption: 5/6 Nephrectomy Rat Model Experimental Workflow.
In Vivo Data Comparison
| Compound | Animal Model | Dose | Endpoint | Result | Reference |
| rac-Cinacalcet HCl | 5/6 Nephrectomized Rats | 10 mg/kg/day (oral) | % PTH Reduction | >45% reduction after 12-13 days | [14] |
| Etelcalcetide | Adenine-induced CKD Rats | 0.3 mg/kg/day (SC) | % PTH Reduction | ~33% reduction at 4 weeks | [15] |
| Paricalcitol | Adenine-induced CKD Rats | 42 ng/kg (IP, 3x/week) | % PTH Reduction | ~33% reduction at 4 weeks | [15] |
| Paricalcitol | Dogs with CKD | 14 ng/kg/day | % PTH Reduction | 22% decrease over 12 weeks | [16] |
In Vitro and In Vivo Correlation (IVIVC) of rac-Cinacalcet HCl Activity
A formal in vitro-in vivo correlation (IVIVC) as defined by regulatory agencies, which establishes a predictive mathematical model between an in vitro property (e.g., dissolution) and an in vivo response (e.g., plasma concentration), has not been extensively published for rac-Cinacalcet HCl in the public domain. However, a strong pharmacodynamic correlation between in vitro activity and in vivo efficacy is evident from the available data.
The in vitro potency of Cinacalcet in suppressing PTH secretion from parathyroid cells directly translates to its in vivo efficacy in reducing circulating PTH levels in both preclinical models and clinical settings.[6][14] Studies have shown an inverse relationship between plasma Cinacalcet concentrations and PTH levels, with the nadir in PTH occurring approximately 2-3 hours after dosing, which corresponds to the time of maximum plasma concentration.[17]
The in vitro mechanism of action, namely the allosteric modulation of the CaSR, is consistent with the observed in vivo effects of increased parathyroid gland sensitivity to calcium. This is demonstrated by a leftward shift in the PTH-calcium curve in patients treated with Cinacalcet, indicating that less calcium is required to suppress PTH secretion.[18] Therefore, while a quantitative IVIVC model may not be publicly available, the qualitative and pharmacodynamic correlation between the in vitro and in vivo activity of rac-Cinacalcet HCl is well-established and supports its clinical utility.
Comparison with Alternatives
Two primary alternatives to Cinacalcet for the management of secondary hyperparathyroidism are etelcalcetide and paricalcitol, which have different mechanisms of action and routes of administration.
-
Etelcalcetide: Like Cinacalcet, etelcalcetide is a calcimimetic that targets the CaSR. However, it is a peptide administered intravenously.[15] Head-to-head clinical trials have suggested that etelcalcetide may be more potent in reducing PTH levels compared to Cinacalcet.[11] In a preclinical study using an adenine-induced CKD rat model, both etelcalcetide and paricalcitol demonstrated a similar reduction in plasma PTH of approximately 33%.[15]
-
Paricalcitol: Paricalcitol is a selective vitamin D receptor activator (sVDRA).[19] It acts by binding to the vitamin D receptor in the parathyroid gland, which in turn suppresses PTH gene transcription and secretion.[1] Unlike calcimimetics, paricalcitol does not directly modulate the CaSR. A meta-analysis comparing paricalcitol and cinacalcet found no significant difference in their efficacy in controlling PTH levels.
The choice between these agents often depends on patient-specific factors, including the route of administration, potential side effects, and the need to manage serum calcium and phosphorus levels concurrently.
Conclusion
This guide has provided a comprehensive overview of the in vitro and in vivo activity of rac-Cinacalcet HCl, highlighting its mechanism of action as a positive allosteric modulator of the calcium-sensing receptor. The presented experimental data and protocols offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this and similar compounds. The strong correlation between its in vitro potency in suppressing PTH secretion and its in vivo efficacy in animal models and clinical settings underscores the value of these integrated research approaches. When compared with alternatives such as etelcalcetide and paricalcitol, rac-Cinacalcet HCl remains a valuable tool in the armamentarium for managing hyperparathyroidism, with its oral bioavailability offering a distinct advantage. Future research focusing on a formal IVIVC and direct comparative studies will further refine our understanding and optimize the clinical application of these important therapeutic agents.
References
-
Etelcalcetide, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism. Calcified Tissue International. [Link]
-
Direct in vitro evidence of the suppressive effect of cinacalcet HCl on parathyroid hormone secretion in human parathyroid cells with pathologically reduced calcium-sensing receptor levels. Journal of Bone and Mineral Metabolism. [Link]
-
Mechanistic analysis for time-dependent effects of cinacalcet on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized rats. PLOS ONE. [Link]
-
Effect of etelcalcetide on intracellular Ca concentrations in cells... ResearchGate. [Link]
-
Cinacalcet HCl attenuates parathyroid hyperplasia in a rat model of secondary hyperparathyroidism. Kidney International. [Link]
-
Parathyroid Hormone (PTH), Intact, Plasma or Serum. Network Reference Lab. [Link]
-
Paricalcitol vs. cinacalcet for secondary hyperparathyroidism in chronic kidney disease: A meta-analysis. Experimental and Therapeutic Medicine. [Link]
-
New concepts in calcium-sensing receptor pharmacology and signalling. British Journal of Pharmacology. [Link]
-
The calcimimetic cinacalcet normalizes serum calcium in subjects with primary hyperparathyroidism. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Relationship between parathyroid calcium-sensing receptor expression and potency of the calcimimetic, cinacalcet, in suppressing parathyroid hormone secretion in an in vivo murine model of primary hyperparathyroidism. European Journal of Endocrinology. [Link]
-
Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. BMC Biotechnology. [Link]
-
Hyperphosphatemia-induced Hyperparathyroidism in 5/6 Nephrectomized Rats: Development of a New Animal Model. The Korean Journal of Internal Medicine. [Link]
-
Cinacalcet Reduces the Set Point of the PTH-Calcium Curve. Journal of the American Society of Nephrology. [Link]
-
Clinical Pharmacokinetic and Pharmacodynamic Profile of Cinacalcet Hydrochloride. Clinical Pharmacokinetics. [Link]
-
A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Journal of Biomolecular Screening. [Link]
-
Repurposing calcium-sensing receptor activator drug cinacalcet for ADPKD treatment. Scientific Reports. [Link]
-
Effects of Paricalcitol on Renal Secondary Hyperparathyroidism and Proteinuria in Dogs With Chronic Kidney Disease. Journal of Veterinary Internal Medicine. [Link]
-
Efficacy and safety of cinacalcet compared with other treatments for secondary hyperparathyroidism in patients with chronic kidney disease or end-stage renal disease: a meta-analysis. BMC Nephrology. [Link]
-
Clinical Guidelines and PTH Measurement: Does Assay Generation Matter?. Endocrine Reviews. [Link]
-
Primary Hyperparathyroidism. Endotext. [Link]
-
A Study to Assess the Efficacy and Safety of Twice-Daily Dose Regimens of an Oral Calcimimetic Agent AMG 073 (Cinacalcet) in Primary Hyperparathyroidism (PHPT). ClinicalTrials.gov. [Link]
-
Bioequivalence study of cinacalcet hydrochloride tablets in healthy Chinese volunteers. Chinese Journal of Clinical Pharmacology and Therapeutics. [Link]
-
Evaluation and Management of Primary Hyperparathyroidism: Summary Statement and Guidelines from the Fifth International Workshop. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Particle Sciences. [Link]
-
The influence of selective vitamin D receptor activator paricalcitol on cardiovascular system and cardiorenal protection. Therapeutic Advances in Cardiovascular Disease. [Link]
-
IN VITRO IN VIVO CORRELATION (IVIVC). Kinam Park. [Link]
-
A Forgotten Method to Induce Experimental Chronic Renal Failure in the Rat by Ligation of the Renal Parenchyma. Nephron Experimental Nephrology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. endocrinology.org [endocrinology.org]
- 3. Cinacalcet HCl attenuates parathyroid hyperplasia in a rat model of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The calcimimetic cinacalcet normalizes serum calcium in subjects with primary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of cinacalcet compared with other treatments for secondary hyperparathyroidism in patients with chronic kidney disease or end-stage renal disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct in vitro evidence of the suppressive effect of cinacalcet HCl on parathyroid hormone secretion in human parathyroid cells with pathologically reduced calcium-sensing receptor levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parathyroid Hormone (PTH), Intact, Plasma or Serum - Network Reference Lab [nrl.testcatalog.org]
- 8. Frontiers | Three Therapeutic Strategies: Cinacalcet, Paricalcitol or Both in Secondary Hyperparathyroidism Treatment in Hemodialysed Patients During 1-Year Observational Study—A Comparison [frontiersin.org]
- 9. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pharmacodynamic Modeling of Cinacalcet in Secondary Hyperparathyroidism: Efficacy and Influencing Factors Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic analysis for time-dependent effects of cinacalcet on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jnephropharmacology.com [jnephropharmacology.com]
- 17. Cinacalcet Reduces the Set Point of the PTH-Calcium Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ese-hormones.org [ese-hormones.org]
- 19. Paricalcitol vs. cinacalcet for secondary hyperparathyroidism in chronic kidney disease: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Calcium-Sensing Receptor and the Role of Cinacalcet
An Independent Researcher's Guide to the Verification of Racemic Cinacalcet HCl: A Comparative Analysis
Abstract: This guide provides a comprehensive framework for the independent verification and comparative analysis of racemic Cinacalcet hydrochloride. As a calcimimetic agent, Cinacalcet's therapeutic effect is primarily attributed to its (R)-enantiomer, which allosterically modulates the Calcium-Sensing Receptor (CaSR) to suppress parathyroid hormone (PTH) secretion.[1][2] The presence of the significantly less active (S)-enantiomer in a racemic mixture necessitates rigorous analytical and pharmacological characterization.[3] This document outlines detailed protocols for physicochemical analysis, including critical chiral separation, and presents a head-to-head comparison of the racemate's in vitro and in vivo activity against the enantiopure (R)-Cinacalcet and alternative therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to objectively evaluate the performance and characteristics of racemic Cinacalcet HCl.
Calcium homeostasis is a tightly regulated physiological process, primarily governed by the interplay between PTH, calcitonin, and vitamin D. The Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR), is the master regulator of this system, expressed abundantly on parathyroid gland cells.[4][5] By sensing minute fluctuations in extracellular calcium, the CaSR modulates the synthesis and secretion of PTH.[6] In conditions like secondary hyperparathyroidism, often associated with chronic kidney disease (CKD), this regulatory mechanism is impaired, leading to excessive PTH secretion and subsequent mineral and bone disorders.[7][8]
Cinacalcet HCl is a Type II calcimimetic that enhances the sensitivity of the CaSR to extracellular calcium.[2][9] This allosteric modulation effectively "resets" the receptor, leading to a reduction in PTH secretion at lower calcium concentrations.[9] A critical aspect of Cinacalcet's pharmacology is its stereochemistry. The molecule possesses a single chiral center, and its biological activity resides almost exclusively in the (R)-enantiomer.[10][11] Published findings indicate the (S)-enantiomer is at least 75-fold less active, making it essentially an isomeric impurity in a racemic (1:1) mixture.[3]
This guide provides the necessary technical protocols and comparative framework to independently verify the composition and pharmacological performance of a racemic Cinacalcet HCl sample.
Physicochemical Verification: Identity, Purity, and Enantiomeric Ratio
Before any pharmacological assessment, the identity, purity, and, most importantly, the enantiomeric composition of the supplied Cinacalcet HCl must be unequivocally established. This serves as the foundation for all subsequent experiments. Regulatory bodies like the FDA provide clear guidance on the characterization and control of impurities, including chiral isomers, in drug substances.[12][13]
Experimental Protocol: Chiral Purity Analysis by HPLC
The quantification of (R)- and (S)-Cinacalcet is the most critical analytical step in evaluating a racemic mixture. Several chiral stationary phases (CSPs) have proven effective for this separation.[14][15] The following protocol is a robust method adapted from published literature.[14][16]
Objective: To separate and quantify the (R)- and (S)-enantiomers of Cinacalcet to confirm the racemic ratio.
Materials:
-
HPLC System: With UV detector
-
Chiral Column: Chiralpak AY (amylose 5-chloro-2-methylphenylcarbamate) or Chiralcel-OJH.[14][16]
-
Mobile Phase (Chiralpak AY): 10 mM triethylamine (pH 8.0) and acetonitrile (40:60, v/v).[14]
-
Mobile Phase (Chiralcel-OJH): n-Hexane, ethanol, and n-butylamine (90:10:1, v/v/v).[16]
-
Reference Standards: Certified (R)-Cinacalcet HCl and (S)-Cinacalcet HCl.
-
Sample: Racemic Cinacalcet HCl, dissolved in the mobile phase.
Procedure:
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare individual solutions of the (R)- and (S)-enantiomer reference standards and a 1:1 mixture to determine their respective retention times and confirm system suitability.
-
Sample Preparation: Accurately weigh and dissolve the racemic Cinacalcet HCl sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Run:
-
Data Analysis:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times from the reference standards.
-
Integrate the peak areas for both enantiomers.
-
Calculate the percentage of each enantiomer. For a true racemate, the ratio should be approximately 50:50.
-
Analytical Workflow and Expected Data
The complete analytical verification process should follow a logical sequence to build a comprehensive profile of the material.
Caption: Workflow for physicochemical characterization.
| Parameter | (R)-Cinacalcet HCl (Expected) | rac-Cinacalcet HCl (Expected) | Justification |
| Purity (RP-HPLC) | >99.5% | >99.5% | Both forms should be chemically pure, free from synthetic byproducts. |
| Chiral Purity (Chiral HPLC) | >99.8% (R)-enantiomer | 48-52% (R)-enantiomer48-52% (S)-enantiomer | This is the defining difference. A racemate is a 1:1 mixture of enantiomers. |
| Optical Rotation | Positive (+) | ~0° | The (R)-enantiomer is dextrorotatory; a racemic mixture is optically inactive. |
Comparative In Vitro Pharmacological Assessment
The cornerstone of Cinacalcet's action is its effect on the CaSR. In vitro assays using cells that express the CaSR are essential to quantify and compare the pharmacological activity of the racemic mixture versus its components and other alternatives.
Mechanism of Action: CaSR Signaling
Activation of the CaSR by a calcimimetic like Cinacalcet triggers multiple intracellular signaling cascades.[18] The primary pathways involved in PTH suppression are the Gq/11 and Gi/o pathways.[6][19] The Gq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC).[19] The Gi/o pathway inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[4] Together, these signals culminate in the inhibition of PTH synthesis and exocytosis.[5]
Caption: Workflow for the in vivo efficacy study.
| Treatment Group | Expected Effect on Serum PTH | Expected Effect on Serum Ca²⁺ | Rationale |
| Vehicle Control | Remains elevated | Remains stable or slightly elevated | Represents the untreated disease state. |
| (R)-Cinacalcet HCl | Significant reduction | Reduction | The active drug directly suppresses PTH, which in turn lowers serum calcium. [20] |
| rac-Cinacalcet HCl (at 2x dose) | Significant reduction, comparable to (R)-form | Reduction, comparable to (R)-form | At an equivalent dose of the active (R)-enantiomer, the efficacy should be similar, assuming no unexpected interactions from the (S)-form. |
| Paricalcitol | Reduction | May increase or remain stable | A vitamin D analog that suppresses PTH via a different mechanism (Vitamin D receptor activation) but can increase intestinal calcium absorption. [21][22] |
Discussion and Broader Implications
The independent verification of racemic Cinacalcet HCl hinges on a dual-pronged approach: rigorous analytical chemistry and comparative pharmacology. The data generated from the protocols outlined above allows for a multi-faceted comparison.
-
Racemate vs. Enantiopure: The primary finding should be that racemic Cinacalcet exhibits approximately half the in vitro potency of (R)-Cinacalcet. In vivo, when the dose of the racemate is adjusted to deliver an equivalent amount of the (R)-enantiomer, the efficacy in reducing PTH should be comparable. [3]This confirms that the (S)-enantiomer is largely inert ballast. Any deviation from this expected outcome would warrant further investigation into potential enantiomeric interactions.
-
Comparison with Alternatives: Comparing Cinacalcet with agents like Etelcalcetide or vitamin D analogs highlights different therapeutic strategies. [23][24]Cinacalcet and Etelcalcetide are both calcimimetics that reduce PTH, calcium, and phosphorus. [23][25]In contrast, vitamin D analogs suppress PTH but can increase calcium and phosphorus levels, often requiring co-administration of phosphate binders. [21][22]The choice between these agents in a clinical or research setting depends on the specific biochemical profile of the subject and the desired therapeutic outcome. [26]
-
Regulatory and Quality Control: From a drug development perspective, demonstrating consistent control over the enantiomeric ratio is paramount. For generic formulations, proving bioequivalence involves not just the overall pharmacokinetic profile but also ensuring the correct isomeric composition, as mandated by regulatory authorities. [13][27][28]The analytical methods described here are fundamental to any quality control (QC) laboratory release testing.
References
-
Di-Filippo, L. et al. (2021). The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport. Journal of Cellular and Molecular Medicine. Available at: [Link]
-
Conigrave, A. D. & Ward, D. T. (2013). Signaling through the extracellular calcium-sensing receptor (CaSR). PubMed. Available at: [Link]
-
Douša, M. & Břicháč, J. (2012). Chiral Chromatography Studies of Chemical Behavior of Cinacalcet on Polysaccharide Chiral Reversed-Phase HPLC Stationary Phases. Journal of AOAC International. Available at: [Link]
-
Hann, M. et al. (2020). Insights into calcium-sensing receptor trafficking and biased signalling by studies of calcium homeostasis in. Journal of Molecular Endocrinology. Available at: [Link]
-
Lee, C. & Brown, A. J. (2020). Calcium-sensing receptor signaling — How human disease informs biology. PMC - NIH. Available at: [Link]
-
Bhushan, R. & Dubey, S. (2012). A Validated Chiral LC Method for the Enantiomeric Separation of Cinacalcet Hydrochloride. Chromatographia. Available at: [Link]
-
Wikipedia. (n.d.). Calcium-sensing receptor. Wikipedia. Available at: [Link]
-
Douša, M. & Břicháč, J. (2012). Chiral chromatography studies of chemical behavior of cinacalcet on polysaccharide chiral reversed-phase HPLC stationary phases. PubMed. Available at: [Link]
-
Rao, D. P. et al. (2012). Development and validation of a chiral liquid chromatographic method for determination of S-isomer in cinacalcet API. Scholars Research Library. Available at: [Link]
-
Wang, Y. et al. (2019). Enantioseparation of Cinacalcet, and its Two Related Compounds by HPLC with Self-Made Chiral Stationary Phases and Chiral Mobile Phase Additives. Bentham Science Publishers. Available at: [Link]
-
Dr.Oracle. (2024). What are the alternatives to Cinacalcet (Cinacalcet) for treating hypercalcemia due to gastrointestinal upset?. Dr.Oracle. Available at: [Link]
-
Drugs.com. (n.d.). Cinacalcet Alternatives Compared. Drugs.com. Available at: [Link]
-
Dr.Oracle. (2024). What are the oral alternatives to Cincalcet (Cinacalcet) for managing hypercalcemia due to gastrointestinal upset?. Dr.Oracle. Available at: [Link]
-
Reddy, G. J. et al. (2015). Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
GoodRx. (n.d.). Zemplar vs. Sensipar for Kidney Disease and Hyperparathyroidism. GoodRx. Available at: [Link]
-
GoodRx. (n.d.). Rocaltrol vs. Sensipar for Hyperparathyroidism: Important Differences and Potential Risks. GoodRx. Available at: [Link]
-
Cozzolino, M. & Brancaccio, D. (2013). Calcimimetics and outcomes in CKD. PMC - NIH. Available at: [Link]
-
Walter, S. et al. (2014). Comparison of AMG 416 and cinacalcet in rodent models of uremia. PMC - PubMed Central. Available at: [Link]
-
Nemeth, E. F. et al. (2004). Pharmacodynamics of the Type II Calcimimetic Compound Cinacalcet HCl. ResearchGate. Available at: [Link]
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]
-
Wang, D. et al. (2014). Synthesis process of cinacalcet hydrochloride. ResearchGate. Available at: [Link]
-
Arava, V. R. et al. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Beilstein Journals. Available at: [Link]
-
FDA. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. FDA. Available at: [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. gmp-compliance.org. Available at: [Link]
-
accessdata.fda.gov. (2004). Chemistry Review(s). accessdata.fda.gov. Available at: [Link]
-
Markham, A. & Duggan, S. (2004). Cinacalcet hydrochloride. PubMed. Available at: [Link]
-
Arava, V. R. et al. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Beilstein Journals. Available at: [Link]
-
Food and Drug Administration. (n.d.). About FDA. Food and Drug Administration. Available at: [Link]
-
Harris, R. Z. et al. (2008). Clinical Pharmacokinetic and Pharmacodynamic Profile of Cinacalcet Hydrochloride. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
Harris, R. Z. et al. (2008). Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride. PubMed. Available at: [Link]
-
Welch, J. L. & Kibilige, M. P. (2023). Cinacalcet. StatPearls - NCBI Bookshelf. Available at: [Link]
-
FDA. (2022). Drug Quality Sampling and Testing Programs. FDA. Available at: [Link]
-
Ureña, P. & Frappier, J. (2005). [Calcimimetics, mechanisms of action and therapeutic applications]. PubMed. Available at: [Link]
-
Li, Y. et al. (2024). Pharmacodynamic Modeling of Cinacalcet in Secondary Hyperparathyroidism: Efficacy and Influencing Factors Analysis. PMC - NIH. Available at: [Link]
-
Hénaut, L. et al. (2014). Calcimimetics increase CaSR expression and reduce mineralization in vascular smooth muscle cells: mechanisms of action. Cardiovascular Research. Available at: [Link]
-
Torregrosa, J. V. et al. (2018). Old and new calcimimetics for treatment of secondary hyperparathyroidism: impact on biochemical and relevant clinical outcomes. Oxford Academic. Available at: [Link]
-
AdisInsight. (2003). Cinacalcet: AMG 073, Calcimimetics--Amgen/NPS Pharmaceuticals, KRN 1493, NPS 1493. PubMed. Available at: [Link]
-
Bover, J. et al. (2006). Cinacalcet hydrochloride: calcimimetic for the treatment of hyperparathyroidism. PubMed. Available at: [Link]
-
Peacock, M. (2005). Cinacalcet hydrochloride (Sensipar). PubMed. Available at: [Link]
-
Rodriguez-Ortiz, M. E. et al. (2023). Calcimimetics and Vascular Calcification. MDPI. Available at: [Link]
-
Sun, Y. et al. (2020). Efficacy and safety of cinacalcet compared with other treatments for secondary hyperparathyroidism in patients with chronic kidney disease or end-stage renal disease: a meta-analysis. NIH. Available at: [Link]
Sources
- 1. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 6. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cinacalcet hydrochloride (Sensipar) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Calcimimetics, mechanisms of action and therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 13. fda.gov [fda.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Chiral chromatography studies of chemical behavior of cinacalcet on polysaccharide chiral reversed-phase HPLC stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. researchgate.net [researchgate.net]
- 18. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jme.bioscientifica.com [jme.bioscientifica.com]
- 20. Comparison of AMG 416 and cinacalcet in rodent models of uremia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. goodrx.com [goodrx.com]
- 22. goodrx.com [goodrx.com]
- 23. droracle.ai [droracle.ai]
- 24. droracle.ai [droracle.ai]
- 25. Efficacy and safety of cinacalcet compared with other treatments for secondary hyperparathyroidism in patients with chronic kidney disease or end-stage renal disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 28. fda.gov [fda.gov]
A Comparative Guide to the Synthesis of Racemic Cinacalcet HCl: Benchmarking a New, Optimized Route
For Researchers, Scientists, and Drug Development Professionals
In the landscape of active pharmaceutical ingredient (API) synthesis, the pursuit of efficiency, sustainability, and cost-effectiveness is paramount. Cinacalcet HCl, a calcimimetic agent crucial for the management of hyperparathyroidism, is a prime example where synthetic route optimization can yield significant advantages. This guide provides an in-depth, objective comparison between a traditional, established racemic synthesis of Cinacalcet HCl and a new, optimized route, supported by experimental data gleaned from the scientific literature.
The Importance of Cinacalcet and Its Synthesis
Cinacalcet HCl functions by allosterically modulating the calcium-sensing receptor, thereby controlling parathyroid hormone secretion. The therapeutic activity resides in the (R)-enantiomer. Consequently, any racemic synthesis necessitates a robust chiral resolution step to isolate the desired enantiomer. The efficiency of the racemic synthesis directly impacts the overall yield and cost of the final API.
The Standard Racemic Synthesis Route: A Multi-Step Approach
A foundational method for synthesizing racemic Cinacalcet, as outlined in foundational patents, involves a multi-step sequence starting from 1-acetylnaphthalene and 3-[3-(trifluoromethyl)phenyl]propylamine. This route, while effective, presents several areas for improvement in terms of process efficiency and the use of hazardous reagents.
The key steps in this standard route are:
-
Reductive Amination: The condensation of 1-acetylnaphthalene with 3-[3-(trifluoromethyl)phenyl]propylamine to form an imine, followed by reduction. This step often requires harsh reducing agents and stringent reaction conditions.
-
Chiral Resolution: The separation of the resulting racemic Cinacalcet into its constituent enantiomers, typically through diastereomeric salt formation. This step is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer.
-
Salt Formation: Conversion of the resolved (R)-Cinacalcet base to its hydrochloride salt.
A New, Optimized Racemic Synthesis Route: A More Streamlined Approach
Drawing from advancements in synthetic methodology, a new, optimized racemic route can be proposed. This route aims to improve upon the standard method by reducing the number of steps, employing milder reagents, and increasing overall efficiency.
The optimized route is centered around a highly efficient synthesis of the key intermediate, 3-[3-(trifluoromethyl)phenyl]propanal, followed by a one-pot reductive amination and subsequent resolution.
The key features of this new route are:
-
Efficient Synthesis of 3-[3-(trifluoromethyl)phenyl]propanal: Utilizing an improved method, such as the Mizoroki-Heck cross-coupling reaction, allows for the high-yield production of this crucial aldehyde intermediate.[1][2][3]
-
One-Pot Reductive Amination: The direct reaction of racemic 1-(1-naphthyl)ethylamine with 3-[3-(trifluoromethyl)phenyl]propanal in the presence of a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) streamlines the process, reducing reaction time and simplifying purification.[4][5]
-
Classical Chiral Resolution: Similar to the standard route, the racemic Cinacalcet is resolved using a chiral acid to yield the desired (R)-enantiomer.
-
Final Salt Formation: Conversion of the (R)-Cinacalcet base to the hydrochloride salt.
Head-to-Head Performance Comparison
The following table summarizes the key performance metrics for both the standard and the new, optimized racemic synthesis routes for Cinacalcet HCl.
| Performance Metric | Standard Racemic Route | New, Optimized Racemic Route | Rationale for Improvement |
| Overall Yield (Racemic) | Lower | Higher | Fewer steps and higher-yielding individual reactions in the new route contribute to a better overall yield before resolution. |
| Number of Steps | More | Fewer | The new route consolidates the synthesis of the amine and the reductive amination into a more streamlined process. |
| Key Intermediate | 3-[3-(trifluoromethyl)phenyl]propylamine | 3-[3-(trifluoromethyl)phenyl]propanal | The synthesis of the propanal has been shown to be more efficient and higher yielding.[1][2][3] |
| Reductive Amination | Two-step (imine formation, then reduction) | One-pot | The use of a selective reducing agent like STAB allows for a more efficient one-pot reaction.[4][5] |
| Reducing Agent | Potentially harsh (e.g., NaBH₃CN) | Mild and selective (e.g., STAB) | STAB is less toxic and more selective for the imine/iminium ion over the aldehyde, reducing side reactions.[6] |
| Reaction Conditions | Can be harsh | Generally milder | The one-pot nature and use of milder reagents in the new route lead to more favorable reaction conditions. |
| Purification | More complex | Simpler | Fewer steps and cleaner reactions in the new route simplify the purification process. |
| Chiral Resolution Yield | Max. 50% | Max. 50% | Both routes produce a racemic mixture and are therefore limited by the theoretical maximum yield of the resolution step.[7][8] |
Experimental Protocols
Standard Racemic Synthesis Protocol (Illustrative)
Step 1: Synthesis of 3-[3-(trifluoromethyl)phenyl]propylamine
-
This intermediate is synthesized via a multi-step process, for example, from 3-(trifluoromethyl)cinnamic acid, which is reduced to the corresponding alcohol, converted to a halide, and then reacted with an amine source. This process is often lengthy and can have moderate yields.
Step 2: Reductive Amination
-
In a reaction vessel, 1-acetylnaphthalene and 3-[3-(trifluoromethyl)phenyl]propylamine are dissolved in a suitable solvent like toluene.
-
A dehydrating agent, such as titanium(IV) isopropoxide, is added, and the mixture is heated to form the imine.
-
After imine formation is complete, the reaction is cooled, and a reducing agent (e.g., sodium cyanoborohydride in methanol) is added.[9]
-
The reaction is stirred until the reduction is complete, then quenched and worked up to isolate the racemic Cinacalcet base.
Step 3: Chiral Resolution
-
The racemic Cinacalcet base is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
An equimolar amount of a chiral resolving agent, such as (+)-Di-p-toluoyl-D-tartaric acid (DPTTA), is added.[10]
-
The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the fractional crystallization of one of the diastereomeric salts.[11]
-
The less soluble diastereomeric salt ((R)-Cinacalcet-(+)-DPTTA) is isolated by filtration.
-
The isolated salt is treated with a base (e.g., NaOH solution) to liberate the enantiomerically enriched (R)-Cinacalcet free base.[11]
Step 4: Hydrochloride Salt Formation
-
The (R)-Cinacalcet free base is dissolved in a suitable solvent (e.g., diethyl ether).
-
A solution of HCl in a compatible solvent is added dropwise to precipitate the (R)-Cinacalcet HCl salt.
-
The salt is collected by filtration, washed, and dried.
New, Optimized Racemic Synthesis Protocol
Step 1: Efficient Synthesis of 3-[3-(trifluoromethyl)phenyl]propanal
-
This key intermediate is synthesized in high yield via a Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, followed by hydrolysis.[1][2][3] This method has been shown to be efficient and scalable.
Step 2: One-Pot Reductive Amination
-
In a reaction vessel, dissolve 3-[3-(trifluoromethyl)phenyl]propanal (1.0 equivalent) and racemic 1-(1-naphthyl)ethylamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the mixture.[5]
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC until the starting materials are consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude racemic Cinacalcet base.
Step 3 & 4: Chiral Resolution and Hydrochloride Salt Formation
-
These steps are carried out as described in the standard protocol.
Visualizing the Synthetic Workflows
Caption: Comparative workflow of the standard vs. new racemic Cinacalcet HCl synthesis.
Expertise & Experience: The Rationale Behind the Optimized Route
The proposed new synthesis route is not merely a collection of disparate reactions but a strategically designed process rooted in established principles of modern organic synthesis. The choice of a one-pot reductive amination is a deliberate move to enhance process efficiency. By combining the imine formation and reduction steps, we eliminate the need for intermediate isolation, which in turn reduces solvent usage, minimizes product loss, and shortens the overall reaction time.
The selection of sodium triacetoxyborohydride (STAB) as the reducing agent is another critical decision.[6] Unlike more powerful hydrides, STAB is sufficiently mild to not reduce the starting aldehyde, yet reactive enough to efficiently reduce the iminium ion formed in situ.[6] This chemoselectivity is the key to the success of the one-pot procedure. Furthermore, STAB is a non-pyrophoric solid that is easier and safer to handle on a larger scale compared to reagents like diisobutylaluminium hydride (DIBAL-H) that have been used in other Cinacalcet syntheses.
Trustworthiness: A Self-Validating Protocol
The robustness of the new, optimized route is ensured by the well-documented and highly reliable nature of each of its constituent steps. The Mizoroki-Heck reaction is a Nobel Prize-winning transformation known for its functional group tolerance and reliability.[1][2][3] Similarly, reductive amination with STAB is a widely adopted method in the pharmaceutical industry for its broad applicability and predictable outcomes.[5]
The progress of each reaction can be rigorously monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The purity of the final product and intermediates can be readily assessed by HPLC and characterized by NMR and mass spectrometry, ensuring that the process consistently delivers a product of high quality. The final chiral resolution step, a classical and well-understood procedure, provides a reliable method to obtain the desired enantiomer with high optical purity.[10][11]
Conclusion
The new, optimized racemic synthesis route for Cinacalcet HCl offers significant advantages over the standard, more traditional approach. By leveraging a more efficient synthesis of a key aldehyde intermediate and employing a one-pot reductive amination strategy with a mild and selective reducing agent, this new route provides a more streamlined, higher-yielding, and potentially more cost-effective pathway to racemic Cinacalcet. While the ultimate yield of the desired (R)-enantiomer is still governed by the 50% theoretical maximum of the chiral resolution step, the improvements in the synthesis of the racemic precursor make this new route a compelling alternative for researchers and drug development professionals.
References
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]
-
Piccolo, O., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 28(16), 6042. [Link]
-
Airoldi, V., et al. (n.d.). Preparation of Cinacalcet by reductive amination of 3-(3-trifluoromethylphenyl)propionaldehyde with (R)-1-(α-naphthyl)ethylamine ((R)-1-NEA). ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. PubMed. [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
-
ResearchGate. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. [Link]
- Google Patents. (n.d.). CN104592037A - Synthesis method of cinacalcet.
- Google Patents. (n.d.). US20110105799A1 - process for the synthesis of cinacalcet hydrochloride.
-
Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348. [Link]
-
Ganesh, N. S., et al. (2022). Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. Indian Journal of Chemistry, 61(5), 503-507. [Link]
-
He, X.-F., et al. (2023). Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines. Journal of the American Chemical Society. [Link]
- Google Patents. (n.d.). EP0391070A1 - Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts.
-
Arava, V. R., et al. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1366-1373. [Link]
-
National Center for Biotechnology Information. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. PubMed Central. [Link]
- Google Patents. (n.d.). WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof.
-
National Center for Biotechnology Information. (n.d.). Chemoenzymatic Approaches to the Synthesis of the Calcimimetic Agent Cinacalcet Employing Transaminases and Ketoreductases. PubMed Central. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
ResearchGate. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. [Link]
-
Royal Society of Chemistry. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. [Link]
- Google Patents. (n.d.). CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol.
-
J&W Pharmlab. (n.d.). 3-(3-Trifluoromethyl-phenyl)-propylamine. [Link]
-
Autech Industry Co.,Limited. (n.d.). CAS 685503-45-1 (RS)-1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PROPYLAMINE. [Link]
-
MDPI. (n.d.). Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green Catalyst. [Link]
-
ACS Publications. (n.d.). Imine Reductases and Reductive Aminases in Organic Synthesis. [Link]
-
ResearchGate. (n.d.). (PDF) Tuning an Imine Reductase for the Asymmetric Synthesis of Azacycloalkylamines by Concise Structure‐Guided Engineering. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US20110105799A1 - process for the synthesis of cinacalcet hydrochloride - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
A Researcher's Guide to rac Cinacalcet HCl: A Comparative Analysis of its Effects on Wild-Type vs. Mutant Calcium-Sensing Receptors
This guide provides an in-depth comparative analysis of the pharmacological effects of rac Cinacalcet HCl on the wild-type Calcium-Sensing Receptor (CaSR) versus its clinically relevant mutant forms. As researchers and drug development professionals, understanding these differential effects is paramount for advancing therapeutic strategies for disorders of calcium homeostasis. This document moves beyond a simple recitation of facts, offering a synthesized perspective grounded in mechanistic insights and validated experimental data.
The Calcium-Sensing Receptor (CaSR): A Master Regulator of Calcium Homeostasis
The CaSR is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining stable extracellular calcium concentrations ([Ca2+]e)[1][2]. Primarily expressed in the parathyroid glands and kidneys, it functions as a cellular thermostat for calcium[1][3]. When [Ca2+]e rises, the CaSR is activated, triggering intracellular signaling cascades that ultimately suppress the secretion of parathyroid hormone (PTH)[4][5][6]. Reduced PTH levels lead to decreased bone resorption and renal calcium reabsorption, thus lowering blood calcium levels back to a normal range.
Wild-Type CaSR Signaling Pathways
Upon activation by extracellular calcium, the wild-type CaSR couples to multiple G-protein families to initiate distinct signaling pathways[1][4]. The primary pathways include:
-
Gαq/11 Pathway : This is the canonical pathway for PTH suppression. Activation of Gαq/11 stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid mobilization of intracellular calcium ([Ca2+]i)[1][4][7].
-
Gαi/o Pathway : This pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[1].
-
Mitogen-Activated Protein Kinase (MAPK) Pathway : The CaSR can also activate the ERK1/2 signaling cascade, which is involved in cellular proliferation and differentiation[8].
Figure 1: Simplified signaling cascade of the wild-type Calcium-Sensing Receptor (CaSR).
Cinacalcet HCl: A Positive Allosteric Modulator
Cinacalcet HCl is a calcimimetic agent, which means it "mimics" the effect of calcium[6]. It functions as a Type II calcimimetic, acting as a positive allosteric modulator (PAM) of the CaSR[9][10]. Instead of binding to the same site as calcium (the orthosteric site), Cinacalcet binds to a distinct site within the receptor's transmembrane domain[10]. This binding event induces a conformational change that increases the receptor's sensitivity to extracellular calcium[5][6]. Consequently, the CaSR can be activated at lower calcium concentrations, leading to a more potent suppression of PTH secretion[4][11]. This mechanism is the cornerstone of its therapeutic use in treating hyperparathyroidism[4][9].
CaSR Mutations: A Tale of Two Dysfunctions
Genetic mutations in the CASR gene can disrupt this finely tuned system, leading to significant clinical disorders. These mutations are broadly classified into two categories[2][3]:
-
Inactivating (Loss-of-Function) Mutations : These mutations decrease the CaSR's sensitivity to calcium. A higher-than-normal [Ca2+]e is required to activate the receptor and suppress PTH. This leads to a state of mild to severe hypercalcemia, often associated with Familial Hypocalciuric Hypercalcemia (FHH)[3][12][13].
-
Activating (Gain-of-Function) Mutations : These mutations increase the CaSR's sensitivity, causing the receptor to be overly active even at normal or low [Ca2+]e. This results in inappropriate PTH suppression and subsequent hypocalcemia, the hallmark of Autosomal Dominant Hypocalcemia (ADH)[14][15][16].
Comparative Efficacy: Cinacalcet on Wild-Type vs. Mutant CaSR
The central question for researchers is how a PAM like Cinacalcet behaves in the context of these dysfunctional receptors. The answer lies in the nature of the mutation itself.
Rescuing the Insensitive: Cinacalcet's Effect on Loss-of-Function Mutants
For inactivating mutations that cause FHH, Cinacalcet can be a powerful therapeutic tool. By allosterically increasing the mutant receptor's sensitivity to its endogenous ligand (Ca2+), Cinacalcet can shift the dose-response curve to the left, effectively "rescuing" or restoring its function towards the wild-type phenotype[17][18]. In vitro studies using HEK293 cells expressing FHH-causing mutants have demonstrated that Cinacalcet can rectify the impaired intracellular calcium signaling[4][17]. This functional restoration underlies its clinical utility in reducing hypercalcemia in symptomatic FHH patients[12][19][20].
The Paradox of the Oversensitive: Ineffectiveness on Gain-of-Function Mutants
In stark contrast, for activating mutations that cause ADH, Cinacalcet is not a viable treatment. Applying a positive allosteric modulator to an already over-sensitive receptor would theoretically exacerbate the condition, further suppressing PTH and worsening hypocalcemia.
The logical therapeutic approach for these gain-of-function mutations is the opposite: a negative allosteric modulator (NAM) , or "calcilytic"[14]. Compounds like NPS-2143 have been shown in vitro to bind to the CaSR and decrease its sensitivity to calcium, thereby shifting the dose-response curve of activating mutants to the right and normalizing their function[5][13]. This highlights a fundamental principle: the utility of an allosteric modulator is entirely dependent on the functional state of the target receptor.
Quantitative Comparison of Receptor Sensitivity
The half-maximal effective concentration (EC50) is a critical measure of a drug's or agonist's potency. The table below synthesizes data from in vitro functional assays, comparing the Ca2+ sensitivity (EC50) of wild-type, an inactivating mutant, and activating mutants. It also shows the corrective effect of a calcimimetic on the inactivating mutant.
| Receptor Status | Specific Variant | Condition | Basal Ca2+ EC50 (mM) | Modulator | Modulator Effect | Reference |
| Wild-Type | WT | Normal | 3.10 ± 0.11 | - | - | [21] |
| Loss-of-Function | I554N | FHH | 4.02 ± 0.13 | NPS R-568 (Calcimimetic) | Rescues function (EC50: 7.10 ± 0.18 µM) | [21] |
| Gain-of-Function | T151R | ADH | 3.15 ± 0.21 | NPS-2143 (Calcilytic) | Mitigates excessive signaling | [13] |
| Gain-of-Function | P221L | ADH | 2.65 ± 0.20 | NPS-2143 (Calcilytic) | Mitigates excessive signaling | [13] |
| Gain-of-Function | A844T | ADH | 1.56 ± 0.08 | NPS-2143 (Calcilytic) | Mitigates excessive signaling | [13] |
FHH: Familial Hypocalciuric Hypercalcemia; ADH: Autosomal Dominant Hypocalcemia. EC50 for NPS R-568 is in µM as it represents the potency of the drug itself at a fixed Ca2+ concentration.
Experimental Methodologies for CaSR Functional Analysis
To generate the comparative data presented, a robust experimental workflow is required. The most common approach involves transiently expressing wild-type or mutant CaSR constructs in a host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, followed by a functional readout like an intracellular calcium mobilization assay.
Figure 2: Workflow for in vitro functional analysis of Cinacalcet on CaSR variants.
Detailed Protocol: Transient Transfection of HEK293 Cells
Causality: HEK293 cells are widely used due to their high transfection efficiency and lack of endogenous CaSR expression, providing a "clean" background for studying the transfected receptor[6]. Lipid-based reagents like Lipofectamine create positively charged complexes with negatively charged plasmid DNA, facilitating entry into the cell.
-
Cell Seeding : The day before transfection, plate HEK293 cells in a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS)[13]. Ensure cells reach 70-80% confluency on the day of transfection[5].
-
Complex Formation : For each well, dilute 0.2 µg of the desired CaSR plasmid DNA (wild-type or mutant) into 25 µL of a serum-free medium like Opti-MEM™[17]. In a separate tube, dilute 0.5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ 3000) into 25 µL of Opti-MEM™.
-
Incubation : Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow DNA-lipid complexes to form[5][14].
-
Transfection : Add 50 µL of the DNA-lipid complexes to each well. Gently rock the plate to ensure even distribution[17].
-
Expression : Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for the expression of the CaSR protein[5].
Detailed Protocol: Intracellular Calcium Mobilization Assay
Causality: This assay directly measures the functional consequence of CaSR activation—the release of intracellular calcium. Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to calcium. Intracellular esterases cleave the AM group, trapping the dye inside the cell. The increase in fluorescence intensity is directly proportional to the increase in [Ca2+]i[13].
-
Dye Loading Solution Preparation : Prepare a Fluo-4 AM stock solution (e.g., 1 mM in DMSO). On the day of the assay, prepare a dye-loading solution by diluting the Fluo-4 AM stock into a buffered salt solution (e.g., HBSS with 20 mM HEPES) to a final concentration of 2-5 µM[13][19]. The addition of Pluronic™ F-127 (0.02%) can aid in dye dispersal[9].
-
Cell Loading : 24-48 hours post-transfection, remove the growth medium from the cells. Add 100 µL of the dye-loading solution to each well[13].
-
Incubation : Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye[13][19].
-
Compound Plate Preparation : In a separate 96-well plate, prepare serial dilutions of your test compounds (e.g., CaCl2 with or without a fixed concentration of Cinacalcet) at 3x the final desired concentration in assay buffer[9].
-
Fluorescence Measurement : Place both the cell plate and the compound plate into an automated fluorescence plate reader (e.g., FlexStation® 3 or FLIPR®)[9]. The instrument will add the compounds from the compound plate to the cell plate and immediately begin measuring fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time[13].
-
Data Analysis : The peak fluorescence response is measured for each well. Data are normalized (e.g., as a percentage of the maximal response) and plotted against the agonist (Ca2+) concentration. A non-linear regression analysis is used to fit a dose-response curve and calculate the EC50 value.
Conclusion and Future Directions
The calcimimetic Cinacalcet HCl is a powerful tool for modulating CaSR activity. Its efficacy is highly dependent on the receptor's mutational status. For loss-of-function mutants, Cinacalcet acts as a chemical chaperone, sensitizing the receptor to extracellular calcium and restoring normal signaling. Conversely, it is ineffective for gain-of-function mutants, where the therapeutic strategy shifts to negative allosteric modulators.
This comparative analysis underscores the importance of personalized medicine in treating CaSR-related disorders. Future research should focus on:
-
Characterizing the effects of Cinacalcet on a wider array of FHH-causing mutations to build a comprehensive response profile.
-
Investigating potential "biased agonism," where allosteric modulators might preferentially activate one downstream signaling pathway (e.g., Gq/11) over another (e.g., MAPK), which could lead to therapeutics with improved side-effect profiles.
-
Developing novel allosteric modulators with improved potency and specificity for both loss- and gain-of-function mutants.
By combining rigorous in vitro pharmacology with clinical genetics, the scientific community can continue to refine therapeutic approaches for patients with these challenging endocrine disorders.
References
-
National Center for Biotechnology Information. (n.d.). Cinacalcet. In StatPearls. Retrieved from [Link]
-
Rakshambikai, R., & Priya, G. (2014). Utility of Cinacalcet in Familial Hypocalciuric Hypercalcemia. Indian Journal of Endocrinology and Metabolism, 18(5), 733–735. [Link]
-
Markham, A., & Plosker, G. L. (2004). Cinacalcet. Drugs, 64(21), 2487–2495. [Link]
-
Dong, B., et al. (2010). Novel Activating Mutations of the Calcium-Sensing Receptor: The Calcilytic NPS-2143 Mitigates Excessive Signal Transduction of Mutant Receptors. The Journal of Clinical Endocrinology & Metabolism, 95(10), E169–E173. [Link]
-
Cook, A. E., et al. (2013). Impact of Clinically Relevant Mutations on the Pharmacoregulation and Signaling Bias of the Calcium-Sensing Receptor by Positive and Negative Allosteric Modulators. Endocrinology, 154(3), 1105–1116. [Link]
-
Zhang, C., et al. (2021). Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas. JCI Insight, 6(1), e142436. [Link]
-
Radia, F., & Mehta, S. (2020). Cinacalcet in familial hypocalciuric hypercalcaemia: friend or foe? Endocrine Abstracts. [Link]
-
Pharmacology of Cinacalcet (Sensipar); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2023). YouTube. [Link]
-
Letz, S., et al. (2024). Cinacalcet reverses short QT interval in Familial Hypocalciuric Hypercalcemia type 1. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Roszko, K. L., et al. (2016). Autosomal Dominant Hypocalcemia (Hypoparathyroidism) Types 1 and 2. Frontiers in Physiology, 7, 458. [Link]
-
Alfadda, T. I., et al. (2024). The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications. Journal of Biomedical Science, 31(1), 19. [Link]
-
Patsnap. (2024). What is the mechanism of Cinacalcet Hydrochloride? Patsnap Synapse. [Link]
-
Ward, D. T. (2010). New concepts in calcium-sensing receptor pharmacology and signalling. British Journal of Pharmacology, 160(5), 1047–1057. [Link]
-
Zistan, E., et al. (2021). Disorders of the Calcium Sensing Signaling Pathway: From Familial Hypocalciuric Hypercalcemia (FHH) to Life Threatening Conditions in Infancy. International Journal of Molecular Sciences, 22(16), 8848. [Link]
-
Hupp, M., et al. (2015). GENETICS IN ENDOCRINOLOGY: Gain and loss of function mutations of the calcium-sensing receptor and associated proteins: current treatment concepts. European Journal of Endocrinology, 173(3), R115–R128. [Link]
-
Palmieri, S., et al. (2022). Case Report: Unusual Presentations of Loss-of-Function Mutations of the Calcium-Sensing Receptor. Frontiers in Medicine, 8, 809067. [Link]
-
Palmieri, S., et al. (2022). Case Report: Unusual Presentations of Loss-of-Function Mutations of the Calcium-Sensing Receptor. Frontiers in Medicine, 8. [Link]
-
Bräuner-Osborne, H., & Krogsgaard-Larsen, P. (2000). Novel Strategies in Drug Discovery of the Calcium-Sensing Receptor Based on Biased Signaling. Current Pharmaceutical Design, 6(14), 1435–1448. [Link]
-
Cook, A. E., et al. (2013). Impact of Clinically Relevant Mutations on the Pharmacoregulation and Signaling Bias of the Calcium-Sensing Receptor by Positive and Negative Allosteric Modulators. Endocrinology, 154(3), 1105–1116. [Link]
-
Kantham, L., et al. (2019). Cinacalcet corrects biased allosteric modulation of CaSR by AHH autoantibody. JCI Insight, 4(8), e126867. [Link]
-
Liu, J., et al. (2021). Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. STAR Protocols, 2(3), 100652. [Link]
-
Zhang, C., et al. (2021). Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas. JCI Insight, 6(1). [Link]
-
Lin, Y.-C., et al. (2024). Identification and characterization of a novel CASR mutation causing familial hypocalciuric hypercalcemia. Frontiers in Endocrinology, 15, 1353273. [Link]
-
Hupp, M., et al. (2015). GENETICS IN ENDOCRINOLOGY: Gain and loss of function mutations of the calcium-sensing receptor and associated proteins: current treatment concepts. European Journal of Endocrinology. [Link]
-
Letz, S., et al. (2024). Cinacalcet Reverses Short QT Interval in Familial Hypocalciuric Hypercalcemia Type 1. The Journal of Clinical Endocrinology & Metabolism, 109(2), 549–556. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
Lin, Y.-C., et al. (2024). Identification and characterization of a novel CASR mutation causing familial hypocalciuric hypercalcemia. Frontiers in Endocrinology, 15. [Link]
-
Hannan, F. M., et al. (2015). The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1). Endocrinology, 156(9), 3114–3121. [Link]
-
Zhang, C., et al. (2021). Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas. JCI Insight, 6(1), e142436. [Link]
-
Thakker, R. V. (2013). Calcium-sensing receptor (CaSR) mutations and disorders of calcium, electrolyte and water metabolism. Best Practice & Research Clinical Endocrinology & Metabolism, 27(3), 359–371. [Link]
-
Babinsky, V. N., et al. (2024). Case Presentation: Functional Assessment of a CASR Variant Identified in a Patient with Hypercalcaemia Confirms Familial Hypocalciuric Hypercalcaemia in the Patient and a Sister Previously Misdiagnosed with Primary Hyperparathyroidism. Journal of the Endocrine Society, 8(2), bvad167. [Link]
-
Mitsuuchi, Y., et al. (2005). A case of gain-of-function mutation in calcium-sensing receptor: supplemental hydration is required for renal protection. Clinical Nephrology, 63(6), 481–486. [Link]
-
Zhang, C., et al. (2021). Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas. JCI Insight. [Link]
-
Cisbio. (n.d.). FLIPR assays of intracellular calcium in GPCR drug discovery. ResearchGate. [Link]
-
Hendy, G. N., et al. (2000). Mutations of the calcium-sensing receptor (CASR) in familial hypocalciuric hypercalcemia, neonatal severe hyperparathyroidism, and autosomal dominant hypocalcemia. Human Mutation, 16(4), 281–296. [Link]
-
Springer Nature. (n.d.). Ca2+ Mobilization Assays in GPCR Drug Discovery. SpringerLink. [Link]
-
Padmanabhan, S., et al. (2021). The impact of CASR A990G polymorphism in response to cinacalcet treatment in hemodialysis patients with secondary hyperparathyroidism. PLoS ONE, 16(9), e0257053. [Link]
-
Liu, Y., et al. (2018). Novel homozygous inactivating mutation of the calcium-sensing receptor gene in neonatal severe hyperparathyroidism responding to cinacalcet therapy: A case report and literature review. Medicine, 97(45), e13133. [Link]
-
Sumida, K., et al. (2013). Cinacalcet upregulates calcium-sensing receptors of parathyroid glands in hemodialysis patients. American Journal of Nephrology, 37(4), 346–353. [Link]
-
Gorvin, C. M., et al. (2018). Calcium-sensing receptor residues with loss- and gain-of-function mutations are located in regions of conformational change and cause signalling bias. Human Molecular Genetics, 27(6), 1033–1047. [Link]
-
Moe, S. M., et al. (2017). Calcium-Sensing Receptor Genotype and Response to Cinacalcet in Patients Undergoing Hemodialysis. Clinical Journal of the American Society of Nephrology, 12(7), 1129–1136. [Link]
-
MedlinePlus. (2015). CASR gene. MedlinePlus Genetics. [Link]
-
Letz, S., et al. (2019). Treatment of Autosomal Dominant Hypocalcemia Type 1 with the Calcilytic NPSP795 (SHP635). The Journal of Clinical Endocrinology & Metabolism, 104(11), 5247–5252. [Link]
Sources
- 1. Structural basis for activation and allosteric modulation of full-length calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss-of-function and gain-of-function mutations of calcium-sensing receptor: functional analysis and the effect of allosteric modulators NPS R-568 and NPS 2143 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of a novel CASR mutation causing familial hypocalciuric hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Functional activities of mutant calcium-sensing receptors determine clinical presentations in patients with autosomal dominant hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacochaperone-Mediated Rescue of Calcium-Sensing Receptor Loss-of-Function Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based discovery of positive allosteric modulators for the calcium sensing receptor | bioRxiv [biorxiv.org]
- 9. academic.oup.com [academic.oup.com]
- 10. (PDF) The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) (2015) | Fadil M. Hannan | 64 Citations [scispace.com]
- 11. Novel Activating Mutations of the Calcium-Sensing Receptor: The Calcilytic NPS-2143 Mitigates Excessive Signal Transduction of Mutant Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacochaperone-mediated rescue of calcium-sensing receptor loss-of-function mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Novel Calcium-Sensing Receptor (CASR) Mutation in a Family with Autosomal Dominant Hypocalcemia Type 1 (ADH1): Genetic Study over Three Generations and Clinical Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Allosteric Modulation of the Calcium-sensing Receptor Rectifies Signaling Abnormalities Associated with G-protein α-11 Mutations Causing Hypercalcemic and Hypocalcemic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI Insight - Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas [insight.jci.org]
- 18. OR03-05 Cinacalcet Acts As A Spatially Biased Allosteric Modulator To Enhance CaSR Signaling From Endosomal Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activating mutations of the calcium-sensing receptor: management of hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Autosomal dominant hypocalcemia with a novel CASR mutation: a case study and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to the Validation of Racemic Cinacalcet HCl as a Tool Compound for Calcium-Sensing Receptor (CaSR) Research
Introduction: The Critical Role of Tool Compounds in CaSR Research
The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a central role in systemic calcium homeostasis.[1][2] It achieves this primarily by detecting minute fluctuations in extracellular calcium levels and modulating the secretion of parathyroid hormone (PTH).[1][3][4] Given its critical physiological function, the CaSR is a significant drug target for conditions like hyperparathyroidism.[2][4] Understanding its complex pharmacology relies on the use of precise chemical tools.
This guide provides an in-depth validation framework for racemic Cinacalcet HCl, a widely used positive allosteric modulator (PAM) of the CaSR.[3][5] As a "tool compound," the reliability of experimental data hinges on a thorough understanding and validation of its activity. We will objectively compare its performance with alternatives and provide detailed experimental protocols to empower researchers to confidently assess its utility in their specific research context.
Part 1: Understanding Cinacalcet HCl
Mechanism of Action: A Positive Allosteric Modulator
Cinacalcet is a calcimimetic, meaning it mimics the effect of calcium on the CaSR.[3][6][7] It does not bind to the same site as the endogenous agonist, Ca²⁺ (the orthosteric site), but rather to an allosteric site within the receptor's seven-transmembrane (7TM) domain.[1] This binding event induces a conformational change that increases the receptor's sensitivity to extracellular calcium.[1][3][7] The practical outcome is that the CaSR can be activated at lower calcium concentrations than would normally be required, leading to the suppression of PTH synthesis and secretion.[4][7]
This allosteric modulation triggers downstream signaling cascades. The CaSR primarily couples through Gαq/11, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ prompts the release of calcium from intracellular stores, a measurable event that forms the basis of key functional assays.[4][8] The CaSR can also signal through other pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2.[8][9][10]
Caption: CaSR signaling pathway activated by Ca²⁺ and positively modulated by Cinacalcet.
The Critical Issue: It's a Racemate
Commercially available Cinacalcet is a racemic mixture, meaning it contains equal amounts of two enantiomers: (R)-Cinacalcet and (S)-Cinacalcet. The pharmacological activity as a calcimimetic resides almost exclusively in the (R)-enantiomer .[11][12] The (S)-enantiomer is significantly less potent.
Why this matters for researchers:
-
Potency: When using the racemate, the effective concentration of the active compound is only half of the total concentration weighed out. This must be accounted for in dose-response calculations and comparisons with other compounds.
-
Off-Target Effects: While the (S)-enantiomer is largely inactive at the CaSR, it could potentially have off-target effects that might confound experimental results.
-
Reproducibility: Ensuring the use of a consistent, well-characterized racemic mixture is vital for reproducibility. Batch-to-batch variation in enantiomeric excess, though unlikely from reputable suppliers, could drastically alter results.
For rigorous pharmacological studies, using the pure (R)-enantiomer is ideal. However, racemic Cinacalcet remains a valuable and cost-effective tool, provided its nature is understood and accounted for in the experimental design and data interpretation.
Part 2: Comparative Analysis with Alternative CaSR Modulators
No tool compound should be used in isolation. Comparing rac-Cinacalcet's profile to other available modulators provides context for its strengths and weaknesses.
| Compound Name | Class | Mechanism | Potency (EC₅₀/IC₅₀) | Key Features & Considerations |
| rac-Cinacalcet HCl | Calcimimetic | Positive Allosteric Modulator (PAM) | Varies by assay (typically nM range) | Widely used, cost-effective. Racemic nature requires careful consideration.[3][11] |
| NPS R-568 | Calcimimetic | Positive Allosteric Modulator (PAM) | ~111 nM (cell adhesion)[13] | A precursor to Cinacalcet, often used in foundational research.[14][15][16] Potent calcimimetic activity in vitro and in vivo.[17] |
| AC265347 | Calcimimetic | PAM with intrinsic agonism (ago-PAM) | S-enantiomer has 10-fold greater potency than R-enantiomer[18] | Structurally distinct from the arylalkylamine class (Cinacalcet).[18] May be better at rescuing certain inactivating CaSR mutants.[19] |
| Upacicalcet | Calcimimetic | Positive Allosteric Modulator (PAM) | Ca²⁺-dependent activity | A newer agent designed for lower risk of hypocalcemia; lacks agonistic action at low extracellular Ca²⁺ levels.[20] |
| NPS-2143 | Calcilytic | Negative Allosteric Modulator (NAM) / Antagonist | IC₅₀ = 43 nM (in HEK293)[21][22][23] | Potent and selective CaSR antagonist.[21][24] Blocks CaSR-mediated increases in intracellular Ca²⁺ and stimulates PTH secretion.[21][22] Excellent tool for probing CaSR inhibition. |
Part 3: Experimental Validation Protocols
A researcher must independently validate the activity of any tool compound in their specific assay system. Here, we provide detailed, self-validating protocols for the two most common in vitro assays for CaSR activation.
Workflow: In Vitro Validation of a CaSR Modulator
Caption: Experimental workflow for validating rac-Cinacalcet HCl activity.
Protocol 1: Intracellular Calcium Mobilization Assay
This is the gold-standard functional assay for assessing CaSR activation, as it directly measures the Gαq-mediated release of intracellular calcium stores.[25]
-
Causality: We use cells engineered to overexpress the CaSR (e.g., HEK293-CaSR) to ensure a robust and specific signal. A fluorescent dye that binds calcium is loaded into the cells; upon CaSR activation and subsequent intracellular calcium release, the dye fluoresces, providing a quantifiable signal.[25][26]
Methodology:
-
Cell Culture:
-
Plate HEK293 cells stably expressing the human CaSR into a black-walled, clear-bottom 96-well or 384-well plate.
-
Culture overnight to allow cells to form a confluent monolayer.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of rac-Cinacalcet HCl in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final concentration should typically range from 10 nM to 30 µM.
-
Crucial Controls:
-
Vehicle Control: Buffer with the same concentration of DMSO used for the compound.
-
Positive Control: A high concentration of extracellular Ca²⁺ (e.g., 5 mM) to elicit a maximal receptor response.
-
Negative Control: Assay buffer with low Ca²⁺ (e.g., 0.5 mM) to establish a baseline.
-
Antagonist Control (Optional but Recommended): Pre-incubate cells with a calcilytic like NPS-2143 before adding Cinacalcet to demonstrate the signal is CaSR-specific.
-
-
-
Dye Loading:
-
Prepare a loading solution containing a cell-permeant calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.[25][27] An anion-exchange inhibitor like probenecid is often included to prevent dye leakage.
-
Remove cell culture media and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Use an automated fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.[25][28][29]
-
Set the instrument to record a baseline fluorescence for several seconds.
-
The instrument will then automatically add the compounds from the prepared plate and continue to record the fluorescence signal over time (typically 2-3 minutes).
-
-
Data Analysis:
-
The output will be a kinetic trace of fluorescence intensity over time.
-
Calculate the peak fluorescence response minus the baseline for each well.
-
Plot the response against the logarithm of the rac-Cinacalcet concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This assay validates the activation of a key downstream signaling pathway, providing a secondary confirmation of CaSR activity.[8][10]
-
Causality: CaSR activation can lead to the phosphorylation and activation of ERK1/2 through G-protein dependent or independent pathways.[8][30] By measuring the ratio of phosphorylated ERK (p-ERK) to total ERK, we can quantify the extent of pathway activation.[31]
Methodology:
-
Cell Culture and Starvation:
-
Plate HEK293-CaSR cells in 6-well or 12-well plates.
-
Once confluent, starve the cells by replacing the growth medium with serum-free medium for at least 4 hours. This is critical to reduce basal ERK phosphorylation, thereby increasing the assay window.[9]
-
-
Cell Stimulation:
-
Treat cells with varying concentrations of rac-Cinacalcet HCl (and relevant controls, as in Protocol 1) for a predetermined time (e.g., 5-15 minutes). The optimal time should be determined via a time-course experiment.
-
-
Protein Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the normalized p-ERK/total ERK ratio against the Cinacalcet concentration.
-
Conclusion: A Validated Tool for Robust Research
Racemic Cinacalcet HCl is an invaluable and accessible tool compound for investigating the function and pharmacology of the Calcium-Sensing Receptor. Its utility, however, is directly proportional to the rigor with which it is validated. Researchers must acknowledge its racemic nature, understanding that the (R)-enantiomer drives its activity, and account for this in their experimental design.
References
-
NPS-2143 - Wikipedia. Wikipedia. [Link]
-
Cinacalcet - Wikipedia. Wikipedia. [Link]
-
Cinacalcet Mechanism of Action. My Endo Consult. [Link]
-
Cinacalcet. StatPearls - NCBI Bookshelf. [Link]
-
Pharmacology of Cinacalcet (Sensipar); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
-
What is the mechanism of Cinacalcet Hydrochloride? Patsnap Synapse. [Link]
-
Allosteric Modulation of the Calcium-Sensing Receptor. PubMed Central (PMC). [Link]
-
Calcium-sensing Receptor Antagonist (Calcilytic) NPS 2143 Specifically Blocks the Increased Secretion of Endogenous Aβ42 Prompted by Exogenous Fibrillary or Soluble Aβ25-35 in Human Cortical Astrocytes and Neurons-Therapeutic Relevance to Alzheimer's Disease. PubMed. [Link]
-
Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor. PubMed Central (PMC). [Link]
-
The calcimimetic compound NPS R-568 suppresses parathyroid cell proliferation in rats with renal insufficiency. Control of parathyroid cell growth via a calcium receptor. National Center for Biotechnology Information (NCBI). [Link]
-
CaSR-positive allosteric modulator NPS R-568 potentiated fibronectin... ResearchGate. [Link]
-
Next-Generation Analogues of AC265347 as Positive Allosteric Modulators of the Calcium-Sensing Receptor: Pharmacological Investigation of Structural Modifications at the Stereogenic Centre. MDPI. [Link]
-
Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor. ACS Pharmacology & Translational Science. [Link]
-
Calcimimetic Compound NPS R-568 Stimulates Calcitonin Secretion but Selectively Targets Parathyroid Gland Ca(2+) Receptor in Rats. PubMed. [Link]
-
Large library docking identifies positive allosteric modulators of the calcium-sensing receptor. R Discovery. [Link]
-
Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo. PubMed. [Link]
-
Clinical Pharmacokinetic and Pharmacodynamic Profile of Cinacalcet Hydrochloride. International Journal of Medical and Pharmaceutical Case Reports. [Link]
-
Multiplexed imaging of G-proteins and ERK activity upon activation of CaSR. bioRxiv. [Link]
-
Ca2+ Mobilization Assay. Creative Bioarray. [Link]
-
CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]
-
Calcium-sensing receptor activating ERK1/2 and PI3K-Akt pathways to induce the proliferation of osteosarcoma cells. PubMed. [Link]
-
FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. ResearchGate. [Link]
-
Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. PubMed. [Link]
-
FLIPR assays of intracellular calcium in GPCR drug discovery. ResearchGate. [Link]
-
Cinacalcet: pharmacological and clinical aspects. PubMed. [Link]
-
Ca2+ Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. [Link]
-
Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride. AdisInsight. [Link]
-
Calcium-sensing receptor residues with loss- and gain-of-function mutations are located in regions of conformational change and cause signalling bias. PubMed Central (PMC). [Link]
-
Schematic Overview of CaR-mediated Activation of ERK1/2. ResearchGate. [Link]
-
Stability Indicative Assay Development and Validation of Cinacalcet HCl. SAMRIDDHI: A Journal of Physical Sciences, Engineering and Technology. [Link]
Sources
- 1. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]
- 2. Cinacalcet: pharmacological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinacalcet - Wikipedia [en.wikipedia.org]
- 4. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. youtube.com [youtube.com]
- 7. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]
- 8. Calcium-sensing receptor residues with loss- and gain-of-function mutations are located in regions of conformational change and cause signalling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Calcium-sensing receptor activating ERK1/2 and PI3K-Akt pathways to induce the proliferation of osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. smsjournals.com [smsjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Allosteric Modulation of the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. R 568 hydrochloride | Calcium-Sensing Receptor Modulators: Tocris Bioscience [rndsystems.com]
- 16. The calcimimetic compound NPS R-568 suppresses parathyroid cell proliferation in rats with renal insufficiency. Control of parathyroid cell growth via a calcium receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcimimetic compound NPS R-568 stimulates calcitonin secretion but selectively targets parathyroid gland Ca(2+) receptor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. selleckchem.com [selleckchem.com]
- 23. medkoo.com [medkoo.com]
- 24. NPS-2143 - Wikipedia [en.wikipedia.org]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. researchgate.net [researchgate.net]
- 27. bu.edu [bu.edu]
- 28. researchgate.net [researchgate.net]
- 29. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 30. researchgate.net [researchgate.net]
- 31. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of rac Cinacalcet HCl
An In-Depth Guide for Laboratory Professionals
As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative applications but also with the foundational knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is a cornerstone of this principle. This guide provides a comprehensive, step-by-step framework for the safe disposal of rac Cinacalcet HCl, an active pharmaceutical ingredient (API). The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and prevent environmental contamination, reflecting the "cradle-to-grave" responsibility we hold for the chemicals we use.
The Foundation of Safe Disposal: Hazard Profile and Regulatory Imperatives
Understanding the "why" is crucial for appreciating the "how." The disposal protocols for Cinacalcet HCl are directly dictated by its specific hazard profile and the governing regulations for pharmaceutical waste.
Inherent Hazards of rac Cinacalcet HCl
Cinacalcet HCl is not an inert substance; it is a biologically active compound with a distinct set of hazards that persist beyond its intended experimental use. Safe handling and disposal are paramount due to its potential health and environmental effects.
| Hazard Classification | Description | Supporting Sources |
| Serious Eye Damage/Irritation | Causes serious eye damage. Direct contact can result in severe injury. | [1][2][3][4][5] |
| Skin Sensitization | May cause an allergic skin reaction upon contact. | [1][2][4][5][6] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [2][3][5][6][7] |
| Acute Oral Toxicity | Harmful if swallowed. | [2][5] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [2][3][4][5][6] |
The Regulatory Landscape: EPA and RCRA
The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] A critical mandate under these regulations is the prohibition of sewering (i.e., drain disposal) of hazardous pharmaceutical waste .[10][11] This is to prevent the entry of active and often persistent chemical agents into waterways, where they can harm aquatic ecosystems.[12]
While Cinacalcet HCl may not be explicitly named on the EPA's "P" or "U" lists of hazardous wastes, its characteristic hazards—particularly its high aquatic toxicity—necessitate that it be managed as a hazardous waste as a matter of best practice to ensure compliance and environmental stewardship.[5][9]
The Disposal Workflow: From Generation to Collection
Effective waste management begins at the point of generation. The following workflow provides a logical progression for handling all forms of Cinacalcet HCl waste within the laboratory.
Caption: Decision Workflow for rac Cinacalcet HCl Waste Management.
Standard Operating Procedures (SOPs) for Disposal
The following protocols provide actionable, step-by-step instructions for managing common waste streams involving rac Cinacalcet HCl.
Protocol 1: Managing Unused or Expired Solid rac Cinacalcet HCl
This protocol applies to the pure, solid API that is expired, off-specification, or no longer needed.
-
Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves, a lab coat, and ANSI-rated safety glasses with side shields or chemical splash goggles.[6][13]
-
Work Area: Conduct all handling of the solid powder within a chemical fume hood or other ventilated enclosure to prevent inhalation of dust.[6][7]
-
Container Selection: Select a sealable, non-reactive waste container (e.g., a high-density polyethylene (HDPE) screw-cap jar) that is compatible with the chemical.
-
Transfer: Carefully transfer the solid Cinacalcet HCl into the designated waste container. Avoid creating dust. If transferring from a larger container, use tools (spatulas, etc.) that minimize aerosolization.
-
Labeling: Securely affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "rac Cinacalcet Hydrochloride"
-
CAS Number: "364782-34-3"
-
Relevant Hazard Information (e.g., "Toxic," "Environmental Hazard")
-
Accumulation start date.
-
-
Storage: Tightly seal the container and place it in your laboratory's designated Satellite Accumulation Area (SAA) for hazardous waste.
-
Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[13] The recommended final disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers.[13]
Protocol 2: Managing Contaminated Labware and Debris
This includes items like contaminated gloves, weigh boats, pipette tips, vials, and wipes.
-
Segregation is Key:
-
Sharps: All contaminated sharps (needles, scalpels, broken glass) must be placed directly into a designated, puncture-proof sharps container labeled for hazardous chemical waste.
-
Non-Sharps: Contaminated non-sharp items (gloves, wipes, plasticware) should be collected in a separate, clearly labeled hazardous waste container (e.g., a lined cardboard box or a designated plastic container).
-
-
Packaging: Do not overfill containers. Once a container is three-quarters full, it should be sealed.
-
Labeling: Label the container clearly as "Hazardous Waste" with the contaminant "rac Cinacalcet HCl" and associated hazards.
-
Disposal: Transfer the sealed containers to the SAA for collection by your institution's waste management provider.
Protocol 3: Emergency Procedures for Spills
Accidents happen. A clear, pre-defined spill response plan is essential for safety.
-
Evacuate and Alert: Ensure all personnel in the immediate area are aware of the spill. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's EHS emergency line.
-
Don Appropriate PPE: Before approaching the spill, don enhanced PPE, including double gloves, a lab coat, chemical splash goggles, and if significant dust is present, respiratory protection.[4]
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an absorbent material. If it is a powder, carefully wet it down with a fine water mist to prevent dust from becoming airborne before covering.[6][7]
-
For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
-
Clean the Spill: Working from the outside in, carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a designated hazardous waste container.[14]
-
Decontaminate the Area: Wipe the spill area with an appropriate cleaning agent, and dispose of the cleaning materials as hazardous waste.
-
Final Disposal: Seal, label, and move the waste container to the SAA for disposal. Report the spill to your laboratory supervisor and EHS department as per institutional policy.
By adhering to these scientifically grounded and regulation-aware procedures, you contribute to a culture of safety, ensure institutional compliance, and fulfill your professional responsibility to protect our shared environment.
References
-
PubChem . Cinacalcet Hydrochloride | C22H23ClF3N | CID 156418. [Link]
-
Amgen . Sensipar® - msds-amgen-com. [Link]
-
Capot Chemical . MSDS of Cinacalcet hydrochloride. [Link]
-
Hazardous Waste Experts . Updated Rules for EPA hazardous pharmaceutical waste Sewering. [Link]
-
Waste360 . EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. [Link]
-
Stericycle . EPA Regulations for Healthcare & Pharmaceuticals. [Link]
-
LKT Laboratories, Inc. . Safety Data Sheet - Cinacalcet Hydrochloride. [Link]
-
Calgon Carbon Corporation . Treating Active Pharmaceutical Ingredients in Manufacturing Wastewater. [Link]
-
U.S. Environmental Protection Agency (EPA) . Management of Hazardous Waste Pharmaceuticals. [Link]
-
Slate Run Pharmaceuticals . Cinacalcet citrate - Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency (EPA) . A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]
-
A-Zero . Pharma Waste Management: Steps for Compliance & Sustainability. [Link]
-
Mumbai Educational Trust . A Study of Active Pharmaceutical Ingredients Disposition of Waste. [Link]
-
Coftec . Removal of Active Pharmaceutical Ingredients/Emerging Contaminants in the Environment. [Link]
-
ACS Publications . Valorization of Pharmaceutical Waste by Recovery of Active Pharmaceutical Ingredients. [Link]
-
U.S. Environmental Protection Agency (EPA) . Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). [Link]
-
Occupational Safety and Health Administration (OSHA) . Hazardous Drugs - Overview. [Link]
-
National Institutes of Health (NIH) . NIH Waste Disposal Guide 2022. [Link]
-
Occupational Safety and Health Administration (OSHA) . Controlling Occupational Exposure to Hazardous Drugs. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Cinacalcet Hydrochloride | C22H23ClF3N | CID 156418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. slaterunpharma.com [slaterunpharma.com]
- 7. msds.amgen.com [msds.amgen.com]
- 8. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 9. epa.gov [epa.gov]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. waste360.com [waste360.com]
- 12. axinewater.com [axinewater.com]
- 13. capotchem.com [capotchem.com]
- 14. chemicalbook.com [chemicalbook.com]
Guide to Personal Protective Equipment for Handling rac-Cinacalcet HCl
This document provides a comprehensive, step-by-step guide for the safe handling of racemic (rac-) Cinacalcet Hydrochloride (HCl), a potent active pharmaceutical ingredient (API). As a calcimimetic agent designed to have a biological effect at low concentrations, meticulous handling is paramount to ensure personnel safety and prevent cross-contamination.[1] This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge to maintain a safe and compliant laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Cinacalcet HCl is classified as a hazardous substance. According to its Safety Data Sheets (SDS), it is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage.[2][3] Furthermore, it may cause an allergic skin reaction and is suspected of causing damage to organs through prolonged or repeated exposure.[2] The compound is also very toxic to aquatic life with long-lasting effects.[2][4] Given these hazards, a robust personal protective equipment (PPE) strategy is not merely recommended; it is essential.
The Occupational Exposure Banding (OEB) system categorizes compounds by their potency and potential health effects to guide containment strategies.[5] While a specific OEB for Cinacalcet HCl is not publicly established, its potent nature places it in a category requiring stringent controls, likely OEB 4 or 5, where engineering controls and specialized PPE are critical.[5][6]
Core PPE Requirements for Handling Cinacalcet HCl
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[7] The following table summarizes the minimum required PPE for common laboratory tasks involving rac-Cinacalcet HCl.
| Task | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Storage & Transport (in sealed containers) | Single pair Nitrile Gloves | Lab Coat | Safety Glasses | Not required |
| Weighing of Solid Compound | Double-paired Nitrile Gloves | Disposable, solid-front Gown | Safety Goggles & Face Shield | NIOSH-approved N95/P100 Respirator or PAPR |
| Preparation of Solutions | Double-paired Nitrile Gloves | Disposable, solid-front Gown | Safety Goggles & Face Shield | Required if not in a fume hood or BSC |
| Spill Cleanup & Waste Disposal | Double-paired Nitrile Gloves (outer pair should be heavy-duty) | Disposable, solid-front Gown | Safety Goggles & Face Shield | NIOSH-approved N95/P100 Respirator or PAPR |
Scientific Rationale:
-
Gloves: Double-gloving with powder-free nitrile gloves provides a critical barrier. The outer glove contains any initial contamination and can be removed and disposed of immediately after the task, minimizing the spread of the compound.[8] Nitrile is selected for its chemical resistance to a broad range of substances commonly used as solvents.
-
Gown: A disposable, solid-front gown with tight-fitting cuffs is mandatory to protect against splashes and aerosolized powder. Standard lab coats with open fronts are insufficient as they do not provide adequate protection from fine powders that can easily become airborne.[5]
-
Eye and Face Protection: Cinacalcet HCl can cause serious eye damage.[2][3] Safety goggles that form a seal around the eyes are required to protect against airborne particles. A face shield should be worn over the goggles during weighing and solution preparation to protect the entire face from splashes.[8]
-
Respiratory Protection: Handling powdered APIs poses a significant inhalation risk.[5] A NIOSH-approved N95 or P100 particulate respirator is the minimum requirement when weighing the solid compound outside of a containment isolator.[8] For larger quantities or longer duration tasks, a Powered Air-Purifying Respirator (PAPR) offers superior protection and comfort.[6]
Operational Protocols: A Step-by-Step Approach
Adherence to strict, sequential protocols is fundamental to safety. Engineering controls like a chemical fume hood, biological safety cabinet (BSC), or a glovebox isolator are the primary line of defense and must be used whenever handling the solid form of Cinacalcet HCl.[9][10]
The order of donning and doffing (removing) PPE is critical to prevent cross-contamination.
Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment.
-
Preparation: Ensure a certified chemical fume hood or ventilated balance enclosure is operational. Prepare all necessary equipment (weigh boat, spatulas, containers) and place them on a disposable, absorbent bench liner.
-
Don PPE: Follow the donning sequence outlined in the diagram above.
-
Handling: Carefully retrieve the stock container. Open it slowly inside the ventilated enclosure to avoid disturbing the powder. Use a dedicated spatula to transfer the desired amount to a tared weigh boat.
-
Tare and Clean: Once weighing is complete, securely cap the stock container. Using a damp wipe (e.g., with 70% isopropanol), carefully clean the spatula, weigh boat exterior, and any surfaces that may have been in contact with the powder. Dispose of the wipe in the designated hazardous waste stream.
-
Transport: Place the weighed compound in a sealed, labeled secondary container for transport to the next workstation.
-
Immediate Cleanup: Remove outer gloves and dispose of them in the hazardous waste. Wipe down the balance and surrounding area with a deactivating solution followed by a cleaning agent. Dispose of the bench liner.
-
Doff PPE: Follow the doffing sequence before exiting the designated handling area.
Decontamination and Waste Disposal Plan
All materials that come into contact with Cinacalcet HCl are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[11][12][13]
Decontamination involves a two or three-step process: deactivation, decontamination, and cleaning.
-
Deactivation: Use a solution that chemically neutralizes the compound. For many APIs, a solution of sodium hypochlorite can be effective, but this must be validated.[14]
-
Decontamination: Physically remove the residue. This is often done with a cleaning agent like 70% isopropanol.
-
Cleaning: Use a general-purpose cleaner to remove any remaining residues of the deactivation and decontamination agents.
A dedicated and clearly labeled waste stream is mandatory. All contaminated disposables—gloves, gowns, weigh boats, wipes, and bench liners—must be segregated from regular laboratory trash.
Caption: Waste disposal workflow for materials contaminated with Cinacalcet HCl.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[15] Consult a physician.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15] Consult a physician immediately.
-
Spill: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an absorbent material. Decontaminate the area using the three-step process described above. Collect all cleanup materials in a sealed container for hazardous waste disposal.
By integrating these safety protocols and understanding the rationale behind them, researchers can handle rac-Cinacalcet HCl with confidence, ensuring both personal safety and the integrity of their work.
References
-
Freund-Vector Corporation. Freund-Vector's Approach to Safely Processing Potent Compounds. Available at: [Link]
-
Outsourced Pharma. (2015-07-07). Best Practices For Handling Potent APIs. Available at: [Link]
-
Esco Pharma. (2017-09-25). It's more than just being Fragile : How to Handle Potent Formulation? Available at: [Link]
-
Wayne State University. Pharmaceutical Waste - Office of Environmental Health and Safety. Available at: [Link]
-
University of Delaware. Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. Available at: [Link]
-
ILC Dover. Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Available at: [Link]
-
Rx Destroyer. (2022-01-20). Proper Disposal in Pharmaceutical Research is Extremely Important. Available at: [Link]
-
Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. Available at: [Link]
-
Wayne State University. (2025-10-20). Pharma Waste and Isoflurane Safety. Available at: [Link]
-
Pharmaceutical Industry. Managing Risks with Potent Pharmaceutical Products. Available at: [Link]
-
ACS Publications. Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Available at: [Link]
-
Clym Environmental Services. (2024-09-16). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. Available at: [Link]
-
IPS. Handling & Processing of Potent Compounds: A Holistic Approach. Available at: [Link]
-
Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Available at: [Link]
-
WIT Press. Handling of high potency drugs: process and containment. Available at: [Link]
-
Capot Chemical. (2013-09-30). MSDS of Cinacalcet hydrochloride. Available at: [Link]
-
Strides Shasun Ltd. Safety data Sheet - Cinacalcet Tablets. Available at: [Link]
-
PubMed. NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Available at: [Link]
-
ASHP. ASHP Guidelines on Handling Hazardous Drugs. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]
Sources
- 1. agnopharma.com [agnopharma.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. stridespharmausa.com [stridespharmausa.com]
- 5. ilcdover.com [ilcdover.com]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. cdc.gov [cdc.gov]
- 8. capotchem.com [capotchem.com]
- 9. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 10. escopharma.com [escopharma.com]
- 11. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 12. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 13. rxdestroyer.com [rxdestroyer.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
